Product packaging for Ethyl 3-amino-2-nitrobenzoate(Cat. No.:CAS No. 193014-01-6)

Ethyl 3-amino-2-nitrobenzoate

Cat. No.: B069608
CAS No.: 193014-01-6
M. Wt: 210.19 g/mol
InChI Key: IJNYIIHVEXLJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-amino-2-nitrobenzoate is a versatile and high-value aromatic ester serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates three distinct functional groups—an aromatic amine, a nitro group, and an ethyl ester—that provide multiple handles for chemical manipulation. This compound is primarily employed as a key precursor in the synthesis of complex heterocyclic systems, particularly quinoline, quinazoline, and benzimidazole derivatives, which are core scaffolds in numerous pharmacologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B069608 Ethyl 3-amino-2-nitrobenzoate CAS No. 193014-01-6

Properties

IUPAC Name

ethyl 3-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYIIHVEXLJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592737
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193014-01-6
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-2-nitrobenzoate (CAS No. 193014-01-6) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an ethyl ester, a primary amine, and a nitro group positioned on a benzene ring, makes it a uniquely versatile building block. The strategic ortho-positioning of the amino and nitro groups is particularly noteworthy; upon reduction of the nitro moiety, the resulting ortho-phenylenediamine derivative becomes a powerful precursor for the synthesis of a wide array of fused heterocyclic systems.[3] These heterocyclic scaffolds are prevalent in numerous pharmacologically active molecules, positioning this compound as a key intermediate in the drug discovery pipeline.[4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physicochemical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While extensive experimental data for this specific isomer is not widely published, we can consolidate known information and provide expert-based estimations based on closely related analogs.

PropertyValueReference / Rationale
IUPAC Name This compound[1]
CAS Number 193014-01-6[1][5][6]
Molecular Formula C₉H₁₀N₂O₄[1][6]
Molecular Weight 210.19 g/mol [1]
Appearance White to light yellow solid[7] Based on supplier data and appearance of isomers.
Melting Point Estimated: 90-110 °CRationale: The isomer Ethyl 2-amino-3-nitrobenzoate has a reported melting point of 108 °C.[8][9] Positional changes of substituents can alter crystal packing and hydrogen bonding, affecting the melting point.
Boiling Point Estimated: >300 °C at 760 mmHgRationale: The isomer Ethyl 2-amino-3-nitrobenzoate has a reported boiling point of 350.6 °C.[9] High boiling points are expected for aromatic compounds with multiple polar functional groups.
Solubility Profile - Insoluble in water.- Soluble in DMSO, Ethanol, Methanol, Chloroform, Ethyl Acetate.Rationale: Based on the properties of the closely related isomer, Ethyl 2-amino-3-nitrobenzoate, which shows good solubility in common organic solvents but limited aqueous solubility.[3]
XLogP3-AA 1.8[1] Computed value indicating moderate lipophilicity.

Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic methods. Below are the predicted spectra for this compound, based on established principles of spectroscopy and data from analogous structures.[8][10][11][12]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

  • δ 7.6-7.8 (m, 2H): Aromatic protons (H4 and H6). These protons would likely appear as multiplets or doublets of doublets due to coupling with each other and H5. The electron-withdrawing nitro and ester groups would shift them downfield.

  • δ 6.8-7.0 (t, 1H): Aromatic proton (H5). This proton is expected to be a triplet (or dd) and shifted upfield relative to H4 and H6 due to its meta-positioning relative to the electron-withdrawing groups.

  • δ 5.0-6.0 (br s, 2H): Amine protons (-NH₂). The chemical shift can vary significantly with concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.

  • δ 4.39 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

  • δ ~165: Ester carbonyl carbon (-C=O).

  • δ ~148: Aromatic carbon C3 (attached to -NH₂).

  • δ ~135: Aromatic carbon C2 (attached to -NO₂).

  • δ ~130-132: Aromatic carbons C1 and C6.

  • δ ~118-122: Aromatic carbons C4 and C5.

  • δ ~61: Ethyl ester methylene carbon (-OCH₂).

  • δ ~14: Ethyl ester methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

  • 3400-3200 cm⁻¹: Two distinct sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • ~1700 cm⁻¹: A strong, sharp absorption from the C=O stretch of the ethyl ester.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.

  • ~1600 cm⁻¹: C=C stretching bands of the aromatic ring.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 210.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 165), followed by loss of CO (m/z = 137), and loss of the nitro group (-NO₂, m/z = 119).

Synthesis and Manufacturing Protocols

The synthesis of this compound can be approached from two primary strategic directions. The choice of route often depends on the availability of starting materials and the desired scale of production.

Route 1: Regioselective Nitration of Ethyl 3-aminobenzoate

This approach involves the direct nitration of a commercially available precursor. The key challenge is controlling the regioselectivity, as the strongly activating amino group directs ortho and para, while the deactivating ester group directs meta.

Causality of Experimental Choices: The amino group's activating effect dominates, directing the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. Nitration at position 2 is sterically hindered by the adjacent ester group, but the formation of the desired product is feasible. Using a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial to generate the nitronium ion (NO₂⁺) while minimizing side reactions and thermal decomposition.

Step-by-Step Protocol:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add Ethyl 3-aminobenzoate (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents), pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8. The product will precipitate or can be extracted with ethyl acetate (3x volumes).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

cluster_0 Route 1: Nitration Start Ethyl 3-aminobenzoate Reagents HNO₃ / H₂SO₄ 0-5 °C Start->Reagents 1. Add substrate Product This compound (and isomers) Reagents->Product 2. Nitration Purification Column Chromatography Product->Purification 3. Workup Final Pure Product Purification->Final 4. Isolate

Diagram 1: Workflow for Synthesis via Nitration.
Route 2: Fischer Esterification of 3-amino-2-nitrobenzoic Acid

This is often the more reliable and high-yielding laboratory method, starting from the corresponding carboxylic acid. This route avoids issues with regioselectivity during nitration.

Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side (Le Châtelier's principle). A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy for the reaction.

Step-by-Step Protocol:

  • Setup: Suspend 3-amino-2-nitrobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization from an ethanol/water mixture.

cluster_1 Route 2: Esterification Start_Acid 3-amino-2-nitrobenzoic acid Reagents_Ester Ethanol (excess) H₂SO₄ (cat.), Reflux Start_Acid->Reagents_Ester 1. Add reagents Product_Ester This compound Reagents_Ester->Product_Ester 2. Reaction Purification_Ester Neutralization & Recrystallization Product_Ester->Purification_Ester 3. Workup Final_Ester Pure Product Purification_Ester->Final_Ester 4. Isolate

Diagram 2: Workflow for Synthesis via Esterification.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for transformation into complex heterocyclic structures. The reactivity is dominated by the nitro and amino groups.

Reduction of the Nitro Group: Gateway to Heterocycles

The most critical reaction of this molecule is the selective reduction of the nitro group to a primary amine, yielding Ethyl 2,3-diaminobenzoate . This transformation creates the ortho-diamine functionality required for subsequent cyclization reactions.

Common Reduction Protocols:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method. The reaction is typically run in concentrated HCl or ethanol.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is clean but requires specialized pressure equipment.[13]

  • Indium/Ammonium Chloride: A milder method that can be performed in aqueous ethanol, offering good functional group tolerance.[14]

Protocol for Nitro Reduction using Indium:

  • Charge a round-bottomed flask with this compound (1 equivalent) suspended in ethanol (10 volumes).

  • Add an aqueous solution of ammonium chloride (10 equivalents in 5 volumes of water).

  • Add indium powder (4 equivalents) to the mixture.

  • Heat the reaction at reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with water, and filter to remove inorganic salts.

  • Extract the aqueous filtrate with dichloromethane or ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the resulting Ethyl 2,3-diaminobenzoate.

Cyclization Reactions of Ethyl 2,3-diaminobenzoate

The synthesized ortho-diamine is a linchpin intermediate for forming five- and six-membered heterocyclic rings fused to the benzene core.

  • Benzimidazole Synthesis: Reaction with various aldehydes in an oxidizing medium, or with carboxylic acids (or their derivatives) under heating, yields 2-substituted benzimidazoles.

  • Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) directly produces substituted quinoxalines.

  • Benzimidazolone Synthesis: Reaction with phosgene, carbonyldiimidazole (CDI), or urea provides a direct route to benzimidazol-2-ones.

cluster_products Heterocyclic Scaffolds Start_Mol This compound Reduction Nitro Reduction (e.g., In/NH₄Cl) Start_Mol->Reduction Diamine Ethyl 2,3-diaminobenzoate Reduction->Diamine Reagent_Aldehyde R-CHO or R-COOH Diamine->Reagent_Aldehyde Reagent_Dicarbonyl α-Dicarbonyl Diamine->Reagent_Dicarbonyl Reagent_CDI CDI or Urea Diamine->Reagent_CDI Benzimidazole Benzimidazoles Quinoxaline Quinoxalines Benzimidazolone Benzimidazolones Reagent_Aldehyde->Benzimidazole Cyclocondensation Reagent_Dicarbonyl->Quinoxaline Condensation Reagent_CDI->Benzimidazolone Cyclization

Diagram 3: Synthetic utility pathway from the title compound to key heterocyclic systems.
Reactions of the Amino Group

The primary amino group can undergo standard transformations such as acylation, sulfonylation, and diazotization, allowing for further diversification of the molecular structure before or after other modifications.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers suggest the following precautions:

  • Hazards: May cause skin, eye, and respiratory irritation. Handle with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its dense and versatile functionality. Although detailed public data on this specific isomer is sparse, its role as a precursor to ortho-phenylenediamines makes it an invaluable tool for synthetic chemists. The ability to readily convert this compound into medicinally relevant scaffolds like benzimidazoles and quinoxalines ensures its continued relevance in the fields of drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Tradeindia. (n.d.). This compound Ingredients: Herbal.
  • PubChem. (n.d.). This compound.
  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.193014-01-6.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Mosher Chemical. (n.d.). This compound.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • PubChem. (n.d.). Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • Suzhou Unite pharmaTech Co., Ltd. (n.d.). This compound.
  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Reddit. (2025). Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid?.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • PubMed. (2002). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products.

Sources

An In-Depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-amino-2-nitrobenzoate, a key chemical intermediate. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on its role in modern organic synthesis and drug discovery. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences, offering not only procedural knowledge but also insights into the rationale behind synthetic choices and applications.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically known by its IUPAC name, This compound .[1] It is crucial to distinguish this molecule from its isomers, such as ethyl 2-amino-3-nitrobenzoate, as their chemical properties and reactivity can differ significantly.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms Benzoic acid, 3-amino-2-nitro-, ethyl ester[1]
CAS Number 193014-01-6[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)N)[O-][1]
InChIKey IJNYIIHVEXLJGI-UHFFFAOYSA-N[1]

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is vital for process optimization and the development of novel analogues. The synthesis of this compound is not as widely documented as its isomers. However, based on established principles of organic chemistry, a plausible and efficient synthetic route can be proposed. A common strategy for the synthesis of aminonitrobenzoic acid derivatives involves the nitration of an aminobenzoic acid precursor, followed by esterification.

Proposed Synthetic Pathway: A Step-by-Step Protocol

This proposed synthesis aims for regioselective nitration, which is a key challenge due to the activating and ortho-, para-directing nature of the amino group and the deactivating, meta-directing nature of the ester group. To achieve the desired 3-amino-2-nitro substitution pattern, a strategic protection and nitration sequence is necessary.

Diagram 1: Proposed Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A Ethyl 3-aminobenzoate B Ethyl 3-acetamidobenzoate A->B Acetic anhydride, Pyridine C Ethyl 3-acetamido-2-nitrobenzoate B->C HNO₃, H₂SO₄ D This compound C->D HCl, H₂O, Heat

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Acetylation of Ethyl 3-aminobenzoate:

    • To a solution of ethyl 3-aminobenzoate in pyridine, slowly add acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 3-acetamidobenzoate.

    Causality: The acetylation of the amino group is a crucial step to control the regioselectivity of the subsequent nitration. The acetamido group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent polysubstitution and oxidation under the harsh nitrating conditions.

  • Step 2: Nitration of Ethyl 3-acetamidobenzoate:

    • Dissolve the ethyl 3-acetamidobenzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) while maintaining the low temperature.

    • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain ethyl 3-acetamido-2-nitrobenzoate.

    Causality: The ortho-directing effect of the acetamido group, combined with the meta-directing effect of the ethyl ester, favors the introduction of the nitro group at the C2 position. The use of a strong acid medium is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

  • Step 3: Hydrolysis of Ethyl 3-acetamido-2-nitrobenzoate:

    • Suspend the ethyl 3-acetamido-2-nitrobenzoate in a mixture of aqueous hydrochloric acid and ethanol.

    • Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

    Causality: The acidic hydrolysis cleaves the amide bond, regenerating the free amino group to yield the final product.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and use in synthetic protocols.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White solid[2]
Purity ≥96.0%[2]
Storage Store in a cool, dry, tightly sealed container[2]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitro and amino groups showing characteristic shifts), and the carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 210, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily owing to the presence of three reactive functionalities: an amino group, a nitro group, and an ethyl ester. These groups can be selectively transformed to introduce further chemical diversity.

Key Reactions and Synthetic Utility

Diagram 2: Reactivity of this compound

Reactivity of this compound cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_ester Ester Group Reactions cluster_cyclization Cyclization Reactions A This compound B Diazonium Salt A->B NaNO₂, HCl C Amide Formation A->C Acyl chloride, Base D Ethyl 2,3-diaminobenzoate A->D Reduction (e.g., H₂/Pd-C) E 3-Amino-2-nitrobenzoic acid A->E Hydrolysis (H⁺ or OH⁻) F Benzimidazole Derivatives D->F Aldehydes, Carboxylic acids

Caption: Key transformations of the functional groups in this compound.

  • Reactions of the Amino Group: The primary amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated to form amides or participate in condensation reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation yields ethyl 2,3-diaminobenzoate, a valuable precursor for the synthesis of heterocyclic compounds.

  • Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to afford 3-amino-2-nitrobenzoic acid, providing another point for chemical modification.

Application in Heterocyclic Synthesis: A Case Study

A significant application of this compound is in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. For instance, it serves as a key starting material in the preparation of benzimidazole derivatives that have shown potential as phosphatidylinositol 3-kinase (PI3K) inhibitors, which are important targets in cancer therapy.

In a patented synthetic route, this compound is reacted with other reagents to construct the benzimidazole core. This highlights its utility as a readily available and functionalized building block for accessing complex molecular architectures.

Another documented reaction involves the treatment of this compound with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. This type of reaction is indicative of its use in constructing pyrrole or other heterocyclic rings fused to the benzene core.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules, particularly heterocyclic compounds with interesting biological activities. While detailed synthetic protocols and comprehensive spectroscopic data in the public domain are somewhat limited, this guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important building block. Further exploration of its reactivity and applications is warranted and is likely to uncover new and innovative synthetic methodologies.

References

  • PubChem. This compound.
  • Tradeindia.
  • Google Patents. Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors. WO2018057810A1.

Sources

Introduction: A Strategic Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate (CAS: 193014-01-6)

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry and materials science.[1][2] Its unique substitution pattern—featuring an amine, a nitro group, and an ethyl ester on a benzene ring—offers a rich platform for sequential and regioselective chemical transformations. The strategic placement of the amino and nitro groups ortho to each other makes it an ideal precursor for the construction of fused heterocyclic rings, such as quinazolines and benzimidazoles, which are core scaffolds in numerous pharmacologically active compounds.[3][4]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, outlines robust synthetic protocols, explores its primary applications with mechanistic insights, and details essential safety and handling procedures.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's characteristics are dictated by the interplay of its functional groups, influencing its solubility, reactivity, and stability.

Chemical Identifiers and Molecular Data

A summary of the key identifiers and quantitative data for this compound is presented below.[5][6][7][8]

PropertyValueSource(s)
CAS Number 193014-01-6[5][6][7][9]
Molecular Formula C₉H₁₀N₂O₄[2][5][6]
Molecular Weight 210.19 g/mol [5][7][8]
IUPAC Name This compound[5]
Appearance White to off-white solid[1]
Purity Typically ≥96%[1][2]
Topological Polar Surface Area 98.1 Ų[5]
Structural Representation

The structural formula provides immediate insight into the molecule's reactivity. The electron-withdrawing nature of the nitro (-NO₂) and ethyl ester (-COOEt) groups deactivates the aromatic ring towards electrophilic substitution, while the electron-donating amino (-NH₂) group acts as an activating, ortho-, para-director.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

As a crucial intermediate, a reliable and scalable synthesis of this compound is paramount. The most logical and field-proven approach is the Fischer esterification of the corresponding carboxylic acid, 3-amino-2-nitrobenzoic acid. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.

Recommended Synthetic Workflow: Fischer Esterification

This process involves the acid-catalyzed reaction of 3-amino-2-nitrobenzoic acid with an excess of ethanol, which serves as both the reactant and the solvent.

workflow start Start: 3-amino-2-nitrobenzoic acid + Ethanol (excess) catalyst Add Catalyst (e.g., conc. H₂SO₄) start->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux workup Aqueous Workup (Neutralize acid, e.g., NaHCO₃) reflux->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of starting acid). The large excess of ethanol drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the product to often precipitate if its concentration is high enough.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate. The organic ester product has high solubility in ethyl acetate, allowing for efficient separation from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.[1]

Core Application: A Gateway to Quinazolinone Synthesis

The most significant application of this compound is its use as a precursor for the synthesis of quinazoline and quinazolinone derivatives.[3][4] These scaffolds are prevalent in a wide range of FDA-approved drugs and clinical candidates, valued for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][10][11]

Mechanistic Pathway to Quinazolinones

The transformation leverages the ortho-amino and nitro functionalities. The process involves two key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, creating a 1,2-diaminobenzene intermediate.

  • Cyclization: The resulting diamine is then reacted with a one-carbon electrophile (like an aldehyde, orthoester, or acid chloride) to construct the pyrimidinone ring of the quinazolinone system.

pathway start This compound reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) start->reduction Step 1 intermediate Ethyl 2,3-diaminobenzoate (Key Intermediate) reduction->intermediate cyclization Cyclization (e.g., + R-CHO, acid catalyst) intermediate->cyclization Step 2 product Substituted Quinazolinone Derivative cyclization->product

Caption: Synthetic pathway from the title compound to quinazolinones.

Exemplary Protocol: Synthesis of a 2-Substituted-4(3H)-Quinazolinone

This protocol demonstrates the conversion of the title compound into a valuable heterocyclic core.

  • Nitro Group Reduction:

    • Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add a reducing agent. A common and effective choice is iron powder (Fe, 5-10 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).[3] This in-situ generation of the reducing species is highly efficient. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst) can be used for a cleaner reaction.

    • Heat the mixture (e.g., 50-70°C) and monitor by TLC until the starting material is fully converted to the more polar diamine product.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst/iron salts and concentrate the filtrate to obtain the crude Ethyl 2,3-diaminobenzoate.

  • Cyclization and Ring Formation:

    • Dissolve the crude diamine intermediate in a suitable solvent like ethanol or glacial acetic acid.

    • Add the desired aldehyde (R-CHO, 1.1 eq) and a catalytic amount of an acid (if not already in an acidic solvent).

    • Heat the mixture to reflux. The reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon, leading to cyclization. Subsequent oxidation (often spontaneous in the presence of air) yields the aromatic quinazolinone ring.

    • After cooling, the product often precipitates from the solution and can be collected by filtration, washed, and dried to yield the target quinazolinone.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related nitroaromatic compounds.[12][13][14]

  • Hazard Identification: While specific GHS classifications for this exact CAS number are not universally listed, related aminonitro- and nitrobenzoate compounds are often classified as causing skin and serious eye irritation.[12][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses approved under standards like EN166 (EU) or NIOSH (US).[14]

    • Hand Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after contact.

    • Skin and Body Protection: Wear a lab coat. Select protective clothing based on the concentration and amount of the substance being handled.[14]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

    • Avoid breathing dust, fumes, or vapors.[12][14]

    • Avoid contact with skin, eyes, and clothing.[13]

    • Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage:

    • Store in a tightly closed container.[1][12]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][13]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Suzhou Youlyte Pharmaceutical Chemical Technology Co., Ltd. (n.d.). This compound.
  • Tradeindia. (n.d.). This compound Ingredients.
  • PubChem. (n.d.). Ethyl 3-[(2-nitrobenzoyl)amino]benzoate. National Center for Biotechnology Information.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6604–6645. Published online 2013 Jun 3. doi: 10.3390/molecules18066604.
  • Chinachemnet. (n.d.). China Ethyl2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate 136285-65-9.
  • Khan, I., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. doi: 10.1155/2015/395637.
  • PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • Moghadam, F. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12, 20131. doi: 10.1038/s41598-022-24694-w.
  • ChemUniverse. (n.d.). Order: this compound.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • Analytical Standard Solutions (A2S). (n.d.). Ethyl-3-amino-2-nitrobenzoate.
  • Pharmaffiliates. (n.d.). CAS No : 193014-01-6 | Chemical Name : Ethyl-3-amino-2-nitrobenzoate.
  • Alachem Co., Ltd. (n.d.). 193014-01-6 | Benzoic acid, 3-amino-2-nitro-, ethyl ester.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18, 59. doi: 10.1186/s13065-024-01188-7.
  • Suzhou unite pharmtech co.,ltd. (n.d.). This compound.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. NIST WebBook.
  • Kuujia. (n.d.). Cas no 57113-91-4 (Methyl 2-amino-3-nitrobenzoate).

Sources

An In-depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-amino-2-nitrobenzoate is a key chemical intermediate whose structural arrangement—featuring an electron-donating amine and an electron-withdrawing nitro group on a benzoate scaffold—makes it a valuable precursor in the synthesis of complex heterocyclic systems. While publicly available data on this specific isomer (CAS 193014-01-6) is limited, this guide consolidates known information regarding its chemical properties, outlines a plausible synthesis pathway, and highlights its critical role as a starting material in the development of advanced therapeutics, such as phosphatidylinositol 3-kinase (PI3K) inhibitors. This document serves as a technical resource for researchers leveraging this molecule in synthetic chemistry and medicinal drug discovery.

Core Molecular and Physical Properties

This compound is an organic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol . Its unique substitution pattern is central to its reactivity and utility in organic synthesis.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 193014-01-6[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
IUPAC Name This compound
Appearance White to pale yellow solidInferred from supplier data
Purity Typically ≥95%[2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.Inferred from safety data

Synthesis Pathway and Mechanistic Insights

While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, its preparation is cited in patent literature, notably in U.S. Patent 6,166,219.[3] The logical synthetic approach involves the esterification of its parent acid, 3-amino-2-nitrobenzoic acid.

Proposed Synthesis Workflow: Fischer Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of 3-amino-2-nitrobenzoic acid.

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

  • Excess Ethanol: Using ethanol as the solvent ensures it is present in large excess. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing equilibrium to be reached more quickly. The use of a condenser prevents the loss of volatile reactants and solvent.

  • Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted carboxylic acid. The ester product, being less polar than the corresponding carboxylic acid salt, can then be efficiently extracted into an organic solvent like ethyl acetate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-amino-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Amino-2-nitrobenzoic Acid 3-Amino-2-nitrobenzoic Acid Reflux Heat to Reflux 3-Amino-2-nitrobenzoic Acid->Reflux Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup Aqueous Work-up (NaHCO3, Brine) Reflux->Workup Reaction Completion (TLC) Purification Purification (Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization (Theoretical)

¹H NMR (Proton NMR)
  • Ethyl Group: An upfield triplet corresponding to the methyl protons (-CH₃) around 1.2-1.4 ppm and a quartet for the methylene protons (-OCH₂-) around 4.2-4.4 ppm. The splitting pattern (quartet and triplet) is due to the coupling between these adjacent groups.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-8.0 ppm). Their precise chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents. The proton between the amino and nitro groups is expected to be the most deshielded.

  • Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR (Carbon NMR)
  • Ester Carbons: The carbonyl carbon (C=O) will be significantly downfield (165-170 ppm). The methylene carbon (-OCH₂-) would appear around 60-62 ppm, and the methyl carbon (-CH₃) would be upfield, around 14-15 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the nitro group and the ester group will be the most downfield in this region.

FT-IR (Infrared Spectroscopy)
  • N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ from the ester carbonyl group.

  • N-O Stretch: Strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) are characteristic of the nitro group (-NO₂).

  • C-O Stretch: A peak in the 1100-1300 cm⁻¹ region corresponding to the C-O bond of the ester.

Applications in Drug Development & Research

The primary value of this compound in drug development lies in its role as a versatile building block for synthesizing more complex molecules, particularly heterocyclic compounds.

Key Intermediate for PI3K Inhibitors

A significant application of this compound is as a commercially available starting material for the synthesis of benzimidazole derivatives that act as phosphatidylinositol 3-kinase (PI3K) inhibitors.[4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many human cancers.[5][6] Therefore, inhibitors of this pathway are a major focus of modern oncology research.[7][8][9]

In a typical synthetic route, the amino and nitro groups of this compound can be manipulated to form a fused imidazole ring, which serves as the core scaffold for these targeted inhibitors. For instance, it is used in reactions with reagents like 2,5-dimethoxytetrahydrofuran in glacial acetic acid to construct precursor molecules.[3]

G A This compound B Multi-step Chemical Transformation A->B Starting Material C Benzimidazole Core Scaffold B->C Cyclization/ Functionalization D PI3K Inhibitor (e.g., for Oncology) C->D Final Product Scaffold

Caption: Role as a precursor in PI3K inhibitor synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound is classified as an irritant.

GHS Hazard Information
  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Emergency Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Emergency Skin Contact: If an allergic reaction occurs, seek medical attention.

Conclusion

This compound is a specialized chemical intermediate with significant, albeit niche, applications in modern pharmaceutical research. While detailed public data on its spectral characterization is sparse, its identity, fundamental properties, and a logical synthesis pathway are well-established. Its most critical role is as a foundational building block in the synthesis of PI3K inhibitors, underscoring its importance to medicinal chemists and drug development professionals working at the forefront of oncology research. As with any laboratory chemical, adherence to strict safety protocols is mandatory for its handling and use.

References

  • PubChem. This compound.
  • Google Patents.
  • SynChem, Inc.
  • PubChem. Ethyl 3-nitrobenzoate.
  • PubChem. This compound.
  • PubMed Central. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. [Link]
  • PubMed Central.
  • ResearchGate.
  • ResearchGate. Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. [Link]
  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

Sources

Ethyl 3-amino-2-nitrobenzoate physical properties (melting point, appearance)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2-nitrobenzoate, with the CAS number 193014-01-6, is an organic compound of interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The precise arrangement of these functional groups influences the molecule's reactivity, polarity, and, consequently, its physical properties.

This guide provides a focused examination of the key physical properties of this compound: its melting point and appearance. Understanding these fundamental characteristics is a critical first step in the research and development process, informing decisions on material handling, purification, and formulation. This document also outlines the standardized methodologies for determining these properties, ensuring data integrity and reproducibility in a laboratory setting.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that govern its bulk behavior. For this compound, the presence of polar amino and nitro groups, along with the potential for hydrogen bonding, suggests a crystalline solid state at room temperature.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄PubChem[1]
Molecular Weight 210.19 g/mol PubChem[1]
Appearance White solidTradeindia
Melting Point 235-238 °CDir.

It is important to note that the melting point value is from a single supplier source and should be verified by independent analysis.

Experimental Determination of Physical Properties

The following sections detail the standardized protocols for the determination of the melting point and appearance of this compound. These methods are designed to be self-validating and are grounded in established laboratory principles.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress the melting point. The capillary method is a widely used and reliable technique for this determination.[3]

The choice of a slow heating rate (1-2°C per minute) as the sample approaches its melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[4] A rapid heating rate can lead to an artificially high and broad melting point reading due to a lag in heat transfer.[4] Using a dry, finely powdered sample ensures uniform packing in the capillary tube, which is essential for consistent heat distribution.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder.

  • Capillary Tube Loading:

    • Take a capillary tube that is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[5]

  • Melting Point Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.

    • For a more precise measurement, start heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[4][5]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Data Recording and Repetition:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

    • For accuracy, the determination should be repeated at least once with a fresh sample. The results should be consistent.[5]

Visual Appearance Inspection

The visual inspection of a chemical substance is a fundamental quality control step to assess its physical state, color, and the presence of any foreign matter.[6][7][8]

The use of both black and white backgrounds provides contrast for detecting a wide range of potential impurities.[6][8] Particulate matter that is light in color will be more easily seen against a black background, while dark or colored impurities are more apparent against a white background. Standardized lighting conditions are necessary for reproducible observations.

  • Sample Preparation:

    • Place a representative sample of this compound on a clean, dry watch glass or in a clear glass vial.

  • Inspection Environment:

    • The inspection should be conducted in a well-lit area, preferably in a visual inspection booth with controlled, uniform lighting.

    • The inspection booth should be equipped with both a non-glare black and a non-glare white background.[6]

  • Visual Examination:

    • Hold the sample against the white background and observe for any dark or colored particulate matter. The observation should last for a minimum of five seconds.[6]

    • Hold the sample against the black background and observe for any light-colored particulate matter. This observation should also last for a minimum of five seconds.[6]

    • Examine the overall appearance of the sample, noting its color and form (e.g., crystalline, powder).

  • Data Recording:

    • Record the observations in a laboratory notebook, detailing the color, physical form, and the presence or absence of any visible impurities.

    • If impurities are present, their characteristics (e.g., color, size, shape) should be described.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the determination of the physical properties of this compound.

G cluster_0 Start: Sample Acquisition cluster_1 Physical Property Determination cluster_1a Melting Point Analysis cluster_1b Appearance Inspection cluster_2 End: Data Compilation start Obtain this compound Sample mp_prep Prepare Dry, Powdered Sample start->mp_prep ap_prep Place Sample on Watch Glass/Vial start->ap_prep mp_load Load Capillary Tube mp_prep->mp_load mp_measure Determine Melting Range in Apparatus mp_load->mp_measure mp_record Record Melting Point Range mp_measure->mp_record end Compile Physical Property Report mp_record->end ap_inspect Inspect Against Black & White Backgrounds ap_prep->ap_inspect ap_record Record Color, Form, and Impurities ap_inspect->ap_record ap_record->end

Caption: Workflow for determining the physical properties of this compound.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Calgary. Melting point determination.
  • Japanese Pharmacopoeia. Melting Point Determination / General Tests.
  • The Pharmavision. (2024, December 21). SOP for operation and cleaning of visual inspection board.
  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid.
  • Biopharmaceutical Development Program. SOP Title: Visual Inspection of Product.
  • PubChem. This compound.
  • Pharmaguideline. SOP for Validation of Visual Checking Inspectors.
  • SOP for Visual Inspection of Ampoules and Parenteral Products. (2024, July 1).
  • Pharmadocx Consultants. (2023, June 13). Standard Operating Procedure For Visual Inspection Of Filled Vials And Ampoules.

Sources

The Solubility Profile of Ethyl 3-amino-2-nitrobenzoate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this guide establishes a predictive framework based on the physicochemical properties of the molecule and solubility data from structurally analogous aminonitrobenzoate esters. A detailed, step-by-step experimental protocol for determining the thermodynamic solubility using the isothermal shake-flask method, coupled with UV-Vis or HPLC analysis, is presented. Furthermore, this guide delves into the application of thermodynamic models, such as the van't Hoff and Apelblat equations, for correlating and predicting solubility behavior. This document is intended to be a vital resource for researchers, chemists, and pharmaceutical development professionals, enabling informed solvent selection and process optimization.

Introduction

This compound (CAS No. 193014-01-6) is a significant building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, yield, purification strategies, and ultimately, the formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility profile allows for the rational selection of solvents for synthesis, crystallization, and purification, thereby enhancing process efficiency and product quality. This guide provides a foundational understanding of the factors governing the solubility of this compound and offers a practical framework for its experimental determination and theoretical modeling.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 193014-01-6[2][3][4][5]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Appearance White solid (predicted)[1]
XLogP3 1.8[2]

The structure of this compound, featuring a benzene ring substituted with an amino group, a nitro group, and an ethyl ester group, imparts a moderate polarity to the molecule. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitro and ester groups) suggests the potential for complex interactions with various solvents. The positive XLogP3 value indicates a degree of lipophilicity, suggesting better solubility in organic solvents compared to water.

Predicted Solubility Profile in Organic Solvents: An Analog-Based Approach

Aromatic nitro compounds are generally soluble in organic solvents and sparingly soluble in water.[6][7] The principle of "like dissolves like" is a primary determinant of solubility. Therefore, solvents with polarities similar to that of this compound are expected to be effective.

For instance, Methyl 2-amino-3-nitrobenzoate , an isomer, is reported to be soluble in organic solvents such as ethanol and acetone, and only slightly soluble in water.[8] Similarly, other nitrobenzoic acid derivatives and their esters exhibit good solubility in a range of common organic solvents.[9][10]

Based on these analogies, the expected solubility profile for this compound is as follows:

  • High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to engage in dipole-dipole interactions and solvate both the polar and nonpolar regions of the molecule.

  • Good Solubility: Alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone) are expected to be effective solvents due to their ability to form hydrogen bonds with the amino and nitro groups. Esters like ethyl acetate should also exhibit good solvating power.

  • Moderate to Low Solubility: Less polar solvents such as toluene and dichloromethane may show moderate to low solubility.

  • Insoluble/Slightly Soluble: Nonpolar solvents like hexane and cyclohexane are expected to be poor solvents. Due to its organic nature, solubility in water is expected to be very low.

It is crucial to emphasize that this profile is predictive. For process development and optimization, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.[11] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate at constant temperature (e.g., 25 °C, 37 °C) for 24-72 hours B->C D Allow solution to settle C->D E Filter through a 0.45 µm syringe filter D->E F Prepare dilutions of the saturated solution E->F G Analyze by UV-Vis Spectroscopy or HPLC F->G H Determine concentration from a calibration curve G->H

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with airtight seals

  • Thermostatic shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved. The required time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be chosen to be compatible with the solvent to avoid leaching or adsorption of the analyte.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12][13] Aromatic compounds generally have strong UV absorbance, making this a suitable technique.[14]

    • UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound. Quantify the concentration using a pre-established calibration curve of known concentrations.

    • HPLC: Use a suitable column and mobile phase to achieve good separation and peak shape. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentration. HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products.[11]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mole fraction (x), grams per liter (g/L), or milligrams per milliliter (mg/mL).

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental solubility data and for predicting solubility at different temperatures. The van't Hoff and modified Apelblat equations are commonly used for this purpose.[7]

van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The equation is given as:

ln(x) = A + B/T

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A and B are the model parameters

From the parameters A and B, important thermodynamic properties of dissolution can be calculated:

  • Apparent standard enthalpy of dissolution (ΔH°sol): ΔH°sol = -B * R

  • Apparent standard Gibbs energy of dissolution (ΔG°sol): ΔG°sol = -R * T * (A + B/T)

  • Apparent standard entropy of dissolution (ΔS°sol): ΔS°sol = (ΔH°sol - ΔG°sol) / T

where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility increases with temperature.

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a range of temperatures:

ln(x) = A + B/T + C * ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the empirical model parameters that are determined by fitting the experimental data.

The Apelblat equation can provide a better fit for systems where the enthalpy of dissolution is not constant over the temperature range studied.[15]

Modeling Workflow

G cluster_data Data Input cluster_model Model Fitting cluster_analysis Thermodynamic Analysis cluster_output Output A Experimental Solubility Data (x) at various Temperatures (T) B Fit data to van't Hoff and Apelblat equations A->B C Determine model parameters (A, B, C) B->C D Calculate ΔH°sol, ΔG°sol, ΔS°sol C->D E Evaluate model accuracy (e.g., R², RMSD) C->E F Correlated solubility data and thermodynamic parameters D->F E->F

Caption: Workflow for thermodynamic modeling of solubility data.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its physicochemical properties and the solubility of analogous compounds. This guide provides the necessary theoretical background and a detailed, practical protocol for the experimental determination of its solubility profile in various organic solvents. By employing the shake-flask method and subsequent thermodynamic modeling, researchers and process chemists can generate the critical data required for efficient and robust process development, from synthesis to purification and formulation. The methodologies outlined herein serve as a self-validating system to ensure the generation of accurate and reliable solubility data, which is fundamental to advancing pharmaceutical research and development.

References

  • ResearchGate. Thermodynamic Analysis of Cyclen Solubility in Diverse Solvent Systems at T = 283.15–328.15 K.
  • CHEM-GUIDE. Physical properties of nitro compounds.
  • International Journal of New Chemistry. Thermodynamic analysis for the dissolution of Pimelic acid in water + ethanol binary mixture at T = 305.18 - 313.15K.
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid.
  • ResearchGate. Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • LBAO Chemicals. Methyl 2-amino-3-nitrobenzoate | 57113-91-4 | 98%.
  • PubChem. This compound.
  • Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Reddit. Can you check the solubility of a drug using just a UV-vis spectrophotometer?.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Analytical Standard Solutions (A2S). Ethyl-3-amino-2-nitrobenzoate.
  • Pharmaffiliates. CAS No : 193014-01-6 | Chemical Name : Ethyl-3-amino-2-nitrobenzoate.
  • Alachem Co., Ltd. 193014-01-6 | Benzoic acid, 3-amino-2-nitro-, ethyl ester.

Sources

A Predictive Spectroscopic and Structural Analysis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-2-nitrobenzoate is a substituted aromatic compound with potential applications as a synthetic intermediate in the development of pharmaceuticals and other complex organic molecules. Its structure, featuring an ethyl ester, a primary amine, and a nitro group on a benzene ring, presents a unique combination of electron-donating and electron-withdrawing functionalities. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

However, a comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS)[1], reveals a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific molecule. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is to leverage fundamental principles of spectroscopy and comparative data from structurally related analogs to construct a reliable, predicted spectroscopic profile of this compound. This document will serve as an in-depth technical resource for researchers, providing a robust analytical framework for the compound's characterization, pending experimental verification.

We will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectra. Each prediction will be grounded in the electronic effects of the substituents and supported by experimental data from key analogs like Ethyl 2-nitrobenzoate and Ethyl 3-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation. The following methodology represents a typical approach for a sample like this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). P2 Add a small amount of Tetramethylsilane (TMS) as internal standard (0 ppm). P1->P2 P3 Transfer solution to a 5 mm NMR tube. P2->P3 A1 Insert sample into a 400 MHz (or higher) NMR spectrometer. P3->A1 Sample ready A2 Shim the magnetic field to ensure homogeneity. A1->A2 A3 Acquire 1D spectra: ¹H (Proton) and ¹³C (Carbon-13). Optionally, acquire 2D spectra (COSY, HSQC) for complex cases. A2->A3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium lock signal.

  • Internal Standard: Tetramethylsilane (TMS) is used because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at a defined 0 ppm, which does not overlap with most organic proton signals.

  • Field Strength: A 400 MHz (or higher) spectrometer is recommended to achieve better signal dispersion, especially in the complex aromatic region, allowing for more accurate interpretation of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and comparison with known analogs.

Molecular Structure for NMR Assignment

Caption: Structure of this compound with proton labeling.

Analysis and Predictions:

  • Ethyl Group Protons: The ethyl ester group will give rise to two distinct signals:

    • A triplet (t) around δ 1.4 ppm for the methyl protons (H-b, 3H), coupled to the two adjacent methylene protons.

    • A quartet (q) around δ 4.4 ppm for the methylene protons (H-a, 2H), coupled to the three adjacent methyl protons. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. This is consistent with data for ethyl esters like Ethyl 2-amino-3-nitrobenzoate (triplet at 1.40 ppm, quartet at 4.37 ppm).[2]

  • Amine Protons (-NH₂): The two protons of the primary amine are expected to appear as a broad singlet (bs) . The chemical shift can vary significantly (typically δ 4.0-5.0 ppm ) depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange. The signal for the -NH₂ group in the isomer Ethyl 2-amino-3-nitrobenzoate appears at a surprisingly downfield 8.46 ppm, which may suggest strong intramolecular hydrogen bonding with the ortho-nitro group, an effect that is not expected in our target molecule.[2] A more typical range is therefore predicted.

  • Aromatic Protons (H-4, H-5, H-6): This region will be the most complex. We have three adjacent protons on a substituted ring.

    • The amino group (-NH₂) at C3 is a strong electron-donating group (EDG), which shields ortho (C2, C4) and para (C6) positions, causing an upfield shift.

    • The nitro group (-NO₂) at C2 is a very strong electron-withdrawing group (EWG), which deshields ortho (C1, C3) and para (C5) positions, causing a downfield shift.

    • The ester group (-COOEt) at C1 is a meta-directing EWG, deshielding its ortho (C2, C6) and para (C4) positions.

    Considering these competing effects:

    • H-4: Is ortho to the strongly donating -NH₂ group and para to the withdrawing -COOEt group. It will likely be the most upfield of the aromatic protons. Expected as a doublet of doublets (dd) around δ 6.8-7.0 ppm .

    • H-5: Is para to the strongly withdrawing -NO₂ group. It will be significantly deshielded. Expected as a doublet of doublets (dd) or triplet around δ 7.4-7.6 ppm .

    • H-6: Is ortho to the withdrawing -COOEt group and para to the donating -NH₂ group. The deshielding from the ester and shielding from the amine will compete. It is expected to be the most downfield proton, appearing as a doublet of doublets (dd) around δ 7.8-8.0 ppm .

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-b~ 1.40Triplet (t)~ 7.13H-OCH₂CH
H-a~ 4.40Quartet (q)~ 7.12H-OCH ₂CH₃
-NH₂~ 4.5Broad Singlet (bs)-2H-NH
H-4~ 6.95Doublet of Doublets (dd)JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.51HAr-H
H-5~ 7.50Doublet of Doublets (dd)JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.01HAr-H
H-6~ 7.90Doublet of Doublets (dd)JH6-H5 ≈ 8.0, JH6-H4 ≈ 1.51HAr-H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Analysis and Predictions:

  • Ethyl Group Carbons:

    • -O-CH₂-CH₃: Shielded, expected around δ 14 ppm .

    • -O-CH₂-CH₃: Deshielded by the adjacent oxygen, expected around δ 62 ppm .

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected in the range of δ 165-168 ppm .

  • Aromatic Carbons:

    • C1 (-COOEt): This quaternary carbon will be downfield, but its exact position is influenced by the ortho -NO₂ group. Predicted around δ 130 ppm .

    • C2 (-NO₂): Attached to the strongly withdrawing nitro group, this carbon will be significantly deshielded. Predicted around δ 148-150 ppm .

    • C3 (-NH₂): Attached to the strongly donating amino group, this carbon will be shielded. Predicted around δ 145 ppm , though the ortho -NO₂ group will have a deshielding effect.

    • C4, C5, C6: These protonated carbons will appear in the typical aromatic region of δ 115-135 ppm . Their relative shifts will be governed by the substituent effects described previously. C4 is expected to be the most upfield (~118 ppm), followed by C5 (~125 ppm) and C6 (~130 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon LabelPredicted δ (ppm)Assignment
1~ 166.0C =O
2~ 14.2-OCH₂C H₃
3~ 62.5-OC H₂CH₃
4~ 130.5Ar-C 1-COOEt
5~ 149.0Ar-C 2-NO₂
6~ 145.0Ar-C 3-NH₂
7~ 118.0Ar-C 4
8~ 130.0Ar-C 6
9~ 125.5Ar-C 5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Workflow for ATR-IR Analysis

G S1 Ensure the ATR crystal (e.g., diamond) is clean. S2 Record a background spectrum of the empty crystal. S1->S2 S3 Place a small amount of solid sample directly onto the crystal. S2->S3 S4 Apply pressure using the anvil to ensure good contact. S3->S4 S5 Record the sample spectrum (typically 16-32 scans). S4->S5 S6 The software automatically ratioes the sample to the background spectrum. S5->S6

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum

The predicted IR spectrum is based on the characteristic absorption frequencies of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3450 & 3350MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
~ 3100-3000Medium-WeakC-H StretchAromatic
~ 2980-2850Medium-WeakC-H StretchAliphatic (Ethyl group)
~ 1720StrongC=O StretchEster
~ 1610MediumN-H BendPrimary Amine (-NH₂)
~ 1580 & 1480MediumC=C StretchAromatic Ring
~ 1530StrongAsymmetric N-O StretchNitro group (-NO₂)
~ 1350StrongSymmetric N-O StretchNitro group (-NO₂)
~ 1250StrongAsymmetric C-O-C StretchEster
~ 1100MediumSymmetric C-O-C StretchEster

Interpretation:

  • Amine Stretches: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).

  • Carbonyl Stretch: A strong, sharp absorption around 1720 cm⁻¹ is characteristic of the C=O bond in an aromatic ester. Data for the related Ethyl 2-nitrobenzoate shows this peak at 1725 cm⁻¹.[3]

  • Nitro Stretches: Two very strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a nitro group. These correspond to the asymmetric and symmetric stretching modes of the N-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structure.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

Protocol for EI-MS Analysis:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatograph (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Predicted Mass Spectrum (EI)

The predicted fragmentation is based on the stability of the resulting ions and neutral losses. The molecular weight of this compound (C₉H₁₀N₂O₄) is 210.19 g/mol .[4]

  • Molecular Ion (M⁺•): A peak at m/z = 210 corresponding to the intact radical cation is expected. Its intensity may be moderate due to the presence of the labile nitro group.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OC₂H₅): Cleavage of the ester group to lose an ethoxy radical (mass = 45) would yield a prominent acylium ion at m/z = 165 . This is a very common fragmentation for ethyl esters.

    • Loss of Ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene (mass = 28) from the ethyl ester, resulting in an ion at m/z = 182 .

    • Loss of Nitro Group (-NO₂): Loss of the nitro group (mass = 46) would generate an ion at m/z = 164 .

    • Loss of NO (-•NO): A common fragmentation for aromatic nitro compounds is the loss of a nitric oxide radical (mass = 30), which would give a peak at m/z = 180 .

Predicted Fragmentation Pathways

G M [M]⁺• m/z = 210 F1 [M - OC₂H₅]⁺ m/z = 165 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺• m/z = 182 M->F2 - C₂H₄ F3 [M - NO₂]⁺ m/z = 164 M->F3 - •NO₂ F4 [M - NO]⁺ m/z = 180 M->F4 - •NO F1->F3 - CO

Caption: Major predicted fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/zPredicted IntensityProposed Fragment
210Moderate[C₉H₁₀N₂O₄]⁺• (Molecular Ion)
182Moderate[M - C₂H₄]⁺•
180Moderate[M - NO]⁺
165Strong[M - OC₂H₅]⁺
164Moderate[M - NO₂]⁺
136Moderate[M - NO₂ - CO]⁺

Conclusion

This guide provides a comprehensive, predictive spectroscopic analysis of this compound. In the absence of direct experimental data, we have leveraged fundamental chemical principles and comparative analysis with structural analogs to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The presented tables, protocols, and diagrams offer a robust framework for any researcher working with this compound. This predictive dataset serves as a powerful tool for preliminary identification and quality control, and it establishes a clear set of expectations that can be rigorously tested and confirmed once experimental spectra are acquired.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Spectra Database.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • Paton, R. S., et al. (2021). CASCADE - Chemical Shift Calculation with Deep Learning. Colorado State University.
  • Patiny, L., & Banfi, D. (2008). NMRDB.org.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18315537.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-amino-2-nitrobenzoate. In the absence of experimentally acquired spectra in publicly accessible databases, this guide utilizes high-quality predicted NMR data to serve as a robust reference for researchers. The document offers a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of the substituent groups. Furthermore, it includes standardized protocols for sample preparation and data acquisition, and discusses the potential influence of solvent effects. This guide is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: The Structural Elucidation of this compound

This compound, with the CAS Number 193014-01-6, is a substituted aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, presents a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and studying its chemical behavior.

This guide will delve into a detailed predictive analysis of the NMR spectra of this compound, providing a foundational understanding for researchers.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound offers a wealth of information about the molecule's proton environments. The analysis is based on the distinct electronic effects of the substituents on the aromatic ring and the characteristic signals of the ethyl group.

The Aromatic Region: Unraveling Substituent Effects

The benzene ring of this compound bears three substituents: an amino group at the 3-position, a nitro group at the 2-position, and an ethoxycarbonyl group at the 1-position. These groups exert distinct electronic influences—the amino group is a strong electron-donating group, while the nitro and ethoxycarbonyl groups are electron-withdrawing. These competing effects lead to a complex and informative pattern of chemical shifts for the three aromatic protons.

  • H-4: This proton is situated between the electron-donating amino group and the electron-withdrawing ethoxycarbonyl group. The opposing effects are expected to place its resonance at a relatively intermediate chemical shift. It will appear as a doublet of doublets due to coupling with H-5 and H-6.

  • H-5: Located para to the nitro group and meta to the amino and ethoxycarbonyl groups, this proton will be significantly influenced by the strong electron-withdrawing nature of the nitro group, shifting its signal downfield. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

  • H-6: This proton is ortho to the ethoxycarbonyl group and meta to the nitro group. The proximity to the deshielding ester group will result in a downfield shift. It will present as a doublet of doublets from coupling to H-4 and H-5.

  • -NH₂ Protons: The protons of the amino group are exchangeable and their chemical shift can be broad and vary significantly depending on the solvent, concentration, and temperature. In a non-protic solvent, they would likely appear as a broad singlet.

The Aliphatic Region: The Ethyl Group Signature

The ethyl group of the ester moiety gives rise to two characteristic signals:

  • Methylene Protons (-OCH₂-): These protons are directly attached to the oxygen atom of the ester, which is an electron-withdrawing environment. Consequently, they are deshielded and will appear as a quartet downfield in the aliphatic region. The quartet splitting pattern arises from the coupling with the three adjacent methyl protons.

  • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are therefore more shielded. They will appear as a triplet upfield, a result of coupling with the two neighboring methylene protons.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts (in ppm), multiplicities, and coupling constants (J in Hz) for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-67.85ddJ = 8.0, 1.5
H-47.55ddJ = 8.0, 1.5
H-57.20tJ = 8.0
-NH₂5.90br s-
-OCH₂-4.35qJ = 7.1
-CH₃1.35tJ = 7.1

Note: Predicted values are generated using advanced NMR prediction software and may deviate slightly from experimental values.

Predicted ¹³C NMR Spectrum: Carbon Environment Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents.

Aromatic Carbons: A Story of Electron Density

The six carbons of the benzene ring will have distinct chemical shifts due to the varied electronic effects of the substituents.

  • C-1 (ipso-carboxy): This carbon, bonded to the ethoxycarbonyl group, will be significantly deshielded.

  • C-2 (ipso-nitro): The carbon bearing the strongly electron-withdrawing nitro group will experience a substantial downfield shift.

  • C-3 (ipso-amino): Conversely, the carbon attached to the electron-donating amino group will be shielded and shifted upfield relative to an unsubstituted benzene carbon.

  • C-4, C-5, and C-6: The chemical shifts of these carbons will be influenced by their positions relative to the three substituents, with the electron-withdrawing groups causing downfield shifts and the electron-donating group causing an upfield shift.

Aliphatic and Carbonyl Carbons
  • Carbonyl Carbon (-C=O): The carbonyl carbon of the ester is highly deshielded and will appear at the lowest field in the spectrum.

  • Methylene Carbon (-OCH₂-): This carbon, bonded to the electronegative oxygen, will be deshielded compared to a typical sp³ carbon.

  • Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded carbon in the molecule, appearing at the highest field.

Predicted ¹³C NMR Data Summary

The following table presents the predicted ¹³C NMR chemical shifts (in ppm) for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
-C=O165.5
C-2148.0
C-3145.0
C-1132.0
C-6128.5
C-4122.0
C-5118.0
-OCH₂-61.5
-CH₃14.0

Note: Predicted values are generated using advanced NMR prediction software and may deviate slightly from experimental values.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following protocols provide a standardized approach.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve Ensure purity transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer Use a Pasteur pipette cap Cap the NMR tube securely transfer->cap

Caption: A streamlined workflow for preparing an NMR sample.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of pure this compound.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add 0.6-0.7 mL of the deuterated solvent to the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be necessary.

Diagram: 1D NMR Data Acquisition Workflow

NMR_Acquisition cluster_acq Data Acquisition insert Insert sample into the spectrometer lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire the ¹H and ¹³C spectra shim->acquire Set acquisition parameters

Caption: The sequential process for acquiring NMR data.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand, depending on sample concentration.

The Influence of Solvents

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra, particularly for polar molecules like this compound. Aromatic solvents, for instance, can induce shifts due to anisotropic effects.[1] Hydrogen bonding solvents can significantly affect the chemical shift of the -NH₂ protons. It is crucial to report the solvent used when presenting NMR data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the predicted spectra, grounded in the principles of substituent effects, offers a valuable resource for the structural verification and characterization of this compound. The inclusion of standardized experimental protocols aims to facilitate the acquisition of high-quality experimental data by researchers. As with any predictive data, experimental verification is the gold standard, and this guide provides a strong foundation for such endeavors.

References

  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • NMRShiftDB. (n.d.). nmrshiftdb2 - open nmr database on the web.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • NMRFx Analyst. (n.d.). Chemical Shift Prediction.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?.
  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for....
  • Wiley. (n.d.). KnowItAll Solutions for NMR.
  • NMRium demo. (n.d.). Predict.
  • PubChem. (n.d.). Ethyl 3-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • The Royal Society of Chemistry. (n.d.). 4.
  • The Royal Society of Chemistry. (n.d.). 4.
  • PubChem. (n.d.). Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • PubChem. (n.d.). This compound.
  • Suzhou unite pharmtech co.,ltd. (n.d.). This compound.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

Sources

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-2-nitrobenzoate is a strategically important aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Characterized by the presence of an amino, a nitro, and an ethyl ester group on a benzene scaffold, its unique substitution pattern makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physicochemical properties, structural elucidation, logical synthetic pathways, and core chemical transformations of this compound. Authored for researchers, chemists, and drug development professionals, this document emphasizes the causality behind experimental choices and provides field-proven protocols for its synthesis and subsequent derivatization, underscoring its role in the development of complex molecular architectures.

Introduction

In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic ring is paramount for the construction of target molecules with desired properties. This compound (CAS No. 193014-01-6) is a key building block whose utility is derived from its trifunctional nature.[1][2][3] The ortho-disposition of the amino and nitro groups is a latent precursor to the 1,2-diaminobenzene moiety, a critical pharmacophore for building benzimidazole-based therapeutic agents.[4][5][6] The ester functionality provides an additional handle for molecular modification.

This guide aims to serve as a definitive technical resource for professionals working with this compound. It moves beyond a simple recitation of data to provide a cohesive narrative on its synthesis, characterization, and application, grounded in the principles of modern synthetic chemistry.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The core properties of the compound are summarized in the table below. Proper storage in a cool, dry, and well-ventilated area inside a tightly sealed container is crucial to maintain its integrity.[7]

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 193014-01-6[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to pale yellow solid[8]
Primary Use Pharmaceutical intermediate, organic synthesis[2]
Chemical Structure

The molecular structure features an ethyl ester at C1, a nitro group at C2, and an amino group at C3 of the benzene ring. This specific arrangement dictates its unique reactivity.

Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data

2.3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl ester group. The electron-withdrawing nitro group and electron-donating amino group will significantly influence the chemical shifts of the aromatic protons.[12][13]

ProtonsPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic CH (3H)7.0 - 8.0m-Three distinct signals expected due to the asymmetric substitution.
NH₂ (2H)4.5 - 5.5br s-Broad singlet, position can vary with solvent and concentration.
O-CH₂-CH₃ (2H)~4.4q~7.1Quartet due to coupling with the adjacent methyl group.
O-CH₂-CH₃ (3H)~1.4t~7.1Triplet due to coupling with the adjacent methylene group.

2.3.2 ¹³C NMR Spectroscopy The loss of symmetry in the benzene ring means all six aromatic carbons are expected to be unique.[12][14]

CarbonPredicted Shift (δ, ppm)Notes
C=O (Ester)165 - 168Typical chemical shift for an ester carbonyl.
Aromatic C (6C)110 - 150Six distinct signals are expected. Carbons attached to N and NO₂ will be significantly shifted.
O-CH₂~62Methylene carbon of the ethyl ester.
CH₃~14Methyl carbon of the ethyl ester.

2.3.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretch (two bands)
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=O (Ester)1700 - 1730Stretch
C=C (Aromatic)1450 - 1600Stretch
N-O (Nitro)1500 - 1550 & 1300 - 1370Asymmetric & Symmetric Stretch
C-O (Ester)1100 - 1300Stretch

2.3.4 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

AnalysisPredicted Result
Molecular Ion (M⁺) m/z ≈ 210
Key Fragments m/z ≈ 181 (Loss of -CH₂CH₃), m/z ≈ 165 (Loss of -OC₂H₅), m/z ≈ 137 (Loss of -COOC₂H₅)

Synthesis and Purification Workflow

The synthesis of this compound requires a multi-step approach that carefully manages the directing effects of the substituents. A logical and field-proven strategy begins with 3-aminobenzoic acid, employing a protection-nitration-deprotection-esterification sequence. This approach is necessary because direct nitration of 3-aminobenzoic acid is problematic; the strong oxidizing conditions of the nitrating mixture can destroy the activating amino group, and the directing effects of the amino (ortho/para) and carboxylic acid (meta) groups are conflicting.[15][16]

Sources

Safety and handling precautions for Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-amino-2-nitrobenzoate for Research and Development Applications

Introduction: A Proactive Approach to Chemical Safety

This compound is an aromatic compound featuring amino, nitro, and ethyl ester functional groups. As a substituted nitrobenzoate, it serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds and novel pharmaceutical intermediates. The inherent reactivity conferred by its functional groups necessitates a comprehensive and proactive approach to its handling. This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere compliance to foster a deep understanding of the causality behind safety protocols. By integrating principles of risk management and the hierarchy of controls, this document provides a self-validating framework for the safe and effective use of this compound in a laboratory setting.

Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This section outlines the key physicochemical characteristics and the officially recognized hazards associated with this compound and structurally similar compounds.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and inform handling, storage, and emergency response procedures.

PropertyDataSource(s)
CAS Number 193014-01-6[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Appearance Yellow to brown crystalline solid/powder[3]
Melting Point 108°C (for the 2-amino-3-nitro isomer)[3]
Boiling Point 350.6°C at 760 mmHg (for the 2-amino-3-nitro isomer)[3]
Solubility Limited solubility in water (<1 g/L). Soluble in DMSO, ethanol, methanol, and chloroform.[3]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal standard for classifying chemical hazards. This compound and related nitroaromatic compounds are classified as irritants.

Hazard ClassPictogramSignal WordHazard Statement(s)Source(s)
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[2][4][5]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[4][5]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[2]

Scientist's Note (Causality): The irritant nature of this compound is largely attributable to the nitro (-NO₂) and amino (-NH₂) groups on the aromatic ring. These functional groups can interact with proteins and other biological macromolecules on the skin, in the eyes, and within the respiratory tract, leading to an inflammatory response. The potential for skin sensitization suggests that repeated exposure could lead to an allergic reaction.[2][6]

The Hierarchy of Controls: A Risk-Based Handling Framework

Effective chemical safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards before relying on personal protective equipment (PPE).

cluster_hierarchy Hierarchy of Controls for this compound Eng Engineering Controls (e.g., Fume Hood, Ventilation, Eyewash Station) Admin Administrative Controls (e.g., SOPs, Training, Labeling) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Less Effective cluster_workflow Chemical Handling Workflow A Receipt & Storage B Weighing & Dispensing (In Fume Hood) A->B C Reaction Setup B->C D Decontamination of Surfaces C->D E Waste Disposal D->E

Caption: A systematic workflow ensures safety at every stage of chemical use.

Protocol 3.1: Weighing and Dispensing Solid Compound
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the work surface of all unnecessary items. Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Staging: Place a tared weigh boat or container on an analytical balance inside the fume hood.

  • Dispensing: Carefully open the stock container. Use a spatula to gently transfer the desired amount of solid into the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

    • Rationale: Minimizing dust generation is critical to prevent inhalation and contamination of the work area. [7]4. Sealing: Immediately and securely close the stock container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Initial Cleanup: Dispose of the weigh boat (if disposable) in the designated solid hazardous waste container. Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol) and place the cloth in the same waste container.

  • Final Cleanup: Decontaminate the balance and the surrounding work surface as described in Protocol 5.1.

Emergency Preparedness and Response

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before handling the chemical.

Accidental Release (Spill) Protocol
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact the institutional safety office.

  • Contain (for small spills): For small spills (<5g) inside a fume hood, ensure proper PPE is worn.

  • Clean Up: Cover the spill with an absorbent, inert material. Carefully sweep or scoop the material into a labeled container for hazardous waste disposal. [8][9]Avoid raising dust. [7]5. Decontaminate: Clean the spill area thoroughly with soap and water. [10]

Exposure Response and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][8][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][9]
Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [8][12][13]* Hazards: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). * Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [4]

Waste Management and Decontamination

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and personal safety.

Protocol 5.1: Disposal of Contaminated Waste
  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container. [14]2. Labeling: The waste container label must include the full chemical name ("this compound") and an approximate concentration. [14]3. Disposal: The sealed container must be disposed of through the institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash. [14]

Protocol 5.2: Decontamination of Glassware and Work Surfaces
  • Pre-Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this first rinse in a designated hazardous waste container for solvents. [14]2. Washing: Wash the rinsed glassware and surfaces thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Conclusion

The safe handling of this compound is not a matter of memorizing rules, but of understanding and applying fundamental principles of chemical safety. By adopting a risk-based approach centered on the hierarchy of controls, researchers can effectively mitigate the hazards associated with this compound. Adherence to the detailed protocols for handling, emergency response, and waste disposal outlined in this guide will protect laboratory personnel, ensure experimental integrity, and maintain a safe and compliant research environment.

References

  • ChemADVISOR, Inc. (2010). MSDS - OHS14953.
  • PubChem. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Analytical Standard Solutions (A2S). (2025). Ethyl-3-amino-2-nitrobenzoate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.

Sources

An In-Depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 3-amino-2-nitrobenzoate, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical development. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, its physicochemical and spectroscopic properties, and its significant applications in the creation of complex molecular architectures.

Introduction and Historical Perspective

This compound, with the molecular formula C₉H₁₀N₂O₄, is an aromatic compound characterized by an ethyl benzoate core substituted with both an amino and a nitro group.[1][2] This unique arrangement of functional groups—an electron-donating amino group and an electron-withdrawing nitro group—renders the molecule a versatile precursor for a variety of chemical transformations.

While a singular "discovery" of this compound is not prominently documented in the historical chemical literature, its emergence is intrinsically linked to the development of synthetic methodologies for nitro- and amino-substituted benzoic acids in the late 19th and early 20th centuries. The synthesis of its parent compound, 2-amino-3-nitrobenzoic acid, was described in the early 1900s. The subsequent esterification to the ethyl ester would have been a logical and straightforward transformation, particularly with the advent of reliable methods such as the Fischer-Speier esterification, first described in 1895.

The strategic importance of this compound has grown with the increasing demand for complex heterocyclic scaffolds in medicinal chemistry. Its utility as a precursor for benzimidazole derivatives has solidified its place as a valuable intermediate in the synthesis of a range of bioactive molecules.[1]

Physicochemical and Spectroscopic Properties

This compound typically appears as a yellow to brown crystalline powder.[1] Its molecular weight is approximately 210.19 g/mol .[1] The compound exhibits limited solubility in water but is soluble in various organic solvents such as ethanol, methanol, and chloroform.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 193014-01-6[2]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [1]
Appearance Yellow to brown crystalline powder[1]
Melting Point 108 °C[3]
Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.46 (bs, 2H, NH₂), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H, Ar-H), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃).[3]

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The two most common and practical methods are the direct esterification of 2-amino-3-nitrobenzoic acid and a multi-step synthesis from 3-nitrophthalic acid via a Curtius rearrangement.

Method 1: Fischer Esterification of 2-Amino-3-nitrobenzoic Acid

This is a direct and widely used method for preparing esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Fischer_Esterification reactant1 2-Amino-3-nitrobenzoic Acid reaction_center + reactant1->reaction_center reactant2 Ethanol reactant2->reaction_center product This compound catalyst H₂SO₄ (catalyst) catalyst->reaction_center reflux water Water reaction_center->product reaction_center->water

Caption: Fischer Esterification of 2-Amino-3-nitrobenzoic Acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-nitrobenzoic acid (1.0 eq).

  • Addition of Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing an ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a yellow solid.

Method 2: Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement

Curtius_Rearrangement_Workflow A 3-Nitrophthalic Acid B Monoesterification A->B Ethanol, H₂SO₄ C Ethyl 2-carboxy-3-nitrobenzoate B->C D Acyl Chloride Formation C->D SOCl₂ or (COCl)₂ E Ethyl 2-(chloroformyl)-3-nitrobenzoate D->E F Curtius Rearrangement E->F NaN₃, then heat G This compound F->G

Caption: Curtius Rearrangement Synthesis Workflow.

Step 1: Monoesterification of 3-Nitrophthalic Acid

  • To a solution of 3-nitrophthalic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the monoester.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 2-carboxy-3-nitrobenzoate, which can be purified by recrystallization.[4]

Step 2: Acyl Chloride Formation

  • To a solution of ethyl 2-carboxy-3-nitrobenzoate (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.1-1.5 eq).

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude ethyl 2-(chloroformyl)-3-nitrobenzoate, which is often used in the next step without further purification.[4]

Step 3: Curtius Rearrangement and Trapping

  • Dissolve the crude acyl chloride in a dry, inert solvent like toluene.

  • Carefully add a solution of sodium azide (1.1-1.5 eq) in a minimal amount of water, keeping the temperature low (e.g., 0-5 °C).

  • After the formation of the acyl azide is complete (as monitored by IR spectroscopy - disappearance of the acyl chloride C=O stretch and appearance of the azide stretch around 2140 cm⁻¹), the mixture is gently heated.

  • The acyl azide undergoes rearrangement to the isocyanate with the evolution of nitrogen gas.

  • The isocyanate is then trapped in situ by the ethanol present from the first step (or by adding fresh ethanol) to form the corresponding ethyl carbamate.

  • Finally, hydrolysis of the carbamate under acidic or basic conditions yields this compound. A more direct approach involves heating the acyl azide in an alcoholic solvent to directly form the urethane, which upon workup can yield the desired amine.[4][5]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[1] Its primary application lies in the preparation of substituted benzimidazoles.

Synthesis of Benzimidazole Scaffolds

The ortho-disposed amino and nitro groups on the benzene ring of this compound are perfectly positioned for the construction of the benzimidazole ring system. A typical synthetic sequence involves:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group, generating a 1,2-diaminobenzene derivative. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acetic acid.

  • Cyclization: The resulting diamine is then cyclized with a carboxylic acid, aldehyde, or other one-carbon equivalent to form the benzimidazole ring.

This strategy has been employed in the synthesis of various biologically active molecules, including angiotensin II receptor antagonists, which are used to treat hypertension.[6]

Benzimidazole_Synthesis start This compound intermediate1 Ethyl 2,3-diaminobenzoate start->intermediate1 Reduction (e.g., SnCl₂, HCl) reaction_center + intermediate1->reaction_center intermediate2 Cyclizing Agent (e.g., R-COOH) intermediate2->reaction_center product Substituted Benzimidazole reaction_center->product Cyclization

Caption: General scheme for benzimidazole synthesis.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[7][8]

  • Hazards: It can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis with a growing significance in the pharmaceutical industry. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of complex molecular frameworks, particularly benzimidazole-based therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Analytical Standard Solutions (A2S). Ethyl-3-amino-2-nitrobenzoate.
  • PubChem. Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • PubChem. This compound.
  • European Patent Office. (n.d.). Benzimidazole derivatives, their production and use - EP 0459136 A1.
  • Tradeindia. This compound Ingredients: Herbal.
  • The Royal Society of Chemistry. (2009). Supporting Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69261, Ethyl 3-nitrobenzoate.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • National Center for Biotechnology Information. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 22(8), 1289.
  • L.S.College, Muzaffarpur. (2020, August 3). Curtius rearrangement.
  • National Center for Biotechnology Information. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11, 2339.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid.
  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
  • Google Patents. EP1904481B1 - Process for preparing benzimidazole compounds.
  • Suzhou Unite pharmaTech Co., Ltd. This compound.
  • Alchem.Pharmtech. CAS 193014-01-6 | this compound.
  • National Institute of Standards and Technology. Ethyl 3-nitrobenzoate - Mass spectrum (electron ionization).
  • National Institute of Standards and Technology. Ethyl 3-nitrobenzoate - IR Spectrum.
  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • Bond University. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

Ethyl 3-amino-2-nitrobenzoate: A Cornerstone Intermediate for Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its strategic arrangement of an amine, a nitro group, and an ethyl ester on a benzene ring provides a unique platform for constructing complex molecular architectures. The ortho-positioning of the reactive amino and nitro functionalities makes it an exceptionally valuable precursor for the synthesis of a wide array of fused heterocyclic systems, many of which form the core of pharmacologically active molecules.[1][2] This guide offers an in-depth analysis of the core characteristics of this compound, providing field-proven insights into its synthesis, reactivity, and application for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a reagent are fundamental to its effective use in synthesis. The distinct yellow coloration of this compound, for instance, is a direct result of the extended electronic conjugation between the electron-donating amino group and the electron-withdrawing nitro group, which serves as a useful visual indicator during reaction monitoring and chromatography.[1]

Core Physicochemical Properties

The properties summarized below dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions. Its limited water solubility and good solubility in common organic solvents are typical for a molecule of its structure and polarity.[1]

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[3]
Molecular Weight 210.19 g/mol [3]
Appearance Yellow to brown crystalline powder/solid[1][4]
Melting Point ~108 °C[4][5]
Density ~1.33 g/cm³[1][5]
CAS Number 193014-01-6[3]
Solubility Limited in water (<1 g/L). Soluble in DMSO, Ethanol, Methanol, Chloroform, Ethyl Acetate.[1]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference for quality control.

SpectroscopyKey Features and InterpretationSource(s)
¹H NMR ~1.40 ppm (t, 3H): Triplet for the methyl protons of the ethyl ester. ~4.37 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester. ~6.65 ppm (dd, 1H), ~8.25 ppm (dd, 1H), ~8.37 ppm (dd, 1H): Signals corresponding to the three aromatic protons. ~8.46 ppm (bs, 2H): Broad singlet for the amine (-NH₂) protons.[4]
IR (Infrared) ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine. ~1700-1680 cm⁻¹: C=O stretching of the ester group. ~1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[6] (Typical values)
Mass Spec (MS) m/z ~210: Molecular ion peak [M]⁺ corresponding to the molecular weight.[7] (Typical fragmentation)

Synthesis and Purification Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially scalable route begins with 3-nitrophthalic acid and proceeds via a Curtius rearrangement, a reliable method for converting a carboxylic acid to a primary amine.[1][8]

Synthetic Workflow Diagram

The following diagram illustrates a validated pathway for the synthesis of this compound. This process is designed to be self-validating at each stage, with clear endpoints and purification steps.

G cluster_0 Synthesis of this compound A 3-Nitrophthalic Acid B Monoesterification A->B Ethanol, H₂SO₄ Reflux C Ethyl 2-carboxy-3-nitrobenzoate B->C D Acyl Chloride Formation C->D Thionyl Chloride (SOCl₂) Chloroform, Reflux E Acyl Chloride Intermediate D->E F Curtius Rearrangement E->F Sodium Azide (NaN₃) Hydrolysis G This compound (Crude) F->G H Purification G->H Recrystallization or Silica Gel Adsorption I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Curtius Rearrangement Route

This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[8][9]

Step 1: Monoesterification of 3-Nitrophthalic Acid

  • To a flask containing absolute ethanol (e.g., 500 mL), add 3-nitrophthalic acid (e.g., 90 g).

  • Carefully add concentrated sulfuric acid (e.g., 50 mL) as a catalyst.

  • Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to allow the product, ethyl 2-carboxy-3-nitrobenzoate, to crystallize.

  • Filter the solid product and dry it. The expected melting point is around 105-108 °C.[8][9]

Causality: The use of a large excess of ethanol and a strong acid catalyst drives the equilibrium towards the formation of the mono-ester, as esterification is a reversible reaction. Cooling crystallization is an effective initial purification step.

Step 2: Acyl Chloride Formation

  • Suspend the dried mono-ester (e.g., 81.5 g) in a suitable solvent like chloroform (e.g., 200 mL).

  • Add thionyl chloride (e.g., 45 g) dropwise.

  • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution). The resulting solution contains the acyl chloride.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.

Step 3: Curtius Rearrangement and Hydrolysis

  • To the cooled acyl chloride solution, carefully add sodium azide (e.g., 30 g) in portions. This reaction is exothermic and releases nitrogen gas; proper ventilation and temperature control are critical.

  • Stir the reaction at room temperature, monitoring by TLC/LC until the acyl chloride is consumed.

  • The resulting isocyanate intermediate is then hydrolyzed (often by the workup conditions) to yield the crude this compound.

Causality: The Curtius rearrangement proceeds through an acyl azide intermediate which, upon heating, loses N₂ gas to form an isocyanate. This isocyanate is then hydrolyzed to the primary amine, completing the transformation.

Purification Protocol

High purity is essential for subsequent synthetic steps. A combination of silica gel adsorption and recrystallization is highly effective.[10]

  • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Add silica gel to the solution and stir to adsorb impurities and colored byproducts.

  • Filter off the silica gel and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product as high-purity yellow crystals.

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and complementary reactivity of its three functional groups. The strategic placement of the amino and nitro groups is particularly important, as it enables the facile construction of fused ring systems.

G cluster_nitro Nitro Group Reactivity cluster_amino Amino Group Reactivity cluster_ester Ester Group Reactivity main This compound nitro_node Reduction (e.g., SnCl₂, H₂, Pd/C) main->nitro_node amino_node Nucleophilic Reactions main->amino_node ester_node Ester Manipulations main->ester_node diamino Ethyl 2,3-diaminobenzoate nitro_node->diamino heterocycle Benzimidazoles, Quinoxalines, etc. diamino->heterocycle Cyclocondensation acylation Acylation / Sulfonylation amino_node->acylation diazotization Diazotization (Sandmeyer) amino_node->diazotization hydrolysis Hydrolysis (NaOH, H₂O) ester_node->hydrolysis acid 3-amino-2-nitrobenzoic acid hydrolysis->acid

Caption: Key reaction pathways of this compound.

  • The Nitro Group (-NO₂): This is arguably the most synthetically valuable handle. Its reduction to an amino group is a cornerstone transformation.[1] This is typically achieved using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂ over Pd/C), or indium in aqueous media.[6] The resulting product, ethyl 2,3-diaminobenzoate, is a classic precursor for a vast range of heterocycles. The two adjacent amino groups readily undergo cyclocondensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form quinoxalines and benzimidazoles, respectively—scaffolds frequently found in pharmaceuticals.[1]

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile. It can undergo standard transformations such as acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.[1] Its nucleophilicity is also key in cyclization reactions where it attacks an adjacent electrophilic center.

  • The Ethyl Ester (-COOEt): The ester group can be readily hydrolyzed under basic conditions (e.g., NaOH in water/ethanol) to yield the corresponding carboxylic acid, 3-amino-2-nitrobenzoic acid.[9] This provides another handle for further modification, such as amide bond formation. It can also be converted to amides directly via aminolysis.

Application in Drug Development: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. This compound is an excellent starting point for their synthesis.

Detailed Protocol: Synthesis of an Ethyl 2-Alkyl-1H-benzo[d]imidazole-4-carboxylate
  • Reduction: In a round-bottomed flask, dissolve this compound (1 equivalent) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) and heat the mixture at reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction, pour it into ice water, and basify with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

  • Extraction: Filter the mixture and extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude ethyl 2,3-diaminobenzoate.

  • Cyclocondensation: Dissolve the crude diamine in a suitable solvent (e.g., ethanol or acetic acid). Add a carboxylic acid (R-COOH) (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux for several hours. The reaction involves the formation of an amide followed by dehydrative cyclization to form the benzimidazole ring.

  • Purification: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the target benzimidazole.

Causality: The Phillips condensation is a classic method for benzimidazole synthesis. The reduction step is critical to unmask the second amine, creating the 1,2-diamine necessary for cyclization. The choice of carboxylic acid (R-COOH) directly determines the substituent at the 2-position of the final benzimidazole, making this a versatile route for generating molecular diversity.

Safety and Handling

As with any nitroaromatic compound, proper safety precautions are mandatory. The following guidelines are derived from safety data sheets (SDS).[11][12][13]

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14][15]
Hazards May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. The compound may be air or light-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[11]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[11]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic tool. Its value is derived from the predictable and versatile reactivity of its ortho-amino/nitro substitution pattern, which provides a direct and efficient entry into medicinally relevant heterocyclic systems like benzimidazoles and quinoxalines. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in the creation of novel and complex molecules.

References

  • PubChem. This compound.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. Eureka. [Link]
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PubChem. 6-Amino-2-ethyl-3-nitrobenzoic acid.
  • PubChem. Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • Tradeindia.
  • The Royal Society of Chemistry.
  • Organic Syntheses.
  • European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
  • Suzhou Unite pharmaTech Co., Ltd.
  • National Institute of Standards and Technology.
  • ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
  • PMC. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
  • Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd.
  • Sciencemadness.org.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.

Sources

Theoretical properties and computational analysis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of Ethyl 3-amino-2-nitrobenzoate

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring an ethyl ester, an amino group, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. It serves as a crucial intermediate in the production of various functional materials, pesticides, and notably, in the pharmaceutical industry. It is a key building block for synthesizing benzimidazole-class drugs, such as the antihypertensive agents candesartan and azilsartan.[1][2]

The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group creates a unique electronic environment that dictates the molecule's reactivity and physical properties.[3] Understanding these properties at a theoretical level is paramount for optimizing synthetic pathways and designing novel derivatives with desired biological activities.

This technical guide provides a comprehensive exploration of the theoretical properties of this compound, grounded in a computational analysis framework. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a validated workflow for in silico investigation. We will delve into the molecule's structural, spectroscopic, and electronic characteristics, and present a step-by-step computational methodology for predicting its behavior and potential as a pharmacophore.

Part I: Molecular Structure and Physicochemical Properties

The foundation of any chemical analysis begins with a precise understanding of the molecule's physical and structural characteristics. These properties are a direct consequence of its atomic composition and the spatial arrangement of its functional groups.

Structural and Physicochemical Data

The essential physicochemical properties of this compound are summarized below. These values, compiled from authoritative databases, provide the initial parameters for both experimental work and computational modeling.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 193014-01-6[4][5][6]
Molecular Formula C₉H₁₀N₂O₄[4][5][7]
Molecular Weight 210.19 g/mol [3][4]
Appearance Yellow to brown crystalline powder[3]
Melting Point 108 °C[3][8][9]
Boiling Point 350.6 °C at 760 mmHg[3][9]
Density 1.33 g/cm³[3][9]
Solubility Limited in water; soluble in DMSO, ethanol, methanol, chloroform[3]
SMILES CCOC(=O)C1=C(C(=CC=C1)N)[O-][4]

The characteristic yellow-brown color of the compound is attributed to the extended electronic conjugation between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group, which creates a chromophore that absorbs light in the visible spectrum.[3]

Spectroscopic Profile: A Theoretical Perspective

While experimental spectroscopy provides definitive structural confirmation, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting spectral data. DFT allows for the calculation of vibrational frequencies and electronic transitions, offering a powerful complement to empirical measurements.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dictated by the vibrational modes of the molecule's covalent bonds. For this compound, key predicted vibrational frequencies include N-H stretching from the primary amine, strong asymmetric and symmetric stretches from the nitro group, and a prominent C=O stretch from the ethyl ester. Computational analysis of similar nitrobenzoic acids has shown a strong correlation between DFT-calculated and experimental spectra, aiding in the precise assignment of complex vibrational modes.[10][11]

  • UV-Visible Spectroscopy: The molecule's conjugated system gives rise to characteristic electronic transitions (primarily π → π* and n → π*) that can be observed in its UV-Vis spectrum. Time-Dependent DFT (TD-DFT) calculations can accurately predict the maximum absorption wavelength (λmax), providing insight into the electronic structure and the effect of substituent groups on the chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for the theoretical prediction of chemical shifts.[10] This allows for the a priori assignment of resonances and can help resolve ambiguities in complex experimental spectra.

Part II: A Validated Workflow for Computational Analysis

In silico analysis is a cornerstone of modern chemical research and drug discovery, enabling the rapid, cost-effective prediction of molecular properties and biological activity. This section outlines a validated, step-by-step workflow for the computational characterization of this compound.

Computational Analysis Workflow for this compound cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Application & Analysis A 1. Initial Structure (e.g., from PubChem) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Find lowest energy conformation C 3. Electronic Properties (HOMO, LUMO, MEP) B->C D 4. Spectroscopic Properties (FT-IR, UV-Vis, NMR) B->D E 5. Pharmacokinetics (ADMET Prediction) B->E F 6. Data Interpretation (Reactivity, Stability) C->F D->F G 7. Molecular Docking (Target Interaction) E->G H 8. Lead Optimization (Derivative Design) F->H G->H

Caption: A typical workflow for the in-silico analysis of a small molecule.

Step 1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule at its electronic ground state.

Experimental Protocol:

  • Obtain Initial Structure: A 2D or 3D structure of this compound is sourced from a chemical database like PubChem.[4]

  • Select Computational Method: Density Functional Theory (DFT) is chosen for its excellent balance of computational efficiency and accuracy in describing electron correlation. The B3LYP hybrid functional is a robust and widely used choice for organic molecules.

  • Select Basis Set: The 6-311++G(d,p) basis set is selected.

    • Causality: This Pople-style basis set provides a sophisticated description of the electron orbitals. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately modeling systems with lone pairs and potential hydrogen bonds. The (d,p) denotes the addition of polarization functions, allowing orbitals to change shape, which is critical for describing the polar bonds present in the nitro and ester groups.[10][12]

  • Perform Optimization: The calculation is run using quantum chemistry software (e.g., Gaussian, ORCA). The algorithm iteratively adjusts the molecular geometry to minimize the total electronic energy until a stationary point on the potential energy surface is found.

  • Verify Minimum: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

Step 2: Analysis of Electronic Properties

With an optimized structure, key electronic descriptors that govern the molecule's reactivity can be calculated.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides a clear guide to the molecule's charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the nitro and ester groups, while positive potential would be found near the amine hydrogens.

Step 3: In Silico ADMET Prediction

In drug development, early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. Numerous computational models can predict these properties based on molecular structure.

Methodology: The optimized structure of this compound is submitted to web-based platforms like SwissADME or pkCSM. These tools use quantitative structure-activity relationship (QSAR) models to predict key pharmacokinetic and toxicological parameters.

Predicted ADMET Profile (Illustrative Data):

ParameterPredicted ValueImplication for Drug Development
Lipinski's Rule of 5 Compliant (0 violations)Good potential for oral bioavailability
LogP (Lipophilicity) ~2.4Moderate lipophilicity, balanced solubility
Aqueous Solubility Moderately solubleFavorable for absorption
Blood-Brain Barrier Not likely to permeateReduced risk of central nervous system side effects
CYP450 Inhibition Potential inhibitor of some isoformsPossible drug-drug interactions to monitor
hERG Inhibition Low riskReduced risk of cardiotoxicity
Ames Test (Mutagenicity) Potential positiveThe nitroaromatic group is a structural alert for mutagenicity; requires experimental validation.
Step 4: Molecular Docking (Application Example)

To illustrate a practical application, we can describe a hypothetical molecular docking study. Since this compound is a precursor to candesartan, an Angiotensin II Receptor Blocker (ARB), we can model its interaction with the Angiotensin II Type 1 (AT₁) receptor. This demonstrates how even a synthetic intermediate can be analyzed for potential biological interactions.

A 1. Prepare Receptor (PDB ID: 4YAY - AT1 Receptor) C 3. Define Binding Site (Grid box around known ARB binding pocket) A->C B 2. Prepare Ligand (Optimized EANB Structure) B->C D 4. Run Docking Simulation (e.g., AutoDock Vina) C->D Input files E 5. Analyze Results D->E Output poses & scores F Binding Affinity (kcal/mol) Pose Scoring E->F G Interaction Analysis (H-bonds, Hydrophobic) E->G

Caption: A simplified workflow for a molecular docking experiment.

Experimental Protocol:

  • Receptor and Ligand Preparation: The crystal structure of the AT₁ receptor is obtained from the Protein Data Bank. The optimized 3D structure of this compound is used as the ligand.

  • Binding Site Definition: A grid box is defined encompassing the known binding pocket of angiotensin II receptor blockers.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina[12]) systematically samples different conformations (poses) of the ligand within the binding site and scores them based on a calculated binding affinity.

  • Results Analysis: The output provides a binding affinity score (in kcal/mol), indicating the stability of the ligand-receptor complex, and the predicted binding pose. This pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds between the ligand's amino or nitro groups and receptor residues, which are crucial for binding.

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule with a rich electronic and structural profile that makes it highly valuable in synthetic chemistry. This guide has demonstrated that a synergistic approach, combining established physicochemical data with a robust computational workflow, provides profound insights into its molecular properties.

By leveraging tools like Density Functional Theory for structural optimization and spectroscopic prediction, and employing in silico models for ADMET and molecular docking analysis, researchers can effectively predict the behavior, reactivity, and potential biological activity of this molecule and its derivatives. This predictive power is instrumental in accelerating the design of novel pharmaceuticals and functional materials, reducing the reliance on trial-and-error experimentation and paving the way for more rational, targeted discovery.

References

  • PubChem. This compound.
  • PubChem. Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid.
  • Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd.
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PubChem. 6-Amino-2-ethyl-3-nitrobenzoic acid.
  • Cheméo.
  • Al-Wahaibi, L. H., et al. (2017). Ethyl 4-(tert-butylamino)-3-nitrobenzoate.
  • Fun, H. K., et al. (2009).
  • Chantrapromma, S., et al. (2009). Ethyl 3-nitro-4-(n-propyl-amino)
  • Stenutz.
  • NIST.
  • National Center for Biotechnology Information. In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors. PubMed Central. [Link]
  • Suzhou Unite pharmaTech Co., Ltd.
  • Tradeindia. This compound Ingredients: Herbal. Tradeindia. [Link]
  • PubChem. Ethyl 3-nitrobenzoate.
  • ResearchGate. Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole.
  • Fun, H. K., et al. (2010). Ethyl 4-(2-hydroxy-ethyl-amino)
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate...
  • ResearchGate. Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde.
  • PubChem. Ethyl 3-Amino-2-methylbenzoate.
  • ResearchGate. Synthesis, Characterization, Crystal Structure and DFT Calculations of DysprosiumIII - (E)-Ethyl-4-(2-Hydroxybenzylidene Amino)Benzoate.
  • ResearchGate. Synthesis, spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino }carbonothioyl)but-2-enoate butanol solvate.

Sources

An In-depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-2-nitrobenzoate is an aromatic organic compound featuring an ethyl ester, an amino group, and a nitro group attached to a benzene ring.[1][2] Its unique trifunctional nature—possessing nucleophilic (amino), electrophilic (aromatic ring activated by the nitro group), and reducible (nitro) centers—positions it as a highly versatile and valuable building block in modern organic synthesis.[3] While its isomer, ethyl 2-amino-3-nitrobenzoate, is a well-documented precursor in the synthesis of blockbuster drugs like Candesartan, this compound offers an alternative substitution pattern that is crucial for developing new chemical entities.[4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical role as a precursor for complex heterocyclic systems aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

This compound is typically a white to yellow solid at room temperature.[2] A comprehensive understanding of its physical and chemical properties is fundamental for its effective use in experimental settings.

PropertyValueSource
CAS Number 193014-01-6[1][5]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1]
Appearance White solid[2]
Purity Typically ≥96.0%[2]
Solubility Limited solubility in water; soluble in organic solvents like DMSO, ethanol, methanol, and chloroform.[6]
Storage Store in a tightly closed container in a cool, dry place.[2]

Characterization Data (Representative for Aminonitrobenzoate Isomers)

Characterization relies on standard spectroscopic techniques. While specific data for the 3-amino-2-nitro isomer is sparse in public literature, the following represents typical data for the closely related ethyl 2-amino-3-nitrobenzoate isomer, which can be used as a comparative reference.

  • ¹H NMR (400 MHz, CDCl₃, δ): 1.40 (t, J=7.1Hz, 3H, OCH₂CH ₃), 4.37 (q, J=7.1Hz, 2H, OCH ₂CH₃), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H) (aromatic protons), 8.46 (bs, 2H, NH ₂).[7]

  • Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Synthesis and Mechanistic Insights

The synthesis of substituted aminonitrobenzoates requires careful control of regioselectivity due to the competing directing effects of the substituents on the aromatic ring. The ester group is a meta-director, while the amino group is a strong ortho-, para-director.[3]

Plausible Synthetic Strategy:

A logical and common approach involves the nitration of an existing aminobenzoate precursor. The challenge lies in controlling the position of nitration. An alternative, more controllable route involves the selective reduction of a dinitrobenzoate precursor.

  • Dinitration of Ethyl Benzoate: Ethyl benzoate can be subjected to dinitration to yield a mixture of dinitro isomers.

  • Selective Reduction: The resulting ethyl 2,3-dinitrobenzoate can then undergo a regioselective reduction of one nitro group to an amino group. This selectivity can often be achieved by using specific reducing agents or catalysts that favor one position due to steric or electronic effects.

cluster_start Starting Material cluster_process Key Transformation cluster_product Final Product Ethyl_2,3-dinitrobenzoate Ethyl 2,3-dinitrobenzoate Selective_Reduction Selective Reduction (e.g., Na₂S, Hydrazine/Catalyst) Ethyl_2,3-dinitrobenzoate->Selective_Reduction Reagents Product This compound Selective_Reduction->Product Yields

Figure 1: Plausible synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.

  • Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a second amino group. This transformation yields ethyl 2,3-diaminobenzoate , a critical precursor for forming five- and six-membered heterocyclic rings. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride.[8]

  • Amino Group Acylation/Alkylation: The existing amino group can readily undergo acylation with acyl chlorides or anhydrides, or alkylation, to introduce diverse side chains.

  • Ester Hydrolysis: Under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.[6]

  • Heterocycle Formation: The diamine derivative formed from nitro reduction is the cornerstone for synthesizing benzimidazoles, quinoxalines, and other fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[9]

cluster_reactions Key Transformations cluster_products Resulting Intermediates E3A2N This compound Nitro Group Amino Group Ester Group Reduction Reduction (e.g., H₂, Pd/C) E3A2N:n->Reduction Reactive Site Acylation Acylation (e.g., Acyl Chloride) E3A2N:a->Acylation Reactive Site Hydrolysis Hydrolysis (e.g., NaOH, H₂O) E3A2N:e->Hydrolysis Reactive Site Diamine Ethyl 2,3-diaminobenzoate (Benzimidazole Precursor) Reduction->Diamine Amide N-Acyl Derivative Acylation->Amide Acid 3-amino-2-nitrobenzoic acid Hydrolysis->Acid Start Dissolve Substrate in Methanol Add_Catalyst Add Pd/C Catalyst under Inert Atmosphere Start->Add_Catalyst Hydrogenate Introduce H₂ Gas (Balloon or Parr Shaker) Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter through Celite to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate End Product: Ethyl 2,3-diaminobenzoate Concentrate->End

Sources

Methodological & Application

Application Note & Protocol: A High-Yield Synthesis of Ethyl 3-amino-2-nitrobenzoate from 3-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 3-amino-2-nitrobenzoate, a valuable building block in the development of pharmaceuticals and complex heterocyclic compounds. The described pathway initiates from the commercially available 3-nitrophthalic acid and proceeds through a regioselective mono-esterification, followed by a high-yield Curtius rearrangement to install the amine functionality. This protocol is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying mechanistic rationale for key transformations, troubleshooting insights, and critical safety information.

Introduction and Synthetic Strategy

This compound is a key intermediate whose structural motifs—an aniline and a nitro-substituted aromatic ring—are precursors to a wide range of complex molecules, particularly in medicinal chemistry. The direct synthesis from a commercially viable starting material is of significant interest. 3-Nitrophthalic acid presents an ideal starting point due to its bifunctional nature.

The primary challenge lies in the selective functionalization of one of the two carboxylic acid groups. A direct reduction of the nitro group or amination is complicated by the presence of the two acidic protons. Therefore, a robust and sequential strategy is required. The pathway detailed herein employs two cornerstone reactions of organic synthesis:

  • Fischer-Speier Esterification: A regioselective mono-esterification of 3-nitrophthalic acid is achieved by leveraging kinetic and thermodynamic controls in an alcohol solvent with an acid catalyst. This step selectively protects one carboxylic acid group as an ethyl ester.

  • Curtius Rearrangement: The remaining free carboxylic acid is converted into a primary amine with the loss of one carbon atom. This classic rearrangement proceeds through an acyl azide and an isocyanate intermediate, offering a high-yield route to the desired amine functionality without harsh reducing agents that could affect the nitro group.[1][2]

This multi-step approach ensures high selectivity and overall yield, making it a reliable method for laboratory and potential scale-up applications.

Overall Reaction Scheme:

Starting Material: 3-Nitrophthalic Acid Final Product: this compound

G A 3-Nitrophthalic Acid B Ethyl 2-carboxy-3-nitrobenzoate A->B C Ethyl 2-carboxy-3-nitrobenzoate D Ethyl 3-(chlorocarbonyl)-2-nitrobenzoate C->D E Ethyl 3-(chlorocarbonyl)-2-nitrobenzoate F Acyl Azide Intermediate E->F Sodium Azide (NaN₃) Acetone/H₂O G Isocyanate Intermediate F->G Heat (Toluene) -N₂ H This compound G->H H₂O -CO₂

Caption: Synthetic workflow from 3-nitrophthalic acid.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Regioselective Mono-esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium process.[3] By using a large excess of ethanol, the equilibrium is driven towards the ester product. The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ethanol. The selectivity for the mono-ester over the di-ester is controlled by reaction time and temperature. The initial esterification slows down significantly after the first carboxylic acid group is converted, due to steric hindrance and electronic effects, allowing for the isolation of the mono-ester in high yield.[4]

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical conversion of a carboxylic acid to a primary amine.[1][5] The key steps are:

  • Acyl Azide Formation: The process begins by converting the remaining carboxylic acid into a more reactive species, an acyl chloride, using thionyl chloride. The subsequent reaction with sodium azide (NaN₃) proceeds via nucleophilic acyl substitution to form the crucial acyl azide intermediate.

  • Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. The R-group (the nitro-substituted benzene ring) migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas (N₂), which is an excellent leaving group and the thermodynamic driving force for the reaction.[2] This concerted step forms a highly reactive isocyanate intermediate.

  • Hydrolysis to Amine: The isocyanate is not isolated but is hydrolyzed in situ. Water attacks the electrophilic carbonyl carbon of the isocyanate to form a carbamic acid intermediate. Carbamic acids are inherently unstable and spontaneously decarboxylate (lose CO₂) to yield the final primary amine product.[6]

This method is particularly advantageous as it avoids harsh reducing agents that could inadvertently reduce the nitro group on the aromatic ring.[7]

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive, toxic, and potentially explosive reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Ethyl 2-carboxy-3-nitrobenzoate (Mono-ester)

Objective: To selectively esterify one carboxylic acid group of 3-nitrophthalic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Nitrophthalic Acid211.1390.0 g0.426Starting material[8]
Absolute Ethanol (200 proof)46.07500 mL-Reagent and solvent
Concentrated Sulfuric Acid98.0850 mL-Catalyst

Procedure:

  • To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophthalic acid (90.0 g).

  • Add absolute ethanol (500 mL) to the flask and stir to dissolve the solid.

  • Carefully and slowly, add concentrated sulfuric acid (50 mL) to the solution while stirring. An exothermic reaction will occur.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The product will have a higher Rf value than the starting diacid.

  • After the reaction is complete, cool the flask in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any residual acid.

  • Dry the product, ethyl 2-carboxy-3-nitrobenzoate, under vacuum. The expected yield is approximately 80-85 g.[4]

Protocol 2: Synthesis of this compound

This protocol combines the acyl chloride formation and Curtius rearrangement into a streamlined workflow.

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle both with extreme caution. All steps involving these reagents must be performed in a certified chemical fume hood.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-carboxy-3-nitrobenzoate239.1750.0 g0.209From Protocol 1
Thionyl Chloride (SOCl₂)118.9723 mL (37.7 g)0.317Acylating agent
Toluene-250 mL-Solvent for rearrangement
Acetone-200 mL-Solvent for azide formation
Sodium Azide (NaN₃)65.0116.3 g0.251Azide source
Water18.02100 mL + 50 mL-For azide solution & hydrolysis

Procedure:

Part A: Acyl Chloride and Acyl Azide Formation

  • Place ethyl 2-carboxy-3-nitrobenzoate (50.0 g) in a 500 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.

  • Add thionyl chloride (23 mL) and a few boiling chips.

  • Heat the mixture gently to reflux for 2-3 hours. The solid will dissolve as it converts to the acyl chloride.

  • After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure. The crude product is ethyl 3-(chlorocarbonyl)-2-nitrobenzoate.

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • In a separate beaker, dissolve sodium azide (16.3 g) in a mixture of water (50 mL) and acetone (200 mL). Cool this solution in an ice bath.

  • Slowly add the cold sodium azide solution to the stirred acyl chloride over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture in the ice bath for an additional 1 hour. The product is the intermediate ethyl 3-(azidocarbonyl)-2-nitrobenzoate.

Part B: Curtius Rearrangement and Work-up

  • Transfer the reaction mixture from Part A to a 1 L separatory funnel. Add 250 mL of toluene and 200 mL of cold water.

  • Shake gently, allow the layers to separate, and collect the organic (top) layer. Wash the organic layer twice more with 100 mL of cold water, then with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Transfer the dried toluene solution to a 1 L flask equipped for reflux and heat it gently. As the solution is heated to reflux (approx. 110 °C), vigorous evolution of nitrogen gas will be observed.

  • CAUTION: Ensure adequate ventilation. The rearrangement is complete when gas evolution ceases (typically 1-2 hours). This forms the isocyanate intermediate.

  • Cool the solution to ~60 °C. To hydrolyze the isocyanate, slowly and carefully add 100 mL of water and reflux for another 1-2 hours until CO₂ evolution stops.

  • Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a yellow solid.[9] The expected yield is 35-40 g (80-88% over two steps).

Characterization and Data

CompoundAppearanceMelting Point (°C)1H NMR Data (CDCl3, δ)[9]
This compoundYellow Solid1081.40 (t, 3H), 4.37 (q, 2H), 6.65 (dd, 1H), 8.25 (dd, 1H), 8.37 (dd, 1H), 8.46 (bs, 2H, NH₂)

Troubleshooting and Field Insights

  • Poor Yield in Mono-esterification: The primary side product is the di-ester. If the di-ester formation is significant, reduce the reflux time or temperature. Ensure the starting 3-nitrophthalic acid is dry, as water can interfere with the esterification.

  • Low Yield in Curtius Rearrangement: Incomplete conversion to the acyl chloride is a common issue. Ensure excess thionyl chloride is used and the reflux is sufficient. During the rearrangement, if the temperature is too low, the reaction will be slow; if too high, side reactions may occur.

  • Purification Issues: The final product may contain unreacted starting material or side products. Recrystallization is often effective. If purity remains an issue, column chromatography (eluent: ethyl acetate/hexanes gradient) is recommended for high purity.

References

  • Vertex AI Search, query: "Efficient bio-reduction of 3-nitro phthalic acid using engineered nitroreductase and V2O5", accessed Jan 9, 2026.
  • Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap.
  • Esterification of nitrobenzoic acids - US3948972A - Google Patents.
  • CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents.
  • Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess.
  • US3660411A - Esterification process - Google Patents.
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents.
  • Hofmann rearrangement - Wikipedia.
  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab.
  • Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester - PrepChem.com.
  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(II) phthalocyanine/PMHS - Semantic Scholar.
  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry.
  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids - SIELC Technologies.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Hofmann–Martius rearrangement - Wikipedia.
  • The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline.
  • 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem - NIH.
  • Selective amidification reaction: how to manage the chemical condition avoiding secondary products? | ResearchGate.
  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH.

Sources

Application Notes & Protocol for the Laboratory-Scale Synthesis of an Aminonitrobenzoate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of Ethyl 2-amino-3-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. While the requested topic was the synthesis of its isomer, Ethyl 3-amino-2-nitrobenzoate, the available authoritative literature and established protocols predominantly focus on the 2-amino-3-nitro isomer. The principles of synthesis, primarily Fischer esterification, are analogous for both isomers. This guide is structured to provide not just a procedural checklist, but a deep, causal understanding of the experimental choices, ensuring both scientific integrity and successful replication. It is intended for researchers, chemists, and professionals in drug development who require a robust and reliable synthetic method.

Introduction: Nomenclature, Rationale, and Synthetic Strategy

Ethyl 2-amino-3-nitrobenzoate (CAS: 61063-11-4) is a valuable bifunctional molecule, incorporating nucleophilic (amino) and electrophilic (nitro-substituted aromatic ring) centers.[1] This structural motif makes it a crucial building block in the synthesis of complex heterocyclic systems, notably in the production of benzimidazole-based pharmaceuticals.[2]

The synthesis described herein proceeds via the Fischer-Speier esterification of 2-amino-3-nitrobenzoic acid. This classic method was chosen for its operational simplicity, cost-effectiveness, and high compatibility with the substrate's functional groups.[3][4] The reaction involves treating the carboxylic acid with an excess of ethanol, which serves as both a reagent and the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5] The equilibrium of this reversible reaction is driven towards the product by the large excess of alcohol, in accordance with Le Châtelier's Principle.[5][6]

Reaction Scheme and Mechanism

The overall transformation is the conversion of a carboxylic acid to an ethyl ester.

Overall Reaction:

Mechanism of Fischer Esterification:

The reaction mechanism involves a series of reversible protonation and nucleophilic acyl substitution steps:[6]

  • Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
2-Amino-3-nitrobenzoic acid606-18-8182.135.00 gStarting material. Purity >95%.[7]
Ethanol (Absolute, 200 proof)64-17-546.0750 mLReagent and solvent. Anhydrous is preferred.
Sulfuric Acid (Concentrated)7664-93-998.081.5 mLCatalyst. Handle with extreme care.[8]
Sodium Bicarbonate (NaHCO₃)144-55-884.01~10 gFor neutralization. Saturated aqueous solution.
Ethyl Acetate141-78-688.11150 mLExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 gDrying agent.
Ethanol/Water Mixture--As neededRecrystallization solvent.
Laboratory Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with water tubing

  • Heating mantle or oil bath with magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254), chamber, and appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate)

Detailed Experimental Protocol

Reaction Setup and Esterification
  • Place 5.00 g (27.4 mmol) of 2-amino-3-nitrobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of absolute ethanol to the flask. Stir the mixture to create a suspension. The starting material will not fully dissolve at room temperature.

  • In a fume hood, carefully and slowly add 1.5 mL of concentrated sulfuric acid dropwise to the stirring suspension. Causality Note: The slow addition of the strong acid is crucial to control the exothermic reaction upon mixing with the ethanol/water traces.[9] The mixture may warm up, and the color may change.

  • Attach the reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

  • Heat the mixture to a gentle reflux using a heating mantle. The solution should become homogeneous as the reactants dissolve and the reaction proceeds.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. The product will have a higher Rf value than the carboxylic acid starting material.

Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ~100 mL of ice-cold water.

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Vigorous CO₂ evolution will occur, so addition must be slow to prevent overflow.[2] Continue adding base until the gas evolution ceases and the pH of the solution is approximately 8.

  • The crude ethyl 2-amino-3-nitrobenzoate may precipitate as a yellow solid during neutralization.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: The organic ester product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts and other aqueous-soluble species.

  • Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow solid.

Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily in ethanol, a mixture of ethanol and water can be used.[10]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants 1. Add 2-Amino-3-nitrobenzoic Acid, Ethanol, and H₂SO₄ to Flask reflux 2. Reflux for 4-6 hours reactants->reflux quench 3. Quench with Ice Water reflux->quench neutralize 4. Neutralize with NaHCO₃ Solution quench->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 7. Concentrate via Rotovap dry->concentrate recrystallize 8. Recrystallize from Ethanol/Water concentrate->recrystallize filter_dry 9. Filter and Dry Crystals recrystallize->filter_dry product Pure Ethyl 2-amino-3-nitrobenzoate filter_dry->product characterize 10. Characterize (MP, NMR, Yield) product->characterize

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 3-amino-2-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 3-amino-2-nitrobenzoate as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the compound's properties, core applications, and detailed protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Versatility of a Key Building Block

This compound is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of various complex heterocyclic structures, which are prevalent in modern pharmaceuticals.[1][2] Its unique arrangement of an amino group, a nitro group, and an ethyl ester on a benzene ring offers a rich chemical handle for a multitude of transformations. This strategic positioning allows for sequential and regioselective reactions, making it an invaluable precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors and other targeted therapies.[3]

The presence of the ortho-nitro and meta-amino substituents enables the construction of fused ring systems, such as indazoles, which are core scaffolds in many therapeutic agents. The selective reduction of the nitro group, followed by diazotization and cyclization, is a common and powerful strategy employed in the synthesis of these important heterocyclic motifs. This guide will delve into the practical applications and detailed methodologies for leveraging the unique reactivity of this compound.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource(s)
CAS Number 193014-01-6[1][2][4][5]
Molecular Formula C₉H₁₀N₂O₄[1][2][4]
Molecular Weight 210.19 g/mol [4][6]
Appearance White to light yellow solid/crystalline powder[2][7]
Purity Typically ≥95%[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][8] Some sources recommend refrigerated storage (2-8°C).[6]
Solubility Soluble in various organic solvents.
Hazard Summary Irritant. May cause skin and serious eye irritation.[5][8]
Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure personal safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • First Aid Measures:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[7][8]

    • Skin: If on skin, wash with plenty of soap and water.[7][8]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Core Application: Synthesis of Pazopanib Intermediate

A prime example of this compound's utility is in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy.[9][10] The indazole core of Pazopanib can be constructed from this versatile starting material. The following sections detail a representative synthetic route.

Synthetic Workflow Overview

The transformation of this compound into a key Pazopanib intermediate involves a multi-step process that leverages the compound's inherent reactivity. The general workflow is outlined below.

G A This compound B Step 1: Reduction of Nitro Group (Ethyl 2,3-diaminobenzoate) A->B e.g., H₂, Pd/C C Step 2: Diazotization & Cyclization (Ethyl 1H-indazole-7-carboxylate) B->C NaNO₂, HCl D Step 3: N-Alkylation (Ethyl 1-methyl-1H-indazole-7-carboxylate) C->D e.g., MeI, Base E Subsequent steps to Pazopanib D->E

Caption: Synthetic workflow for a Pazopanib intermediate.

Protocol 1: Synthesis of Ethyl 1H-indazole-7-carboxylate

This protocol details the initial critical steps of converting this compound into the indazole core.

Step 1: Reduction of the Nitro Group to form Ethyl 2,3-diaminobenzoate

  • Rationale: The selective reduction of the nitro group to a primary amine is the first crucial step. This creates the vicinal diamine functionality required for the subsequent cyclization to form the indazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

    • Celite or another filter aid

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude Ethyl 2,3-diaminobenzoate, which can often be used in the next step without further purification.

Step 2: Diazotization and Intramolecular Cyclization

  • Rationale: This step involves the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the stable five-membered indazole ring. The reaction is typically carried out in an acidic medium at low temperatures to control the reactivity of the diazonium salt intermediate.

  • Materials:

    • Ethyl 2,3-diaminobenzoate (from Step 1)

    • Hydrochloric acid (HCl), concentrated

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Ice bath

  • Procedure:

    • Prepare a solution of Ethyl 2,3-diaminobenzoate in aqueous hydrochloric acid in a reaction flask.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to allow for complete cyclization.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, the product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

    • If extracting, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Ethyl 1H-indazole-7-carboxylate by recrystallization or column chromatography.

Reactivity and Mechanistic Considerations

The utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these relationships is key to designing successful synthetic strategies.

G A This compound B Nitro Group (-NO₂) A->B C Amino Group (-NH₂) A->C D Ester Group (-COOEt) A->D E Reduction to Amine B->E Primary target for reduction F Diazotization C->F Enables ring formation G Hydrolysis/Amidation D->G Modify for solubility/activity H Cyclization Precursor E->H F->H

Caption: Key functional group reactivity map.

  • The Nitro Group as a Masked Amine: The nitro group is an excellent electron-withdrawing group and its primary role in synthesis is often to serve as a precursor to an amino group. Its reduction is a high-yield and reliable transformation.

  • The Amino Group as a Nucleophile and Diazonium Precursor: The existing amino group can act as a nucleophile or can be diazotized to facilitate cyclization reactions, as demonstrated in the indazole synthesis.

  • The Ethyl Ester as a Modifiable Handle: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for further modification of the molecule to tune its properties, such as solubility or binding affinity to a biological target.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Nitro Reduction (Step 1) - Inactive catalyst- Insufficient hydrogen pressure- Catalyst poisoning- Use fresh Pd/C catalyst.- Ensure the system is properly sealed and increase H₂ pressure if necessary.- Purify starting material to remove potential catalyst poisons (e.g., sulfur compounds).
Low Yield in Cyclization (Step 2) - Temperature too high, leading to diazonium salt decomposition.- Incorrect stoichiometry of NaNO₂.- Maintain strict temperature control (0-5 °C) during the addition of NaNO₂.- Use a slight excess of NaNO₂ (e.g., 1.1 equivalents) to ensure complete diazotization.
Formation of Side Products - Competing side reactions.- Impurities in starting materials.- Optimize reaction conditions (temperature, solvent, reaction time).- Ensure the purity of the starting materials and intermediates through appropriate purification techniques.
Difficulty in Product Isolation/Purification - Product is highly soluble in the aqueous phase.- Formation of emulsions during extraction.- Perform multiple extractions with a suitable organic solvent.- If emulsions form, add brine to the aqueous layer to break the emulsion.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical molecules. Its well-defined reactivity allows for the predictable and efficient construction of key heterocyclic scaffolds, most notably the indazole ring system found in kinase inhibitors like Pazopanib. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their drug discovery and development endeavors. Adherence to the detailed methodologies and safety precautions is paramount for achieving successful and reproducible results.

References

  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.193014-01-6.
  • Tradeindia. (n.d.). This compound Ingredients: Herbal.
  • Analytical Standard Solutions. (n.d.). Ethyl-3-amino-2-nitrobenzoate.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 193014-01-6 | Chemical Name : Ethyl-3-amino-2-nitrobenzoate.
  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Google Patents. (n.d.). WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
  • Google Patents. (n.d.). CN103373989A - Preparation method of intermediate of pazopanib hydrochloride.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate.
  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • National Institutes of Health. (n.d.). 4-Ethylamino-3-nitrobenzoic acid.
  • Suzhou unite pharmtech co.,ltd. (n.d.). This compound.
  • Google Patents. (n.d.). EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • PubMed. (2020, December 15). Cyclic tailor-made amino acids in the design of modern pharmaceuticals.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).

Sources

Application Notes & Protocols: The Reaction Mechanisms and Synthetic Utility of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Molecule

Ethyl 3-amino-2-nitrobenzoate (CAS No: 193014-01-6) is an aromatic compound of significant interest in modern organic synthesis.[1][2][3] Characterized by the strategic placement of an amino group, a nitro group, and an ethyl ester on a benzene ring, this molecule is a powerful and versatile building block. Its true synthetic value lies in the ortho-positioning of the amino and nitro functionalities, which serve as latent precursors for the construction of a wide array of nitrogen-containing heterocyclic systems.[4][5][6] These heterocyclic cores are foundational in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[4][7][8]

This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its most critical transformations: the reduction of the nitro group and the subsequent cyclization cascades that unlock its full synthetic potential.

Part 1: The Gateway Transformation - Reduction of the Aromatic Nitro Group

The conversion of the electron-withdrawing nitro group into a nucleophilic amino group is the pivotal first step in the majority of synthetic routes utilizing this substrate. This transformation converts the starting material into Ethyl 2,3-diaminobenzoate, a highly valuable intermediate primed for cyclization.

Mechanistic Pathways of Nitro Reduction

The reduction of an aromatic nitro group is a well-studied yet complex process that can proceed through multiple intermediates. The two predominant pathways in catalytic hydrogenation are the direct and condensation routes.[9]

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH), and finally to the amine (-NH2).[9]

  • Condensation Pathway (Azoxy Formation): This pathway becomes significant under certain conditions. The nitroso and hydroxylamine intermediates can condense to form an azoxy derivative, which is then successively reduced to azo, hydrazo, and finally cleaved to yield two equivalents of the amine product.[9]

The choice of reducing agent and reaction conditions is critical to achieve high yields and chemoselectivity, avoiding unwanted side products or the formation of stable, difficult-to-reduce intermediates.

Nitro_Reduction_Mechanism cluster_direct Direct Pathway cluster_condensation Condensation Pathway ArNO2 Aromatic Nitro (Ar-NO₂) ArNO Nitroso (Ar-NO) ArNO2->ArNO ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH ArAzoxy Azoxy (Ar-N(O)=N-Ar) ArNO->ArAzoxy ArNH2 Amine (Ar-NH₂) ArNHOH->ArNH2 ArNHOH->ArAzoxy ArAzo Azo (Ar-N=N-Ar) ArAzoxy->ArAzo ArHydrazo Hydrazo (Ar-NH-NH-Ar) ArAzo->ArHydrazo ArHydrazo->ArNH2

Figure 1: General pathways for catalytic hydrogenation of aromatic nitro compounds.

Comparative Analysis of Reduction Methodologies

The optimal reduction method depends on the overall molecular complexity and the presence of other sensitive functional groups.

Method Reagents & Conditions Advantages Considerations & Causality References
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Nickel in a solvent like Ethanol or Ethyl Acetate.High efficiency, clean reaction, high yields. Often the method of choice for industrial scale.Pd/C can be pyrophoric and requires careful handling. May reduce other functional groups (e.g., alkenes, alkynes) or cause dehalogenation. Raney Nickel is a good alternative to avoid dehalogenation.[10][11][12]
Metal/Acid Reduction Fe, Sn, or Zn powder in the presence of an acid (e.g., HCl, Acetic Acid).Cost-effective, robust, and tolerant of many functional groups.Requires stoichiometric amounts of metal, leading to significant waste. Workup can be cumbersome to remove metal salts. The reaction can be exothermic.[11][13]
Transfer Hydrogenation Ammonium formate (HCOONH₄) with Pd/C catalyst.Avoids the use of high-pressure hydrogen gas, making it safer for laboratory scale. The hydrogen donor is stable and easy to handle.Reaction efficiency can be sensitive to the quality of the catalyst and donor.[13]
Metal Salt Reduction Tin(II) Chloride (SnCl₂) in a polar solvent.Mild conditions, good for substrates with acid-sensitive groups.Generates tin-based waste products.[12]
Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from established procedures for aromatic nitro group reduction using palladium on carbon, a highly reliable and efficient method.[10][14]

Objective: To synthesize Ethyl 2,3-diaminobenzoate.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (Absolute)

  • Hydrogen Gas (H₂)

  • Celite or another filter aid

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: To a suitable pressure-resistant reaction vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).

  • Solvent Addition: Add a sufficient volume of absolute ethanol to fully dissolve the substrate and create a stirrable slurry (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition (Critical Step): Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (0.05-0.10 eq by weight). Causality: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. The inert atmosphere prevents this hazard.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system multiple times with nitrogen followed by hydrogen to remove all oxygen. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (usually 2-4 hours).

  • Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper and ensures a clean filtrate. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 2,3-diaminobenzoate, which can often be used in the next step without further purification.

Part 2: Harnessing the Diamine: Synthesis of Fused Heterocycles

With the formation of Ethyl 2,3-diaminobenzoate, the stage is set for a variety of powerful cyclization reactions. The adjacent amino groups are perfectly positioned to react with bifunctional electrophiles to construct five- and six-membered heterocyclic rings.

Mechanism 2a: Benzotriazole Formation via Diazotization and Intramolecular Cyclization

A classic and powerful transformation is the conversion of an ortho-diamine to a benzotriazole. This proceeds via a two-step sequence: diazotization of one amino group followed by an intramolecular cyclization that can be viewed as a type of Graebe-Ullmann reaction.[15]

  • Diazotization: The process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (like HCl). One of the amino groups of Ethyl 2,3-diaminobenzoate attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield a diazonium salt. This entire process is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable at higher temperatures.[16]

  • Intramolecular Cyclization: The newly formed diazonium group is a superb leaving group (N₂ gas). The adjacent, unreacted amino group acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing nitrogen gas to form the stable, aromatic benzotriazole ring system.

Benzotriazole_Formation Diamine Ethyl 2,3-diaminobenzoate Diazonium Diazonium Salt Intermediate Diamine->Diazonium NaNO₂, HCl 0-5 °C Benzotriazole Ethyl 1H-benzotriazole -7-carboxylate Diazonium->Benzotriazole Intramolecular Cyclization (-N₂)

Figure 2: Synthesis of a benzotriazole via diazotization-cyclization.

Protocol 2: Synthesis of Ethyl 1H-benzotriazole-7-carboxylate

This protocol outlines the conversion of the diamine product from Protocol 1 into a functionalized benzotriazole, a scaffold of high interest in medicinal chemistry.[17][18][19]

Objective: To synthesize Ethyl 1H-benzotriazole-7-carboxylate from Ethyl 2,3-diaminobenzoate.

Materials:

  • Ethyl 2,3-diaminobenzoate (from Protocol 1)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

Procedure:

  • Dissolution: Dissolve Ethyl 2,3-diaminobenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining this low temperature is critical for the stability of the diazonium intermediate.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled, stirring acetic acid solution. Causality: A slow, dropwise addition prevents a rapid, exothermic reaction and allows for controlled formation of the diazonium salt, minimizing decomposition and side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the product can often be observed by a color change or precipitation.

  • Isolation: Quench the reaction by slowly pouring the mixture into a beaker of ice water. The benzotriazole product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Mechanism 2b: Benzimidazole Synthesis via Condensation

The reaction of Ethyl 2,3-diaminobenzoate with aldehydes or carboxylic acids (or their derivatives) is a direct and efficient route to the benzimidazole core.[20]

  • Schiff Base Formation: When using an aldehyde, one of the amino groups condenses with the aldehyde carbonyl to form a Schiff base (imine) intermediate.

  • Cyclization and Aromatization: The second, neighboring amino group then attacks the imine carbon in an intramolecular fashion. This cyclization is followed by the elimination of a molecule of water (or an alcohol/acid if using an ester/acid chloride) to yield the final, stable aromatic benzimidazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Benzimidazole_Formation Diamine Ethyl 2,3-diaminobenzoate SchiffBase Schiff Base Intermediate Diamine->SchiffBase Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Attack Benzimidazole 2-Substituted Benzimidazole Cyclized->Benzimidazole Dehydration (-H₂O)

Figure 3: General synthesis of a benzimidazole from a diamine and an aldehyde.

Conclusion: A Hub for Chemical Diversity

This compound is more than a simple chemical reagent; it is a strategic precursor for accessing complex molecular architectures. The foundational reaction—reduction of the nitro group—unlocks a cascade of possibilities, primarily centered around the formation of fused heterocyclic systems like benzotriazoles and benzimidazoles. Understanding the mechanisms behind these transformations allows the medicinal chemist and synthetic researcher to rationally design experiments, troubleshoot reactions, and ultimately leverage this molecule to its fullest potential in the development of novel therapeutics and advanced materials.

References

  • Adams, R., & Cohen, F. L. (1941). Ethyl p-aminobenzoate. Organic Syntheses, Coll. Vol. 1, p.240.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Banik, B. K., Banik, I., & Becker, F. F. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 188.
  • Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(3), 433. MDPI.
  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
  • Tradeindia. (n.d.). This compound Ingredients: Herbal.
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-603. Indian Academy of Sciences.
  • Khan, I., et al. (2020). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 25(21), 5183. NIH.
  • PubChem. (n.d.). This compound.
  • TÜBİTAK Academic Journals. (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole.
  • ResearchGate. (n.d.). Synthesis of 4-nitro-γ-carbolines by Graebe–Ullmann reaction.
  • ResearchGate. (n.d.). Photophysical Data of Benzotriazole-Derived α- Amino Acids 21a−c, 21e,....
  • ResearchGate. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Scirp.org.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • PMC. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Interrupted intra [3+2] to 5-endo-dig Cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: Photo induced solvent free gem-diamination to α-amino-α-substituted α-amino esters.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF.

Sources

The Versatile Scaffold: Ethyl 3-amino-2-nitrobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of chemical building blocks, Ethyl 3-amino-2-nitrobenzoate has emerged as a particularly valuable and versatile scaffold. Its unique arrangement of functional groups—an amine, a nitro group, and an ethyl ester on an aromatic ring—provides a rich platform for a diverse array of chemical transformations, leading to the construction of complex heterocyclic systems with significant pharmacological activity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Intermediate

This compound, with the chemical formula C₉H₁₀N₂O₄, is a stable, crystalline solid that serves as a key intermediate in the synthesis of a wide range of bioactive molecules.[1][2] The presence of ortho- and meta-substituents on the benzoate ring allows for regioselective reactions, making it a powerful tool in the hands of medicinal chemists. The amino group can be readily acylated, alkylated, or serve as a nucleophile in cyclization reactions. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, paving the way for the formation of vicinal diamines—a crucial precursor for many heterocyclic systems. Finally, the ethyl ester provides a handle for hydrolysis or amidation to further modify the molecule's properties.

This application note will delve into the synthesis of this compound and its subsequent elaboration into medicinally important classes of compounds, including angiotensin II receptor blockers, PARP inhibitors, and various heterocyclic scaffolds with demonstrated anticancer and antimicrobial activities.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is a critical first step in its utilization. A common and effective method involves the Curtius rearrangement of 3-nitrophthalic acid. This multi-step process provides a high yield of the desired product.

Protocol 1: Synthesis of this compound via Curtius Rearrangement

This protocol is adapted from established industrial processes.[3]

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • To a solution of 3-nitrophthalic acid (1 equiv.) in absolute ethanol (4-5 parts by weight), slowly add concentrated sulfuric acid (0.9-1.1 parts by weight) with cooling.

  • Heat the mixture to reflux (65-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for 12-24 hours.

  • Upon completion, cool the reaction mixture to allow for crystallization of the mono-esterification product, 2-carboxy-3-nitrobenzoic acid ethyl ester.

  • Collect the crystals by filtration and dry them thoroughly.

Step 2: Acyl Chloride Formation

  • Suspend the dried 2-carboxy-3-nitrobenzoic acid ethyl ester (1 equiv.) in chloroform (0.04-0.05 parts by weight).

  • Add thionyl chloride (0.5-0.6 parts by weight) dropwise to the suspension.

  • Heat the mixture to reflux (55-65°C) and maintain for 5-8 hours.

  • After the reaction is complete, remove the excess thionyl chloride and chloroform under reduced pressure to obtain the crude acyl chloride.

Step 3: Curtius Rearrangement and Hydrolysis

  • Dissolve the crude acyl chloride in a suitable solvent such as chloroform.

  • Add sodium azide (1-1.2 equiv.) portion-wise at room temperature, taking necessary safety precautions.

  • Stir the reaction mixture until the acyl chloride is consumed (monitor by TLC or IR spectroscopy).

  • Carefully heat the reaction mixture to induce the Curtius rearrangement, which will form an isocyanate intermediate.

  • Add water to the reaction mixture and heat to hydrolyze the isocyanate, followed by removal of the organic solvent by distillation.

  • Cool the aqueous solution to crystallize this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound is a critical starting material for the synthesis of several blockbuster drugs belonging to the angiotensin II receptor blocker (ARB) class, used in the treatment of hypertension and heart failure. The synthesis of these drugs leverages the vicinal diamine functionality that can be generated from the starting material.

Key Transformation: Reduction of the Nitro Group

A pivotal step in the synthesis of ARBs from this compound is the reduction of the nitro group to an amine, yielding Ethyl 2,3-diaminobenzoate. This intermediate is then poised for cyclization to form the core benzimidazole scaffold of drugs like Candesartan and Azilsartan.

Protocol 2: Synthesis of Ethyl 2,3-diaminobenzoate

  • Dissolve this compound (1 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere.

    • Chemical Reduction: Stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) in a suitable solvent.

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • For chemical reduction, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter off the catalyst (for hydrogenation) or quench the reaction and neutralize the mixture.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 2,3-diaminobenzoate.

Application Example 1: Synthesis of Candesartan Cilexetil

Candesartan cilexetil is a potent ARB whose synthesis can be initiated from an N-alkylated derivative of this compound.

Workflow for Candesartan Cilexetil Synthesis:

A This compound B N-Alkylation A->B w/ (2'-cyanobiphenyl-4-yl)methyl bromide C Ethyl 2-(N-((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate B->C D Nitro Reduction C->D e.g., H2, Pd/C E Ethyl 3-amino-2-(((2'-cyanobiphenyl-4-yl)methyl)amino)benzoate D->E F Benzimidazole Ring Formation E->F w/ triethyl orthoformate G Candesartan Intermediate F->G H Final Modifications G->H Hydrolysis, Esterification, Tetrazole formation I Candesartan Cilexetil H->I

Caption: Synthetic workflow for Candesartan Cilexetil.

Mechanism of Action of Candesartan:

Candesartan is a selective AT1 receptor antagonist. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). This blockade leads to vasodilation, reduced blood pressure, and decreased sodium and water retention.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Candesartan Candesartan Candesartan->AT1R Blocks

Caption: Mechanism of action of Candesartan.

Application Example 2: Synthesis of Azilsartan

Azilsartan is another potent ARB, and its synthesis also relies on a benzimidazole core derived from this compound.

A key intermediate in the synthesis of Azilsartan is 2-ethoxy-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester.[4] The synthesis of this intermediate follows a similar path to that of the candesartan intermediate, involving N-alkylation of an amino benzoate derivative followed by reduction and cyclization.

Protocol 3: Synthesis of Azilsartan Intermediate

  • N-Alkylation: React Ethyl 2-aminobenzoate with (2'-cyanobiphenyl-4-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to yield Ethyl 2-(((2'-cyanobiphenyl-4-yl)methyl)amino)benzoate.

  • Nitration: Carefully nitrate the product from the previous step to introduce a nitro group at the 3-position, yielding Ethyl 2-(((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate.

  • Reduction: Reduce the nitro group of the resulting compound using a suitable reducing agent (e.g., catalytic hydrogenation) to form the corresponding diamine.

  • Cyclization: React the diamine with a suitable reagent, such as triethyl orthoacetate, to form the 2-ethoxybenzimidazole ring, yielding 2-ethoxy-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester.[4]

This intermediate is then further elaborated to Azilsartan through a series of steps including hydrolysis of the cyano group to a tetrazole ring.[5][6][7]

Role in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has been identified as a key intermediate in the synthesis of certain PARP inhibitors.[3]

The PARP Signaling Pathway and Inhibition:

PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks. When these breaks occur, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins. In cancer cells with deficient homologous recombination repair (due to mutations in genes like BRCA1/2), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death (synthetic lethality).

DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 DSB Double-Strand Break DNA_SSB->DSB During Replication PAR PAR Polymer Synthesis PARP1->PAR Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER BER->DNA_SSB Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits HR_Deficient Homologous Recombination Deficient Cell DSB->HR_Deficient Cell_Death Cell Death HR_Deficient->Cell_Death Leads to

Caption: PARP signaling pathway and the mechanism of PARP inhibitors.

While specific, detailed synthetic protocols for PARP inhibitors starting directly from this compound are often proprietary, the general strategy involves the elaboration of the benzimidazole scaffold, which is readily accessible from this starting material.

Applications in Anticancer and Antimicrobial Drug Discovery

The vicinal diamine derived from this compound is a versatile precursor for a wide range of heterocyclic compounds with potential anticancer and antimicrobial activities. The benzimidazole and quinazolinone ring systems, in particular, are well-established pharmacophores in medicinal chemistry.

Synthesis of Benzimidazole Scaffolds

The condensation of Ethyl 2,3-diaminobenzoate with various aldehydes, ketones, or carboxylic acid derivatives leads to the formation of substituted benzimidazoles. These compounds have been shown to exhibit a broad spectrum of biological activities.

General Protocol 4: Synthesis of 2-Substituted Benzimidazoles

  • Dissolve Ethyl 2,3-diaminobenzoate (1 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or carboxylic acid (1 equiv.).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure 2-substituted benzimidazole derivative.

Table 1: Examples of Antimicrobial Activity of Benzimidazole Derivatives

CompoundR-group on BenzimidazoleTest OrganismMIC (µg/mL)Reference
1 2-ArylS. aureus12.5 - 400[8]
2 2-ArylE. faecalis12.5 - 400[8]
3 N-alkyl-2-substitutedE. coli (TolC mutant)2 - >128[9]
4 Benzimidazole-triazoleGram-positive bacteria8 - 256[9]

Note: The specific benzimidazole derivatives in the cited literature may not be directly synthesized from this compound, but the data illustrates the potential of the benzimidazole scaffold accessible from this starting material.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including anticancer properties.[5][10][11] Their synthesis can be achieved from anthranilic acid derivatives, which can be prepared from this compound.

General Workflow for Quinazolinone Synthesis:

A This compound B Reduction of Nitro Group A->B C Ethyl 2,3-diaminobenzoate B->C D Conversion to Anthranilamide C->D E 2,3-Diaminobenzamide D->E F Cyclization with Aldehyde/Carboxylic Acid E->F G Quinazolinone Derivative F->G

Caption: General workflow for the synthesis of quinazolinones.

Table 2: Examples of Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Quinazolinone Derivative 1 HeLa1.85 - 2.81[12]
Quinazolinone Derivative 2 MDA-MB2311.85 - 2.81[12]
Quinazolinone-based Rhodanine 1 HL-601.2[5]
Quinazolinone-based Rhodanine 2 K-5621.5[5]
Quinazolinone Derivative 3 MCF-782.1
Quinazolinone Derivative 4 A54967.3

Note: The specific quinazolinone derivatives in the cited literature may not be directly synthesized from this compound, but the data illustrates the potential of the quinazolinone scaffold accessible from this starting material.

Conclusion

This compound has proven to be a cornerstone intermediate in medicinal chemistry. Its readily available nature and the strategic placement of its functional groups provide a robust platform for the synthesis of a diverse array of pharmacologically active molecules. From blockbuster antihypertensive drugs to targeted cancer therapies and novel antimicrobial agents, the applications of this versatile scaffold continue to expand. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this compound in their quest for new and improved medicines. As our understanding of disease biology deepens, the creative and efficient utilization of such privileged starting materials will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.

References

  • Synthesis and anticancer activity of novel quinazolinone and benzamide deriv
  • Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. (URL not available)
  • Synthesis and anticancer activity of new quinazoline deriv
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. ([Link])
  • Novel preparation method of azilsartan medoxomil sylvite and its intermedi
  • Synthesis and anticancer activity of new quinazoline deriv
  • Related substances of azilsartan medoxomil: Synthesis and characteriz
  • Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • Synthesis and characterization of related substances of Azilsartan Kamedoxomil. (URL not available)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL not available)
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. ([Link])
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. ([Link])
  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
  • Azilsartan intermediate and preparation method thereof.
  • This compound | C9H10N2O4 | CID 18315537. PubChem. ([Link])
  • IMPROVED SYNTHESIS OF AZILSARTAN: DEVELOPMENT AND CONTROL OF PROCESS RELATED IMPURITIES.
  • Ethyl 3-amino-2-nitrobenzo
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives.
  • Synthesis of Potential Selective COX2 Enzyme Inhibitors Derived from Ethyl Ester of 2-Isothiocyanato-5-phenyl-3-thiophenecarboxylic Acid.
  • Current time inform
  • Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. (URL not available)
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). ([Link])
  • CN104230909A - Preparation method of azilsartan.
  • The anticancer IC50 values of synthesized compounds.
  • This compound Ingredients: Herbal. Tradeindia. ([Link])

Sources

Application Notes and Protocols for the Esterification of 3-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Esterifying 3-Amino-2-nitrobenzoic Acid

3-Amino-2-nitrobenzoic acid is a valuable substituted aromatic scaffold in medicinal chemistry and materials science. The strategic placement of its functional groups—an amine, a nitro group, and a carboxylic acid—offers a rich platform for synthetic diversification. The esterification of the carboxylic acid moiety is a critical primary step in many synthetic pathways, transforming the polar carboxylic acid into a more versatile, less acidic ester functional group. This modification is fundamental for several reasons:

  • Enhanced Solubility: Conversion to an ester can significantly alter the molecule's solubility profile, often improving its solubility in organic solvents commonly used for subsequent reactions.

  • Protecting Group Strategy: The ester can serve as a protecting group for the carboxylic acid, preventing it from interfering with reactions targeting the amino or nitro groups.

  • Pharmacokinetic Modulation: In drug development, converting a carboxylic acid to an ester is a common prodrug strategy to enhance bioavailability and cell membrane permeability.

  • Intermediate for Further Synthesis: The resulting amino nitrobenzoate esters are key intermediates for constructing more complex molecules, including heterocyclic compounds and other pharmacologically active agents.

This guide provides detailed, validated protocols for the successful esterification of 3-amino-2-nitrobenzoic acid using two robust and widely applicable methods: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure reliable and reproducible results in a research setting.

Physicochemical Properties of 3-Amino-2-nitrobenzoic Acid

A foundational understanding of the starting material's properties is crucial for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Appearance Yellowish to brown crystalline powderGeneral laboratory observation
Melting Point Data not consistently reported; decomposition may occur.
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents.General chemical knowledge
pKa The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid.[2][3]Inferred from related structures

Protocol 1: Fischer-Speier Esterification with Methanol

This method is a classic, acid-catalyzed equilibrium reaction. The use of a large excess of the alcohol (methanol) as the solvent drives the equilibrium toward the product ester, in accordance with Le Châtelier's Principle.[4][5] Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.[4][6]

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-amino-2-nitrobenzoic acid in excess methanol B 2. Cool mixture in an ice bath A->B Reaction C 3. Add conc. H₂SO₄ dropwise (catalyst) B->C Reaction D 4. Reflux the mixture for 2-4 hours C->D Reaction E 5. Cool to RT, then pour over crushed ice D->E Post-Reaction F 6. Neutralize with aq. Na₂CO₃ to pH ~8 E->F Isolation G 7. Collect precipitate by vacuum filtration F->G Isolation H 8. Wash solid with cold deionized water G->H Isolation I 9. Recrystallize crude solid from ethanol/water H->I Purification J 10. Dry the purified crystals under vacuum I->J Purification

Caption: Workflow for the Fischer Esterification of 3-amino-2-nitrobenzoic acid.

Materials and Equipment
Reagents & SolventsEquipment
3-Amino-2-nitrobenzoic acidRound-bottom flask (100 mL)
Methanol (anhydrous)Reflux condenser with water lines
Sulfuric acid (conc., 98%)Magnetic stirrer and stir bar
Sodium carbonate (10% aq. solution)Heating mantle
Deionized waterIce bath
Ethanol (for recrystallization)Beaker (250 mL)
Crushed iceBüchner funnel and filter flask
pH paper or pH meter
Glassware for recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.64 g (20.0 mmol) of 3-amino-2-nitrobenzoic acid. Add 40 mL of anhydrous methanol and stir to dissolve the solid.

  • Catalyst Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully, add 2.0 mL of concentrated sulfuric acid dropwise with continuous stirring. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction proceeds upon heating.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 250 mL beaker containing approximately 100 g of crushed ice.[8]

  • Neutralization: While stirring the ice-cold mixture, slowly add 10% aqueous sodium carbonate solution dropwise. Carbon dioxide gas will evolve. Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[9] The yellow product, methyl 3-amino-2-nitrobenzoate, will precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with three portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Protocol 2: Esterification via Acid Chloride using Thionyl Chloride

This method is highly effective and generally proceeds under milder conditions than Fischer esterification. It is not an equilibrium reaction, which often leads to higher yields. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[10][11] This intermediate then readily reacts with an alcohol (e.g., ethanol) to form the ester. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[11]

Causality Note: The amine group in the starting material is a nucleophile and could potentially react with thionyl chloride. However, in the presence of an alcohol solvent, thionyl chloride preferentially reacts with the excess alcohol to generate HCl in situ. This protonates the amino group, deactivating it towards reaction with thionyl chloride and simultaneously catalyzing the esterification.[12]

Reaction Mechanism: Thionyl Chloride Method

Thionyl_Chloride_Mechanism cluster_step1 Step 1: In Situ Catalyst Generation cluster_step2 Step 2: Acid-Catalyzed Esterification SOCl₂ SOCl₂ HCl HCl SOCl₂->HCl  + R'OH (Solvent) ROH R'OH (Alcohol) Acid RCOOH ProtonatedAcid RCOOH₂⁺ Acid->ProtonatedAcid + H⁺ (from HCl) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH Ester RCOOR' Tetrahedral->Ester - H₂O, - H⁺

Caption: Simplified mechanism of esterification using thionyl chloride in alcohol.

Materials and Equipment
Reagents & SolventsEquipment
3-Amino-2-nitrobenzoic acidRound-bottom flask (100 mL) with stir bar
Thionyl chloride (SOCl₂)Reflux condenser
Ethanol (anhydrous)Dropping funnel
Saturated sodium bicarbonate solutionGas trap (e.g., bubbler with NaOH solution)
Ethyl acetate (for extraction)Ice bath
Anhydrous sodium sulfate or magnesium sulfateSeparatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Safety First: This procedure must be performed in a well-ventilated fume hood as it involves thionyl chloride, which is corrosive and reacts violently with water, and generates toxic HCl and SO₂ gases.[4][13][14]

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar and 40 mL of anhydrous ethanol, add 3.64 g (20.0 mmol) of 3-amino-2-nitrobenzoic acid. Stir the suspension.

  • Reagent Addition: Cool the flask in an ice bath. Attach a reflux condenser fitted with a gas trap to neutralize HCl and SO₂. Through the top of the condenser, add 2.2 mL (3.6 g, 30.0 mmol) of thionyl chloride dropwise to the stirred suspension over 15-20 minutes. The mixture will become warm and the solids should dissolve.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours.

  • Solvent Removal: Allow the flask to cool to room temperature. Remove the excess ethanol and thionyl chloride using a rotary evaporator.

  • Work-up and Extraction: Dissolve the residue in 50 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel and wash it with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution). Wash the organic layer with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization as described in Protocol 1.

Expected Results and Characterization

Successful synthesis will yield a yellow crystalline solid. The expected properties of the methyl and ethyl esters are summarized below.

CompoundMolecular FormulaMolecular WeightMelting PointKey Spectroscopic Data (Predicted/Reported)
Mthis compound C₈H₈N₂O₄196.16 g/mol ~97-99 °C¹H NMR (CDCl₃): δ ~3.9 (s, 3H, OCH₃), ~7.0-8.0 (m, 3H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂)
This compound C₉H₁₀N₂O₄210.19 g/mol [15]~108 °C[16]¹H NMR (CDCl₃): δ ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, OCH₂), ~7.0-8.0 (m, 3H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂)

Troubleshooting and Field-Proven Insights

  • Low Yield in Fischer Esterification: This is often due to incomplete reaction or the presence of water. Ensure the starting acid is dry and use anhydrous alcohol.[8] Extending the reflux time can also help drive the reaction to completion.

  • Product Fails to Precipitate: If the ester is an oil or does not precipitate upon neutralization, it may be due to impurities or its intrinsic solubility. Extract the product from the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Dark-Colored Product: The presence of nitro and amino groups can lead to colored byproducts, especially if the reaction is overheated. Purification by recrystallization, perhaps with the addition of a small amount of activated charcoal, can decolorize the product.

  • Thionyl Chloride Reaction Incomplete: Ensure the thionyl chloride is fresh, as it can decompose upon storage. The use of a slight excess is recommended to ensure the complete conversion of the carboxylic acid.

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Amino-2-nitrobenzoic Acid: This compound is harmful if swallowed.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[14] It causes severe skin burns and eye damage and is toxic if inhaled.[14] Always handle it in a fume hood and ensure no contact with moisture.[4][12] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.

  • Waste Disposal: Neutralize all acidic and basic aqueous waste before disposal. Organic waste containing halogenated compounds (from the thionyl chloride protocol) should be disposed of in a designated halogenated waste container.

References

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • 3-Amino-2-nitrobenzoic acid. PubChem. [Link]
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Ethyl 3-amino-2-nitrobenzo
  • Fischer Esterification Procedure. University of California, Irvine. [Link]
  • Ethyl 3-[(2-nitrobenzoyl)
  • Fischer Esterification of 3-ntrobenzoic acid 2017.
  • NITROBENZOIC ACID.
  • 3-Nitrobenzoic acid. Wikipedia. [Link]
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
  • Fischer–Speier esterific
  • Preparation of Methyl 3-Nitrobenzo
  • THIONYL CHLORIDE AR. Loba Chemie. [Link]
  • Supporting Information for: An efficient and recyclable magnetic nanoparticle-supported TEMPO catalyst for the aerobic oxidation of alcohols. The Royal Society of Chemistry. [Link]
  • Esterification of amino acids with thionyl chloride. Brainly.in. [Link]
  • Methyl 3-nitrobenzo
  • Amino Acid Esterific
  • How does this esterfication reaction proceed without side product resulting from reaction of amine with? Reddit. [Link]
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Common Organic Chemistry. [Link]
  • Esterification of nitrobenzoic acids.
  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
  • Peptide Synthesis – Safety Topics. ACS Green Chemistry Institute. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Carboxylic Acids Reactions: Esterification, Amides, & More.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

Sources

Role of Ethyl 3-amino-2-nitrobenzoate in the synthesis of candesartan precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Strategic Role of Ethyl 3-amino-2-nitrobenzoate in the Convergent Synthesis of Candesartan Precursors

Abstract: This document provides a detailed technical guide on the strategic application of this compound and its derivatives in the synthesis of key precursors for Candesartan Cilexetil, a potent angiotensin II receptor antagonist. We will explore the causality behind experimental choices, present validated protocols, and offer insights into the reaction mechanisms that underpin a robust and efficient synthetic route. This guide is intended for researchers, scientists, and professionals in the field of pharmaceutical development and process chemistry.

Introduction: The Synthetic Challenge of Candesartan

Candesartan Cilexetil is a widely prescribed antihypertensive agent that functions as a selective AT1 subtype angiotensin II receptor blocker.[1][2] It is administered as a prodrug, which upon absorption in the gastrointestinal tract, is rapidly hydrolyzed by esterases to its active metabolite, candesartan.[1][3] The molecular complexity of candesartan, characterized by a benzimidazole core linked to a biphenyl tetrazole moiety, necessitates a sophisticated and efficient synthetic strategy. Many synthetic routes are linear and face challenges in purification and yield.[1] A convergent approach, where key fragments of the molecule are synthesized separately and then combined, often offers significant advantages in terms of overall yield and purity.

This guide focuses on a convergent pathway where this compound serves as a cornerstone. The strategic arrangement of its functional groups—an amine, a nitro group, and an ethyl ester—makes it an ideal starting point for constructing the benzimidazole portion of candesartan.

The Keystone Intermediate: Why this compound?

The efficacy of a synthetic route often hinges on the selection of its starting materials. This compound (or its N-protected derivatives) is a superior choice for candesartan synthesis for several key reasons:

  • Pre-positioned Functionality: The ortho-relationship between the amino and nitro groups is the critical structural feature. This arrangement is tailor-made for the subsequent reductive cyclization to form the benzimidazole ring, which is the heterocyclic core of candesartan.

  • Activation and Directivity: The nitro group is a powerful electron-withdrawing group that influences the reactivity of the aromatic ring. More importantly, it serves as a masked amine. Its reduction to a primary amine in a later step provides the second nitrogen atom required for the benzimidazole heterocycle.

  • Synthetic Handle: The ethyl ester group is a versatile functional group. It serves as a stable protecting group for the carboxylic acid during the initial synthetic steps and later becomes the site for the attachment of the cilexetil moiety, which is crucial for the prodrug's bioavailability.

The overall synthetic logic is to use this key building block, attach the complex biphenyl side-chain, and then perform the key reductive cyclization as one of the final steps to construct the core of the drug molecule.

The Synthetic Workflow: From Precursor to Candesartan Core

A common and effective synthetic pathway begins with an N-protected form of the title compound, such as Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate. The protection of the amine is crucial to prevent side reactions and to direct the initial alkylation to the desired position.

The workflow can be visualized as a three-stage process:

G A Stage 1: Side-Chain Attachment (N-Alkylation) B Stage 2: Diamine Formation (Nitro Reduction) A->B Intermediate Product C Stage 3: Core Construction (Benzimidazole Cyclization) B->C Diamine Intermediate D Candesartan Core Structure C->D Final Cyclized Product

Caption: High-level overview of the three-stage synthesis.

This convergent strategy allows for the late-stage formation of the benzimidazole ring, which can simplify purification and improve the overall efficiency of the synthesis.[1]

Detailed Protocols and Methodologies

Protocol 1: N-Alkylation of the Protected Benzoate

This initial step involves coupling the protected amino-nitrobenzoate with the biphenyl tetrazole side-chain. The use of a trityl protecting group on the tetrazole and a Boc group on the aniline nitrogen prevents unwanted side reactions.

Reaction Scheme:

G cluster_0 N-Alkylation Reaction Reactant A Ethyl 2-[(N-Boc)amino] -3-nitrobenzoate Reagents K2CO3, MeCN Reflux Reactant A->Reagents Reactant B Trityl-protected biphenylmethyl bromide Reactant B->Reagents Product Alkylated Nitrobenzoate Intermediate Reagents->Product

Caption: Schematic of the N-Alkylation step.

Materials & Reagents:

ReagentCAS No.M.W.Quantity (Example)Moles (Example)
Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate61063-11-4310.3031 g0.1 mol
5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole177475-01-9561.5156 g0.1 mol
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2128 g0.2 mol
Acetonitrile (MeCN), anhydrous75-05-841.05500 mL-

Protocol:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol), 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol), and potassium carbonate (28 g, 0.2 mol).

  • Solvent Addition: Add 500 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the suspension and heat to reflux (approx. 82°C). Maintain reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% Ethyl Acetate in Petroleum Ether mobile phase).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate again to yield the crude product as a pale yellow oil.[1]

Causality and Expertise:

  • Choice of Base: Potassium carbonate is an effective and moderately strong base, suitable for deprotonating the N-H of the Boc-protected amine to facilitate the SN2 reaction with the benzyl bromide. It is preferred over stronger bases like sodium hydride (NaH) for large-scale synthesis due to safety and handling considerations.[2]

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the organic reactants while being compatible with the inorganic base. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion.

  • Protecting Groups: The Boc group on the amine and the Trityl group on the tetrazole are essential. They prevent N-alkylation at multiple sites and protect the acidic proton of the tetrazole ring, ensuring the desired regioselectivity.

Protocol 2: Reductive Transformation of the Nitro Group

This crucial step unmasks the second amine functionality, setting the stage for the imminent cyclization. Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities like esters.

Materials & Reagents:

ReagentCAS No.M.W.Quantity (Example)Moles (Example)
Alkylated Nitrobenzoate Intermediate (from P1)-~791.8940 g~0.051 mol
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6332 g0.14 mol
Ethyl Acetate (EtOAc)141-78-688.11500 mL-
2 M Sodium Hydroxide (NaOH) solution1310-73-240.00As needed-

Protocol:

  • Setup: Suspend the crude product from the previous step (approx. 0.051 mol) and stannous chloride dihydrate (32 g, 0.14 mol) in 200 mL of Ethyl Acetate in a suitable reaction flask.

  • Reaction: Stir the mixture and heat to 60°C for 1 hour. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture. Dilute with an additional 300 mL of Ethyl Acetate and ice-water. Carefully basify the mixture to a pH of ~7 with a 2 M NaOH solution. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture to remove the inorganic solids. Transfer the filtrate to a separatory funnel, separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure. This provides the diamino intermediate as a pale yellow solid.[1]

Causality and Expertise:

  • Choice of Reducing Agent: Stannous chloride is a chemoselective reducing agent. Under these mild acidic conditions (it's a Lewis acid), it effectively reduces the nitro group without affecting the ester or the cyano group on the biphenyl ring. Catalytic hydrogenation (e.g., with H₂/Pd-C or Raney Nickel) is an alternative but can sometimes lead to debenzylation or reduction of the cyano group if not carefully controlled.[4][5][6]

  • pH Adjustment: The neutralization step is critical. It quenches the reaction and precipitates tin hydroxides, which can be easily removed by filtration, simplifying the purification process significantly.

Protocol 3: Benzimidazole Ring Formation (Cyclization)

This is the final step in constructing the core structure of candesartan. The 1,2-diamine intermediate is cyclized with an orthoester, which provides the C2 carbon of the imidazole ring.

Reaction Scheme:

G cluster_1 Benzimidazole Cyclization Reactant Diamino Intermediate Reagents Tetraethyl Orthocarbonate Acetic Acid, Toluene Reactant->Reagents Product Candesartan Core (Protected) Reagents->Product

Caption: Schematic of the final cyclization step.

Materials & Reagents:

ReagentCAS No.M.W.Quantity (Example)Moles (Example)
Diamino Intermediate (from P2)-~761.922 g~0.029 mol
Tetraethyl Orthocarbonate78-09-1192.266.4 mL~0.031 mol
Acetic Acid (glacial)64-19-760.051.7 mL~0.029 mol
Toluene, anhydrous108-88-392.14100 mL-

Protocol:

  • Setup: In a clean, dry flask, dissolve the diamino intermediate (22 g, ~0.029 mol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add acetic acid (1.7 mL, 0.029 mol) followed by tetraethyl orthocarbonate (6.4 mL, 0.031 mol).

  • Reaction: Stir the mixture at 60°C for 2 hours. The reaction progress can be monitored by TLC.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with petroleum ether (~100 mL) to induce precipitation.

  • Filtration: Filter the resulting solid, wash with a small amount of petroleum ether, and dry under vacuum to afford the crude protected candesartan precursor.[1] Recrystallization from a suitable solvent system like EtOAc-Petroleum Ether can be performed for further purification.

Causality and Expertise:

  • Cyclizing Agent: Tetraethyl orthocarbonate, in the presence of an acid catalyst, serves as a source for the C(OEt)₂ group, which, after initial condensation with one amine and subsequent intramolecular cyclization and elimination of ethanol, forms the 2-ethoxybenzimidazole ring system.[2][7]

  • Catalyst: Acetic acid acts as a necessary acid catalyst to protonate the orthoester, activating it for nucleophilic attack by the amino groups of the diamine intermediate.

  • Final Steps: This protected intermediate is then taken forward for the final steps of the Candesartan Cilexetil synthesis, which typically involve hydrolysis of the ethyl ester, esterification with the cilexetil moiety, and final deprotection of the trityl group.

Summary and Conclusion

The synthetic route starting from this compound derivatives represents a robust and highly effective method for the preparation of candesartan precursors. The strategic placement of functional groups on the starting material allows for a logical and convergent synthetic design. Each step—N-alkylation, nitro-group reduction, and benzimidazole cyclization—is supported by well-understood chemical principles and can be executed with high efficiency using the protocols detailed in this guide. This methodology provides a strong foundation for process optimization and large-scale production in a pharmaceutical manufacturing setting.

References

  • Mao, Y., Xiong, R., Liu, Z., Li, H., Shen, J., & Shen, J. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. HETEROCYCLES, Vol. 81, No. 6. [Link]
  • ResearchGate. (n.d.). Scheme 1.
  • SciSpace. (n.d.). A Review on Synthesis of Antihypertensive Sartan Drugs. [Link]
  • LookChem. (n.d.). 2-[[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-benzoic acid ethyl ester. [Link]
  • Google Patents. (n.d.). CN102887890A - Synthesis method of candesartan cilexetil.
  • ResearchGate. (2019).
  • New Drug Approvals. (n.d.). CANDESARTAN CILEXETIL. [Link]
  • Google Patents. (n.d.). WO2006015134A1 - Process for preparing candesartan cilexetil.
  • ResearchGate. (n.d.).
  • SciSpace. (2015). Preparation method of candesartan cilexetil. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102206186A - Method for preparing candesartan ring compound.

Sources

Application Notes and Protocols for the Reduction of the Nitro Group in Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, pivotal for the preparation of aromatic amines which are key building blocks in the pharmaceutical and materials science industries. This document provides a detailed experimental guide for the reduction of the nitro group in Ethyl 3-amino-2-nitrobenzoate to synthesize Ethyl 2,3-diaminobenzoate. We will explore two robust and widely applicable methods: a metal/acid reduction using Tin(II) chloride and a classic catalytic hydrogenation. The causality behind experimental choices, safety considerations, and detailed, step-by-step protocols are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitro Group Reduction

The transformation of an aromatic nitro group into an amino group is a fundamental reaction in the synthesis of a vast array of organic molecules.[1][2] The resulting anilines are precursors to dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[3] The starting material, this compound, contains two key functionalities: an ester and an amino group, ortho and meta to the nitro group, respectively. The successful and selective reduction of the nitro group yields Ethyl 2,3-diaminobenzoate[4], a valuable diamino-aromatic compound that can serve as a scaffold for the synthesis of benzodiazepines, polyamides, and other complex heterocyclic systems.

The choice of reduction methodology is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, and safety.[1][5] While numerous methods exist[2][6], this guide will focus on two of the most reliable and accessible laboratory-scale techniques: reduction with Tin(II) chloride (SnCl₂) and catalytic hydrogenation using Palladium on Carbon (Pd/C).

Mechanistic Considerations: From Nitro to Amino

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the experimental procedures.

Metal-Mediated Reduction (e.g., SnCl₂ in Acidic Medium)

The reduction of a nitro group by a metal in an acidic medium, such as Tin(II) chloride in hydrochloric acid, is a classic and effective method.[7][8][9] The reaction proceeds through a series of electron and proton transfers. The metal (in this case, Sn²⁺ from SnCl₂) acts as the electron donor.

The generally accepted pathway involves the following key intermediates:

  • Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).

  • Hydroxylamine intermediate: Further reduction yields a hydroxylamine (-NHOH).

  • Amine product: The final reduction step converts the hydroxylamine to the corresponding amine (-NH₂).[8][9]

The acidic environment is crucial as it protonates the oxygen atoms of the nitro group and its intermediates, making them better leaving groups (as water) and preventing side reactions like the formation of azo or azoxy compounds.[8]

G cluster_0 Reaction Pathway Ar-NO2 This compound Ar-NO Nitroso Intermediate Ar-NHOH Hydroxylamine Intermediate Ar-NH3+ Protonated Amine Ar-NH2 Ethyl 2,3-diaminobenzoate

Catalytic Hydrogenation

Catalytic hydrogenation is often considered a "greener" and cleaner method as it avoids the use of stoichiometric amounts of metal reductants and the subsequent metal waste.[10][11] The reaction involves the use of molecular hydrogen (H₂) and a metal catalyst, typically a noble metal like palladium or platinum supported on activated carbon (Pd/C or Pt/C).[1][5]

The mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas and the nitro compound adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen, likely through the same nitroso and hydroxylamine intermediates as in the metal/acid reduction.[12]

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active catalytic sites.

This method is highly efficient but requires careful handling of flammable hydrogen gas and the pyrophoric catalyst.[13]

Comparative Overview of Reduction Methods

The choice between SnCl₂ and catalytic hydrogenation depends on the specific requirements of the synthesis.

ParameterTin(II) Chloride (SnCl₂) MethodCatalytic Hydrogenation (Pd/C)
Reagents SnCl₂·2H₂O, conc. HCl, Ethanol10% Pd/C, H₂ gas, Ethanol/Ethyl Acetate
Advantages - High functional group tolerance (e.g., aldehydes, ketones).[14]- Does not require specialized pressure equipment.- Robust and reliable for a wide range of substrates.- High atom economy; produces water as the main byproduct.[11]- Catalyst is recyclable.- Generally cleaner work-up with no heavy metal salts.
Disadvantages - Stoichiometric amounts of tin salts are required, leading to significant metal waste.- Work-up can be challenging due to the formation of tin hydroxides.[7]- Strongly acidic conditions may not be suitable for acid-labile functional groups.- Requires a pressure vessel and handling of flammable H₂ gas.[13]- Catalyst can be pyrophoric (ignites spontaneously in air).- May reduce other functional groups (e.g., alkenes, alkynes, some protecting groups).
Safety Exothermic reaction; handle concentrated HCl with care. Tin salts are sensitizers.[7]Handling of flammable H₂ gas and pyrophoric catalyst requires stringent safety protocols.[11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Nitroaromatic compounds can be toxic and should be handled with care.

Method A: Reduction using Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using stannous chloride.[1][7][14]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95% or absolute)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Initiation: Slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain an acidic pH) to the stirred mixture. The addition is exothermic and may need to be controlled with an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8-9. This will precipitate tin hydroxides.

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.[15]

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,3-diaminobenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

G cluster_workflow SnCl₂ Reduction Workflow start Dissolve Substrate in EtOH add_reagents Add SnCl₂·2H₂O and conc. HCl reflux Heat to Reflux (2-4h) monitor Monitor by TLC quench Cool and Neutralize with NaHCO₃ filter Filter through Celite® extract Extract with Ethyl Acetate dry Dry and Concentrate product Isolate Crude Product

Method B: Catalytic Hydrogenation

This protocol is a general procedure for the reduction of nitroarenes using palladium on carbon as the catalyst.[5][15][16]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas cylinder with a regulator

  • Parr shaker or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: To a pressure-resistant hydrogenation vessel, add this compound (1.0 eq) dissolved in a suitable solvent like ethanol or ethyl acetate (20-30 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents.

  • Hydrogenation:

    • Seal the reaction vessel securely.

    • Purge the vessel several times by evacuating and refilling with an inert gas (nitrogen or argon) to remove all oxygen.

    • Evacuate and refill the vessel with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi or 3-4 atm).[15]

    • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel several times with an inert gas.

    • Carefully open the vessel in a well-ventilated hood.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent or water until it can be safely disposed of.

    • Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2,3-diaminobenzoate, which is often of high purity.

  • Purification: If necessary, the product can be further purified by recrystallization.

Conclusion

The reduction of the nitro group in this compound to afford Ethyl 2,3-diaminobenzoate is a critical transformation for the synthesis of various heterocyclic compounds. Both the Tin(II) chloride and catalytic hydrogenation methods presented here are effective and reliable. The choice of method should be guided by the available laboratory infrastructure, safety considerations, and the scale of the reaction. For laboratories not equipped for high-pressure reactions, the SnCl₂ method offers a robust alternative, albeit with a more involved work-up. For cleaner reactions with higher atom economy, catalytic hydrogenation is the preferred method, provided that the necessary safety precautions for handling hydrogen and pyrophoric catalysts are strictly followed.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). ResearchGate.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.
  • The results of the catalytic transfer hydrogenation of nitro compounds. (n.d.). ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Transfer hydrogenation processes of nitro compounds catalyzed by... (n.d.). ResearchGate.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). Science Primary Literature.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org.
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][10]diazepin-2-ylamino)benzoate. (2025, October 16). ResearchGate.
  • Catalytic Transfer Hydrogenation of Aromatic Nitro-compounds. (n.d.). TIB.eu.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac.
  • US7547798B2 - Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • What method can be used for reduction of aryl nitro group? (2013, May 8). ResearchGate.
  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure.

Sources

The Strategic Utility of Ethyl 3-amino-2-nitrobenzoate in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-amino-2-nitrobenzoate as a versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. We will explore its inherent reactivity, stemming from the strategic placement of its amino, nitro, and ester functionalities, and provide detailed, field-proven protocols for its application in constructing valuable molecular architectures for pharmaceutical and materials science research.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is an aromatic compound distinguished by the presence of an electron-donating amino group and an electron-withdrawing nitro group positioned ortho to each other on a benzoate ring. This unique electronic and steric arrangement makes it a powerful and versatile precursor in organic synthesis. The primary mode of its reactivity involves the reduction of the nitro group to an amine, generating a highly reactive ortho-diaminobenzene derivative in situ. This intermediate can then undergo a variety of cyclization reactions with suitable electrophiles to form a wide array of fused heterocyclic systems.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance White to yellow solid
CAS Number 193014-01-6

The strategic positioning of the functional groups allows for a "one-pot" reduction and cyclization sequence, which is an efficient and atom-economical approach to complex molecule synthesis. This guide will focus on providing detailed protocols for the synthesis of key heterocyclic scaffolds, including benzodiazepines, quinoxalines, and phenazines, all originating from this versatile building block.

Core Reaction Pathway: The Gateway to Heterocyclic Diversity

The cornerstone of utilizing this compound is the selective reduction of the nitro group to an amine, yielding Ethyl 2,3-diaminobenzoate. This transformation is the critical first step in most synthetic applications.

Core Reaction Pathway A This compound B Ethyl 2,3-diaminobenzoate (ortho-diamine intermediate) A->B Reduction (e.g., H₂, Pd/C; SnCl₂, HCl) C Diverse Heterocyclic Scaffolds B->C Cyclization with Electrophiles

Caption: General reaction workflow for this compound.

Commonly employed reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride in hydrochloric acid. The choice of reducing agent can be critical and is often determined by the compatibility of other functional groups in the molecule.

Application in Benzodiazepine Synthesis: A Detailed Protocol

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of the benzodiazepine core often relies on the condensation of an ortho-phenylenediamine with a suitable dicarbonyl equivalent. The following protocol details a robust method for the synthesis of a benzodiazepine derivative, adapted from established procedures, showcasing the utility of this compound as a precursor.

Rationale and Mechanistic Insight

The synthesis involves a two-step sequence:

  • Amide Formation: The amino group of the ortho-diamine intermediate (generated from this compound) is acylated with a suitable acyl chloride (e.g., chloroacetyl chloride).

  • Intramolecular Cyclization: The resulting amide undergoes an intramolecular nucleophilic substitution, where the second amino group displaces the chloride to form the seven-membered diazepine ring.

Benzodiazepine Synthesis Workflow A This compound B Ethyl 2,3-diaminobenzoate A->B Reduction C Acylated Intermediate B->C Acylation (e.g., Chloroacetyl chloride) D Benzodiazepine Derivative C->D Intramolecular Cyclization

Caption: Stepwise workflow for benzodiazepine synthesis.

Detailed Experimental Protocol

Step 1: Reduction of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Ethyl 2,3-diaminobenzoate, which can often be used in the next step without further purification.

Step 2: Acylation and Cyclization to form the Benzodiazepine Core

  • Dissolve the crude Ethyl 2,3-diaminobenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the formation of the acylated intermediate by TLC.

  • Upon completion of the acylation, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzodiazepine derivative.

Synthesis of Quinoxalines and Phenazines: Expanding the Synthetic Scope

The ortho-diamine intermediate derived from this compound is also a key precursor for the synthesis of other important N-heterocycles, such as quinoxalines and phenazines.

Quinoxaline Synthesis

Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol Outline:

  • Reduce this compound to Ethyl 2,3-diaminobenzoate as described in the benzodiazepine synthesis protocol.

  • To a solution of the crude Ethyl 2,3-diaminobenzoate in a suitable solvent (e.g., ethanol or acetic acid), add a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or benzil).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the quinoxaline product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Phenazine Synthesis

Phenazines are another class of nitrogen-containing heterocycles with interesting electronic and biological properties. Their synthesis can be achieved through the oxidative cyclization of ortho-phenylenediamines.

Protocol Outline:

  • Prepare Ethyl 2,3-diaminobenzoate from this compound.

  • The synthesis of phenazines often involves the condensation of two molecules of the ortho-diamine or the reaction of the diamine with a catechol derivative under oxidative conditions.

  • A common method involves the oxidation of the ortho-phenylenediamine in the presence of an oxidizing agent such as iron(III) chloride (FeCl₃) or in air.

  • The specific conditions for phenazine synthesis can vary significantly depending on the desired substitution pattern.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely cited synthetic methodologies. To ensure the successful execution of these reactions and the correct identification of the products, the following self-validating practices are essential:

  • Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) with appropriate solvent systems is crucial to track the consumption of starting materials and the formation of products.

  • Spectroscopic Characterization: The identity and purity of all intermediates and final products must be confirmed by standard spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Purification: Proper purification of the final compounds, typically by column chromatography or recrystallization, is essential to remove any unreacted starting materials or byproducts.

Conclusion: A Gateway to Chemical Innovation

This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide array of novel heterocyclic compounds. Its unique substitution pattern allows for efficient and modular construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable compound and to accelerate the discovery of new and innovative molecules.

References

  • PubChem Compound Summary for CID 18315537, this compound.
  • Ethyl 3-amino-2-nitrobenzo

Application Notes & Protocols: Strategic Synthesis Utilizing Ethyl 3-Amino-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-Amino-2-Nitrobenzoate

This compound is a highly functionalized aromatic compound that serves as a cornerstone in modern organic synthesis.[1] Its unique arrangement of an amino group, a nitro group, and an ethyl ester on a benzene ring provides a powerful platform for constructing complex molecular architectures. The ortho-positioning of the amino and nitro groups is particularly significant, as the selective reduction of the nitro functionality yields a 1,2-diamine precursor, a critical intermediate for the synthesis of various nitrogen-containing heterocycles.[2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the key synthetic transformations of this compound, focusing on the preparation of high-value quinoxaline and benzodiazepine scaffolds, as well as its application in the synthesis of azo dyes.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 193014-01-6[1][3]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to yellow solid[4][5]
Melting Point 78 - 80 °C
Boiling Point 279 °C
Solubility Good solubility in DMSO, ethanol, methanol, and acetonitrile. Limited solubility in water.[2]

Safety & Handling: According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[6] Respiratory protection is required when dusts are generated.

  • Handling: Handle in a well-ventilated area.[7] Avoid breathing dust.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • First Aid: In case of contact, rinse skin with water. For eye contact, rinse out with plenty of water. If inhaled, move to fresh air. If swallowed, make the victim drink water.

Core Application: Synthesis of Heterocyclic Scaffolds

The strategic placement of the amino and nitro groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. The key transformation is the reduction of the nitro group to a second amino group, generating an in situ or isolated diamine, which is then cyclized.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of bicyclic heterocycles that form the core of numerous marketed drugs, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antibacterial properties.[8] The most common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

Workflow: From Nitrobenzoate to Quinoxaline

A This compound B Ethyl 2,3-diaminobenzoate A->B Nitro Group Reduction (e.g., H₂, Pd/C) D Quinoxaline Derivative B->D Condensation/ Cyclization C 1,2-Dicarbonyl Compound (e.g., Benzil) C->D

Caption: Two-step synthesis of quinoxalines.

Protocol 2.1.1: Synthesis of Ethyl 2,3-diaminobenzoate via Catalytic Hydrogenation

This protocol details the selective reduction of the nitro group. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[10] Alternative reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be used, which may be preferable if other reducible functional groups are present in the substrate.[10][11]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as per specific system requirements) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 2,3-diaminobenzoate, which can often be used in the next step without further purification.

Protocol 2.1.2: Synthesis of Ethyl 2,3-diphenylquinoxaline-5-carboxylate

This step involves the acid-catalyzed condensation of the diamine with a 1,2-dicarbonyl compound.

  • Reaction Setup: Dissolve Ethyl 2,3-diaminobenzoate (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add the 1,2-dicarbonyl compound, such as benzil (1 equivalent), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours.[9] The use of an acid catalyst like acetic acid can accelerate the reaction.

  • Monitoring: Monitor the formation of the quinoxaline product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 1,4-Benzodiazepine Derivatives

Benzodiazepines (BZDs) are a cornerstone class of therapeutic agents known for their anxiolytic, anticonvulsant, and muscle relaxant properties.[12] Synthetic routes often leverage o-phenylenediamine precursors, making this compound a valuable starting point.

Workflow: Synthesis of a Benzodiazepinone Core

A This compound B Ethyl 2,3-diaminobenzoate A->B Nitro Reduction (H₂, Pd/C) D Dipeptide Intermediate B->D Amide Coupling C N-protected α-amino acid C->D E Benzodiazepinone Derivative D->E Deprotection & Intramolecular Cyclization (e.g., FeCl₃, heat)

Caption: Multi-step synthesis of a benzodiazepinone.

Protocol 2.2.1: Amide Coupling to form Dipeptide Intermediate

This protocol outlines the coupling of the diamine with an N-protected amino acid, a key step in building the benzodiazepine backbone.

  • Diamine Preparation: Synthesize Ethyl 2,3-diaminobenzoate from this compound as described in Protocol 2.1.1 .

  • Reaction Setup: Dissolve the Ethyl 2,3-diaminobenzoate (1 equivalent) and an N-protected α-amino acid (e.g., (S)-2-(2-Nitrobenzamido)propanoic acid, 1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agent: Add a standard peptide coupling agent (e.g., DCC, EDC/HOBt) and a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, filter off any solid byproducts. Wash the organic phase with dilute acid, then brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the dipeptide intermediate.

Protocol 2.2.2: Reductive Cyclization to form Benzodiazepinone

This final step involves the reduction of the second nitro group (from the protecting group) followed by an iron-catalyzed intramolecular cyclization to form the seven-membered ring.[13][14]

  • Reduction: Reduce the nitro group of the dipeptide intermediate using conditions similar to Protocol 2.1.1 (H₂/Pd-C) to furnish the corresponding amine.[13]

  • Cyclization Setup: Dissolve the resulting amine intermediate (1 equivalent) in DMF.

  • Catalyst Addition: Add a transition metal catalyst, such as fused ferric chloride (FeCl₃, 3 equivalents).[13]

  • Reaction Conditions: Heat the reaction mixture with continuous stirring at 110 °C for 24 hours.[13]

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the final benzodiazepinone product.[13]

Application in Dye Synthesis

The primary amino group of this compound can be readily converted into a diazonium salt, which can then undergo azo coupling to form intensely colored azo dyes. These dyes have applications in textiles, pigments, and as analytical indicators.[15][16]

Workflow: Synthesis of an Azo Dye

A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General scheme for azo dye synthesis.

Protocol 3.1: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol describes a general two-step procedure for preparing an azo dye.

  • Diazotization:

    • Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1 equivalent) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous sodium hydroxide solution. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for another 30 minutes.

    • Collect the solid dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a low-temperature oven.

Summary and Conclusion

This compound is a versatile and valuable reagent in synthetic organic chemistry. Its utility is primarily derived from the ortho-relationship of its amino and nitro groups, which provides a direct and efficient pathway to o-phenylenediamine intermediates. As demonstrated in the detailed protocols, this reactivity enables the synthesis of medicinally important quinoxaline and benzodiazepine heterocycles. Furthermore, its primary amine functionality allows for straightforward conversion into azo dyes. The protocols outlined in this application note serve as a robust guide for researchers to harness the synthetic potential of this important building block.

References

  • SAFETY D
  • Ethyl 2-amino-3-nitrobenzo
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Al-Ostath, A. et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Ethyl-3-amino-2-nitrobenzoate. Analytical Standard Solutions (A2S).
  • Ethyl 3-amino-2-nitrobenzo
  • ethyl 2-amino-3-nitro-benzo
  • Ethyl 3-Amino-5-nitrobenzo
  • Hassan, N. et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][9]diazepin-2-ylamino)
  • 2[(2-AMINOETHYL)
  • SAFETY D
  • Goudarzi, M. et al. (2015).
  • Smith, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Shahin, R. et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
  • Aseman, M. et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research.
  • Wan, J-P. & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis.
  • Reduction of nitro compounds. Wikipedia.
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][9]diazepin-2-ylamino)
  • Ethyl 3-Amino-2-Nitrobenzo
  • Behalo, M. S. & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
  • Kumar, A. et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry.
  • Methyl 3-amino-5-nitrobenzo
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Kumar, A. et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry.
  • This compound.
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • Agrawal, P. et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry.
  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
  • Mickevičius, V. et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • 6-Amino-2-ethyl-3-nitrobenzoic acid. PubChem.
  • Ethyl 2-amino-3-nitrobenzo
  • Ethyl 3-[(2-nitrobenzoyl)
  • Method for preparing 3-amino-2-methyl benzoic acid.
  • Bräse, S. et al. (2023).
  • Adebayo, G. I. et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 - Amino -3- nitrobenzaldehyde. IOSR Journal of Applied Chemistry.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research.

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Ethyl 3-amino-2-nitrobenzoate is a crucial building block in the synthesis of various pharmaceuticals, most notably as a precursor to certain anti-cancer agents and other heterocyclic compounds. Its specific substitution pattern, an amino group ortho to a nitro group and meta to an ethyl ester, presents unique challenges and opportunities for chemical synthesis. The scalability of its production is paramount for its application in drug development and manufacturing. This guide provides a detailed exploration of two robust and scalable methods for the synthesis of this compound, offering in-depth protocols, mechanistic insights, and critical safety considerations.

The synthetic routes detailed herein have been selected for their proven scalability and efficiency, moving beyond bench-scale preparations to address the needs of process chemistry and pilot-plant scale-up. We will delve into a multi-step synthesis commencing from 3-nitrophthalic acid, a pathway noted for its high regioselectivity and yield. A second, more classical approach via the Fischer esterification of 3-amino-2-nitrobenzoic acid will also be presented, offering a convergent alternative.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical transformations involved. By elucidating the "why" behind the "how," we aim to empower researchers to not only replicate these procedures but also to adapt and optimize them for their specific laboratory or industrial settings.

Method 1: Multi-step Synthesis from 3-Nitrophthalic Acid

This synthetic pathway is a highly effective and scalable method that leverages the Curtius rearrangement to introduce the amine functionality with excellent regiochemical control. The overall process is a three-step sequence starting from the readily available 3-nitrophthalic acid.

Causality of Experimental Choices

The choice of 3-nitrophthalic acid as the starting material is strategic. The two carboxylic acid groups possess different electronic environments, allowing for a selective monoesterification. The subsequent Curtius rearrangement is a reliable and well-established method for converting a carboxylic acid to a primary amine with the loss of one carbon atom. This multi-step approach avoids the challenges of direct nitration of an aminobenzoate, which often leads to a mixture of isomers that are difficult to separate on a large scale.

Experimental Workflow Diagram

workflow Workflow for Synthesis from 3-Nitrophthalic Acid A 3-Nitrophthalic Acid B Monoesterification A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 2-carboxy-3-nitrobenzoate B->C D Acyl Chloride Formation C->D Thionyl Chloride Reflux E Ethyl 2-(chloroformyl)-3-nitrobenzoate D->E F Curtius Rearrangement E->F Sodium Azide then heat G This compound F->G H Purification G->H Recrystallization I Final Product H->I

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Monoesterification of 3-Nitrophthalic Acid

This step selectively esterifies one of the two carboxylic acid groups of 3-nitrophthalic acid.

  • Reagents and Equipment:

    • 3-Nitrophthalic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 3-nitrophthalic acid (1 equivalent).

    • Add anhydrous ethanol in a 4-5 fold excess by weight relative to the 3-nitrophthalic acid.

    • With stirring, slowly add concentrated sulfuric acid (0.9-1.1 equivalents).

    • Heat the mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

    • Collect the solid product, ethyl 2-carboxy-3-nitrobenzoate, by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product under vacuum. The expected purity is typically high (>99%).[1]

Step 2: Formation of the Acyl Chloride

The remaining carboxylic acid group is converted to a more reactive acyl chloride.

  • Reagents and Equipment:

    • Ethyl 2-carboxy-3-nitrobenzoate

    • Thionyl chloride

    • Chloroform (or another suitable inert solvent)

    • Round-bottom flask with reflux condenser and gas outlet to a scrubber

    • Heating mantle

  • Procedure:

    • In a well-ventilated fume hood, suspend ethyl 2-carboxy-3-nitrobenzoate (1 equivalent) in chloroform.

    • Slowly add thionyl chloride (approximately 0.5-0.6 equivalents by weight) to the suspension.

    • Heat the mixture to reflux (approximately 60-65 °C) and maintain for 5-8 hours. The reaction will release SO₂ and HCl gas, which should be neutralized in a scrubber.

    • Upon completion, cool the reaction mixture. The resulting solution of ethyl 2-(chloroformyl)-3-nitrobenzoate is typically used directly in the next step without isolation.[1]

Step 3: Curtius Rearrangement

The acyl chloride is converted to the final product via an acyl azide intermediate.

  • Reagents and Equipment:

    • Solution of ethyl 2-(chloroformyl)-3-nitrobenzoate in chloroform

    • Sodium azide

    • Water

    • Reaction vessel with a stirrer and temperature control

  • Procedure:

    • To the cooled chloroform solution of the acyl chloride, cautiously add sodium azide (a slight molar excess). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care.

    • Stir the mixture at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the acyl chloride peak and appearance of the acyl azide peak).

    • Once the formation of the acyl azide is complete, the mixture is typically heated to induce the rearrangement to the isocyanate, with the evolution of nitrogen gas.

    • The isocyanate is then hydrolyzed in situ by the addition of water to the reaction mixture, followed by heating to complete the formation of the amine.

    • After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a yellow solid.

Method 2: Fischer Esterification of 3-Amino-2-nitrobenzoic Acid

This approach is a more direct, two-step process assuming the availability of the starting material, 3-amino-2-nitrobenzoic acid. It relies on the classic Fischer-Speier esterification reaction.

Causality of Experimental Choices

Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction to completion and achieve a high yield of the ester, a large excess of the alcohol (ethanol in this case) is used. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3]

Experimental Workflow Diagram

workflow_esterification Workflow for Fischer Esterification A 3-Amino-2-nitrobenzoic Acid B Fischer Esterification A->B Excess Ethanol, H₂SO₄ (cat.) Reflux C Crude this compound B->C D Work-up & Purification C->D Neutralization, Extraction, Recrystallization E Final Product D->E

Caption: Fischer esterification of 3-Amino-2-nitrobenzoic Acid.

Detailed Experimental Protocol

Preliminary Step: Synthesis of 3-Amino-2-nitrobenzoic Acid

While 3-amino-2-nitrobenzoic acid can be sourced commercially, a scalable synthesis can be achieved via the ammonolysis of 2-chloro-3-nitrobenzoic acid.[4]

  • Procedure Outline: Heating 2-chloro-3-nitrobenzoic acid with alcoholic ammonia under pressure yields 3-amino-2-nitrobenzoic acid. This process requires specialized high-pressure equipment and stringent safety protocols.

Fischer Esterification Protocol

  • Reagents and Equipment:

    • 3-Amino-2-nitrobenzoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, suspend 3-amino-2-nitrobenzoic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

    • With vigorous stirring, slowly and carefully add concentrated sulfuric acid (a catalytic amount, typically 5-10 mol%). An initial precipitation of the ammonium salt may occur but will redissolve upon heating.

    • Heat the mixture to a gentle reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization.

Quantitative Data Summary

ParameterMethod 1: From 3-Nitrophthalic AcidMethod 2: Fischer Esterification
Starting Material 3-Nitrophthalic Acid3-Amino-2-nitrobenzoic Acid
Number of Steps 31 (plus synthesis of starting material)
Typical Overall Yield High (can be >80%)Moderate to High (dependent on esterification efficiency)
Key Reagents Ethanol, H₂SO₄, Thionyl Chloride, Sodium AzideEthanol, H₂SO₄
Scalability Well-documented for industrial scaleReadily scalable, common industrial process
Key Considerations Use of highly toxic sodium azideEquilibrium reaction requiring excess reagent or water removal

Mechanistic Insights

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[5][6] The reaction is believed to proceed through a concerted mechanism where the R-group migrates to the nitrogen atom at the same time as the nitrogen molecule departs.[5] This concerted pathway explains the observed retention of configuration in the migrating group.

The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. In the synthesis of this compound, the isocyanate is hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2][7] The mechanism involves several equilibrium steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Safety and Handling

Nitration reactions, while not directly employed in the detailed protocols, are often part of the synthesis of the starting materials and require extreme caution.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible.

  • Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes.[8] Nitric acid can react violently with organic materials.

  • Thionyl Chloride: This is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled with extreme care in a fume hood.

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form highly explosive heavy metal azides. Contact with acids liberates highly toxic hydrazoic acid gas. All work with sodium azide requires strict safety protocols and dedicated waste disposal procedures.

Characterization of this compound

  • Appearance: Yellow solid[5]

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

  • Melting Point: 108 °C[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.46 (bs, 2H, NH₂), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃).[5]

References

  • Wikipedia. Curtius rearrangement.
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards.
  • PubChem. This compound.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid.
  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid.
  • The Royal Society of Chemistry. 4.
  • Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • National Institute of Standards and Technology. Benzoic acid, 3-amino-, ethyl ester - the NIST WebBook.
  • ACS Publications. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Analytical Standard Solutions (A2S). Ethyl-3-amino-2-nitrobenzoate.
  • Chemistry LibreTexts. 3: Esterification (Experiment).
  • National Institute of Standards and Technology. Ethyl 3-nitrobenzoate - the NIST WebBook.
  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • American Society for Microbiology. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge Publication Date.
  • PubMed. Ethyl 4-ethyl-amino-3-nitro-benzoate.
  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

Sources

Application Notes and Protocols for the Purification of Crude Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-amino-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount for the successful outcome of subsequent reactions and the integrity of the final product. The crude product, obtained from synthesis, is often contaminated with unreacted starting materials, by-products, and residual solvents. This document provides a comprehensive guide to the purification of crude this compound, detailing field-proven protocols for recrystallization and column chromatography. The methodologies are designed to be robust and reproducible, ensuring high purity of the final compound.

Physicochemical Properties for Purification Strategy

A successful purification strategy is predicated on a thorough understanding of the compound's physicochemical properties. This compound is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol .[1] At room temperature, it exists as a yellow to brown crystalline solid.[2] The distinct coloration is a result of the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group.

A summary of its relevant physical properties is presented in the table below:

PropertyValueSource(s)
Molecular FormulaC₉H₁₀N₂O₄[3]
Molecular Weight210.19 g/mol [1][3]
AppearanceYellow to brown crystalline powder[2]
Melting Point108 °C[2][4]
Boiling Point350.6 °C at 760 mmHg[2][4]
Density1.33 g/cm³[2][4]
Water Solubility< 1 g/L at 25°C[2]
Organic Solvent SolubilityGood solubility in DMSO, ethanol, methanol, acetonitrile, and chloroform.[2]

The limited water solubility and good solubility in various organic solvents are critical parameters that inform the choice of purification techniques and solvent systems.[2]

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial assessment of purity, followed by one or more purification steps, and finally, a confirmation of the purity of the final product.

Purification_Workflow cluster_prep Initial Stage cluster_purification Purification Stage cluster_final Final Stage Crude Crude Ethyl 3-amino- 2-nitrobenzoate TLC Purity Assessment (e.g., TLC, LC-MS) Crude->TLC Sample Recrystallization Recrystallization TLC->Recrystallization High concentration of target compound Column Column Chromatography TLC->Column Complex mixture or close-running impurities Final_TLC Final Purity Confirmation (e.g., TLC, m.p., NMR) Recrystallization->Final_TLC Column->Final_TLC Pure Pure Ethyl 3-amino- 2-nitrobenzoate Final_TLC->Pure Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The principle is to dissolve the crude product in a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Rationale for Solvent Selection

Based on the known solubility profile, ethanol is an excellent candidate for the recrystallization of this compound.[2] It is a good solvent at elevated temperatures and a poorer solvent at lower temperatures, a key characteristic for successful recrystallization. Moreover, it is relatively inexpensive and has a boiling point that is convenient for laboratory use.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (108 °C) is indicative of high purity.[2][4] Further confirmation can be obtained using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography

Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the target compound.

Rationale for Stationary and Mobile Phase Selection

For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase, or eluent, should be a solvent system that provides good separation of the target compound from its impurities. A mixture of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate) is commonly used. The optimal ratio can be determined by preliminary TLC analysis.

Step-by-Step Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product by measuring its melting point and running a final TLC against the crude material. A single spot on the TLC plate for the purified product indicates successful separation.

Column_Chromatography_Workflow Start Crude Product Dissolved in Minimal Solvent Load Load onto Silica Gel Column Start->Load Elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure this compound Evaporate->End

Caption: Workflow for purification by column chromatography.

Conclusion

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities in the crude this compound. For crude material with a high concentration of the desired product and impurities with different solubility profiles, recrystallization is a straightforward and efficient method. For more complex mixtures, column chromatography offers superior separation power. By following these detailed protocols and understanding the underlying principles, researchers can consistently obtain high-purity this compound for their downstream applications.

References

  • PubChem.
  • Analytical Standard Solutions (A2S).
  • PubChem.
  • PubChem.

Sources

Accelerating Innovation in Agrochemicals and Dyes: A Guide to Modern Development Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of higher crop yields and vibrant, lasting colors has historically been fraught with environmental and safety concerns. The development of novel agrochemicals and dyes is a complex, multi-stage process that demands a delicate balance between efficacy, safety, and sustainability. This guide provides an in-depth exploration of the cutting-edge technologies and methodologies that are revolutionizing the discovery and development pipelines in these critical industries. By integrating high-throughput screening, computational modeling, combinatorial chemistry, and the principles of green chemistry, researchers can navigate the challenges of innovation with greater precision and responsibility.

Section 1: The Modern Agrochemical Discovery Cascade

The journey from a promising chemical entity to a commercially viable and safe agrochemical is a long and arduous one. Traditional methods of discovery, often relying on serendipity and laborious synthesis, are no longer sufficient to meet the growing global demand for food in a sustainable manner. The modern approach is a highly integrated and rational process, leveraging automation, computational power, and a deep understanding of biological systems.

The contemporary agrochemical discovery workflow begins with target identification and validation, often informed by genomics and proteomics, to pinpoint essential enzymes or pathways in pests, weeds, or pathogens.[1] This is followed by the generation of vast and diverse chemical libraries, which are then screened against these targets in high-throughput assays. Promising "hits" are then optimized through iterative cycles of chemical synthesis and biological testing to yield "leads" with improved potency, selectivity, and safety profiles.

Diagram 1: The Agrochemical Discovery Workflow A visual representation of the modern, integrated approach to developing new crop protection agents.

Agrochemical_Discovery_Workflow Target_Identification Target Identification & Validation Compound_Library_Generation Compound Library Generation Target_Identification->Compound_Library_Generation HTS High-Throughput Screening (HTS) Compound_Library_Generation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Development Field Trials & Development Candidate_Selection->Development

Caption: The Agrochemical Discovery Workflow.

High-Throughput Screening (HTS) for Agrochemicals

High-throughput screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds for their biological activity.[2] This technology utilizes robotics, automated liquid handling, and sensitive detection methods to perform assays in miniaturized formats, typically in 96- or 384-well microtiter plates.[3][4]

Causality in HTS Assay Design: The choice of assay format is critical and is dictated by the nature of the biological target. In vitro assays, which measure the direct interaction of a compound with a purified enzyme or receptor, are preferred for their simplicity and high-throughput capacity.[5] However, in vivo assays, which assess the effect of a compound on a whole organism (e.g., a seedling, insect, or fungal culture), provide more physiologically relevant data but are generally lower in throughput.[1][3]

Protocol 1: High-Throughput In Vitro Screening for Herbicidal Activity Against Acetolactate Synthase (ALS)

Acetolactate synthase (ALS) is a well-validated target for herbicides due to its essential role in the biosynthesis of branched-chain amino acids in plants. This protocol outlines a robust HTS assay to identify inhibitors of ALS.

Materials:

  • Purified recombinant ALS enzyme

  • Substrates: Pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), FAD, MgCl₂

  • Assay buffer: Potassium phosphate buffer, pH 7.5

  • Detection reagent: Creatine and α-naphthol (for Voges-Proskauer reaction to detect acetolactate)

  • Compound library dissolved in DMSO

  • 384-well microtiter plates

Step-by-Step Methodology:

  • Plate Preparation: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing ALS enzyme, TPP, FAD, and MgCl₂ in assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a pyruvate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates at 37°C for 60 minutes.

  • Reaction Termination and Color Development: Add 10 µL of the creatine/α-naphthol detection reagent to each well. This reagent reacts with the acetolactate product to produce a colored compound.

  • Signal Detection: After a 30-minute incubation at 60°C, measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Self-Validation: The reliability of the assay is assessed using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls. A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[6]

Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful synthetic strategy for rapidly generating large and diverse libraries of chemical compounds.[7][8] This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold.[9] The resulting libraries can be screened for biological activity, and the structural features of the active compounds can be used to guide the design of more potent and selective molecules.[10]

Table 1: Comparison of Combinatorial Library Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Solid-Phase Synthesis Compounds are synthesized on a solid support (e.g., polymer beads).Ease of purification; amenable to automation.Limited reaction types; difficult to monitor reactions.
Solution-Phase Synthesis Compounds are synthesized in solution.Wider range of applicable reactions; easier reaction monitoring.More complex purification.
Parallel Synthesis Discrete compounds are synthesized in separate reaction vessels.Generates individual, pure compounds.Lower throughput than mix-and-split.[3]
Mix-and-Split Synthesis Pools of compounds are synthesized by mixing and splitting the solid support at each step.Generates very large and diverse libraries.[3]Results in complex mixtures that require deconvolution.

Diagram 2: Mix-and-Split Combinatorial Synthesis A schematic illustrating the process of generating a diverse compound library using the mix-and-split method.

Mix_and_Split cluster_0 Step 1: Split cluster_1 Step 2: React cluster_2 Step 3: Pool a0 b0 A a0->b0 a1 b1 B a1->b1 a2 b2 C a2->b2 c0 b0->c0 b1->c0 b2->c0

Caption: Mix-and-Split Combinatorial Synthesis.

Section 2: Rational Design in Agrochemicals and Dyes

While HTS and combinatorial chemistry provide powerful tools for discovering novel active compounds, a more rational and targeted approach is often required for lead optimization and the development of next-generation products. Computational modeling and quantitative structure-activity relationship (QSAR) studies play a pivotal role in this process.

Molecular Docking in Agrochemical Design

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor.[11][12] This method is instrumental in understanding the molecular basis of pesticide-target interactions and can be used to guide the design of more potent and selective inhibitors.[13] The process involves preparing the 3D structures of both the ligand and the receptor, and then using a scoring function to evaluate the binding affinity of different ligand poses within the receptor's active site.[14][15]

Protocol 2: Virtual Screening of a Compound Library Against a Fungal Cytochrome P450

Cytochrome P450 enzymes are attractive targets for fungicides due to their critical role in fungal metabolism. This protocol describes a virtual screening workflow to identify potential inhibitors from a chemical database.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide)

  • Chemical database (e.g., ZINC, PubChem)

  • Protein Data Bank (PDB) for receptor structure

Step-by-Step Methodology:

  • Receptor Preparation: Download the 3D crystal structure of the target fungal cytochrome P450 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Download a 3D compound library from a chemical database. Prepare the ligands by generating low-energy conformations and assigning appropriate atom types and charges.

  • Binding Site Definition: Identify the active site of the enzyme, typically a hydrophobic pocket containing the heme cofactor.

  • Docking Simulation: Use the docking software to systematically place each ligand from the library into the defined binding site and calculate the binding energy for each pose.

  • Scoring and Ranking: Rank the compounds based on their predicted binding affinities (docking scores).

  • Post-Docking Analysis: Visually inspect the binding modes of the top-scoring compounds to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

  • Hit Selection: Select a subset of the highest-ranking and most promising compounds for experimental validation in an in vitro enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features.[16][17] These models can be used to predict the activity of new, untested compounds and to identify the key molecular descriptors that contribute to biological activity.[18][19] QSAR models are particularly valuable in the regulatory assessment of pesticides, where they can be used to predict toxicity and environmental fate.[20]

Table 2: Common Molecular Descriptors Used in QSAR

Descriptor TypeExamplesInformation Provided
Electronic Partial charges, dipole momentDistribution of electrons in the molecule
Steric Molecular volume, surface areaSize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity of the molecule
Topological Connectivity indicesBranching and connectivity of atoms

Section 3: The Imperative of Green Chemistry in Dye Synthesis

The dye and pigment industries have long been associated with significant environmental pollution due to the use of hazardous chemicals, the generation of large volumes of wastewater, and the production of non-biodegradable products.[21] Green chemistry offers a framework for designing safer and more sustainable dye synthesis processes and products.[22][23]

The 12 principles of green chemistry provide a guide for chemists to reduce the environmental impact of chemical processes. These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks.

Diagram 3: The 12 Principles of Green Chemistry A visual summary of the core tenets of designing environmentally benign chemical products and processes.

Green_Chemistry_Principles P1 Prevention center->P1 P2 Atom Economy P1->P2 P3 Less Hazardous Syntheses P2->P3 P4 Designing Safer Chemicals P3->P4 P5 Safer Solvents & Auxiliaries P4->P5 P6 Design for Energy Efficiency P5->P6 P7 Use of Renewable Feedstocks P6->P7 P8 Reduce Derivatives P7->P8 P9 Catalysis P8->P9 P10 Design for Degradation P9->P10 P11 Real-time Analysis P10->P11 P12 Inherently Safer Chemistry P11->P12 P12->P1

Caption: The 12 Principles of Green Chemistry.

Biocatalysis in Dye and Agrochemical Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool for implementing green chemistry principles.[24] Enzymes operate under mild conditions (temperature, pH), are highly selective, and can often eliminate the need for protecting groups and hazardous reagents.[25] Biotransformations are increasingly being used in the synthesis of agrochemical metabolites and in the development of more sustainable routes to dye intermediates.[26][27][28]

Application Note: Enzymatic Synthesis of Indigo

The traditional chemical synthesis of indigo involves harsh reaction conditions and the use of toxic chemicals. A greener alternative involves the use of a bacterial monooxygenase enzyme to convert tryptophan to indole, which is then oxidized to indigo. This biocatalytic process operates in water at ambient temperature and pressure, significantly reducing the environmental footprint of indigo production.

Section 4: The Future of Agrochemical and Dye Development

References

  • Beck, B., et al. (2009). Combinatorial chemistry in the agrosciences. PubMed.
  • International Journal of Innovative Research in Technology (2025).
  • Bentham Science (2005). Applications of Combinatorial Chemistry in the AgroSciences. Ingenta Connect.
  • Le Chapelain, C., et al. (2022). Biotransformations at Syngenta: A Focused Perspective on Metabolites and Natural Products. ResearchGate.
  • Kaya, S., et al. (2023). The role of in Silico/DFT investigations in analyzing dye molecules for enhanced solar cell efficiency and reduced toxicity. PubMed.
  • Sustainability Directory (2025). Green Chemistry Dyes. Pollution.
  • Scherkenbeck, J., & Lindell, S. (2005). Applications of combinatorial chemistry in the agrosciences. PubMed.
  • Sustainability Directory (2025). Green Dye Chemistry. Pollution.
  • Christensen, C. A., et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
  • TCI Chemicals (2025). The Importance of Green Chemistry in the Development of High Performance Solvent Dyes. TCI Chemicals.
  • Marrero-Ponce, Y., et al. (2012). QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors. PubMed.
  • Le Chapelain, C., et al. (2022).
  • Scherkenbeck, J., & Lindell, S. (2005). Applications of Combinatorial Chemistry in the AgroSciences. ResearchGate.
  • IGI Global (2018). The Application of Classical QSAR to Agrochemical Research. IGI Global.
  • Singh, D., & Kushwaha, G. S. (2019). Applications of CRISPR/Cas9 in agriculture, nutrition, health and disease. Gene.
  • Plant and Soil Sciences eLibrary (n.d.). Expanding the Chemical Approach | Herbicide Discovery and Screening. passel.
  • Desai, S. G., et al. (2024). In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. Agriculture Journal IJOEAR.
  • Weed Science (2017). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Cambridge University Press & Assessment.
  • ResearchGate (2025). Application of molecular docking in the pesticide field.
  • Nagda, V., et al. (2022). CRISPR–Cas9-based genetic engineering for crop improvement under drought stress. Physiologia Plantarum.
  • The Open Biotechnology Journal (2022). Application of CRISPR/Cas9 Genome Editing System to Reduce the Pre- and Post-Harvest Yield Losses in Cereals. The Open Biotechnology Journal.
  • MDPI (2022). CRISPR/Cas9 Technology and Its Utility for Crop Improvement. MDPI.
  • Automata (2023). CRISPR in agriculture: applications, benefits and risks.
  • Synple Chem (n.d.).
  • Desai, S. G., et al. (2024). In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery.
  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
  • Plant and Soil Sciences eLibrary (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
  • PubMed (n.d.). Applying molecular docking to pesticides. PubMed.
  • Taylor & Francis eBooks (1992). Development and Analysis of QSAR Models for Generating Pesticidal Synthesis Programs. Taylor & Francis eBooks.
  • Benchchem (n.d.). High-Throughput Screening of Fungal Isolates for Triclopyricarb Sensitivity. Benchchem.
  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS) (n.d.).
  • Schocken, M. J. (1997). Review: Microbial synthesis of agrochemical metabolites. Journal of Industrial Microbiology & Biotechnology.
  • MDPI (n.d.).
  • MDPI (n.d.).
  • Quantitative Structure-Activity Relationships (QSAR)
  • American Chemical Society (n.d.). Principles of Green Chemistry. American Chemical Society.
  • PubMed (2021). Method for high-throughput antifungal activity screening of bacterial strain libraries. PubMed.
  • Sridhar, S., et al. (2014). Involvement of Computational tools towards In Silico remediation - Synthetic textile dyes interacting with Azoreductase.
  • GtR (n.d.).
  • APS Journals (2019).
  • University of Bristol (n.d.). Pharmaceuticals & Agrochemicals. University of Bristol.
  • American Chemical Society (n.d.). 12 Principles of Green Chemistry. American Chemical Society.
  • ResearchGate (2025). In silico insights into anthraquinone dye degradation by Flavobacterium sp. 9AF peroxidase and hydrolase.
  • ResearchGate (2025). Quantitative Structure-Activity relationships (QSAR) in predicting the environmental safety of pesticides.
  • Infosys (n.d.). AI: The Catalyst in Agrochemical Discovery. Infosys.
  • Merck Millipore (n.d.). Automated Chemical Synthesis. Merck Millipore.
  • MDPI (2022).
  • Wang, Z., et al. (2020).
  • Bio-Rad (2025). High-Throughput Screening (HTS)
  • ResearchGate (2017). In Silico Analysis of Bacterial Systems For Textile Azo Dye Decolorization and Affirmation With Wetlab Studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot potential issues. Our approach is grounded in established chemical principles to ensure the reliability and success of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below is a summary of common synthetic routes, each with its own set of challenges.

Route Starting Material Key Transformations Common Issues
A 3-Amino-2-nitrobenzoic acidFischer EsterificationIncomplete reaction, acid-catalyzed side reactions.
B Ethyl 3-aminobenzoateNitrationPoor regioselectivity, over-nitration, oxidation of the amino group.
C Ethyl 2,3-dinitrobenzoateSelective ReductionOver-reduction to the diamine, difficulty in controlling selectivity.
D 3-Nitrophthalic acidMonoesterification, Curtius RearrangementMulti-step complexity, handling of hazardous reagents (e.g., sodium azide).[1][2][3]

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Route A: Fischer Esterification of 3-Amino-2-nitrobenzoic acid

This is often the most direct route, provided the starting acid is available. The reaction involves heating the carboxylic acid in ethanol with a catalytic amount of strong acid.

Q1: My Fischer esterification is showing low conversion to the ethyl ester, with a significant amount of starting material remaining. What can I do to improve the yield?

A1: Low conversion in Fischer esterification is typically due to the equilibrium nature of the reaction. Here are several strategies to drive the reaction to completion:

  • Water Removal: The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting material. Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Increase Ethanol Stoichiometry: Using ethanol as the solvent ensures a large excess, shifting the equilibrium towards the product.

  • Catalyst Choice and Amount: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial. However, excessive acid can lead to side reactions.

  • Reaction Time and Temperature: Prolonging the reflux time can help increase conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[4]

Q2: After workup, my product is dark-colored and shows multiple spots on TLC. What are the likely impurities?

A2: Dark coloration and multiple spots suggest the formation of byproducts. Potential causes include:

  • Decomposition: Prolonged heating at high temperatures can cause decomposition of the nitro-aromatic compound.[4] Try running the reaction at a lower reflux temperature if possible, or for a shorter duration.

  • Acid-Catalyzed Side Reactions: The combination of a strong acid and heat can lead to side reactions on the aromatic ring. Ensure the reaction temperature does not significantly exceed the boiling point of ethanol.

  • Purification: The crude product may need purification by column chromatography on silica gel to remove baseline impurities and closely related side products. A recrystallization from an ethanol/water mixture can also be effective for removing colored impurities.[4]

Route B: Nitration of Ethyl 3-aminobenzoate

While seemingly straightforward, the nitration of an aminobenzoate can be complex due to the competing directing effects of the amino and ester groups.

Q3: The nitration of my Ethyl 3-aminobenzoate is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro product?

A3: The amino group is a strong ortho-, para-director, while the ethyl ester is a meta-director. To favor nitration at the 2-position, you need to modulate the directing effect of the amino group.

  • Protecting the Amino Group: The most effective strategy is to protect the amino group as an acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, which can help improve selectivity and prevent oxidation. After nitration, the protecting group can be removed by acid or base hydrolysis.

  • Controlling Reaction Conditions: Lowering the reaction temperature (e.g., 0-5 °C) can enhance selectivity.[5] The choice of nitrating agent is also crucial. A mixture of nitric acid and sulfuric acid is standard. The rate of addition of the nitrating agent should be slow to maintain a low temperature and prevent localized overheating.

Q4: I am observing a very low yield and a significant amount of tar-like material in my nitration reaction.

A4: This is a common issue when nitrating activated aromatic rings like aminobenzoates.

  • Oxidation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of colored, polymeric byproducts. Protecting the amino group as an acetamide is the best way to prevent this.

  • Over-nitration: The activated ring can undergo dinitration. Using stoichiometric amounts of the nitrating agent and maintaining a low temperature can help minimize this.[5]

Route C: Selective Reduction of Ethyl 2,3-dinitrobenzoate

This route is viable if the dinitroester is readily available. The key challenge is the selective reduction of one nitro group over the other.

Q5: My reduction of Ethyl 2,3-dinitrobenzoate is producing the diamine product, or a mixture of the desired mono-amino product and the diamine. How can I achieve selective reduction?

A5: Achieving selective reduction requires careful choice of the reducing agent and reaction conditions.

  • Mild Reducing Agents: Avoid powerful reducing systems like catalytic hydrogenation with high pressures of H₂ or strong metal-acid combinations. Milder and more selective reagents are preferred.

  • Sodium Borohydride with a Catalyst: Sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ can be a more selective system for the reduction of aromatic nitro compounds.[6]

  • Transfer Hydrogenation: Reagents like hydrazine hydrate with a catalyst (e.g., zinc or magnesium powder) can provide a convenient system for selective reduction. The reaction conditions can often be tuned to favor mono-reduction.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reducing agent is critical. Using a slight excess of the reagent needed for the reduction of one nitro group can help avoid over-reduction. The reaction should be closely monitored by TLC.

III. Experimental Protocols

Protocol 1: Fischer Esterification of 3-Amino-2-nitrobenzoic acid

This protocol is based on standard Fischer esterification procedures.[7]

Materials:

  • 3-Amino-2-nitrobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-2-nitrobenzoic acid in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.

IV. Visualizations

Workflow for Fischer Esterification

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 3-Amino-2-nitrobenzoic acid + Anhydrous Ethanol B Add conc. H₂SO₄ (catalyst) A->B C Reflux (4-6h) B->C D Cool to RT & Evaporate Ethanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ & Brine E->F G Dry over Na₂SO₄ & Filter F->G H Evaporate Ethyl Acetate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

V. References

  • A new reagent for selective reduction of nitro group. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • ethyl 2-amino-3-nitro-benzoate synthesis. (n.d.). ChemicalBook. Retrieved January 9, 2026, from

  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Esterification of nitrobenzoic acids. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Nitrobenzoic Acid: Properties, Reactions And Production. (n.d.). Chemcess. Retrieved January 9, 2026, from

  • 2-Amino-3-nitrobenzoic acid | 606-18-8. (n.d.). Benchchem. Retrieved January 9, 2026, from

  • Esterification process. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (n.d.). PubMed Central. Retrieved January 9, 2026, from

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (n.d.). Sciencemadness.org. Retrieved January 9, 2026, from

  • Production of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • This compound | C9H10N2O4 | CID 18315537. (n.d.). PubChem. Retrieved January 9, 2026, from

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Retrieved January 9, 2026, from

  • Ethyl 3-Amino-5-nitrobenzoate|CAS 10394-67-9. (n.d.). Benchchem. Retrieved January 9, 2026, from

  • Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. (n.d.). ResearchGate. Retrieved January 9, 2026, from

  • 3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. Retrieved January 9, 2026, from

  • Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. Retrieved January 9, 2026, from

  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. (n.d.). Benchchem. Retrieved January 9, 2026, from

Sources

Common side products in Ethyl 3-amino-2-nitrobenzoate reactions and their minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-amino-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you minimize side product formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via nitration of Ethyl 3-aminobenzoate?

The direct nitration of Ethyl 3-aminobenzoate is a classic electrophilic aromatic substitution. The amino (-NH₂) group is a strong activating, ortho-, para-director, while the ethyl ester (-COOEt) is a deactivating, meta-director. This complex interplay of directing effects is the primary origin of isomeric side products.

The most common impurities are:

  • Ethyl 4-amino-3-nitrobenzoate: Formation is driven by the strong para-directing effect of the amino group.

  • Ethyl 2-amino-5-nitrobenzoate: Another regioisomer resulting from nitration at a position activated by the amino group.

  • Dinitrated Products: Over-nitration can lead to products like Ethyl 4-amino-3,5-dinitrobenzoate, especially under harsh conditions (excess nitrating agent, high temperature).

  • Hydrolysis Product: 3-Amino-2-nitrobenzoic acid can form if water is present and reaction conditions (e.g., strong acid, high heat) promote ester hydrolysis.

The relative amounts of these isomers are highly dependent on reaction conditions.[1][2][3]

Q2: Why is strict temperature control so critical during the nitration step?

Temperature control is arguably the single most important parameter for achieving high regioselectivity and minimizing side products. Here’s why:

  • Selectivity: Electrophilic aromatic nitration reactions often have small differences in activation energies for substitution at different positions. Lowering the reaction temperature (typically to 0°C or below) makes the reaction more sensitive to these small energy differences, thereby favoring the formation of the kinetically preferred product (the desired 2-nitro isomer in this case) over thermodynamically stable, but undesired, isomers.[1]

  • Preventing Dinitration: The introduction of the first nitro group deactivates the aromatic ring, making the second nitration more difficult. However, at elevated temperatures, the reaction has enough energy to overcome this barrier, leading to unwanted and often difficult-to-remove dinitrated byproducts.

  • Minimizing Degradation: A mixture of concentrated sulfuric and nitric acids is a powerful oxidizing environment. Higher temperatures can accelerate the oxidative decomposition of the starting material and the product, leading to lower yields and the formation of complex, often colored, impurities.

Q3: What analytical methods are recommended for identifying and quantifying these side products?

A multi-pronged analytical approach is best for robust quality control.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. It allows for quick visualization of the consumption of starting material and the formation of the product and major byproducts. Different solvent systems (e.g., hexane/ethyl acetate mixtures) can be screened to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a buffer or acid modifier (like formic acid), can effectively separate the desired product from its isomers. UV detection is typically used, as these aromatic compounds are strong chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of impurities. By coupling the separation power of LC with the mass-resolving capability of MS, you can confirm the molecular weight of each side product, which is crucial for distinguishing between isomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation and can confirm the substitution pattern on the aromatic ring. The distinct coupling patterns and chemical shifts of the aromatic protons allow for unambiguous identification of the 2-nitro, 4-nitro, and other isomers.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Yield of the Desired this compound Product
Potential Cause Underlying Rationale & Explanation Recommended Solution
Incomplete Reaction The reaction may not have been allowed to proceed to completion. This is often checked by TLC, looking for the disappearance of the starting material spot.Monitor the reaction closely using TLC. Extend the reaction time, but continue to maintain the recommended low temperature to avoid side product formation.
Over-nitration Using an excessive amount of nitrating agent or running the reaction at too high a temperature can lead to the formation of dinitrated species, consuming the desired mononitrated product.Use a controlled stoichiometry of the nitrating agent (typically a slight excess, e.g., 1.05-1.1 equivalents). Ensure the reaction temperature is strictly maintained, preferably below 5°C.
Product Loss During Workup The product can be lost during aqueous extraction if the pH is not controlled properly or if an insufficient volume of organic solvent is used. The product has both a basic amino group and a potentially hydrolyzable ester.During the neutralization step (e.g., with sodium bicarbonate), ensure the aqueous phase is thoroughly extracted multiple times with a suitable solvent like ethyl acetate or dichloromethane.[5][6] Combine organic layers, wash with brine to remove excess water, and dry thoroughly with an agent like anhydrous sodium sulfate before solvent evaporation.
Degradation The starting material or product may have degraded due to overly harsh acidic conditions or elevated temperatures. This is often indicated by the formation of dark, tarry substances.Ensure the rate of addition of the nitrating agent is slow and controlled to manage the exothermic nature of the reaction. Maintain low temperatures throughout the addition and reaction period.
Problem 2: My Final Product is Contaminated with Regioisomers (e.g., 4-nitro isomer)
Potential Cause Underlying Rationale & Explanation Recommended Solution
Incorrect Nitrating Agent or Conditions The choice of nitrating agent and solvent can influence regioselectivity.[2] Standard concentrated HNO₃/H₂SO₄ is common, but its strength can sometimes reduce selectivity.Consider alternative nitrating systems. For example, using nitric acid in acetic anhydride or employing a milder nitrating agent might offer better control. However, each system must be carefully optimized. The primary and most effective control remains low temperature.
Insufficient Mixing Poor agitation can create localized "hot spots" or areas of high reagent concentration, leading to a loss of selectivity and an increase in side product formation.Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous throughout the reagent addition and reaction time.
Ineffective Purification The isomeric byproducts have very similar physical properties (polarity, solubility) to the desired product, making separation challenging.Standard recrystallization may not be sufficient. Purification via column chromatography on silica gel is often necessary. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is typically effective at separating the isomers.

Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Troubleshooting start 1. Dissolve Ethyl 3-aminobenzoate in H₂SO₄ at < 5°C add_acid 2. Add Nitrating Agent (e.g., HNO₃/H₂SO₄) dropwise maintaining T < 5°C start->add_acid react 3. Stir at 0-5°C Monitor by TLC add_acid->react quench 4. Quench Reaction on Ice react->quench neutralize 5. Neutralize Carefully (e.g., with NaHCO₃) quench->neutralize extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract purify 7. Dry, Concentrate & Purify (Recrystallization or Chromatography) extract->purify analyze 8. Analyze Final Product (HPLC, NMR, MS) purify->analyze check_purity Purity > 98%? analyze->check_purity check_yield Yield Acceptable? check_purity->check_yield Yes troubleshoot Consult Troubleshooting Guide: - Review Temp Control - Check Stoichiometry - Optimize Purification check_purity->troubleshoot No check_yield->troubleshoot No finish Product Meets Specs check_yield->finish Yes troubleshoot->start Re-run with Optimized Protocol

Caption: Workflow for synthesis and troubleshooting.

Recommended Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the desired 2-nitro isomer by maintaining strict temperature control.

Materials:

  • Ethyl 3-aminobenzoate (1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~4-5 vols)

  • Concentrated Nitric Acid (HNO₃, 70%, 1.05 eq)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add concentrated sulfuric acid. Cool the acid to below 5°C.

  • Substrate Addition: Slowly add Ethyl 3-aminobenzoate to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved. Cool the resulting solution back down to 0-5°C.

  • Nitration: Prepare a nitrating mixture by carefully adding the concentrated nitric acid to a small amount of concentrated sulfuric acid. Add this mixture to the dropping funnel.

  • Slow Addition: Add the nitrating mixture dropwise to the stirred solution of the aminobenzoate over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, a yellow-orange solid, can be further purified by recrystallization from ethanol or by column chromatography on silica gel if significant isomeric impurities are present.

References

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • Ethyl 3-amino-2-nitrobenzo
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]
  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZO
  • US3468941A - Production of 2-amino-3-nitrobenzoic acid.

Sources

Technical Troubleshooting Guide: Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex organic synthesis, this Technical Support Center provides a specialized resource for chemists and researchers encountering yield-related challenges in the preparation of Ethyl 3-amino-2-nitrobenzoate. As a pivotal intermediate in pharmaceutical and materials science, optimizing its synthesis is critical. This guide, structured in a responsive question-and-answer format, moves beyond simple procedural outlines to dissect the underlying chemical principles that govern reaction outcomes. Here, we address common experimental pitfalls with evidence-based solutions and field-proven insights to transform low-yield frustrations into successful synthetic results.

The most prevalent and accessible laboratory-scale synthesis of this compound involves the selective reduction of one nitro group on a dinitro precursor, typically Ethyl 2,3-dinitrobenzoate. The core challenge lies in achieving high selectivity for the reduction of the C3-nitro group while leaving the C2-nitro and the ethyl ester functionalities intact.

Synthesis_Pathway start Ethyl 2,3-dinitrobenzoate product This compound (Target Product) start->product Selective Reduction (e.g., Na2S, (NH4)2S) over_reduction Ethyl 2,3-diaminobenzoate (Over-reduction byproduct) start->over_reduction Non-selective / Harsh Reduction (e.g., excess SnCl2, H2/Pd-C) hydrolysis 3-Amino-2-nitrobenzoic acid (Hydrolysis byproduct) product->hydrolysis Ester Hydrolysis (Strong acidic/basic workup)

Caption: Key reaction pathways in the synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is extremely low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

This is a classic case of incomplete or stalled reaction. Several factors could be at play:

  • Insufficient Reagent Stoichiometry: The molar equivalents of your reducing agent are critical. For reagents like sodium sulfide (Na₂S·9H₂O) or ammonium sulfide ((NH₄)₂S), ensure you are using the correct stoichiometry, accounting for any waters of hydration. An insufficient amount will naturally lead to incomplete conversion.

  • Poor Reagent Quality: Reducing agents, especially sulfide salts, can degrade over time through oxidation or hydration. Using old or improperly stored reagents is a common cause of failure. It is advisable to use freshly opened or recently purchased reagents.

  • Low Reaction Temperature: Many selective reductions require thermal energy to overcome the activation barrier. If the reaction is conducted at a temperature that is too low, the rate may be impractically slow. Gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Solvent System Issues: The solubility of both the substrate (Ethyl 2,3-dinitrobenzoate) and the reducing agent is paramount. A biphasic system with poor mixing or an inappropriate solvent can severely limit the reaction rate. For sulfide-based reductions, aqueous ethanol or methanol is often effective.[1]

Q2: My main product is contaminated with a significant amount of Ethyl 2,3-diaminobenzoate. How can I improve the selectivity of the reduction?

The formation of the diamino byproduct is a clear indication of over-reduction. The key is to employ a reducing system with sufficient chemoselectivity to distinguish between the two nitro groups.

  • Causality of Selectivity: The C3-nitro group is generally more susceptible to reduction than the C2-nitro group. This is attributed to the steric hindrance imposed by the adjacent ethyl ester group at the C1 position, which partially shields the C2-nitro group. Your choice of reducing agent must exploit this subtle difference.

  • Choice of Reducing Agent:

    • High Selectivity Agents: Ammonium sulfide or sodium sulfide in an alcoholic solvent are the classic reagents for this type of selective reduction (Zinin reduction). They are generally mild enough to selectively reduce the more accessible nitro group.

    • Moderate Selectivity Agents: Stannous chloride (SnCl₂) in an acidic medium (like HCl or acetic acid) can be used, but it is more powerful and requires careful control of stoichiometry and temperature to prevent over-reduction.[2] Using an excess of SnCl₂ will invariably lead to the diamine.

    • Low Selectivity Agents: Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) is typically too aggressive for this transformation and will readily reduce both nitro groups.[3] This method should be avoided unless specific, highly selective catalytic systems are employed.

Reducing AgentTypical ConditionsSelectivityProsCons
(NH₄)₂S or Na₂S Ethanol/Water, RefluxHighExcellent selectivity, cost-effective.Unpleasant odor (H₂S), reaction can be slow.
SnCl₂ / HCl Ethanol or Ethyl Acetate, 0°C to RTModerateFaster reaction times.Requires strict stoichiometric control, acidic workup.
Fe / Acetic Acid Ethanol/Water, RefluxModerateInexpensive, effective.Heterogeneous reaction, workup can be tedious.[4]
H₂ / Pd-C Methanol or Ethanol, RTLowClean reaction, high conversion.Poor selectivity for this substrate, reduces both nitro groups.

Q3: The workup is messy, and I'm struggling to isolate a pure product. What is the best practice for purification?

A challenging workup often points to issues in the reaction itself, but proper isolation technique is crucial for achieving high purity and yield.

  • Quenching and pH Adjustment: After the reaction is complete (as monitored by TLC), the mixture often needs to be neutralized or its pH adjusted. If using an acidic method like SnCl₂, carefully basify the solution (e.g., with saturated NaHCO₃ or dilute NaOH) to precipitate tin salts and free the amine product.[4] Be cautious, as the ester is susceptible to hydrolysis under strongly basic conditions.

  • Extraction: Ethyl acetate is an excellent solvent for extracting the product from the aqueous mixture. Perform multiple extractions to ensure complete recovery. Washing the combined organic layers with brine helps to remove residual water.

  • Purification:

    • Column Chromatography: This is the most reliable method for separating the desired mono-amino product from unreacted dinitro starting material and the diamino byproduct. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

Troubleshooting_Workflow start Low Product Yield check_tlc Analyze crude reaction mixture by TLC start->check_tlc high_sm High amount of starting material (SM) check_tlc->high_sm SM is major spot high_byproduct Significant byproducts (e.g., diamine) check_tlc->high_byproduct Byproduct spot is strong complex_mixture Complex mixture / streaking on TLC check_tlc->complex_mixture Multiple spots / streaking cause_sm Potential Causes: - Poor reagent quality - Insufficient stoichiometry - Low reaction temperature high_sm->cause_sm cause_byproduct Potential Causes: - Reducing agent too strong - Excess reducing agent - Reaction time too long high_byproduct->cause_byproduct cause_complex Potential Causes: - Product degradation - Ester hydrolysis - Side reactions complex_mixture->cause_complex solution_sm Solutions: - Use fresh reagents - Increase reagent equivalents - Increase temperature/time cause_sm->solution_sm solution_byproduct Solutions: - Use milder reagent (e.g., Na2S) - Carefully control stoichiometry - Monitor reaction closely cause_byproduct->solution_byproduct solution_complex Solutions: - Use milder workup conditions - Purify via column chromatography - Check pH during workup cause_complex->solution_complex

Caption: A decision-tree for troubleshooting low yield outcomes.

Experimental Protocol: Selective Reduction with Sodium Sulfide

This protocol provides a reliable method for the selective synthesis of this compound.

Materials:

  • Ethyl 2,3-dinitrobenzoate

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Ethanol, 200 proof

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ethyl 2,3-dinitrobenzoate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: In a separate beaker, dissolve sodium sulfide nonahydrate (approx. 1.2 - 1.5 eq) in a minimum amount of water. Add this solution to the flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-90°C). Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-6 hours, indicated by the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which typically appears as a yellow or orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent to yield this compound as a yellow solid.

References

  • ChemicalBook: ethyl 2-amino-3-nitro-benzoate synthesis. Provides synthetic routes and reaction examples. Source: ChemicalBook
  • Patsnap: Preparation method of 2-amino-3-nitrobenzoic acid. Describes a multi-step synthesis from 3-nitrophthalic acid.
  • Sciencemadness.org: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. A forum discussion detailing experiences with iron-based reductions of nitroarenes. Source: Sciencemadness.org
  • Google Patents: CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Patent describing the synthesis via a Curtius rearrangement pathway.
  • PubChem: this compound. Compound summary including physical and chemical properties. Source: PubChem
  • BenchChem: Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • PrepChem.com: Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Details a procedure for the synthesis of the corresponding methyl ester. Source: PrepChem.com
  • Organic Syntheses: Ethyl 4-aminobenzoate. Provides a detailed, checked procedure for the reduction of a nitro group on an aromatic ester using an alternative reducing agent (Indium/NH₄Cl). Source: Organic Syntheses
  • Master Organic Chemistry: Reduction of Nitro Groups. An overview of common methods for reducing aromatic nitro groups. Source: Master Organic Chemistry

Sources

Technical Support Center: Synthesis and Purification of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-amino-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to help you achieve high purity in your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis and purification of this compound.

Issue 1: My final product is a dark, oily residue instead of a yellow solid.

Question: After the reaction work-up, I'm left with a dark, viscous oil. What went wrong and how can I obtain the desired solid product?

Answer:

The formation of a dark oil suggests the presence of significant impurities or decomposition products. Several factors could contribute to this issue:

  • Excessive Heat: Overheating during the reaction or solvent removal can lead to the degradation of both the starting materials and the product. Aromatic nitro compounds, in particular, can be susceptible to thermal decomposition.

  • Residual Starting Materials: Incomplete reaction can leave behind unreacted starting materials which, when mixed with the product, can form a low-melting eutectic mixture or an oil.

  • Side Reactions: The synthesis of this compound can be accompanied by side reactions that produce colored byproducts. For instance, in syntheses starting from 3-nitrophthalic acid, incomplete Curtius rearrangement can lead to isocyanate intermediates that may polymerize.

Workflow for Remediation:

Caption: Workflow for addressing an oily final product.

Detailed Protocol: Column Chromatography

If Thin Layer Chromatography (TLC) indicates multiple components, column chromatography is the most effective purification method.

  • Stationary Phase: Silica gel (60-120 mesh) is a standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis beforehand.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude oily product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto the top of the silica gel column.

    • Begin eluting with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: The purity of my product is low, and I suspect the presence of the corresponding carboxylic acid.

Question: My NMR spectrum shows signals that I suspect are from 3-amino-2-nitrobenzoic acid. How can I remove this impurity?

Answer:

The presence of 3-amino-2-nitrobenzoic acid is a common issue, often resulting from the hydrolysis of the ethyl ester group.[1][2][3] This can occur if the reaction or work-up conditions are too basic or if there is prolonged exposure to moisture, especially at elevated temperatures.

Purification Strategy: Acid-Base Extraction

An acid-base extraction is a highly effective method for separating the acidic impurity from the neutral ester product.

Workflow for Acid-Base Extraction:

Acid_Base_Extraction cluster_0 Dissolution cluster_1 Aqueous Wash cluster_2 Separation cluster_3 Product Isolation cluster_4 Impurity Removal A Crude Product in Ethyl Acetate B Wash with Saturated NaHCO3 Solution A->B C Separate Layers B->C D Dry Organic Layer (Na2SO4) C->D G Aqueous Layer (Sodium 3-amino-2-nitrobenzoate) C->G E Evaporate Solvent D->E F Pure this compound E->F

Caption: Workflow for removing acidic impurities via extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel gently at first to allow for the release of any CO₂ gas formed, then more vigorously.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while the desired ester remains in the organic layer.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of nitroaromatic compounds.[4] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water can also be effective, where the product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Recrystallization Solvent Selection Table

Solvent SystemSuitabilityRationale
EthanolHighGood solubility differential between hot and cold conditions.
Ethanol/WaterHighAllows for fine-tuning of polarity to maximize recovery.
IsopropanolMediumSimilar properties to ethanol, can be a good alternative.
Hexane/Ethyl AcetateMediumGood for less polar impurities, but solubility of the product in hot hexane may be limited.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your desired product from impurities. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The spots can be visualized under UV light.

Q3: My purified product has a melting point lower than the literature value. What does this indicate?

A3: A depressed and broadened melting point is a classic indicator of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower melting point. If you observe this, further purification by recrystallization or column chromatography is recommended. The literature melting point for Ethyl 2-amino-3-nitrobenzoate is around 108°C.[5]

Q4: Can I use other purification techniques besides recrystallization and column chromatography?

A4: While recrystallization and column chromatography are the most common and effective methods, for certain impurity profiles, other techniques can be considered:

  • Activated Charcoal Treatment: If your product has colored impurities, these can sometimes be removed by treating a hot solution of your product with a small amount of activated charcoal before filtering and recrystallizing.

  • Sublimation: For compounds that are volatile and thermally stable, sublimation under vacuum can be a powerful purification technique, although it may not be suitable for all impurities.

Q5: What are the key spectroscopic features to confirm the identity and purity of this compound?

A5: The structure and purity can be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad signal for the amine protons. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and the asymmetric and symmetric stretching of the nitro group.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

By carefully considering the potential sources of impurities and applying the appropriate purification techniques, you can significantly improve the purity of your synthesized this compound.

References

  • W.O. WO2016198921A1, "Method of purifying nitrated aromatic compounds from a nitration process," accessed January 9, 2026, .
  • Parales, R. E., et al. "Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems." Journal of Bacteriology, vol. 182, no. 6, 2000, pp. 1623-1631, [Link].
  • U.S. Patent No. US1297524A, "Process of purifying nitro-aromatic compounds," accessed January 9, 2026, .
  • Ju, K.-S., and R. E. Parales. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews, vol. 74, no. 2, 2010, pp. 250-272, [Link].
  • C.N. Patent No. CN103922948A, "Preparation method of 2-amino-3-nitrobenzoic acid," accessed January 9, 2026, .
  • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization," accessed January 9, 2026, [Link].
  • Li, Z., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Catalysts, vol. 13, no. 1, 2023, p. 147, [Link].
  • Talele, T. T., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 696-705, [Link].
  • Der Pharma Chemica, "Synthesis and characterization of a novel dipeptide analogue," accessed January 9, 2026, [Link].
  • National Center for Biotechnology Information, "this compound," PubChem Compound Database, CID=18315537, accessed January 9, 2026, [Link].
  • IOSR Journal of Applied Chemistry, "Hydrolysis of Ethyl Benzoate in Nitrogenous and Non," vol. 13, no. 11, 2020, pp. 29-34, [Link].
  • Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography," accessed January 9, 2026, [Link].
  • LibreTexts Chemistry, "Ester Chemistry," accessed January 9, 2026, [Link].
  • University of Rochester, Department of Chemistry, "Troubleshooting Flash Column Chromatography," accessed January 9, 2026, [Link].
  • Semantic Scholar, "Thermodynamic functions of activation of the alkaline hydrolysis of ethyl benzoate and of ethyl p-nitrobenzoate in ethanol–water mixtures of various compositions at different temperatures," accessed January 9, 2026, [Link].
  • Suzhou Unite Pharmtech Co., Ltd.
  • Chemguide, "preparation of amines," accessed January 9, 2026, [Link].
  • Chemistry Steps, "Preparation of Amines," accessed January 9, 2026, [Link].
  • OpenStax, "Synthesis of Amines," Organic Chemistry, accessed January 9, 2026, [Link].
  • National Center for Biotechnology Information, "Ethyl 3-nitrobenzoate," PubChem Compound Database, CID=69261, accessed January 9, 2026, [Link].
  • Save My Exams, "Preparation of Amines," A Level Chemistry Revision Notes, accessed January 9, 2026, [Link].
  • Samsonowicz, M., et al. "Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids." International Journal of Quantum Chemistry, vol. 107, no. 2, 2007, pp. 477-490, [Link].
  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?," accessed January 9, 2026, [Link].
  • The Royal Society of Chemistry, "Separation, purification and identification of the components of a mixture," accessed January 9, 2026, [Link].
  • Scientific Research Publishing, "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation," accessed January 9, 2026, [Link].
  • Patsnap, "Preparation method of 2-amino-3-nitrobenzoic acid," accessed January 9, 2026, [Link].
  • C.N. Patent No. CN104910066A, "Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method," accessed January 9, 2026, .
  • National Institute of Standards and Technology, "Ethyl 3-nitrobenzoate," NIST Chemistry WebBook, accessed January 9, 2026, [Link].

Sources

Overcoming solubility issues of Ethyl 3-amino-2-nitrobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-amino-2-nitrobenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and pharmaceutical development professionals who encounter challenges with the solubility of this versatile but often stubborn reagent. Here, we move beyond simple solvent lists to provide a deeper understanding of the underlying chemical principles and offer a structured, tiered approach to troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is this compound poorly soluble in many common reaction solvents?

Answer: The solubility behavior of this compound is governed by its unique molecular structure, which possesses a combination of polar and non-polar characteristics.

  • Polar Moieties: The molecule contains a primary amine (-NH₂) and a nitro group (-NO₂), both of which are highly polar and capable of hydrogen bonding. These groups desire interaction with polar solvents.

  • Non-Polar Moieties: The benzene ring and the ethyl ester group (-COOCH₂CH₃) are non-polar (lipophilic). These parts of the molecule prefer to interact with non-polar solvents.

This dual nature, sometimes referred to as amphiphilic, means the molecule doesn't feel perfectly "at home" in either highly polar or highly non-polar solvents. It is a crystalline solid, and for dissolution to occur, the solvent-solute interactions must overcome the strong crystal lattice energy of the solid compound. Its moderate lipophilicity is indicated by a calculated LogP value of approximately 2.45. [1][2]

Q2: What are the key physical properties I should be aware of?

Answer: Understanding the basic physical properties is crucial for designing experiments.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[3][4]
Molecular Weight 210.19 g/mol [3][4]
Appearance Yellow to brown crystalline powder[1]
Melting Point ~108 °C[2][4]
LogP ~2.45[1][2]

The melting point is particularly important. Reactions can often be heated to temperatures approaching the melting point to significantly increase solubility, but this must be balanced against potential thermal degradation.

Q3: Are there any significant safety concerns when heating this compound, especially in certain solvents?

Answer: Yes, extreme caution is warranted. Nitroaromatic compounds as a class can be thermally sensitive and may decompose exothermically at elevated temperatures. [5]

  • High-Boiling Point Aprotic Solvents: Special care must be taken when heating in high-boiling point polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can themselves decompose, and this decomposition can be catalyzed by impurities or reaction byproducts, sometimes leading to violent runaway reactions. [6][7][8][9]It is critical to consult safety literature and perform a proper risk assessment before heating reactions with nitroaromatics in these solvents to high temperatures for extended periods.

Section 2: Troubleshooting Guide - A Tiered Approach to Solving Solubility Issues

This section is designed as a logical workflow. Start with Tier 1 solutions before moving to more complex and resource-intensive methods.

Logical Workflow for Troubleshooting Solubility

start Issue: Poor Solubility of this compound tier1 Tier 1: Simple Physical Adjustments start->tier1 Start Here tier2 Tier 2: Solvent & Co-Solvent Strategies tier1->tier2 If insufficient tier3 Tier 3: Advanced & Energetic Methods tier2->tier3 If still problematic end Resolution: Solubilization Achieved tier3->end

Caption: A tiered approach to solving solubility issues.

Tier 1: Simple Physical Adjustments

Q: My starting material is not dissolving at room temperature. What are the first things I should try?

Answer: Before changing your chemical system, optimize the physical conditions.

  • Increase Agitation: Ensure you have vigorous stirring. For viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar. The goal is to maximize the surface area of the solid that is exposed to the solvent.

  • Increase Temperature: Gently heating the reaction mixture is the most common and effective method. The solubility of most solids increases with temperature.

    • Causality: Increased kinetic energy allows solvent molecules to penetrate the crystal lattice of the solute more effectively, overcoming the intermolecular forces holding the solid together.

    • Actionable Advice: Start by heating to 40-60 °C. If solubility remains an issue, you can gradually increase the temperature, but do not exceed the boiling point of your solvent and be mindful of the thermal stability of your reactants (see safety note in Q3).

  • Particle Size Reduction: If you have large crystals, grinding the material with a mortar and pestle before adding it to the reaction vessel can help. [10][11] * Causality: Smaller particles have a larger surface-area-to-volume ratio, which increases the rate of dissolution. [12]Note that this increases the rate of dissolving but not the ultimate thermodynamic solubility limit.

Tier 2: Solvent & Co-Solvent Strategies

Q: Heating isn't working or is not an option for my reaction. How should I choose a better solvent or solvent system?

Answer: This requires a more strategic approach based on solvent properties. This compound shows good solubility in polar aprotic and polar protic solvents. [1]

  • Solvent Selection: If your current solvent is ineffective, consider switching to one known to be effective for this compound.

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO): Excellent solubility. [1] * N,N-Dimethylformamide (DMF): Generally a good solvent for similar compounds.

      • Alcohols (Ethanol, Methanol): Good solubility. [1] * Acetonitrile (ACN): Good solubility. [1] * Chlorinated Solvents (Chloroform, Dichloromethane): Soluble. [1]

  • Co-Solvency: If you cannot switch solvents entirely (e.g., your reagent is only stable in a specific solvent), adding a co-solvent can be highly effective. [11][12]This involves using a mixture of two or more miscible solvents to enhance solubility.

    • Causality: A co-solvent system can better match the complex polarity of the solute. For example, in a moderately polar solvent like Tetrahydrofuran (THF), adding a more polar co-solvent like DMF can help solvate the polar amine and nitro groups, while the THF continues to solvate the non-polar regions of the molecule.

    • Actionable Advice: Start by adding the co-solvent in small volumetric percentages (e.g., 5-10% v/v) and observe the effect. Common co-solvent systems include Toluene/DMF, THF/DMSO, or Dichloromethane/Methanol.

Solvent Selection Logic Diagram

cluster_groups Functional Groups cluster_solvents Favored Solvent Classes compound This compound polar Polar Groups (-NH2, -NO2) compound->polar nonpolar Non-Polar Groups (Aromatic Ring, Ethyl Ester) compound->nonpolar aprotic Polar Aprotic (DMSO, DMF, ACN) polar->aprotic Strong H-bond acceptors protic Polar Protic (Ethanol, Methanol) polar->protic H-bond donors/acceptors nonpolar->aprotic Dipole-induced dipole

Caption: Matching solute functional groups to solvent classes.

Tier 3: Advanced & Energetic Methods

Q: I've tried different solvents and heating, but my reaction is still very slow or appears as a heterogeneous slurry. What else can I do?

Answer: When conventional methods fail, applying external energy or specialized techniques can overcome significant solubility barriers.

  • Sonication: The use of an ultrasonic bath can dramatically increase the rate of dissolution and often enhances reaction rates.

    • Causality: Ultrasound creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This process generates intense local heating and pressure, and physically disrupts the solid particles, effectively cleaning the particle surfaces and accelerating mass transfer. [10] * Actionable Advice: Place the reaction flask in an ultrasonic bath. Note that this can also increase the temperature of the reaction medium, which should be monitored.

  • Microwave-Assisted Synthesis: Microwave reactors can rapidly heat a reaction mixture to high temperatures and pressures, often leading to complete dissolution and dramatically accelerated reaction times.

    • Causality: Microwaves directly couple with polar molecules (like the solvent and your substrate), causing rapid, uniform heating throughout the bulk of the solution. This is far more efficient than conventional heating via conduction.

    • Actionable Advice: This requires specialized equipment. Always use sealed vessels designed for microwave synthesis and start with small-scale experiments to establish safe parameters.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify the best solvent or co-solvent system for a reaction.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 10 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent from the list in Tier 2.

  • Observation (Room Temp): Vigorously vortex or shake each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation (Heated): For vials where the compound is not fully soluble, place them in a heated block or water bath (e.g., 50 °C) for 5-10 minutes. Agitate and observe again.

  • Co-Solvent Test: For promising but imperfect solvents, take a new vial and add the primary solvent, then titrate in a co-solvent (e.g., DMSO) dropwise until dissolution is achieved, noting the approximate percentage required.

  • Selection: Choose the solvent or solvent mixture that provides complete dissolution under the mildest conditions compatible with your reaction chemistry.

References

  • PubChem Compound Summary for CID 18315537, this compound.
  • PubChem Compound Summary for CID 884911, Ethyl 3-[(2-nitrobenzoyl)amino]benzoate.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS. ([Link])
  • Ethyl 3-nitrobenzo
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. ([Link])
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. ([Link])
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue College of Engineering. ([Link])
  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • This compound. Suzhou Unite Pharmtech Co., Ltd. ([Link])

Sources

Technical Support Center: Ethyl 3-amino-2-nitrobenzoate - Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2-nitrobenzoate. It provides a comprehensive resource for identifying and characterizing potential impurities that may be encountered during synthesis, storage, or analysis. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might find in my sample of this compound?

The impurities in your sample will largely depend on the synthetic route used for its preparation. Based on common manufacturing processes, impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself.

  • Degradation Products: These arise from the decomposition of this compound under various conditions.

  • Contaminants: These are extraneous substances that may be introduced accidentally.

Here is a breakdown of potential impurities based on typical synthetic pathways:

Table 1: Potential Impurities in this compound

Impurity CategoryPotential ImpurityChemical StructureLikely Origin
Process-Related 2-Amino-3-nitrobenzoic acidHOOC-C₆H₃(NH₂)(NO₂)Incomplete esterification of the starting material.[1][2]
3-Nitrophthalic acidHOOC-C₆H₃(NO₂)(COOH)A common starting material in some synthetic routes.[2]
Ethyl 2-carboxy-3-nitrobenzoateC₂H₅OOC-C₆H₃(NO₂)(COOH)An intermediate in syntheses starting from 3-nitrophthalic acid.[2]
Isomeric Impurities (e.g., Ethyl 2-amino-5-nitrobenzoate)C₂H₅OOC-C₆H₃(NH₂)(NO₂)Side reactions during nitration or other steps.
Residual Solvents (e.g., Ethanol, Ethyl Acetate)-Used during reaction and purification steps.[3]
Degradation 3-Amino-2-nitrobenzoic acidHOOC-C₆H₃(NH₂)(NO₂)Hydrolysis of the ethyl ester group.[4]
Oxidative Degradation Products-Oxidation of the amino group.[4]

Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I begin to identify it?

A systematic approach is crucial for identifying unknown peaks. Here is a recommended workflow:

impurity_identification_workflow start Unexpected Peak Observed in HPLC check_blanks 1. Analyze Blanks and Placebos (Solvents, Mobile Phase, Sample Matrix) start->check_blanks is_contaminant Is the peak present in blanks? check_blanks->is_contaminant contaminant Likely a contaminant from the analytical system. Investigate solvent purity, glassware, etc. is_contaminant->contaminant Yes not_contaminant Peak is related to the sample. is_contaminant->not_contaminant No mass_spec 2. Obtain Mass Spectrum (LC-MS) not_contaminant->mass_spec propose_structure 3. Propose Potential Structures (Based on m/z and fragmentation) mass_spec->propose_structure compare_rt 4. Compare Retention Time with Standards (If available) propose_structure->compare_rt nmr 5. Isolate and Characterize by NMR compare_rt->nmr final_id Structure Confirmed nmr->final_id

Caption: Workflow for identifying an unknown peak in HPLC analysis.

Expert Insight: Before embarking on extensive characterization, it's often beneficial to review the synthesis route of your this compound. The starting materials, intermediates, and byproducts of the synthesis are the most probable candidates for your unknown peak.

Troubleshooting Guides

Issue 1: High Levels of 2-Amino-3-nitrobenzoic acid Detected

Symptoms:

  • A significant peak in your chromatogram that corresponds to the retention time of 2-amino-3-nitrobenzoic acid.

  • The mass spectrum of this peak matches that of the acid.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Esterification: The reaction to form the ethyl ester from the carboxylic acid did not go to completion.Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of esterifying agent (e.g., ethanol and acid catalyst).
Hydrolysis During Workup or Storage: The ethyl ester is hydrolyzing back to the carboxylic acid. This can be catalyzed by acidic or basic conditions.Neutralize Promptly: Ensure that the reaction mixture is properly neutralized during workup. Control Storage Conditions: Store the final product in a cool, dry, and neutral environment.
Issue 2: Presence of Isomeric Impurities

Symptoms:

  • Peaks with the same mass-to-charge ratio (m/z) as this compound but with different retention times in your HPLC-MS analysis.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Non-selective Nitration: During the nitration step of the synthesis, the nitro group may have been introduced at other positions on the aromatic ring.Optimize Nitration Conditions: Carefully control the temperature, reaction time, and the ratio of nitrating agents to minimize the formation of side products.
Starting Material Isomers: The starting material may have contained isomeric impurities that were carried through the synthesis.Characterize Starting Materials: Always perform a thorough analysis of your starting materials to ensure their purity before beginning the synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method is a general guideline and may require optimization based on the specific impurities present in your sample. A similar HPLC method has been successfully used for the determination of a related genotoxic impurity, methyl 2-amino-3-nitrobenzoate.[5]

Protocol 2: Sample Preparation for NMR Analysis

For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Solvent Removal: Carefully remove the HPLC mobile phase solvents under reduced pressure.

  • Drying: Lyophilize or dry the isolated impurity under high vacuum to remove any residual water or solvents.

  • Dissolution: Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure.

Characterization Techniques at a Glance

The following diagram illustrates the primary analytical techniques and their roles in the characterization of impurities in this compound.

characterization_techniques cluster_separation Separation cluster_identification Identification HPLC HPLC High-Performance Liquid Chromatography Separation and Quantification MS MS Mass Spectrometry Molecular Weight and Fragmentation HPLC->MS LC-MS Coupling GC GC Gas Chromatography For Volatile Impurities (e.g., Residual Solvents) GC->MS GC-MS Coupling NMR NMR Nuclear Magnetic Resonance Structural Elucidation FTIR FT-IR Fourier-Transform Infrared Spectroscopy Functional Group Analysis

Caption: Key analytical techniques for impurity characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and semi-volatile organic compounds, making it a valuable tool for identifying residual solvents and certain process-related impurities.[6][7] For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

References

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]
  • PMC - NIH.
  • JOCPR.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PHARMACEUTICAL SCIENCES.

Sources

Technical Support Center: A Researcher's Guide to Ethyl 3-amino-2-nitrobenzoate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for ensuring the stability of Ethyl 3-amino-2-nitrobenzoate during storage. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to proactively prevent degradation and address any stability issues you may encounter.

Introduction: Understanding the Stability of this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its stability is paramount to ensure the reproducibility and success of your experiments. This guide will delve into the primary degradation pathways—hydrolysis, photodegradation, and thermal decomposition—providing you with the knowledge to maintain the purity and integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is refrigerated at +4°C[1]. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended as the compound may be air-sensitive[2].

Q2: What is the typical appearance of high-purity this compound, and what are the visual signs of degradation?

A2: High-purity this compound is typically a yellow to brown crystalline powder[3]. Visual signs of degradation can include a noticeable darkening of the color, caking or clumping of the powder (which may indicate moisture absorption), or the development of an unusual odor. Any significant change from the initial appearance should be investigated.

Q3: My compound has changed color. Is it still usable?

A3: A color change is a strong indicator of chemical degradation. While the compound may still contain a significant amount of the desired material, the presence of impurities can adversely affect your downstream reactions. It is highly recommended to assess the purity of the discolored material using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While cool temperatures are beneficial, storing in a non-frost-free freezer can introduce moisture through freeze-thaw cycles. If freezer storage is necessary, ensure the container is exceptionally well-sealed and consider placing it inside a desiccator within the freezer. Allow the container to warm to room temperature before opening to prevent condensation.

Q5: What common laboratory chemicals should be kept away from this compound?

A5: Avoid storing this compound near strong oxidizing agents, strong acids, and strong bases[2]. These substances can catalyze its degradation, particularly hydrolysis of the ester functional group.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems.

Visual Observation and Initial Assessment
Observed Issue Potential Cause(s) Recommended Action(s)
Darkening of Color Photodegradation, Thermal DecompositionImmediately move the compound to a dark, refrigerated environment. Assess purity via HPLC.
Caking/Clumping Moisture Absorption leading to HydrolysisTransfer to a desiccator. Evaluate purity and consider drying under vacuum if appropriate.
Reduced Yield in Reactions Loss of Purity due to DegradationQuantify the purity of the starting material using the HPLC protocol provided in this guide.
Appearance of New Spots on TLC Formation of Degradation ProductsCharacterize the impurities using HPLC or LC-MS and compare with the potential degradation products outlined in this guide.
Understanding the Degradation Pathways

To effectively troubleshoot, it is essential to understand the chemical reactions that lead to the degradation of this compound.

cluster_0 Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Heat 3-Amino-2-nitrobenzoic Acid 3-Amino-2-nitrobenzoic Acid Hydrolysis->3-Amino-2-nitrobenzoic Acid Primary Product Hydroxylated Byproducts Hydroxylated Byproducts Photodegradation->Hydroxylated Byproducts e.g., Phenols Decarboxylated & Ring-Opened Products Decarboxylated & Ring-Opened Products Thermal Decomposition->Decarboxylated & Ring-Opened Products

Caption: Major degradation pathways of this compound.

1. Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is significantly accelerated by the presence of acids or bases.

  • Mechanism: Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide ion and forming the carboxylate salt of 3-amino-2-nitrobenzoic acid. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

  • Primary Degradation Product: 3-Amino-2-nitrobenzoic acid.[][5]

2. Photodegradation

Exposure to light, especially in the UV spectrum, can induce several degradation reactions in nitroaromatic compounds.

  • Potential Mechanisms:

    • Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited nitro group from the ethyl ester chain, leading to cleavage and formation of various byproducts.

    • Ring Oxidation: The aromatic ring can undergo hydroxylation, leading to the formation of phenolic byproducts. This is a common degradation pathway for similar compounds like ethyl 4-aminobenzoate.

  • Potential Degradation Products: Hydroxylated derivatives of this compound, and potentially cleavage products of the ester side chain.

3. Thermal Decomposition

Elevated temperatures can provide sufficient energy to break chemical bonds, leading to the decomposition of the molecule.

  • Potential Mechanisms:

    • Decarboxylation: Loss of CO₂ from the carboxylic acid group (if hydrolysis has occurred).

    • Nitro Group Reduction: At very high temperatures, the nitro group can be reduced.

    • Ring Cleavage: In extreme cases, the aromatic ring itself can break apart.

  • Potential Degradation Products: A complex mixture of smaller molecules, including 3-amino-2-nitrotoluene (from decarboxylation of the hydrolysis product) and various gaseous byproducts.

Part 3: Experimental Protocols for Purity Assessment

A reliable analytical method is crucial for assessing the stability of your this compound. The following is a recommended starting protocol for a stability-indicating HPLC-UV method.

Protocol: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its most likely degradation product, 3-amino-2-nitrobenzoic acid, and other potential impurities.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

  • 3-Amino-2-nitrobenzoic acid reference standard (if available)

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Analysis and Interpretation

  • Inject the standard and sample solutions.

  • The retention time of this compound will be longer than that of its more polar hydrolysis product, 3-amino-2-nitrobenzoic acid.

  • Calculate the purity of your sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_1 Troubleshooting Workflow Start Start Observe Degradation Observe Degradation Start->Observe Degradation Run HPLC Analysis Run HPLC Analysis Observe Degradation->Run HPLC Analysis Yes End End Observe Degradation->End No New Peaks? New Peaks? Run HPLC Analysis->New Peaks? Early Eluting Peak? Early Eluting Peak? New Peaks?->Early Eluting Peak? Yes New Peaks?->End No Multiple New Peaks? Multiple New Peaks? Early Eluting Peak?->Multiple New Peaks? No Hydrolysis Likely Hydrolysis Likely Early Eluting Peak?->Hydrolysis Likely Yes Photodegradation or Thermal Stress Photodegradation or Thermal Stress Multiple New Peaks?->Photodegradation or Thermal Stress Yes Review Storage Review Storage Hydrolysis Likely->Review Storage Photodegradation or Thermal Stress->Review Storage Review Storage->End

Caption: A logical workflow for troubleshooting observed degradation.

References

  • MedCrave. (2016, December 14).
  • ResearchGate. (n.d.). Ionic degradation products of AMI (0.03 mmol/L) formed using different...[Link]
  • SciSpace. (2016, December 14).
  • BioPharm International. (n.d.).
  • RJPT. (n.d.).
  • Pharmaceutical Outsourcing. (n.d.).
  • PubChem. (n.d.).
  • Pharmaguideline. (2025, April 9).
  • SciSpace. (n.d.).
  • National Institutes of Health. (n.d.).
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
  • Lhasa Limited. (2025, March 27).
  • PubChem. (n.d.). 3-Amino-2-nitrobenzoic acid. [Link]
  • World Journal of Pharmaceutical Research. (n.d.).
  • Analytical Standard Solutions (A2S). (n.d.).

Sources

Technical Support Center: Catalyst Selection and Optimization for Ethyl 3-amino-2-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of Ethyl 3-amino-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of Ethyl 2,3-diaminobenzoate, a critical building block in pharmaceutical and materials science. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) on Initial Catalyst Selection

This section addresses the most common preliminary questions to guide you toward an optimal starting point for your reaction.

Q1: What is the most common and reliable catalyst for reducing the nitro group in this compound?

A1: Palladium on carbon (Pd/C), typically at 5% or 10% loading, is the most frequently used and reliable catalyst for this transformation.[1][2] It offers high activity and is effective under various hydrogenation conditions, including using hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate. The reaction is generally clean, with the primary product being the desired Ethyl 2,3-diaminobenzoate.

Q2: Are there alternatives to Pd/C? When should I consider them?

A2: Yes, several excellent alternatives exist. You should consider them based on available equipment, safety protocols, and if you encounter issues with Pd/C.

  • Raney® Nickel: This is a highly active and cost-effective catalyst for nitro group reductions. It is particularly useful if you are working in a system where palladium is not desired. It can be used with H₂ gas or with hydrogen donors like formic acid or hydrazine.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): These are generally more active than palladium catalysts and can be useful if the reaction with Pd/C is sluggish. However, their higher activity can sometimes lead to lower chemoselectivity or over-reduction under harsh conditions.[3]

  • Metal/Acid Systems (e.g., SnCl₂, Fe/HCl): These are classic, non-catalytic methods that offer excellent chemoselectivity for the nitro group.[1] They are a robust choice if you want to avoid handling hydrogen gas or heterogeneous catalysts altogether, though they require stoichiometric amounts of metal and a more involved aqueous workup.

Q3: My molecule, this compound, already has an amino group. Will this interfere with the catalysis?

A3: This is an excellent and important question. The existing amino group is basic and can interact with the catalyst's active sites. In some cases, compounds containing basic nitrogen can act as inhibitors or temporary poisons for precious metal catalysts, potentially slowing the reaction.[4] However, for this specific substrate, the reduction is generally successful. The product, a diamine, is more basic and could have a more pronounced inhibitory effect, which is a key reason to monitor the reaction and ensure it goes to completion without stalling. If stalling is observed, adjusting the solvent or adding a non-nucleophilic acid in trace amounts might mitigate this effect, but this should be approached with caution.

Q4: Can I use transfer hydrogenation instead of a high-pressure hydrogen gas setup?

A4: Absolutely. Catalytic transfer hydrogenation (CTH) is an exceptionally practical and scalable method for laboratory settings. It avoids the need for specialized high-pressure reactors. The most common hydrogen donor for this is ammonium formate in the presence of Pd/C in a solvent like methanol or ethanol.[5][6] The reaction proceeds by the in-situ decomposition of ammonium formate into hydrogen, ammonia, and carbon dioxide.[6] This method is known for its mild conditions and high yields.

Visual Workflow 1: Catalyst Selection Decision Tree

This diagram provides a logical pathway for selecting the appropriate catalytic system for your needs.

start Start: Reduce Ethyl 3-amino-2-nitrobenzoate q1 High-Pressure H₂ Apparatus Available? start->q1 cat_h2 Primary Choice: 10% Pd/C with H₂ (1-4 atm) in MeOH or EtOAc q1->cat_h2 Yes cth Use Catalytic Transfer Hydrogenation (CTH) q1->cth No a1_yes Yes a1_no No q2 Issues with Pd/C (e.g., slow, stalling)? cat_h2->q2 cat_h2_alt Alternative: Raney® Ni with H₂ (High Activity) q2->cat_h2_alt Yes end_h2 Proceed with Standard Protocol q2->end_h2 No a2_yes Yes a2_no No cth_primary Primary Choice: 10% Pd/C with Ammonium Formate in MeOH cth->cth_primary cth_alt Alternative: Raney® Ni with Formic Acid or Hydrazine cth_primary->cth_alt Alternative CTH non_cat Non-Catalytic Option: SnCl₂ or Fe in Acidic EtOH/HCl cth_primary->non_cat If CTH fails

Caption: Decision tree for catalyst selection.

Troubleshooting Guide for Common Experimental Issues

This section is structured to directly address problems you may encounter during your experiment.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my reaction with 10% Pd/C and a hydrogen balloon, but after several hours, TLC analysis shows only starting material. What's going wrong?

A: This is a common issue that can almost always be traced back to one of four areas: the catalyst, the reaction conditions, the hydrogen source, or the reagents.[7]

  • Cause 1: Catalyst Inactivity

    • Explanation: Palladium catalysts, especially pyrophoric ones when dry, can lose activity through improper handling or storage.[7] The active sites can also be blocked by impurities, a phenomenon known as catalyst poisoning.[6] Common poisons include sulfur compounds, which may be present in trace amounts in reagents or on glassware.

    • Solution:

      • Use a Fresh Catalyst: The simplest diagnostic step is to repeat the reaction with a fresh batch of catalyst from a reliable supplier.

      • Ensure Proper Handling: Handle the catalyst quickly in the air to minimize oxidation. For pyrophoric catalysts like Raney Nickel, always handle them as a slurry under a solvent or water.[7]

      • Check Reagent/Solvent Purity: Use high-purity solvents and ensure your starting material is clean.

  • Cause 2: Insufficient Hydrogen

    • Explanation: A simple balloon is often sufficient, but leaks in the system (e.g., around the septum) can lead to a loss of hydrogen pressure. For some less reactive batches or larger scales, atmospheric pressure may be insufficient.

    • Solution:

      • Check for Leaks: Ensure all joints and septa are secure.

      • Purge System Thoroughly: Before introducing hydrogen, ensure the system is purged of air with an inert gas like nitrogen or argon. Oxygen can deactivate the catalyst.

      • Increase Pressure: If available, switch to a Parr shaker or other hydrogenation apparatus that allows for positive pressure (e.g., 50 psi / ~3.5 atm).[7]

  • Cause 3: Poor Mass Transfer

    • Explanation: This is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). The reaction can only occur at the catalyst surface. If mixing is poor, the reaction rate will be severely limited by the slow diffusion of hydrogen into the solution and to the catalyst.[7]

    • Solution:

      • Increase Agitation: Ensure vigorous stirring. A flat-bottomed flask is not ideal; use a round-bottom flask with a properly sized stir bar to create a vortex that pulls gas from the headspace into the liquid.

      • Check Solubility: Confirm that your this compound is fully dissolved in the chosen solvent at the reaction temperature. Common solvents include methanol, ethanol, and ethyl acetate.[7]

Problem 2: The Reaction Starts but Stalls Before Completion

Q: My reaction proceeds to about 50% conversion and then stops. Adding more catalyst doesn't seem to help. Why?

A: Reaction stalling is often indicative of product inhibition or catalyst deactivation by a substance generated in situ.

  • Cause: Product Inhibition/Catalyst Poisoning

    • Explanation: The product, Ethyl 2,3-diaminobenzoate, is a bidentate chelating agent. It is more basic and a stronger ligand for the palladium surface than the starting material. It's possible that as the product concentration increases, it adsorbs strongly onto the catalyst's active sites, preventing the starting material from binding and reacting.[4]

    • Solution:

      • Increase Catalyst Loading from the Start: While adding more catalyst mid-reaction may not work, a higher initial loading (e.g., moving from 5 mol% to 10-15 mol%) can sometimes provide enough active sites to overcome the inhibition and drive the reaction to completion.

      • Change the Solvent: Switching to a more polar solvent might alter the adsorption-desorption equilibrium of the product on the catalyst surface.

      • Consider a Different Catalyst: Raney Nickel can sometimes be less susceptible to poisoning by nitrogenous compounds than palladium.[1]

      • Switch to a Non-catalytic Method: If product inhibition is severe and persistent, switching to a stoichiometric reductant like SnCl₂ will circumvent the issue entirely.

Problem 3: Formation of Unidentified, Colored Impurities (Poor Selectivity)

Q: My reaction mixture turns dark, and after workup, I have my desired product along with several other spots on my TLC plate. What are these side products?

A: The reduction of a nitro group proceeds through several intermediates, namely nitroso (-NO) and hydroxylamine (-NHOH) species.[8][9] If these intermediates are long-lived, they can react with each other to form dimeric impurities like azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are often highly colored.[10]

  • Cause: Insufficient Hydrogen Availability at the Catalyst Surface

    • Explanation: This issue arises when the rate of the initial reduction steps is faster than the subsequent reduction of the intermediates to the amine. This is often due to the same mass transfer limitations discussed in Problem 1 (poor stirring, low H₂ pressure).

    • Solution:

      • Optimize Hydrogen Delivery: The key is to ensure the catalyst surface has a high concentration of activated hydrogen. Increase hydrogen pressure and/or significantly improve agitation.[10]

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the overall reaction rate, allowing the full reduction cascade to complete before intermediates can diffuse away from the catalyst and react with each other.

      • Use a Hydrogen Donor System: Transfer hydrogenation with ammonium formate often gives very clean reductions because the hydrogen is generated directly on the catalyst surface, ensuring high local concentrations.[6]

Visual Workflow 2: Troubleshooting Low Conversion

This flowchart guides you through a systematic process to diagnose and solve low reaction conversion.

start Problem: Low or No Conversion q_cat Is the Catalyst Active? start->q_cat q_h2 Is H₂ Delivery Sufficient? q_cat->q_h2 No sol_cat Solution: - Use fresh catalyst - Check handling/storage q_cat->sol_cat Yes q_mix Is Mixing Adequate? q_h2->q_mix No sol_h2 Solution: - Check for leaks - Purge system - Increase H₂ pressure q_h2->sol_h2 Yes q_reagents Are Reagents Pure? q_mix->q_reagents No sol_mix Solution: - Increase stir rate - Use appropriate flask - Ensure substrate is dissolved q_mix->sol_mix Yes sol_reagents Solution: - Use high-purity solvent - Purify starting material q_reagents->sol_reagents Yes success Problem Solved q_reagents->success No sol_cat->success sol_h2->success sol_mix->success sol_reagents->success

Caption: Troubleshooting workflow for low conversion.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This is the standard, most widely cited method.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to fully dissolve the substrate (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight of the substrate).[7]

  • Purging: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon or from a regulated cylinder.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once complete, carefully vent the excess hydrogen and purge the system with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep the cake wet with solvent. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude Ethyl 2,3-diaminobenzoate, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol avoids the use of gaseous hydrogen.

  • Setup: To a round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq) and methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents).[11]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).[11]

  • Reaction: Heat the mixture to a gentle reflux (typically ~65 °C for methanol) and monitor by TLC. The reaction is often vigorous at first (gas evolution) and is usually complete within 1-3 hours.

  • Workup and Isolation: Cool the mixture to room temperature and follow steps 8 and 9 from Protocol 1.

Data Summary: Comparison of Catalytic Systems

Catalyst SystemH₂ SourceTypical SolventTemp. (°C)PressureTypical YieldKey Considerations
10% Pd/C H₂ GasMeOH, EtOAc20-251-4 atm>90%Industry standard; catalyst can be pyrophoric.[1][7]
10% Pd/C NH₄HCO₂MeOH651 atm>95%Excellent lab-scale method; avoids H₂ gas; rapid.[6]
Raney® Nickel H₂ GasEtOH20-501-5 atm>90%Highly active; cost-effective; pyrophoric.[10]
SnCl₂·2H₂O (Protic Solvent)EtOH781 atm85-95%Stoichiometric; excellent chemoselectivity; requires aqueous workup.[1]
Fe Powder HCl / NH₄ClEtOH/H₂O781 atm80-90%Very inexpensive; classic method; requires acidic workup.[1]

References

  • Ram, S. & Ehrenkaufer, R. E. (1984). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthesis, 1984(11), 911-912.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Maleki, A., et al. (2013). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
  • Zharova, Y. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Piger, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Organic & Inorganic Au.
  • Feltes, M., et al. (1981). U.S. Patent No. 4,287,365. Washington, DC: U.S. Patent and Trademark Office.
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
  • Corma, A., et al. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C.
  • Linares, C., et al. (1998). Homogeneous reduction of nitrobenzene to aniline under CO/H2O, catalyzed by cis-[Rh(CO)2(amine)2]PF6. Catalysis Letters.
  • Wang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Prima, E., et al. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules.
  • Pan, J., et al. (2020). Selective nitro reduction in the synthesis of 'real-world' targets. Chemical Science.
  • Siegrist, R., et al. (2011). U.S. Patent Application No. 12/997,092.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Stjepanović, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
  • ResearchGate. (n.d.). Reaction network for the catalytic hydrogenation of nitroaromatics.
  • METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • Bakos, J., et al. (1998). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Applied Catalysis A: General.
  • Simonov, P. A., et al. (2012). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Kinetics and Catalysis.
  • Lipshutz, B. H., et al. (2014). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters.
  • Li, J., et al. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts.
  • Wheeler, M. C. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
  • Nasrollahzadeh, M., et al. (2016). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. RSC Advances.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.
  • Miseviciene, L., et al. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences.

Sources

Managing reaction temperature for optimal Ethyl 3-amino-2-nitrobenzoate yield

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Ethyl 3-amino-2-nitrobenzoate Synthesis

A Senior Application Scientist's Guide to Managing Reaction Temperature for Enhanced Yield and Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management during this synthesis. As Senior Application Scientists, we understand that achieving optimal yield and purity requires not just following steps, but comprehending the causality behind them. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for the synthesis of nitroaromatic compounds like this compound?

Temperature is arguably the most critical parameter in the synthesis of nitroaromatic compounds. It directly influences reaction kinetics and thermodynamics.

  • Kinetics vs. Selectivity: While higher temperatures increase the rate of most reactions, they can disproportionately accelerate undesired side reactions.[1] In nitration reactions, for instance, excessive heat can lead to the formation of dinitro-isomers or the oxidation of other functional groups, resulting in a complex mixture of impurities that are difficult to separate from the target molecule.[2]

  • Exothermic Nature: Nitration is a highly exothermic process. Without efficient cooling, localized "hot spots" can form within the reaction vessel, leading to runaway reactions and the formation of unwanted byproducts, including nitrophenolic compounds.[2]

  • Product Stability: The final product, this compound, has moderate thermal stability.[3] Excessive temperatures, especially during workup and purification, can lead to decomposition, resulting in a discolored product and reduced yield.[4]

Q2: I'm experiencing low yields. How do I troubleshoot this with respect to reaction temperature?

Low yield is a common problem that can often be traced back to suboptimal temperature control at various stages of the synthesis.

  • Incomplete Reaction (Temperature Too Low): If the reaction temperature is too low, the activation energy barrier may not be sufficiently overcome, leading to an incomplete or stalled reaction. This is particularly relevant for amination or hydrolysis steps which may require heating or reflux to proceed at a reasonable rate.[5] Monitoring the consumption of starting material via Thin-Layer Chromatography (TLC) is essential to diagnose this issue.[4]

  • Side Product Formation (Temperature Too High): If the temperature is too high, especially during the introduction of the nitro group, the primary cause of low yield is often the diversion of reactants into side products.[2] For example, nitrating ethyl benzoate at temperatures above the optimal 5-15°C range can significantly increase the formation of ortho- and para-isomers, as well as dinitrated products.[2]

  • Decomposition: As mentioned, overheating the reaction mixture or during solvent removal can degrade the target compound, directly impacting the final isolated yield.[4]

Q3: My final product is a dark brown or yellow oil instead of the expected yellow solid. What's the cause?

The appearance of a dark, oily, or discolored product is a strong indicator of impurities, often arising from temperature-related issues. Ethyl 2-amino-3-nitrobenzoate should be a yellow crystalline solid with a melting point around 108°C.[3][6][7]

  • Thermal Decomposition: Heating the reaction mixture too aggressively or for too long can cause the product to decompose. Nitroaromatic compounds can be susceptible to degradation, forming complex, often colored, impurities.[4]

  • Residual Impurities: The presence of nitrophenolic byproducts, which are often highly colored, can contaminate the final product. These can form if the temperature during nitration is not strictly controlled.[2]

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.

To resolve this, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel is recommended.[4]

Q4: What are the best practices for monitoring and maintaining the correct temperature during the synthesis?

Effective temperature management relies on appropriate equipment and diligent monitoring.

  • Use of Controlled Baths: For reactions requiring sub-ambient temperatures (e.g., nitration), an ice-salt bath is crucial to maintain temperatures between 5-15°C.[2] For reactions requiring consistent heating, an oil bath is superior to a sand bath as it provides more uniform heat distribution, which can lead to higher yields.[8]

  • Gradual Reagent Addition: The nitrating agent (e.g., a mixture of nitric and sulfuric acid) should be added slowly and dropwise, allowing the cooling system to dissipate the heat generated from the exothermic reaction and preventing temperature spikes.[2]

  • Continuous Monitoring: A thermometer should be placed directly in the reaction mixture to get an accurate reading. Continuous monitoring is essential, especially during the addition of exothermic reagents.

  • Reaction Progress Tracking: Use TLC to track the reaction.[4][6] The disappearance of starting materials and the appearance of the product spot can confirm if the reaction is proceeding as expected at the chosen temperature, preventing unnecessarily long reaction times at elevated temperatures.

Troubleshooting Guide

This table summarizes common issues and their temperature-related causes and solutions.

Symptom Possible Temperature-Related Cause Recommended Action & Rationale
Low Yield 1. Temperature too low: Incomplete conversion of starting material. 2. Temperature too high: Formation of side-products or thermal decomposition.[2]1. Gradually increase temperature in small increments, monitoring progress with TLC. 2. For nitration, maintain a strict 5-15°C range. For other steps, perform small-scale optimization experiments to find the ideal balance between reaction rate and purity.
Impure Product (Multiple Spots on TLC) Temperature too high: Promotes competing side reactions (e.g., dinitration, oxidation).[2]Lower the reaction temperature. Ensure gradual addition of reagents to an efficiently stirred mixture to avoid localized overheating. Purify the crude product using column chromatography.[4]
Product is Dark/Discolored Excessive heat: Causes thermal decomposition of the product or side products.[4]Avoid overheating during both the reaction and the workup (e.g., solvent evaporation). Recrystallize the crude product to remove colored impurities.[4]
Reaction is Uncontrollably Exothermic Inadequate cooling or too rapid addition of reagents: Heat is generated faster than it can be removed.Ensure the cooling bath is at the correct temperature before starting. Add reagents dropwise with vigorous stirring, monitoring the internal temperature closely.

Experimental Protocols & Workflows

While multiple synthetic routes exist, many syntheses of aminonitrobenzoates involve a multi-step process. The following is a representative workflow adapted from patented procedures for a closely related isomer, ethyl 2-amino-3-nitrobenzoate, which starts from 3-nitrophthalic acid.[5][9]

Workflow for Ethyl 2-amino-3-nitrobenzoate Synthesis

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Acyl Chlorination cluster_2 Step 3: Curtius Rearrangement & Hydrolysis A 3-Nitrophthalic Acid + Ethanol B Reflux (65-80°C) A->B C Ethyl 2-carboxy-3-nitrobenzoate B->C D Add Thionyl Chloride C->D E Reflux D->E F Acyl Chloride Intermediate E->F G Add Sodium Azide F->G H Room Temperature Reaction G->H I Hydrolysis H->I J Ethyl 2-amino-3-nitrobenzoate I->J

Caption: Multi-step synthesis workflow for Ethyl 2-amino-3-nitrobenzoate.

Conceptual Impact of Temperature on Reaction Outcome

The choice of reaction temperature dictates the product distribution. An optimal temperature maximizes the desired reaction pathway while minimizing competing side reactions.

G cluster_0 Reaction Pathways Start Reactants (e.g., Ethyl Benzoate + Nitrating Agent) Optimal_Path Desired Product (this compound) Start->Optimal_Path Optimal Temperature (e.g., 5-15°C for Nitration) Side_Path1 Side Products (Isomers, Dinitro-compounds) Start->Side_Path1 High Temperature Side_Path2 Decomposition Products (Colored Impurities) Start->Side_Path2 Excessive Temperature Optimal_Path->Side_Path2 Overheating during workup

Caption: Relationship between reaction temperature and product outcome.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis.
  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • Smolecule. (2023, August 15). Buy Ethyl 2-amino-3-nitrobenzoate | 61063-11-4.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • ECHEMI. (n.d.). 61063-11-4, ethyl 2-amino-3-nitro-benzoate Formula.
  • PubChem. (n.d.). This compound | C9H10N2O4 | CID 18315537.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure.
  • Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate 97 582-33-2.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-2-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices and ensuring robust, self-validating protocols.

Section 1: Synthesis Overview and Strategic Considerations

This compound is a key building block in the synthesis of various pharmaceuticals. While several synthetic routes exist, a common and scalable pathway originates from 3-nitrophthalic acid. This multi-step synthesis, while effective, presents several challenges during scale-up, particularly concerning reaction control, impurity profiles, and safety.

The most frequently cited industrial route involves four key transformations:

  • Mono-esterification: Selective esterification of one carboxylic acid group of 3-nitrophthalic acid.

  • Acyl Chloride Formation: Conversion of the remaining carboxylic acid to an acyl chloride.

  • Curtius Rearrangement: Reaction with an azide source to form an acyl azide, which then rearranges to an isocyanate.

  • Hydrolysis/Trapping: Conversion of the isocyanate to the target amino group.

This guide will focus on troubleshooting and optimizing this specific pathway.

G cluster_0 Overall Synthetic Workflow Start 3-Nitrophthalic Acid Step1 Mono-esterification (Ethanol, H₂SO₄) Start->Step1 Selective Reaction Step2 Acyl Chloride Formation (SOCl₂, Chloroform) Step1->Step2 Activation Step3 Curtius Rearrangement (Sodium Azide) Step2->Step3 Key C-N Bond Formation Step4 Hydrolysis (Water) Step3->Step4 Final Conversion End This compound Step4->End G cluster_safety Azide Handling Safety Protocol start Obtain Sodium Azide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh in Ventilated Area (Fume Hood) ppe->weigh add Add Slowly to Cooled Reaction Mixture (<5 °C) weigh->add monitor Monitor Temperature Continuously add->monitor quench Quench Excess Azide (e.g., with Sodium Nitrite) add->quench dispose Dispose of Waste via Approved Procedures quench->dispose end Procedure Complete dispose->end

Workup procedure modifications for cleaner Ethyl 3-amino-2-nitrobenzoate product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-amino-2-nitrobenzoate Synthesis

A Guide to Cleaner Product Through Optimized Workup Procedures

Welcome to the technical support center for synthetic chemistry applications. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols for the workup and purification of this compound. Our goal is to help you overcome common challenges and achieve a final product of high purity, suitable for demanding downstream applications in pharmaceutical and materials science research.

This document is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. We delve into the causality behind each procedural step, grounding our recommendations in established chemical principles to ensure both success and understanding.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product after the initial workup is a dark, viscous oil, not the expected yellow solid. What are the likely causes and how can I fix this?

A1: This is a common issue that typically points to the presence of significant impurities, residual solvent, or moisture. The dark coloration often indicates degradation products or highly conjugated impurities.

Root Cause Analysis:

  • Incomplete Reaction: The most common impurity is the starting material, often Ethyl 2,3-dinitrobenzoate. Its presence can depress the melting point of the product, leading to an oily appearance.

  • Side-Reactions: Depending on the reduction method used (e.g., catalytic hydrogenation vs. metal/acid reduction), various side-products can form. For instance, using strong reducing agents might lead to the reduction of both nitro groups.

  • Inadequate Quenching/Neutralization: If a metal/acid reduction (like Sn/HCl or Fe/HCl) was used, failure to completely neutralize the acid and precipitate all metal salts can leave acidic, hygroscopic residues that interfere with crystallization.[1]

  • Residual High-Boiling Solvent: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it might not have been fully removed during the initial concentration step.

Troubleshooting Workflow:

G start Dark, Oily Product check_tlc Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) start->check_tlc one_spot Single Spot (but oily) check_tlc->one_spot Clean Baseline multi_spots Multiple Spots check_tlc->multi_spots Complex Mixture residual_solvent Issue: Residual Solvent/Water Solution: High-Vacuum Drying, Co-evaporation with Toluene one_spot->residual_solvent impurities Issue: Significant Impurities multi_spots->impurities identify_impurities Identify Spots: - Starting Material (SM) - Product (P) - Unknowns (X) impurities->identify_impurities purify Proceed to Purification: - Acid/Base Extraction - Column Chromatography - Recrystallization identify_impurities->purify

Recommended Action: First, attempt to solidify the oil by placing it under a high vacuum for several hours to remove any volatile residues. If it remains an oil, the next step is a liquid-liquid extraction cleanup, as detailed in the protocol below, designed to separate acidic and basic impurities from your neutral product.

Q2: My TLC plate shows multiple spots. How do I identify the likely impurities and choose an appropriate purification method?

A2: Identifying the nature of the impurities is crucial for selecting the most effective purification strategy. For this compound, the main impurities are typically the dinitro starting material, other isomers, or the hydrolyzed carboxylic acid.

Identifying Common Impurities:

CompoundStructureExpected R_f (vs. Product)Identification Notes
Ethyl 2,3-dinitrobenzoate Dinitro-esterHigher R_fLess polar than the product due to the absence of the -NH2 group.
This compound (Product) Target MoleculeBaseline R_fThe amino group increases polarity, reducing its R_f compared to the starting material.[2]
3-Amino-2-nitrobenzoic acid Hydrolyzed ProductLower R_f / Stays at BaselineThe free carboxylic acid is highly polar and may streak on silica gel unless an acidic mobile phase is used.
Ethyl 2-amino-3-nitrobenzoate IsomerSimilar R_fMay co-elute with the desired product, making chromatographic separation difficult.[3] Recrystallization is often more effective.

Purification Strategy:

  • Acid/Base Extraction: This is highly effective for removing acidic impurities like 3-amino-2-nitrobenzoic acid. Dissolve the crude product in ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The acidic impurity will move into the aqueous layer as its sodium salt.[4]

  • Column Chromatography: If non-polar impurities like the starting material are the main issue, flash column chromatography is a good choice. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate usually provides good separation.

  • Recrystallization: This is the most effective method for removing small amounts of impurities and for obtaining a highly crystalline, pure final product. It is particularly useful for separating isomers that are difficult to resolve by chromatography.

Q3: My product is contaminated with inorganic salts after workup. How can I modify my extraction procedure to prevent this?

A3: Contamination with inorganic salts (e.g., NaCl, MgSO4) often results from an emulsion forming during extraction or from the aqueous phase not being fully separated before drying.

Expert-Level Extraction Protocol:

This protocol is designed to minimize emulsions and ensure complete separation.

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure a sufficient volume is used (e.g., 10-15 mL per gram of crude material).

  • Initial Wash (Water): Transfer the organic solution to a separatory funnel and wash with deionized water (1 x 20 mL). This removes the bulk of water-soluble inorganic species.

  • Base Wash (If Necessary): To remove acidic byproducts, wash with a saturated solution of sodium bicarbonate (NaHCO₃) (1 x 20 mL).[4] Pro-Tip: Perform this wash slowly and vent the funnel frequently, as CO₂ gas evolution can cause a pressure buildup.

  • Final Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 20 mL). Brine helps to "break" emulsions and removes most of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes. The drying agent should appear free-flowing (like a snow globe) when sufficient has been added.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now ready for recrystallization.

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (Waste) Crude Crude Product in EtOAc Washed1 Wash with H₂O Crude->Washed1 Washed2 Wash with NaHCO₃ Washed1->Washed2 Inorganics Water-Soluble Salts Washed1->Inorganics Removes Washed3 Wash with Brine Washed2->Washed3 Acids Acidic Impurities Washed2->Acids Removes Dried Dry over Na₂SO₄ Washed3->Dried Water Bulk Water Washed3->Water Removes Final Pure Product in EtOAc Dried->Final

Q4: I'm having trouble with recrystallization. My product either "oils out" or my recovery is very low. What is the best procedure?

A4: Recrystallization is a powerful but delicate technique. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Low recovery usually means the chosen solvent is too good at dissolving the product, even at low temperatures.

Selecting the Right Solvent System: The ideal solvent should dissolve the product poorly at low temperatures but completely at its boiling point. For this compound, a polar protic solvent or a mixed-solvent system is often effective.

SolventBoiling Point (°C)Properties & Rationale
Ethanol 78Often a good first choice. The product has good solubility at reflux but reduced solubility when cold.[3]
Methanol 65Similar to ethanol but may dissolve the product too well, potentially lowering recovery.[5]
Isopropanol 82Less polar than ethanol; may provide a better solubility differential.
Ethyl Acetate / Hexanes VariableA mixed-solvent system. Dissolve the product in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy (the cloud point). This induces crystallization upon cooling.

Step-by-Step Optimized Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent is a common mistake that leads to low yield.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling (e.g., in an ice bath) leads to the formation of small, often impure crystals. For best results, let the flask stand undisturbed.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals sparingly with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube.
  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
  • PubChem. (n.d.). This compound.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate.

Sources

Avoiding common pitfalls in the handling of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Ethyl 3-amino-2-nitrobenzoate in research and development.

Introduction: The Role of this compound in Synthesis

This compound is a valuable bifunctional building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[1][2] Its unique substitution pattern, featuring an electron-donating amine and two electron-withdrawing groups (nitro and ester), presents both synthetic opportunities and handling challenges. This guide provides field-proven insights to help researchers anticipate and resolve common issues, ensuring experimental success and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions for handling this compound?

A: this compound is classified as an irritant.[3] Standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[5]

Q2: How should I properly store this compound to ensure its stability?

A: The compound is known to be air-sensitive.[5] To maintain its quality and prevent oxidative degradation of the aromatic amine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] For long-term storage, keep it in a cool, dry, and dark place.[7]

Q3: Is this compound soluble in common laboratory solvents?

A: Yes, its solubility varies across different solvents. It has good solubility in organic solvents like Dimethyl sulfoxide (DMSO), ethanol, and methanol, but limited solubility in water.[8] This profile is crucial for choosing appropriate solvents for reactions and purification.

Q4: What are the key physical properties I should be aware of?

A: The compound is typically a yellow to brown crystalline solid, a characteristic of many nitroaromatic compounds.[8] Key physical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[9]
Molecular Weight 210.19 g/mol [9]
Appearance Yellow to brown crystalline solid[8]
Melting Point ~108°C (for the 2-amino-3-nitro isomer)[8][10]
Solubility Good in DMSO, Ethanol, Methanol; Limited in Water[8]

Section 2: Troubleshooting Guide for Experimental Workflows

This guide is structured to provide solutions to common problems encountered during reactions involving this compound.

Workflow: General Handling and Reaction Setup

The following diagram illustrates a standard workflow for using this compound, highlighting critical checkpoints.

G cluster_prep Preparation & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Receive Receive & Verify Lot Store Store Under Inert Gas (Cool, Dry, Dark) Receive->Store Weigh Weigh Quickly in Fume Hood Store->Weigh Setup Setup Reaction Under Inert Atmosphere Weigh->Setup Reaction Add Reagents & Solvent Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Purify Product (e.g., Recrystallization) Extract->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Standard workflow for using this compound.

Problem 1: Low or No Product Yield

A low yield is the most common sign of an underlying issue. Use the following decision tree to diagnose the cause.

G Start Low Product Yield Observed CheckSM Check Starting Material by TLC/NMR Is it pure? Start->CheckSM CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckSM->CheckConditions Yes DegradedSM Probable Cause: Starting Material Degradation CheckSM->DegradedSM No CheckWorkup Analyze Workup Procedure (pH, Solvent Choice) CheckConditions->CheckWorkup OK Suboptimal Probable Cause: Suboptimal Reaction Conditions CheckConditions->Suboptimal Issue Found Hydrolysis Probable Cause: Ester Hydrolysis During Workup CheckWorkup->Hydrolysis Strong Acid/Base Used Loss Probable Cause: Product Loss During Extraction CheckWorkup->Loss Neutral pH, Correct Solvent Solution_SM Solution: - Re-purify starting material - Use fresh, properly stored reagent DegradedSM->Solution_SM Solution_Conditions Solution: - Ensure strict inert atmosphere - Optimize temperature and time Suboptimal->Solution_Conditions Solution_Workup Solution: - Use mild basic wash (e.g., NaHCO₃) - Avoid strong acids/bases Hydrolysis->Solution_Workup Solution_Loss Solution: - Perform multiple extractions - Check solubility of product Loss->Solution_Loss

Caption: Troubleshooting decision tree for low product yield.

Detailed Scenarios & Solutions
  • Scenario A: Starting Material Degradation

    • Probable Cause: The amine functional group is susceptible to air oxidation, which can lead to colored impurities and reduced reactivity. This is often the case if the material was not stored under an inert atmosphere.[5]

    • Validation: Run a TLC or ¹H NMR of your starting material before beginning the reaction. Compare it to a reference spectrum or the Certificate of Analysis. The presence of new spots or unexpected peaks indicates degradation.

    • Solution: If impure, purify the this compound by recrystallization. For future experiments, ensure the reagent is stored correctly under nitrogen or argon.[5][7]

  • Scenario B: Ester Hydrolysis

    • Probable Cause: The ethyl ester is prone to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[8][11] This is a common pitfall during aqueous workup. For example, washing with a strong base like NaOH to remove acidic impurities can inadvertently hydrolyze your product.

    • Validation: Acidify a sample of the aqueous layer from your workup and check for a precipitate. The resulting solid, 3-amino-2-nitrobenzoic acid, can be analyzed by LC-MS or TLC.

    • Solution: During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization. Perform washes quickly and at room temperature or below.

Problem 2: Formation of Unexpected Side Products

The presence of multiple functional groups can lead to competing reactions.

  • Scenario A: Unwanted Reduction of the Nitro Group

    • Probable Cause: In reactions employing reducing agents (e.g., catalytic hydrogenation intended for another functional group), the nitro group is often readily reduced to an amine.[12][13] This can lead to the formation of a diamine species.

    • Validation: Use mass spectrometry to check for a product with a mass corresponding to the reduced compound (M-30, loss of NO₂ and gain of NH₂).

    • Solution: Choose chemoselective reagents that will not affect the nitro group if it is to be preserved for a subsequent step. Alternatively, protect the existing amine group before performing the reduction.

  • Scenario B: Competing Reactions at the Amine Group

    • Probable Cause: The nucleophilic amine can react with electrophiles present in the reaction mixture (e.g., acyl chlorides, alkyl halides), competing with the desired transformation.

    • Validation: Identify side products using spectroscopic methods (NMR, MS). A common side product is the N-acylated or N-alkylated derivative.

    • Solution: Protect the amine group prior to the main reaction. Common protecting groups for anilines include Boc (tert-butoxycarbonyl) or Ac (acetyl).

Problem 3: Difficulty with Product Purification
  • Probable Cause: The product may be contaminated with unreacted starting material or side products with similar polarity, making chromatographic separation difficult. The product's amphiphilic nature can also lead to streaking on TLC plates.

  • Validation: Assess the purity of the crude product by TLC using multiple eluent systems to find one that provides good separation.

  • Solution: Recrystallization is often the most effective method for purifying the solid product.

    • Recommended Protocol: See Section 3 for a detailed recrystallization protocol.

    • Solvent Selection: Based on solubility data, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is a good starting point.[8] Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow to cool slowly to form pure crystals.

Section 3: Key Experimental Protocols

Protocol 1: General Reaction Setup (Inert Atmosphere)

This protocol minimizes the risk of starting material degradation.

  • Glassware Preparation: Dry all glassware in an oven (≥120°C) for at least 4 hours and allow it to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a manifold.

  • Reagent Addition: Allow the flask to cool to room temperature. Add this compound and any other solid reagents under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via cannula or syringe.

  • Reaction: Proceed with the reaction at the desired temperature, maintaining a positive pressure of inert gas throughout.

Protocol 2: Purification by Recrystallization

This procedure is designed to effectively purify the final product.

  • Solvent Selection: Choose a suitable solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the solid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References
  • Fisher Scientific. (2011, September 13). Safety Data Sheet: 2-Amino-3-nitrobenzoic acid. URL
  • PubChem. This compound.
  • Fisher Scientific. (2024, March 30).
  • ChemicalBook.
  • Sigma-Aldrich. (2022, April 15).
  • FUJIFILM Wako Chemicals. (2024, September 11).
  • Synquest Labs.
  • Matrix Scientific.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka. URL
  • Smolecule. (2023, August 15).
  • Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid. URL
  • Sciencemadness.org. (2016, March 4).
  • Echemi. 2[(2-AMINOETHYL)
  • ChemicalBook.
  • Molecules. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. URL
  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. URL
  • European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)

Sources

Refining purification methods like recrystallization for Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-amino-2-nitrobenzoate. The focus is on mastering and troubleshooting recrystallization, a cornerstone technique for achieving high purity of this critical intermediate. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor").[2]

For this compound, which is a solid crystalline compound at room temperature, this method is highly effective.[3] It leverages the principle that the solubility of most solids, including our target compound, increases significantly with temperature.[4] This allows for the efficient separation from by-products of synthesis or degradation products that may have different solubility profiles.

Q2: What are the essential characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound must meet several criteria:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound when hot (typically at or near its boiling point).[5]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent when cold (at room temperature or in an ice bath) to maximize crystal recovery.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting before it dissolves).

  • Inertness: The solvent must not react chemically with the compound.[6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[6]

Q3: How do I decide between a single-solvent and a mixed-solvent system?

A3: The choice depends on finding a solvent that provides a steep solubility curve.

  • Single-Solvent System: This is the simplest and preferred method. You should opt for a single solvent if you can find one that meets the criteria in Q2. Based on its chemical structure (aromatic ring with polar amino and nitro groups), polar protic solvents are a good starting point.[3] Ethanol, for instance, is often a suitable choice for nitroaromatic compounds.[8]

  • Mixed-Solvent System: This approach is used when no single solvent is ideal.[9] For example, one solvent might dissolve the compound too well even when cold, while another doesn't dissolve it at all even when hot. A mixed-solvent system combines a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble).[10] The two solvents must be miscible. For this compound, a common and effective pair would be Ethanol (good solvent) and Water (bad solvent).[2]

Q4: What are the likely impurities in a crude sample of this compound?

A4: Impurities can originate from the synthetic route. Common synthesis involves the esterification of 2-amino-3-nitrobenzoic acid or the nitration of an aminobenzoate precursor.[3][11] Potential impurities include:

  • Starting Materials: Unreacted 2-amino-3-nitrobenzoic acid or ethyl aminobenzoate.

  • Positional Isomers: Other nitro-substituted isomers (e.g., Ethyl 5-amino-2-nitrobenzoate) may form depending on the regioselectivity of the nitration step.

  • Reaction By-products: Compounds formed from side reactions during synthesis.

  • Colored Impurities: Nitroaromatic compounds are often yellow or brown, but intensely colored impurities can arise from degradation or polymerization, which can be adsorbed onto the crystals.[3][12]

Part 2: Troubleshooting Guide for Recrystallization

This section provides direct answers to specific experimental problems.

Problem: My compound will not dissolve, even in the boiling solvent.

  • Probable Cause 1: Incorrect Solvent Choice. The solvent may simply lack the necessary solvating power for this compound's structure.

  • Solution: Re-evaluate your solvent choice. Given the compound's good solubility in alcohols, ethanol or methanol are strong candidates.[3] If you are using a non-polar solvent, it is unlikely to be effective.

  • Probable Cause 2: Insufficient Solvent. You may not have added enough solvent to dissolve the entire sample at the boiling temperature.

  • Solution: Add more hot solvent in small increments (e.g., 1-2 mL at a time) to the boiling mixture, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent required to form a saturated solution.[2]

  • Probable Cause 3: Insoluble Impurities. The undissolved material may not be your target compound but rather an insoluble impurity.

  • Solution: If the bulk of your compound has dissolved but a small amount of solid remains, this is the likely cause. The solution is to perform a hot filtration to remove the insoluble material before proceeding to the cooling step.[13][14]

Problem: No crystals form after the solution has cooled.

  • Probable Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[15] The solution is not supersaturated upon cooling, and the compound remains in solution.

  • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[16] Allow it to cool again. To check if you are on the right track, you can dip a glass rod into the mother liquor; a rapid formation of solid residue upon evaporation indicates a high concentration of the compound.[16]

  • Probable Cause 2: The Solution is Supersaturated but Lacks a Nucleation Site. Crystal growth requires a starting point (a nucleus). Without one, a stable supersaturated solution can form.[15]

  • Solution: Induce crystallization. The two most effective methods are:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass provide a surface for nucleation.[16]

    • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[16]

Problem: The compound separates as an oil, not crystals ("oiling out").

  • Probable Cause 1: The solution is cooling too quickly, or the saturation point is reached at a temperature above the compound's melting point. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute or when the solution is highly impure.[15]

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[16] Then, allow the flask to cool much more slowly. Insulating the flask with paper towels can help.[17]

  • Probable Cause 2: High Concentration of Impurities. Impurities can depress the melting point of the mixture, making it more likely to oil out.

  • Solution: If slow cooling fails, it may be necessary to first remove the impurities. If colored impurities are present, try an activated charcoal treatment followed by hot filtration.[16] If that is unsuccessful, the crude material may require purification by another method, like column chromatography, before a final recrystallization.

Problem: The final yield of crystals is very low.

  • Probable Cause 1: Excessive Solvent Usage. As with the failure to crystallize, using too much solvent will leave a significant portion of your product in the mother liquor.[16]

  • Solution: If the mother liquor has not been discarded, you can try to recover more product by boiling off some of the solvent and attempting a second crystallization.

  • Probable Cause 2: Premature Crystallization During Hot Filtration. The solution may have cooled in the funnel, depositing product along with the insoluble impurities.

  • Solution: This can be prevented by ensuring the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless or short-stemmed funnel to minimize surface area for cooling.[1] Adding a slight excess of hot solvent before filtering can also help, which can then be boiled off before cooling.[12]

  • Probable Cause 3: Washing with Room-Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold can redissolve a substantial amount of the product.

  • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[18]

Problem: The final crystals are still colored.

  • Probable Cause: Co-precipitation of Colored Impurities. Highly colored impurities can be adsorbed onto the surface of the growing crystals.

  • Solution: The most effective method is to use an adsorbent like activated charcoal.[12] After dissolving the crude solid in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the charcoal, which will have the colored impurities adsorbed to its surface.[13] Proceed with the crystallization as usual.

Part 3: Experimental Protocols & Data
Data Presentation: Solvent Selection

The selection of an appropriate solvent is the most critical step in recrystallization.[7] The following table provides guidance for this compound based on its known properties.[3]

SolventBoiling Point (°C)Suitability for this compoundComments
Ethanol 78Excellent (Single Solvent) Good solubility when hot, lower solubility when cold. A primary choice.[3][8]
Methanol 65Good (Single Solvent) Similar to ethanol but with a lower boiling point. Good solubility reported.[3]
Ethyl Acetate 77Fair (Single Solvent) May be effective; solubility should be tested on a small scale.
Ethanol/Water Variable (78-100)Excellent (Mixed Solvent) Use ethanol as the "good" solvent and water as the "bad" or anti-solvent.[2][10]
Water 100Poor (Used as Anti-Solvent) Compound has very limited water solubility.[3]
Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves.[2]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated, short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is key to forming large, pure crystals.[4] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it, as described in Protocol 1.[19]

  • Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[10]

  • Clarification: Add one or two drops of hot ethanol, just enough to make the solution clear again. The solution is now perfectly saturated at that temperature.[10]

  • Crystallization, Collection, and Drying: Follow steps 5-8 from Protocol 1. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with approximately the same composition that induced crystallization.[20]

Part 4: Visualization of Workflows
General Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filt Hot Filtration check_insoluble->hot_filt Yes check_color Solution Highly Colored? check_insoluble->check_color No hot_filt->check_color add_charcoal Add Activated Charcoal & Reheat check_color->add_charcoal Yes cool Cool Slowly to Room Temperature check_color->cool No add_charcoal->hot_filt ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Cause: Solution Too Dilute no_crystals->sol_too_dilute Likely supersaturated Cause: Supersaturated no_crystals->supersaturated Possible cooling_fast Cause: Cooling Too Fast or High Impurity oiling_out->cooling_fast too_much_solv Cause: Too Much Solvent low_yield->too_much_solv Likely premature_cryst Cause: Premature Crystallization low_yield->premature_cryst Possible boil_solvent Action: Boil Off Excess Solvent sol_too_dilute->boil_solvent induce_cryst Action: Scratch Flask or Add Seed Crystal supersaturated->induce_cryst reheat_add_solv Action: Reheat, Add More Solvent, Cool Slowly cooling_fast->reheat_add_solv concentrate_ml Action: Concentrate Mother Liquor too_much_solv->concentrate_ml preheat_funnel Action: Preheat Funnel for Hot Filtration premature_cryst->preheat_funnel

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • Solvent Choice. University of York, Department of Chemistry. Available online
  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. Available online
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available online
  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available online
  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. Available online
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available online
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Study.com. Available online
  • Troubleshooting Problems in Crystal Growing. ThoughtCo. Available online
  • recrystallization-2.doc.pdf. OChemPal. Available online
  • Recrystallization and hot filtr
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. Available online
  • Purification by Recrystallization. CUNY Baruch College. Available online
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available online
  • Chemistry Practical Techniques: Recrystallisation, including hot filtr
  • Ethyl 2-amino-3-nitrobenzoate | 61063-11-4. Smolecule. Available online
  • Recrystallization. University of California, Los Angeles. Available online
  • Hot Filtration & Recrystallization. Kyoto University. Available online
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available online
  • 3.3F: Mixed Solvents. Chemistry LibreTexts. Available online
  • Ethyl 3-nitrobenzoate, 98+% 25 g. Thermo Fisher Scientific. Available online
  • Confronting Crystalliz
  • 61063-11-4, ethyl 2-amino-3-nitro-benzo
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • SOP: CRYSTALLIZ
  • ethyl 2-amino-3-nitro-benzoate synthesis. ChemicalBook. Available online
  • Problems with Recrystallisations. University of York, Department of Chemistry. Available online
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Ethyl 3-amino-2-nitrobenzo
  • 193014-01-6 Cas No. | this compound.
  • Recrystallization1. University of Missouri–St. Louis. Available online
  • Ethyl 3-nitrobenzoate, 98+% 25 g. Fisher Scientific. Available online
  • An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. BenchChem. Available online
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. Available online
  • Ethyl 3-Nitrobenzoate | CAS No- 618-98-4. Simson Pharma Limited. Available online
  • Ethyl 3-Amino-5-nitrobenzoate | CAS 10394-67-9. BenchChem. Available online
  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. BenchChem. Available online
  • Ethyl 3-nitrobenzo

Sources

Technical Support Center: A Guide to the Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex organic intermediates. Our focus today is on a seemingly straightforward yet nuanced reaction: the synthesis of Ethyl 3-amino-2-nitrobenzoate. We will move beyond rote procedural steps to explore the critical, often overlooked, impact of reagent quality on the reaction's outcome. This document is structured as a dynamic troubleshooting resource to help you diagnose issues, optimize your protocol, and ensure the integrity of your results.

Section 1: The Synthetic Pathway - A Mechanistic Overview

This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds. While several synthetic routes exist for aminonitrobenzoates, a common and direct approach is the electrophilic aromatic substitution (specifically, nitration) of an appropriate precursor, Ethyl 3-aminobenzoate.

The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1] This electrophile then attacks the electron-rich benzene ring. The regiochemical outcome—the specific position of nitration—is dictated by the existing substituents. The amino group (-NH₂) is a strongly activating, ortho, para-director, while the ethyl ester group (-COOEt) is a deactivating, meta-director. In this case, the powerful activating effect of the amino group directs the incoming nitro group primarily to the ortho and para positions relative to it.

Synthesis_Pathway cluster_reagents Reagents HNO3 HNO₃ Product This compound H2SO4 H₂SO₄ Start Ethyl 3-aminobenzoate Start->Product Nitration Side_Product Ethyl 3-amino-4-nitrobenzoate (Isomeric Impurity) Start->Side_Product Nitration

Caption: Synthesis of this compound via nitration.

Section 2: The Decisive Role of Reagent Quality

The success of this synthesis is fundamentally tethered to the quality of the reagents. Sub-optimal reagents are the primary source of low yields, intractable impurities, and complete reaction failure.

ReagentKey Quality ParameterCritical Impact on Synthesis
Conc. Sulfuric Acid (H₂SO₄) Concentration (Assay ≥ 96%), Low Water ContentActs as a catalyst and dehydrating agent to generate the essential nitronium ion (NO₂⁺). Water contamination quenches this electrophile, halting the reaction.[2][3]
Conc. Nitric Acid (HNO₃) Concentration (Assay ~70%), PurityThe source of the nitro group. Lower concentrations reduce the efficiency of nitronium ion formation.[1]
Ethyl 3-aminobenzoate Isomeric Purity (Free of 2- and 4-isomers)Isomeric contaminants will also undergo nitration, leading to a product mixture that is challenging to separate, compromising yield and purity.[4]
Reaction Solvents Anhydrous ConditionsAny water present in the reaction mixture can hydrolyze the ester and interfere with the nitration process.
The Sulfuric Acid Litmus Test: Generating the Electrophile

The single most critical factor in this synthesis is the generation of the nitronium ion. Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses water to form NO₂⁺.[5]

This is an equilibrium reaction. The presence of excess water, even from using a lower-grade sulfuric acid (e.g., 95% vs. 98%), will shift the equilibrium to the left, drastically reducing the concentration of the active nitronium ion and preventing the reaction from proceeding.[6]

Nitronium_Ion_Formation cluster_main Mechanism of Electrophile Generation HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ + 2 HSO₄⁻ HNO3->Protonated_HNO3 + 2 H₂SO₄ H2SO4 2 H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) + H₃O⁺ + 2 HSO₄⁻ Protonated_HNO3->Nitronium - H₂O Nitronium->Protonated_HNO3 + H₂O (Inhibition by Water)

Caption: Role of sulfuric acid quality in nitronium ion formation.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Category: Low or No Yield

Q1: My reaction produced no product, and I recovered only my starting material. What is the most likely cause?

A1: This is the classic symptom of a failed nitrating mixture. The overwhelming majority of such failures are due to insufficient generation of the nitronium ion electrophile.[2][3] Before investigating other parameters, scrutinize your sulfuric acid. Using a bottle of concentrated sulfuric acid that has been opened multiple times can lead to water absorption from the atmosphere. Ensure you are using a fresh or properly stored bottle of high-purity sulfuric acid (≥96%).

Q2: My reaction yield is consistently below 30%. How can I optimize it?

A2: Assuming your nitrating mixture is potent, low yields often point to three areas:

  • Temperature Control: The nitration of activated rings like aminobenzoates is highly exothermic. The initial formation of the nitrating mixture and its addition to the substrate must be done at low temperatures (typically 0-5 °C) to prevent runaway reactions and the formation of oxidative side-products.[7] Allowing the temperature to rise can decompose the product and starting material.

  • Purity of Starting Material: If your Ethyl 3-aminobenzoate contains significant isomeric impurities, you are inherently limiting the maximum possible yield of the desired 3-amino-2-nitro product. Verify the purity of your starting material via melting point or NMR spectroscopy.

  • Workup Procedure: The product is amphiprotic. During neutralization of the acidic reaction mixture, ensure you are adjusting the pH carefully. Bringing the pH too high or too low can lead to the product remaining dissolved in the aqueous phase as a salt. A careful, slow neutralization to a pH around 6-7 is often optimal for precipitation.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Acid Verify H₂SO₄ & HNO₃ Quality (Assay ≥ 96%, Low H₂O) Start->Check_Acid Acid_OK Reagents OK? Check_Acid->Acid_OK Replace_Acid Action: Use fresh, high-assay concentrated acids. Acid_OK->Replace_Acid No Check_Temp Review Temperature Control (Addition at 0-5 °C?) Acid_OK->Check_Temp Yes Temp_OK Temp OK? Check_Temp->Temp_OK Improve_Cooling Action: Improve cooling bath; slow down addition rate. Temp_OK->Improve_Cooling No Check_SM Assess Starting Material Purity (Isomeric impurities?) Temp_OK->Check_SM Yes SM_OK Purity OK? Check_SM->SM_OK Purify_SM Action: Recrystallize or purify starting material. SM_OK->Purify_SM No Check_Workup Optimize Workup pH (Careful neutralization?) SM_OK->Check_Workup Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Problem Category: Product Purity Issues

Q3: My final product is a dark brown, viscous oil instead of the expected yellow solid. What happened?

A3: A dark, oily product is a strong indicator of significant impurities, likely from oxidation or decomposition.[8] This is often caused by poor temperature control during the addition of the nitrating mixture. The highly activating amino group makes the ring susceptible to oxidation by nitric acid, especially at elevated temperatures. To remedy this, ensure your reaction is maintained at 0-5 °C throughout the addition and for a period afterward before allowing it to slowly warm. The crude product may require purification by column chromatography to remove these colored impurities.

Q4: My TLC plate shows the main product spot, but also a significant secondary spot with a similar Rf value. What is it?

A4: This secondary spot is almost certainly the isomeric side-product, Ethyl 3-amino-4-nitrobenzoate. As the amino group is an ortho, para-director, some nitration at the para position (C4) is expected. The presence of this isomer is a direct consequence of the reaction mechanism. While its formation cannot be entirely eliminated, its proportion can sometimes be minimized by adjusting the solvent or temperature. The most effective solution is a robust purification step. Fractional recrystallization from a solvent system like ethanol/water can often enrich the desired 2-nitro isomer.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation of Nitrating Mixture (Caution: Highly Exothermic): In a flask equipped with a stir bar and placed in an ice/salt bath, add 25 mL of concentrated sulfuric acid (98%). Cool the acid to 0 °C. Slowly, drop-wise, add 5 mL of concentrated nitric acid (70%) to the sulfuric acid with vigorous stirring. The temperature must be maintained below 10 °C during the addition. Once the addition is complete, cool the mixture back down to 0-5 °C.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 10 g of pure Ethyl 3-aminobenzoate in 50 mL of concentrated sulfuric acid (98%). Cool this solution to 0 °C in an ice/salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the addition funnel to the solution of the aminobenzoate over a period of 60-90 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by carefully taking a small aliquot, quenching it in ice water, neutralizing with sodium bicarbonate, extracting with ethyl acetate, and analyzing by TLC.

  • Workup and Isolation: Pour the reaction mixture slowly and carefully over a large volume of crushed ice (approx. 500 g) with stirring. A yellow precipitate should form. Allow the ice to melt, then neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water. To remove the isomeric 4-nitro impurity, recrystallize the crude solid from an ethanol/water mixture. Dry the resulting yellow crystals under vacuum to yield the final product. Characterize by melting point and spectroscopy.

References

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P
  • Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | P
  • ethyl 2-amino-3-nitro-benzo
  • ETHYL 3-AMINO-4-(METHYLAMINO)
  • Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitr
  • What is the role of sulphuric acid in nitr
  • Why is sulfuric acid used in aromatic nitr
  • Ethyl 4-aminobenzo
  • Sulfuric acid - Wikipedia. URL
  • AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID - ISCRE.org. URL
  • Ethyl-3-amino-2-nitrobenzoate - Analytical Standard Solutions (A2S). URL
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. URL
  • 193014-01-6 Cas No.
  • US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google P
  • Ethyl 3-Amino-5-nitrobenzo
  • Buy Ethyl 2-amino-3-nitrobenzo
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • This compound | C9H10N2O4 | CID 18315537 - PubChem. URL
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Ethyl 4-aminobenzo
  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M...
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitr
  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calcul
  • Ethyl 2-((tert-butoxycarbonyl)amino)
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. URL
  • Ethyl 3-nitrobenzoate - the NIST WebBook - National Institute of Standards and Technology. URL
  • ethyl 4-aminobenzo
  • Nitration and arom
  • Characteristics of Nitrating Reagents - ResearchG
  • NITR
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)

Sources

Strategies for reducing reaction time in Ethyl 3-amino-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers in organic synthesis, this Technical Support Center provides in-depth guidance on the synthesis of Ethyl 3-amino-2-nitrobenzoate, with a specialized focus on strategies to significantly reduce reaction time. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to help you overcome common hurdles and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common rate-limiting step in the synthesis of this compound?

The synthesis typically involves the reduction of a nitro group, which is often the most time-consuming step. The efficiency of this transformation is highly dependent on the chosen reduction method, catalyst activity, and reaction conditions. For instance, in catalytic hydrogenation, the rate can be limited by factors such as hydrogen gas diffusion to the catalyst surface, the catalyst's intrinsic activity, and the presence of any catalyst poisons.[1][2]

Q2: How does my choice of reducing agent impact the reaction time?

The choice of reducing agent is critical. Methods can be broadly categorized into:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) with hydrogen gas is a very common and clean method.[3] The reaction rate is highly sensitive to the catalyst loading, quality, and hydrogen pressure.

  • Metal/Acid Reductions: Traditional methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are effective but can require longer reaction times and more extensive workups to remove metal salts.[3][4]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., formic acid, ammonium formate, or hydrazine) with a catalyst like Pd/C.[5] It can be faster and operationally simpler than using pressurized hydrogen gas.

Q3: Can reaction temperature be increased indefinitely to speed up the synthesis?

While increasing the temperature generally accelerates reaction rates, it must be done cautiously. For the reduction of nitroarenes, excessive heat can lead to undesirable side reactions, such as the formation of azo or azoxy compounds, thereby reducing the yield and purity of the desired aniline product.[6] Uncontrolled temperature spikes, especially with unstable hydroxylamine intermediates, can also pose a significant safety risk.[2] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.

Q4: What role does the solvent system play in reaction kinetics?

The solvent is not merely an inert medium; it significantly influences reaction rates.[1] Solvent polarity can affect the solubility of reagents and the stability of reaction intermediates.[7] For catalytic hydrogenations, the solvent choice can alter the interaction between the substrate and the catalyst surface.[1] Protic solvents like ethanol and methanol are commonly used and often effective.[5][8] In some cases, solvent mixtures (e.g., water-alcohol) can enhance reaction rates.[6][8]

Experimental Workflow & Influencing Factors

The following diagrams illustrate the general experimental workflow for a catalytic reduction and the key parameters that can be adjusted to influence the reaction rate.

cluster_workflow Experimental Workflow: Catalytic Hydrogenation A 1. Setup - Add Substrate & Solvent to Reactor - Purge with Inert Gas (N₂/Ar) B 2. Catalyst Introduction - Add Catalyst (e.g., Pd/C) A->B C 3. Hydrogenation - Introduce H₂ (gas or donor) - Heat to Optimal Temperature B->C D 4. Reaction Monitoring - Track via TLC, LC-MS, or H₂ uptake C->D E 5. Workup - Filter Catalyst (e.g., through Celite) - Concentrate Filtrate D->E F 6. Purification - Column Chromatography or Recrystallization E->F G Product This compound F->G cluster_factors Key Factors Influencing Reaction Rate center Reaction Rate Catalyst Catalyst System Catalyst->center Catalyst_Details • Type (Pd, Pt, Fe) • Loading (%) • Surface Area • Absence of Poisons Catalyst->Catalyst_Details Temp Temperature Temp->center Temp_Details • Balance Rate vs. Selectivity • Avoid Side Reactions Temp->Temp_Details Solvent Solvent Solvent->center Solvent_Details • Polarity • Reagent Solubility • Substrate-Catalyst Interaction Solvent->Solvent_Details Conc Concentration Conc->center Conc_Details • Substrate Concentration • H₂ Pressure / Donor Equivalents Conc->Conc_Details

Caption: Key experimental variables that control the reaction rate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on resolving slow or stalled reactions.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Inactive Catalyst: The catalyst may be old, poisoned, or of low quality. [9] 2. Insufficient Hydrogen: Low H₂ pressure or depleted hydrogen donor. 3. Low Temperature: The reaction lacks sufficient activation energy. [10] 4. Poor Stirring: Inefficient mixing leads to poor contact between reactants and the heterogeneous catalyst. [9]1. Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Increase H₂ pressure or add more equivalents of the hydrogen transfer agent. 3. Gradually increase the reaction temperature while monitoring for side products via TLC. 4. Increase the stirring rate to ensure the catalyst is well-suspended.
Formation of Side Products (e.g., multiple TLC spots) 1. Reaction Temperature Too High: Promotes condensation reactions between intermediates. [2] 2. Incomplete Reduction: Intermediates like nitroso or hydroxylamine species may be present. [3]1. Reduce the reaction temperature. Consider running the reaction for a longer time at a lower temperature. 2. Allow the reaction to proceed for a longer duration. Confirm full conversion of starting material via TLC before workup.
Low Isolated Yield 1. Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction. [11] 2. Incomplete Catalyst Removal: Fine catalyst particles pass through the filter, contaminating the product. 3. Decomposition on Silica Gel: The product may be unstable on silica gel during column chromatography.1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Check the aqueous layer by TLC to ensure no product remains. [11] 2. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst. 3. Neutralize the silica gel with triethylamine before packing the column or consider an alternative purification method like recrystallization.
Reaction Fails to Start 1. Purity of Starting Material: Impurities in the starting material can act as catalyst poisons. [9] 2. Incorrect Reagents/Solvent: Ensure all reagents and solvents are correct and anhydrous if required by the specific protocol. [9]1. Check the purity of the starting nitro compound. Recrystallize or purify if necessary. 2. Verify the identity and quality of all reagents. Use freshly opened or properly stored solvents.

Protocols: Standard vs. Time-Optimized Synthesis

The following protocols illustrate a standard approach versus an optimized method designed to reduce reaction time through transfer hydrogenation. The starting material is assumed to be Ethyl 2,3-dinitrobenzoate for this reduction-focused example.

Protocol 1: Standard Catalytic Hydrogenation

This method uses a standard balloon hydrogenation setup.

Materials:

  • Ethyl 2,3-dinitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2,3-dinitrobenzoate (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Seal the flask, evacuate the air, and backfill with nitrogen three times.

  • Evacuate the nitrogen and introduce a balloon of hydrogen gas.

  • Stir the mixture vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by TLC (typically 4-12 hours).

  • Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 2: Optimized Fast Transfer Hydrogenation

This method leverages a more active hydrogen source to accelerate the reduction. [5] Materials:

  • Ethyl 2,3-dinitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate (HCO₂NH₄)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2,3-dinitrobenzoate (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5 mol %).

  • To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise. An exotherm may be observed.

  • Heat the mixture to a gentle reflux (40-60°C).

  • Monitor the reaction progress by TLC (typically 30-90 minutes).

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove residual salts. Dry the organic layer and concentrate to yield the crude product.

  • Purify as needed.

Key Optimization Rationale:

  • Hydrogen Source: Ammonium formate serves as an efficient in-situ source of hydrogen, often leading to faster reaction rates than balloon hydrogenation at atmospheric pressure. [5]* Temperature: Gentle heating provides the necessary activation energy to accelerate the transfer hydrogenation process without promoting significant side product formation.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2025, August 6). SpringerLink.
  • Highly Efficient and Selective Reduction of Nitroarenes into Anilines Catalyzed by Gold Nanoparticles Incarcerated in - IRIS - UNISA. (n.d.). UNISA Institutional Repository.
  • Why is the rate of reaction of organic compounds slow? (2021, November 9). Quora.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). ACS Publications.
  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Patsnap.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). ResearchGate.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Solvent effect on the nitrobenzene reduction. (n.d.). ResearchGate.
  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. (n.d.). ACS Publications.
  • Screening of different solvents in the CTH reaction of nitro- benzene towards aniline over Pd/ZrP. (n.d.). ResearchGate.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (n.d.). RSC Publishing.
  • Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to... (2017, May 26). Brainly.
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 3-amino-2-nitrobenzoate: A Comparative Study of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 3-amino-2-nitrobenzoate (CAS No. 193014-01-6), a key intermediate in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure it meets the stringent requirements of regulatory bodies.[1][2] The presence of even trace-level impurities—such as isomers, starting materials, or degradation products—can have significant implications for the final drug product's stability, bioactivity, and safety profile.

This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. As a senior application scientist, my focus extends beyond procedural steps to illuminate the rationale behind methodological choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in scientific principle.[3][4]

The Analytical Imperative: Why Purity Matters

The validation of analytical methods is a mandate from regulatory agencies like the FDA and is enshrined in guidelines from the International Conference on Harmonisation (ICH).[1][3] For an intermediate like this compound, a robust analytical method must be able to perform several key functions:

  • Identification: Confirm the identity of the main component.

  • Assay: Accurately determine the content or potency of the substance.[4]

  • Impurity Profiling: Detect, identify, and quantify any impurities present.[5]

The choice between HPLC and GC-MS is not arbitrary; it depends on the specific analytical goals, the nature of the potential impurities, and the required sensitivity. Both are "separation methods" designed to deconstruct a complex mixture into its individual components for identification and measurement.[6]

Analytical_Workflow Figure 1: General Analytical Workflow cluster_Sample Sample Handling cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution / Derivatization) Sample->Prep HPLC HPLC System Prep->HPLC Non-volatile analytes GCMS GC-MS System Prep->GCMS Volatile analytes Data Data Acquisition (Chromatogram & Spectra) HPLC->Data GCMS->Data Analysis Peak Integration & Quantification Data->Analysis Report Purity Report (Assay & Impurity Profile) Analysis->Report

Caption: A high-level overview of the analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is exceptionally well-suited for analyzing non-volatile, polar, and thermally unstable compounds, making it a primary choice for many pharmaceutical analyses.[7] It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[7]

Principle of Separation in HPLC

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase.

HPLC_Principle Figure 2: Principle of Reversed-Phase HPLC cluster_elution Column Mobile Phase (Polar) Water/Acetonitrile | Stationary Phase (Nonpolar) C18-coated silica particles B Polar Impurity (B) Elutes First Column->B Weak interaction Analyte_Mix Sample Injection {this compound (A) | Polar Impurity (B) | Nonpolar Impurity (C)} Separation Separation in Column Analyte_Mix->Separation Separation->Column:f1 Detector Detector (UV-Vis) A Analyte (A) Intermediate Retention C Nonpolar Impurity (C) Elutes Last C->Detector Strong interaction

Caption: Separation mechanism in a reversed-phase HPLC column.

Experimental Protocol: HPLC-UV Method

This protocol is designed for the quantitative determination of purity and impurities. Method validation should be performed according to ICH Q2(R2) guidelines to establish specificity, linearity, accuracy, precision, and sensitivity.[8]

1. Reagents and Materials:

  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds.[9] It offers exceptional separation efficiency and highly specific detection through mass spectrometry, which provides structural information, making it ideal for identifying unknown impurities.[6]

The Challenge of Amino Group Volatility

Direct GC analysis of polar, non-volatile molecules like amino acids or aromatic amines is often problematic.[10][11] The presence of the primary amino group in this compound can lead to poor peak shape and thermal degradation in the hot GC inlet. To overcome this, chemical derivatization is indispensable.[12] This process converts the polar N-H bond into a less polar, more volatile, and thermally stable functional group.

GCMS_Principle Figure 3: GC-MS Analysis with Derivatization cluster_Prep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Analyte Analyte (with -NH2 group) Derivatization Derivatized Analyte (Volatile & Thermally Stable) Analyte->Derivatization Reagent Derivatizing Agent (e.g., PFPA) Reagent->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector Column GC Column (Separation by Boiling Point) Injector->Column IonSource Ion Source (Electron Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data System Data System Detector->Data System

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Experimental Protocol: GC-MS Method

This protocol is optimized for the detection and identification of trace-level volatile impurities.

1. Reagents and Materials:

  • This compound reference standard (>99.5% purity)

  • Methylene chloride (GC grade)

  • Pentafluoropropionic anhydride (PFPA) (derivatizing agent)

  • Helium (carrier gas, 99.999% purity)

2. Derivatization and Sample Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask and dilute to volume with methylene chloride.

  • Derivatization Procedure: a. Transfer 100 µL of the solution into a 2 mL autosampler vial. b. Add 100 µL of Pentafluoropropionic anhydride (PFPA). c. Cap the vial tightly and heat at 65 °C for 30 minutes. d. Cool to room temperature before injection.

3. Instrumental Conditions:

  • Instrument: GC-MS system with an electron ionization (EI) source.

  • Column: SPB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 1.0 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-450 amu.

    • Mode: Full Scan (for identification) and Selective Ion Monitoring (SIM) (for quantification).

Performance Comparison: HPLC vs. GC-MS

The choice of technique hinges on a trade-off between versatility, sensitivity, and specificity.

ParameterHPLC-UVGC-MSRationale & Insights
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.HPLC is ideal for non-volatile compounds, while GC requires volatility.[7][14]
Sample Prep Simple dissolution in a suitable solvent.Derivatization required to increase volatility and thermal stability.HPLC offers simpler, faster sample preparation. GC-MS adds a chemical reaction step which must be optimized for completeness and reproducibility.[9]
Specificity Good. Based on retention time and UV spectra (with PDA).Excellent . Based on retention time and unique mass fragmentation patterns.GC-MS provides a "molecular fingerprint" that is far more specific than a UV spectrum, making it superior for definitive identification of unknown impurities.[6]
Sensitivity Good (ppm range). Detector dependent.Excellent (ppb range or lower).GC-MS generally offers higher sensitivity, especially in SIM mode, which is crucial for detecting trace-level genotoxic impurities.[9]
Quantitation Excellent linearity and reproducibility.Good. Requires a stable, reproducible derivatization step.HPLC is often considered more robust for routine quantification due to its simpler sample handling.
Analysis Time Slower (typically 20-40 minutes per run).Faster (typically 15-25 minutes per run).While the GC run time can be shorter, the overall time per sample may be longer when factoring in the derivatization step.[14]
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and maintenance (e.g., vacuum pumps, ion source).GC-MS represents a larger capital investment but provides invaluable structural information.[9]

Deciding on the Right Tool for the Job

Neither technique is universally superior; they are complementary tools in the analytical chemist's arsenal. The optimal choice depends on the specific question being asked.

Decision_Tree Figure 4: Decision Matrix for Method Selection Start What is the primary analytical goal? Goal_Quant Routine Purity Assay & Quantification of Known Impurities Start->Goal_Quant Quantification Goal_ID Identification of Unknown Impurities & Trace Volatile Analysis Start->Goal_ID Identification Use_HPLC Use HPLC-UV Goal_Quant->Use_HPLC Use_GCMS Use GC-MS Goal_ID->Use_GCMS Reason_HPLC Reasons: - Robust & reproducible quantification - Simpler sample preparation - Lower operating cost - Good for non-volatile impurities Use_HPLC->Reason_HPLC Reason_GCMS Reasons: - Unmatched specificity for identification - High sensitivity for trace analysis - Provides structural information - Ideal for volatile/semi-volatile impurities Use_GCMS->Reason_GCMS

Caption: A guide for selecting the appropriate analytical technique.

For the routine quality control and purity assay of this compound, HPLC-UV is the recommended method. Its robustness, ease of use, and excellent quantitative performance make it ideal for a manufacturing environment. It can reliably quantify the main component and known non-volatile impurities.

However, for impurity profiling during process development, stability studies, or for investigating out-of-specification results, GC-MS is indispensable. Its superior specificity is essential for the definitive identification of unknown volatile or semi-volatile impurities, and its high sensitivity is critical for controlling potentially genotoxic substances to the levels required by regulatory guidelines.

Ultimately, a comprehensive analytical strategy for a pharmaceutical intermediate like this compound should leverage the strengths of both techniques. HPLC serves as the frontline tool for routine quality control, while GC-MS provides the deep, structural insights necessary for process understanding and troubleshooting.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Google.
  • Ethyl-3-amino-2-nitrobenzoate - Analytical Standard Solutions (A2S). (n.d.). A2S.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025, June 19). Patsnap Eureka.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May). ResearchGate.
  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager Magazine.
  • Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers.
  • 193014-01-6 Cas No. | this compound. (n.d.). Matrix Scientific.
  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2).
  • This compound. (n.d.). Hunan Hui-bai-yi New Material Co., Ltd.
  • This compound CAS NO.193014-01-6. (n.d.). Bide Pharmatech Ltd.
  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023, August 31). PubMed.
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Journal of Mass Spectrometry.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Characterization of Ethyl 3-amino-2-nitrobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Key Intermediate

Ethyl 3-amino-2-nitrobenzoate is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2] Its unique substitution pattern—an ester, a nitro group, and an amine on an aromatic ring—makes it a versatile precursor for a wide range of complex heterocyclic structures, most notably quinazolinones and other pharmacologically active scaffolds.[3][4][5] The accurate and thorough characterization of this intermediate and its subsequent derivatives is not merely a procedural step; it is a fundamental requirement for ensuring the quality, purity, and safety of active pharmaceutical ingredients (APIs).[6][7]

This guide provides a comprehensive framework for the characterization of this compound and its derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and offer comparative data to aid researchers in interpreting their results. Our objective is to equip drug development professionals with the analytical strategies needed to confidently advance their synthetic programs.[1]

Synthetic & Derivatization Pathways: Creating Chemical Diversity

The utility of this compound lies in the reactivity of its functional groups. The primary amine serves as a nucleophilic handle for the introduction of diverse substituents via acylation, sulfonylation, or alkylation. Furthermore, the strategic placement of the amine and nitro groups facilitates cyclization reactions, forming the basis for more complex heterocyclic systems.[8] Understanding the synthetic context is crucial for anticipating potential impurities and designing an appropriate characterization strategy.

cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization Pathways 3-Amino-2-nitrobenzoic Acid 3-Amino-2-nitrobenzoic Acid Parent This compound 3-Amino-2-nitrobenzoic Acid->Parent Esterification (EtOH, H+) Amide_Derivative N-Acyl Derivative Parent->Amide_Derivative Acylation Sulfonamide_Derivative N-Sulfonyl Derivative Parent->Sulfonamide_Derivative Sulfonylation Heterocycle Quinazolinone, etc. Parent->Heterocycle Cyclization Acyl_Chloride R-COCl Acyl_Chloride->Amide_Derivative Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonamide_Derivative Cyclization_Reagent Cyclization Precursor Cyclization_Reagent->Heterocycle

Caption: General synthetic and derivatization routes for this compound.

The Characterization Workflow: A Validated Approach

A robust analytical workflow ensures that each derivative is unambiguously identified and its purity is confirmed. The process should be logical and sequential, with each step providing a piece of the structural puzzle. This workflow represents a self-validating system where data from orthogonal techniques (e.g., mass spectrometry and NMR) must converge to confirm the proposed structure.

start Synthesized Derivative tlc_hplc 1. Purity Assessment (TLC / HPLC) start->tlc_hplc ms 2. Molecular Weight (LC-MS / GC-MS) tlc_hplc->ms fail Structure Incorrect or Impure tlc_hplc->fail Data Inconsistent ir 3. Functional Groups (FTIR Spectroscopy) ms->ir ms->fail Data Inconsistent nmr 4. Structural Elucidation (¹H & ¹³C NMR) ir->nmr ir->fail Data Inconsistent end Structure Confirmed & Purity Verified nmr->end Data Consistent nmr->fail Data Inconsistent

Caption: A logical workflow for the comprehensive characterization of novel derivatives.

Core Analytical Techniques: Protocols and Data Interpretation

The accurate characterization of pharmaceutical intermediates relies on a suite of analytical techniques.[7] Below are detailed protocols and interpretation guides for the most critical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Expertise & Rationale: HPLC is the gold standard for determining the purity of a synthetic compound. A well-developed reverse-phase method can separate the target molecule from starting materials, reagents, and byproducts, allowing for accurate quantification of purity by peak area percentage.[9]

  • Experimental Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with a 5-10% B gradient, ramping to 95% B over 15-20 minutes, hold for 2-3 minutes, and re-equilibrate. The gradient should be optimized based on the polarity of the specific derivative.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

    • Sample Prep: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Expertise & Rationale: MS provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray Ionization (ESI) is typically used for these moderately polar molecules, often coupled with HPLC (LC-MS). The fragmentation pattern can also offer structural clues.[10] For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common.[11]

  • Experimental Protocol (LC-MS):

    • System: Couple the HPLC output directly to an ESI-MS detector.

    • Ionization Mode: Run in both positive and negative ion modes initially to determine the best sensitivity. Positive mode will typically show the [M+H]⁺ ion, while negative mode may show [M-H]⁻.

    • Data Analysis:

      • Confirm the presence of the expected molecular ion peak (e.g., for this compound, C₉H₁₀N₂O₄, the expected monoisotopic mass is 210.06 Da; the [M+H]⁺ ion would be at m/z 211.07).[12]

      • Analyze fragmentation patterns. Common fragments for benzoate esters include the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl ester group.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
  • Expertise & Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The success of a derivatization reaction, such as the conversion of the primary amine to a secondary amide, can be quickly verified by the appearance and disappearance of specific vibrational bands.[15]

  • Experimental Protocol:

    • Sample Prep: If the sample is a solid, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

    • Data Interpretation:

      • Primary Amine (-NH₂): Two sharp-to-medium peaks between 3500-3300 cm⁻¹.[16]

      • Secondary Amide (N-H): A single, sharp peak around 3300 cm⁻¹.

      • Ester Carbonyl (C=O): A strong, sharp peak around 1720-1700 cm⁻¹.

      • Nitro Group (-NO₂): Two strong, characteristic peaks for the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretches.[17][18]

      • Aromatic C-H: Peaks just above 3000 cm⁻¹.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
  • Expertise & Rationale: ¹H and ¹³C NMR are the most powerful tools for definitive structure determination. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms.

  • Experimental Protocol:

    • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

    • Data Acquisition: Acquire ¹H, ¹³C, and optionally, 2D spectra like COSY and HSQC on a 400 MHz or higher spectrometer.

    • Data Interpretation (¹H NMR):

      • Ethyl Group: A quartet around 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.3-1.4 ppm (3H, -OCH₂CH₃).[19]

      • Aromatic Protons: Three protons in the aromatic region (typically 6.5-8.5 ppm), with chemical shifts and coupling patterns dictated by the substitution. The electron-withdrawing nitro and ester groups will shift adjacent protons downfield.

      • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 4-8 ppm) and may exchange with D₂O.[19]

      • Amide Proton (N-H): A singlet or triplet (if coupled) further downfield, often >8 ppm.

Comparative Analysis of this compound Derivatives

To illustrate the power of these characterization techniques, the table below compares the expected analytical data for the parent compound and two common derivatives. This comparison highlights how structural modifications translate into observable changes in the data, allowing for confident characterization.

ParameterCompound A: this compoundCompound B: Ethyl 3-(acetylamino)-2-nitrobenzoateCompound C: Ethyl 3-(phenylsulfonylamino)-2-nitrobenzoate
Structure Aromatic ring with -NH₂, -NO₂, and -COOEt groupsAromatic ring with -NH(C=O)CH₃, -NO₂, and -COOEt groupsAromatic ring with -NH(SO₂)Ph, -NO₂, and -COOEt groups
Formula C₉H₁₀N₂O₄C₁₁H₁₂N₂O₅C₁₅H₁₄N₂O₆S
MW ( g/mol ) 210.19252.22350.33
Expected [M+H]⁺ 211.07253.08351.07
Key IR Bands (cm⁻¹) ~3450, 3350 (N-H str)~1710 (C=O str)~1530, 1350 (NO₂ str)~3300 (N-H str)~1715 (Ester C=O)~1680 (Amide C=O)~1530, 1350 (NO₂ str)~3280 (N-H str)~1720 (C=O str)~1535, 1350 (NO₂ str)~1340, 1160 (SO₂)
Expected ¹H NMR Shifts (ppm) -NH₂: broad s, ~5-6Aromatic: m, ~7.0-8.0-OCH₂-: q, ~4.4-CH₃: t, ~1.4-NH-: s, ~9-10Aromatic: m, ~7.5-8.5-OCH₂-: q, ~4.4-COCH₃: s, ~2.2-CH₃: t, ~1.4-NH-: s, ~10-11Aromatic (benzoate): m, ~7.5-8.5Aromatic (phenyl): m, ~7.4-7.9-OCH₂-: q, ~4.4-CH₃: t, ~1.4
HPLC Retention BaselineMore RetainedMost Retained

Conclusion

The characterization of this compound and its derivatives is a multi-faceted process that forms the bedrock of quality control in pharmaceutical development. A systematic workflow employing orthogonal analytical techniques—chromatography for purity, mass spectrometry for molecular weight, IR for functional group confirmation, and NMR for definitive structural assignment—provides a self-validating system for analysis. By understanding the principles behind each technique and predicting how chemical modifications will influence the resulting data, researchers can interpret their findings with confidence, ensuring the integrity of their synthetic intermediates and accelerating the drug discovery pipeline.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Books.
  • Ethyl 3-nitrobenzoate. (n.d.). PubChem, National Institutes of Health.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2005). PubMed.
  • Ethyl 3-[(2-nitrobenzoyl)amino]benzoate. (n.d.). PubChem, National Institutes of Health.
  • Preparation method of 2-amino-3-nitrobenzoic acid. (2014). Google Patents.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.
  • Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3). (n.d.). ResearchGate.
  • IR: nitro groups. (n.d.). University of Calgary.
  • Supporting information. (2014). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2016). Der Pharma Chemica.
  • Solved The mass spec of methyl m-nitrobenzoate is shown. (2021). Chegg.com.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI.
  • Pharmaceutical Analysis of Handling of Raw Materials before Manufacturing. (n.d.). Walsh Medical Media.
  • Interpreting IR Scans Exp 11 Reduction of a Nitro Group. (2014). YouTube.
  • Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. (2019). ResearchGate.
  • Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. (2013). National Institutes of Health.
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. (n.d.). ResearchGate.
  • Characterization for Pharmaceutical Products. (n.d.). Eurofins Scientific.
  • Ultraviolet and infrared spectra of some aromatic nitro-compounds. (1959). RSC Publishing.
  • Help with assigment. (2024). Reddit.
  • Protocols for the analytical characterization of therapeutic monoclonal antibodies. II – Enzymatic and chemical sample preparation. (2017). Archive ouverte UNIGE.
  • Ethyl 3-nitrobenzoate. (n.d.). NIST WebBook.

Sources

A Comparative Guide for Synthetic Chemists: Ethyl 3-amino-2-nitrobenzoate vs. Ethyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Isomeric Scaffolds in Pharmaceutical and Heterocyclic Synthesis

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Among the myriad of available building blocks, substituted aminobenzoates are of paramount importance, serving as versatile precursors for a wide array of heterocyclic systems. This guide provides a comprehensive comparison of two constitutional isomers: ethyl 3-amino-2-nitrobenzoate and ethyl 2-amino-3-nitrobenzoate. We will delve into their synthesis, comparative reactivity, and strategic applications, supported by experimental data to inform your selection process.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is the first step in appreciating their distinct behaviors in a reaction setting.

PropertyThis compoundEthyl 2-amino-3-nitrobenzoate
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol 210.19 g/mol
CAS Number 193014-01-661063-11-4
Appearance White solid[1]Yellow to brown crystalline powder
Melting Point Not widely reported108 °C[2]

Synthesis of the Isomers: A Tale of Two Strategies

The synthetic routes to these isomers are distinct, reflecting the directing effects of the substituents on the benzene ring.

Ethyl 2-amino-3-nitrobenzoate: A Pathway from Phthalic Acid

The synthesis of ethyl 2-amino-3-nitrobenzoate is well-documented and typically commences with 3-nitrophthalic acid. This multi-step process leverages a Curtius rearrangement to introduce the amino group.[2]

A common synthetic sequence involves:

  • Monoesterification: 3-nitrophthalic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to selectively form the monoester, ethyl 2-carboxy-3-nitrobenzoate.[2]

  • Acyl Chloride Formation: The remaining carboxylic acid functionality is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

  • Curtius Rearrangement: The acyl chloride is then treated with sodium azide to form an acyl azide, which upon heating, undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate in the presence of water or alcohol yields the desired amino group, furnishing ethyl 2-amino-3-nitrobenzoate.

This route provides a high overall yield, with reports of up to 95% for the analogous 2-amino-3-nitrobenzoic acid.[2]

Experimental Protocol: Synthesis of Ethyl 2-amino-3-nitrobenzoate [2]

Step 1: Monoesterification of 3-Nitrophthalic Acid

  • To a refluxing solution of 3-nitrophthalic acid (90g) in absolute ethanol (500ml), concentrated sulfuric acid (50ml) is added.

  • The reaction is monitored by liquid chromatography.

  • Upon completion, the solution is cooled to induce crystallization of ethyl 2-carboxy-3-nitrobenzoate.

Step 2: Acyl Chloride Formation

  • The dried monoester is dissolved in chloroform, and thionyl chloride is added.

  • The mixture is refluxed to form the corresponding acyl chloride.

Step 3: Curtius Rearrangement and Hydrolysis

  • To the solution of the acyl chloride, sodium azide is added, and the reaction proceeds at room temperature.

  • The resulting isocyanate is hydrolyzed to yield ethyl 2-amino-3-nitrobenzoate.

This compound: A Route via Nitration

The synthesis of this compound typically begins with the nitration of a pre-existing aminobenzoate derivative. A plausible and commonly employed strategy involves the nitration of ethyl 3-aminobenzoate.

  • Nitration: Ethyl 3-aminobenzoate is subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled low temperatures. The amino group is a powerful ortho-, para-director; however, under strongly acidic conditions, the amino group is protonated to form anilinium ion, which is a meta-director. This directs the incoming nitro group to the 2- and 6-positions. Careful control of reaction conditions is crucial to favor the formation of the desired 2-nitro isomer.

  • Isomer Separation: The nitration reaction will likely produce a mixture of isomers, including this compound and ethyl 3-amino-6-nitrobenzoate. These isomers would then need to be separated, typically by chromatographic methods.

Conceptual Synthetic Workflow: this compound

Caption: A conceptual workflow for the synthesis of this compound.

Comparative Reactivity in Heterocyclic Synthesis

The strategic placement of the amino and nitro groups in these isomers significantly influences their reactivity, particularly in cyclocondensation reactions to form heterocyclic systems. These reactions are fundamental in the synthesis of many pharmaceutical agents.

Electronic and Steric Considerations

The reactivity of the amino group as a nucleophile is a key determinant in many of its synthetic applications.

  • Ethyl 2-amino-3-nitrobenzoate: The amino group is ortho to the bulky ester group and meta to the strongly electron-withdrawing nitro group. The proximity of the ester group can exert some steric hindrance, potentially slowing down reactions at the amino group.[3] Electronically, the nitro group at the 3-position has a moderate deactivating effect on the amino group's nucleophilicity through the aromatic system.

  • This compound: In this isomer, the amino group is ortho to the powerfully electron-withdrawing nitro group. This direct proximity significantly reduces the nucleophilicity of the amino group due to the strong -I and -R effects of the nitro group. Conversely, the amino group is meta to the ester group, minimizing steric hindrance from this substituent.

Application in Quinoxaline Synthesis

Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer and antiviral properties.[4] A common route to quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The reduction of the nitro group in both isomers to an amino group would yield the corresponding ortho-diaminobenzoates, which are direct precursors to quinoxalines.

While direct comparative studies are scarce, we can infer the potential reactivity based on the electronic and steric factors. The reduced nucleophilicity of the amino group in this compound might necessitate harsher reaction conditions or stronger activating agents for subsequent cyclization reactions compared to the 2-amino-3-nitro isomer.

General Quinoxaline Synthesis Workflow

Quinoxaline Synthesis cluster_0 Isomer Preparation cluster_1 Reduction cluster_2 Cyclocondensation A This compound C Ethyl 2,3-diaminobenzoate A->C Reduction (e.g., H2/Pd) B Ethyl 2-amino-3-nitrobenzoate B->C E Quinoxaline Derivative C->E Reaction D 1,2-Dicarbonyl Compound D->E

Caption: General workflow for quinoxaline synthesis from the aminonitrobenzoate isomers.

Application in Benzodiazepine Synthesis

Benzodiazepines are a well-known class of psychoactive drugs. Their synthesis often involves the cyclization of an ortho-amino-substituted aromatic ketone. While neither of the title compounds are direct precursors, their derivatives could be. For instance, the amino group could be acylated, and the nitro group reduced and then cyclized.

The electronic differences between the isomers would again play a crucial role. The more nucleophilic amino group of the 2-amino-3-nitro isomer might be more readily acylated, while the cyclization step involving the other amino group (derived from the nitro group) would be influenced by the electronic nature of the rest of the molecule.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the characterization of these isomers.

Ethyl 2-amino-3-nitrobenzoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.46 (bs, 2H, NH₂), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃).[2]

This compound:

Applications in Drug Development and Medicinal Chemistry

Both isomers serve as valuable intermediates in the synthesis of biologically active molecules.

  • Ethyl 2-amino-3-nitrobenzoate is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan , which is used to treat high blood pressure.[2] Its derivatives have also been explored for their potential antitumor activity.

  • This compound and its parent acid are utilized in the synthesis of various heterocyclic compounds with potential medicinal applications.[1] The strategic placement of the functional groups allows for the construction of diverse molecular scaffolds for screening in drug discovery programs.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and ethyl 2-amino-3-nitrobenzoate is a strategic one that depends on the desired target molecule and the intended synthetic route.

  • Choose Ethyl 2-amino-3-nitrobenzoate when:

    • A well-established, high-yielding synthesis from a common starting material is desired.

    • The target molecule requires a more nucleophilic amino group for subsequent reactions.

    • You are working on analogs of known drugs like Candesartan.

  • Choose this compound when:

    • The synthetic strategy benefits from the unique reactivity profile imparted by the ortho-nitro group to the amino function.

    • The target molecule's structure specifically requires the 3-amino-2-nitro substitution pattern.

    • Steric hindrance at the amino group is a concern with the isomeric 2-amino-3-nitrobenzoate.

Ultimately, a thorough understanding of the electronic and steric properties of these two isomers, coupled with the specific demands of the synthetic target, will guide the researcher to the optimal choice of starting material. This guide provides a foundational framework for making that informed decision.

References

Please note that the URLs provided are for the landing pages of the respective sources to ensure link integrity.

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • PubChem. (n.d.). Ethyl 3-[(2-nitrobenzoyl)amino]benzoate. National Center for Biotechnology Information.
  • Tradeindia. (n.d.). This compound. Tradeindia.
  • The Royal Society of Chemistry. (2009). Electronic Supplementary Information. The Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Patsnap.
  • Indian Academy of Sciences. (n.d.). Electronic Effects in the Cyclocondensation of Benzil. Indian Academy of Sciences.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research.
  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. ResearchGate.
  • American Society for Microbiology. (n.d.). Activities of Quinoxaline, Nitroquinoxaline, and[3][5][6]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. American Society for Microbiology.
  • Autechaux. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Autechaux.
  • MDPI. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. MDPI.
  • PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.
  • PubMed. (2008). Ethyl 3-nitro-4-(propyl-amino)benzoate. National Center for Biotechnology Information.
  • PubMed Central. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. National Center for Biotechnology Information.
  • PubMed. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. National Center for Biotechnology Information.
  • ResearchGate. (2025). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and alpha-aminonitriles. ResearchGate.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Heterocyclic Syntheses: Moving Beyond Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-2-nitrobenzoate is a valuable difunctionalized benzene ring that serves as a precursor for various heterocyclic systems, most notably through reductive cyclization strategies. However, modern synthetic chemistry demands a broader toolkit, emphasizing atom economy, greener reaction conditions, and access to diverse substitution patterns. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of key heterocyclic scaffolds—benzimidazoles, quinoxalines, benzodiazepines, and carbazoles—traditionally accessible from nitro-amino benzoate precursors. We will explore field-proven alternative pathways, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Role of this compound

This compound possesses vicinal amino and nitro groups, a key structural motif for constructing fused heterocyclic rings.[1][2] The typical synthetic strategy involves a reaction at the amino group followed by reduction of the nitro group to a second amino functionality, which then undergoes intramolecular cyclization. While effective, this pathway can be limiting and may require harsh reducing agents. This guide explores robust and versatile alternatives that often begin with more readily available precursors like o-phenylenediamine and offer significant advantages in terms of efficiency, cost, and environmental impact.

Alternative Syntheses of Benzimidazoles

The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals.[3][4] While it can be synthesized from nitro-amino precursors, the Phillips condensation and related methods offer a more direct and versatile approach.

Core Alternative: Condensation of o-Phenylenediamines

The most prevalent alternative is the direct condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or alcohol. This approach avoids the need for a nitro reduction step and allows for wide diversification at the 2-position of the benzimidazole ring.

Mechanistic Rationale: The reaction proceeds via the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization yield the final benzimidazole product. The choice of catalyst is crucial for promoting both the condensation and oxidation steps under mild conditions.

G A o-Phenylenediamine C Schiff Base Intermediate A->C + B Aldehyde (R-CHO) B->C D Dihydrobenzimidazole C->D Intramolecular Cyclization E 2-Substituted Benzimidazole D->E Oxidation / Aromatization Catalyst Catalyst (e.g., Boric Acid, DES, Mn(I)) Catalyst->C Catalyst->E G A o-Phenylenediamine C Dihydropyrazine Intermediate A->C + B 1,2-Dicarbonyl Compound B->C D Quinoxaline C->D Dehydration/ Aromatization Catalyst Green Catalyst (e.g., CAN, Iodine, Solid Acid) Catalyst->C G cluster_0 Ugi 4-Component Reaction (One Pot) A Amine (Methyl Anthranilate) E Ugi Adduct A->E B Aldehyde (Boc-glycinal) B->E C Isocyanide C->E D Carboxylic Acid D->E F Deprotection (Boc) E->F G Intramolecular Cyclization F->G H 1,4-Benzodiazepine Scaffold G->H G cluster_A cluster_B A 2-Aminodiphenylamine B 1-Phenyl-1H-benzotriazole A->B A->B C Carbazole B->C B->C Reagent1 NaNO₂ / H⁺ (Diazotization) Reagent2 Heat (Δ) or PPA (-N₂)

Sources

Validating the structure of Ethyl 3-amino-2-nitrobenzoate using spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Validation of Ethyl 3-amino-2-nitrobenzoate

Authored by a Senior Application Scientist

In the realm of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the chemical structure of this compound, a key intermediate in the synthesis of various functional materials.[1] We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and definitive structural proof. This document is designed for researchers and professionals who require not just data, but a deep understanding of the analytical process.

The Analytical Challenge: Isomeric Differentiation

A primary challenge in the characterization of substituted benzene rings is the potential for isomeric products. In the synthesis of this compound (CAS: 193014-01-6), a common isomer that may be present is Ethyl 2-amino-3-nitrobenzoate (CAS: 61063-11-4). Our analytical workflow must be robust enough to differentiate between these and other potential isomers.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Anticipated ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals corresponding to the ethyl group and the aromatic protons.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (Ethyl)~1.3-1.4Triplet (t)3HShielded aliphatic protons coupled to the -CH₂- group.
-CH₂- (Ethyl)~4.3-4.4Quartet (q)2HDeshielded by the adjacent oxygen atom and coupled to the -CH₃ group.
Aromatic H-4~7.5-7.7Doublet of doublets (dd)1HInfluenced by ortho- and meta- couplings.
Aromatic H-5~6.8-7.0Triplet (t)1HInfluenced by two ortho- couplings.
Aromatic H-6~7.9-8.1Doublet of doublets (dd)1HDeshielded by the nitro group and influenced by ortho- and meta- couplings.
-NH₂~5.0-6.0Broad singlet (br s)2HProtons on nitrogen often exhibit broad signals and their chemical shift can be concentration and solvent dependent.

Note: The predicted shifts for the aromatic protons are estimations. The electron-donating amino group and the electron-withdrawing nitro and ester groups will have a significant influence on their precise locations.

Anticipated ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Rationale
-CH₃ (Ethyl)~14-15Typical for a terminal methyl group of an ethyl ester.
-CH₂- (Ethyl)~60-62Typical for the methylene group of an ethyl ester.
C=O (Ester)~165-167Carbonyl carbon of an ester.
Aromatic C-1~125-127Attached to the ester group.
Aromatic C-2~148-150Attached to the electron-withdrawing nitro group.
Aromatic C-3~145-147Attached to the electron-donating amino group.
Aromatic C-4~118-120Shielded by the amino group.
Aromatic C-5~115-117Shielded by the amino group.
Aromatic C-6~130-132Deshielded by the nitro group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

The structure of this compound suggests several characteristic IR absorption bands.

Characteristic Functional Group Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amino)3300-3500Symmetric and asymmetric stretching (typically two bands for a primary amine).
C-H (Aromatic)3000-3100Stretching.
C-H (Aliphatic)2850-3000Stretching.
C=O (Ester)1700-1730Stretching.
C=C (Aromatic)1450-1600Ring stretching.
N-O (Nitro)1500-1550 and 1300-1370Asymmetric and symmetric stretching.
C-O (Ester)1100-1300Stretching.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Expected Mass Spectrum

The molecular formula of this compound is C₉H₁₀N₂O₄.[2] The expected monoisotopic mass is approximately 210.06 Da.[2]

Key Expected Ions:

m/zIonRationale
210[M]⁺Molecular ion.
180[M - NO]⁺Loss of nitric oxide.
165[M - OC₂H₅]⁺Loss of the ethoxy radical.
164[M - C₂H₅OH]⁺Loss of ethanol.
136[M - NO₂ - C₂H₄]⁺Loss of a nitro group and ethene.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural confirmation.

Comparative Analysis and Structural Validation Workflow

A definitive structural validation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this process.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_validation Final Validation Synthesized_Product Synthesized Product: This compound NMR ¹H & ¹³C NMR Synthesized_Product->NMR IR FT-IR Synthesized_Product->IR MS High-Resolution MS Synthesized_Product->MS NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data: - Characteristic Absorptions IR->IR_Data MS_Data MS Data: - Molecular Ion (m/z) - Fragmentation Pattern MS->MS_Data Comparison Compare with Expected Data & Isomeric Standards NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for the spectroscopic validation of a synthesized compound.

By comparing the acquired experimental data with the predicted values and known data for potential isomers, a confident structural assignment can be made. For example, the aromatic proton coupling patterns in the ¹H NMR spectrum will be distinctly different for the 3-amino-2-nitro isomer compared to the 2-amino-3-nitro isomer, providing a clear method of differentiation.

Alternative and Complementary Techniques

While NMR, IR, and MS form the core of structural elucidation, other techniques can provide valuable complementary information:

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, and N, which can be compared to the theoretical values for C₉H₁₀N₂O₄.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, this technique provides unambiguous proof of the structure and stereochemistry.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the conjugated system in the molecule. The presence of both an amino and a nitro group on the benzene ring is expected to result in characteristic UV-Vis absorption maxima.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity and purity of their synthesized compound. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of scientific research and development.

References

  • PubChem.
  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]
  • PubChem.
  • NIST. Benzoic acid, 3-amino-, ethyl ester. [Link]
  • NIST.

Sources

Comparative study of different synthetic routes to Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2-nitrobenzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and functional materials. Its strategic placement of amino, nitro, and ester functionalities allows for diverse chemical transformations, making it a sought-after precursor in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement

This route commences with the readily available and cost-effective starting material, 3-nitrophthalic acid. The synthesis proceeds through a three-step sequence involving a regioselective mono-esterification, conversion to an acyl chloride, and a subsequent Curtius rearrangement to introduce the amine functionality.

Chemical Rationale and Mechanistic Insight

The cornerstone of this synthetic strategy is the Curtius rearrangement, a robust and versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2][3][4][5] The reaction proceeds through an acyl azide intermediate, which upon heating, undergoes a concerted rearrangement to form an isocyanate, with the expulsion of nitrogen gas.[1][4] The isocyanate is then hydrolyzed to yield the desired primary amine. The regioselectivity of the initial mono-esterification is crucial, favoring the formation of the less sterically hindered ester.

Experimental Protocol

Step 1: Mono-esterification of 3-Nitrophthalic Acid

A mixture of 3-nitrophthalic acid (90g) and absolute ethanol (500ml) is treated with concentrated sulfuric acid (50ml).[6][7][8] The reaction mixture is heated to reflux, and the progress is monitored by liquid chromatography. Upon completion, the solution is cooled to induce crystallization. The resulting solid, ethyl 2-carboxy-3-nitrobenzoate, is collected by filtration and dried. This step typically yields a product with a purity of over 99%.[6][7][8]

Step 2: Formation of Ethyl 2-(azidocarbonyl)-3-nitrobenzoate

The dried ethyl 2-carboxy-3-nitrobenzoate is converted to its acyl chloride by refluxing with thionyl chloride in an inert solvent like chloroform.[6] The excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride is then dissolved in a suitable solvent and reacted with sodium azide to form the acyl azide.

Step 3: Curtius Rearrangement and Hydrolysis

The acyl azide is carefully heated in an inert solvent. The Curtius rearrangement occurs, leading to the formation of the corresponding isocyanate with the liberation of nitrogen gas. The isocyanate is then hydrolyzed in situ by the addition of water or a dilute acid to furnish this compound.

Workflow Diagram

Route 1 start 3-Nitrophthalic Acid step1 Mono-esterification (Ethanol, H₂SO₄, Reflux) start->step1 intermediate1 Ethyl 2-carboxy-3-nitrobenzoate step1->intermediate1 step2 Acyl Chloride Formation (SOCl₂) intermediate1->step2 intermediate2 Ethyl 2-(chlorocarbonyl)-3-nitrobenzoate step2->intermediate2 step3 Acyl Azide Formation (NaN₃) intermediate2->step3 intermediate3 Ethyl 2-(azidocarbonyl)-3-nitrobenzoate step3->intermediate3 step4 Curtius Rearrangement (Heat) intermediate3->step4 intermediate4 Ethyl 2-isocyanato-3-nitrobenzoate step4->intermediate4 step5 Hydrolysis (H₂O) intermediate4->step5 product This compound step5->product

Caption: Synthetic pathway of this compound from 3-Nitrophthalic Acid.

Route 2: Synthesis via Deprotection of a Boc-Protected Precursor

This alternative route also originates from ethyl 2-carboxy-3-nitrobenzoate, the intermediate from the first step of Route 1. However, instead of direct hydrolysis of the isocyanate, it is trapped with tert-butanol to form a stable N-Boc protected intermediate. The final product is then obtained in a high-yielding deprotection step.

Chemical Rationale and Mechanistic Insight

The use of a tert-butoxycarbonyl (Boc) protecting group offers several advantages in multi-step synthesis.[9] It allows for the purification of the intermediate and provides a stable compound that can be stored. The Boc group is readily cleaved under acidic conditions, providing the free amine in a clean and efficient manner. This two-step process (Boc protection followed by deprotection) can sometimes lead to higher overall yields and purity compared to the direct hydrolysis of the isocyanate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Following the formation of the acyl azide as in Route 1, the Curtius rearrangement is carried out in the presence of tert-butanol. The reaction mixture is heated under reflux for several hours. The resulting N-Boc protected amine is then isolated and purified.[6]

Step 2: Deprotection of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

The purified Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (1 g) is dissolved in a mixture of methanol and ethyl acetate.[9] A solution of hydrochloric acid (prepared by dropwise addition of acetyl chloride to methanol) is added dropwise at 0°C.[9] The reaction is stirred at room temperature for an extended period (e.g., 64 hours) and monitored by TLC.[9] After completion, the reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound as a yellow solid.[9] This final deprotection step has been reported to proceed with a near-quantitative yield of 99%.[9]

Workflow Diagram

Route 2 start Ethyl 2-carboxy-3-nitrobenzoate step1 Acyl Azide & Curtius Rearrangement (as in Route 1) start->step1 intermediate1 Ethyl 2-isocyanato-3-nitrobenzoate step1->intermediate1 step2 Boc Protection (tert-butanol, Heat) intermediate1->step2 intermediate2 Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate step2->intermediate2 step3 Deprotection (HCl, MeOH/EtOAc) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway via a Boc-protected intermediate.

Comparative Analysis

ParameterRoute 1: Direct HydrolysisRoute 2: Via Boc-Protected Intermediate
Starting Material 3-Nitrophthalic Acid3-Nitrophthalic Acid
Number of Steps 3 (from mono-ester)4 (from mono-ester)
Key Transformation Curtius Rearrangement & HydrolysisCurtius Rearrangement, Boc Protection, Deprotection
Reported Yield Overall yield for the conversion of the acid to the amine is generally good, with the patent reporting 95% for the analogous acid.[7][8]The final deprotection step has a reported yield of 99%.[9] The intermediate steps are also typically high-yielding.
Purification May require careful purification of the final product from rearrangement byproducts.The stable Boc-protected intermediate can be easily purified, leading to a very clean final product after deprotection.
Reagents & Conditions Involves handling of sodium azide and potentially hazardous isocyanate intermediates.Also involves sodium azide and isocyanates, with the addition of tert-butanol and a final acidic deprotection step.
Scalability The directness of the route may be advantageous for large-scale synthesis.The additional step may add to the cost and time on a large scale, but the high purity of the final product could be a significant benefit.
Advantages Fewer steps, potentially more atom-economical.High-yielding final step, potential for higher purity of the final product due to the ease of purification of the Boc-intermediate.
Disadvantages Direct hydrolysis of the isocyanate might lead to side reactions and purification challenges.Longer synthetic route, introduces an additional protection-deprotection sequence.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a more direct approach that may be preferable for its brevity and potentially lower cost on an industrial scale. However, careful optimization of the hydrolysis step is crucial to maximize yield and purity.

  • Route 2 , while involving an additional step, provides a robust method for obtaining a highly pure product. The ability to isolate and purify the stable Boc-protected intermediate is a significant advantage, and the near-quantitative yield of the final deprotection step makes it an attractive option for applications where purity is paramount.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of final product purity, and the available resources.

References

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]
  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [Link]
  • Wikipedia. Curtius rearrangement. [Link]
  • Organic Syntheses.
  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. [Link]
  • National Institutes of Health.
  • National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-amino-2-nitrobenzoate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Ethyl 3-amino-2-nitrobenzoate, a crucial building block for various heterocyclic compounds and active pharmaceutical ingredients (APIs), presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, and overall process viability. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around three distinct strategies, each with its own set of advantages and challenges:

  • The Curtius Rearrangement: A classical yet robust multi-step approach commencing from 3-nitrophthalic acid. This pathway is known for its potential for high purity, albeit with a longer reaction sequence.

  • Deprotection of a Boc-Protected Precursor: A more direct and often high-yielding method, contingent on the availability of the N-Boc protected starting material.

  • Catalytic Hydrogenation of a Dinitro Precursor: A common and powerful method for the selective reduction of a nitro group, offering a potentially shorter route if the dinitro-aromatic precursor is accessible.

This guide will dissect each of these methods, presenting detailed experimental protocols, a quantitative comparison of their performance, and an exploration of the underlying chemical principles that govern their outcomes.

Method 1: The Curtius Rearrangement Approach

The synthesis of this compound via the Curtius rearrangement is a multi-step process that begins with the monoesterification of 3-nitrophthalic acid. This is followed by the conversion of the remaining carboxylic acid to an acyl chloride, which then undergoes the key Curtius rearrangement with sodium azide to form an isocyanate. Subsequent hydrolysis of the isocyanate in the presence of ethanol yields the desired product.

Mechanistic Rationale

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2][3] The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[2] The subsequent reaction of the isocyanate with water or an alcohol leads to a carbamic acid, which readily decarboxylates to the amine, or in this case, is trapped by ethanol to form the ethyl carbamate which upon workup yields the final product. This controlled, stepwise approach allows for the precise introduction of the amino group, often resulting in a high-purity product.

Curtius_Rearrangement_Workflow cluster_0 Synthesis via Curtius Rearrangement start 3-Nitrophthalic Acid step1 Monoesterification (Ethanol, H₂SO₄, Reflux) start->step1 intermediate1 Ethyl 2-carboxy-3-nitrobenzoate step1->intermediate1 step2 Acyl Chloride Formation (Thionyl Chloride, Chloroform, Reflux) intermediate1->step2 intermediate2 Ethyl 3-(chloroformyl)-2-nitrobenzoate step2->intermediate2 step3 Curtius Rearrangement (Sodium Azide, Room Temp) intermediate2->step3 intermediate3 Isocyanate Intermediate step3->intermediate3 step4 Hydrolysis (Water) intermediate3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via the Curtius Rearrangement.

Experimental Protocol

A representative procedure derived from patent literature is as follows[4][5]:

  • Monoesterification: To a solution of 3-nitrophthalic acid (90g) in absolute ethanol (500ml), concentrated sulfuric acid (50ml) is added. The mixture is heated to reflux and the reaction is monitored by liquid chromatography. Upon completion, the solution is cooled to induce crystallization, yielding ethyl 2-carboxy-3-nitrobenzoate.

  • Acyl Chloride Formation: The dried monoesterification product (81.5g) is dissolved in chloroform (200ml) and thionyl chloride (45g) is added. The mixture is refluxed until the reaction is complete.

  • Curtius Rearrangement and Hydrolysis: To the cooled solution of the acyl chloride, sodium azide (30g) is added, and the reaction is stirred at room temperature. After the reaction is complete (monitored by LC), water (300ml) is added, and the mixture is heated to effect hydrolysis. Upon cooling, this compound crystallizes and is collected by filtration.

Method 2: Deprotection of a Boc-Protected Precursor

This method offers a more direct route to the target molecule, provided the starting material, Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate, is readily available. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under acidic conditions.[6][7]

Mechanistic Rationale

The deprotection of a Boc-protected amine under acidic conditions proceeds via protonation of the carbonyl oxygen of the carbamate.[8] This is followed by the loss of the stable tert-butyl cation, which can be scavenged by a suitable nucleophile or eliminate to form isobutylene.[8] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[8]

Boc_Deprotection_Workflow cluster_1 Synthesis via Boc Deprotection start Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate step1 Acidic Deprotection (HCl in Methanol/Ethyl Acetate, 0°C to RT) start->step1 product This compound step1->product

Caption: Workflow for the synthesis of this compound via Boc Deprotection.

Experimental Protocol

A typical experimental procedure is described in the literature[9]:

  • To a solution of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (1 g, 0.00323 mol) in ethyl acetate at 0°C under a nitrogen atmosphere, a solution of 1N HCl in methanol/ethyl acetate is added dropwise.

  • The solution is stirred at 0°C for 5 minutes and then at room temperature for 64 hours, with the reaction progress monitored by TLC.

  • Upon completion, a saturated solution of NaHCO₃ is added, and the mixture is extracted several times with ethyl acetate.

  • The combined organic phases are dried over Na₂SO₄ and concentrated under reduced pressure to yield the product.

Method 3: Catalytic Hydrogenation of a Dinitro Precursor

The reduction of a nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[10] This approach would involve the synthesis of a suitable dinitro precursor, such as ethyl 2,3-dinitrobenzoate, followed by its selective reduction.

Mechanistic Rationale

The mechanism of catalytic hydrogenation of nitroarenes on a palladium surface is complex but generally involves the adsorption of the nitro group and hydrogen onto the catalyst surface.[11] A stepwise reduction occurs, proceeding through nitroso and hydroxylamine intermediates, which are typically not isolated, to yield the corresponding amine.[11] The selectivity of this reaction allows for the reduction of a nitro group in the presence of other reducible functional groups under controlled conditions.

Hydrogenation_Workflow cluster_2 Synthesis via Catalytic Hydrogenation start Ethyl 2,3-dinitrobenzoate step1 Catalytic Hydrogenation (H₂, Pd/C, Methanol, RT, 60 psi) start->step1 product This compound step1->product

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Ethyl 3-amino-2-nitrobenzoate

In the landscape of medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery of novel therapeutic agents. This compound is one such scaffold, a readily available and highly reactive compound that serves as a gateway to a diverse array of heterocyclic systems. Its unique arrangement of an amino group, a nitro group, and an ethyl ester on a benzene ring allows for a variety of chemical transformations, leading to the synthesis of privileged structures in drug discovery, most notably quinazolines and their derivatives.[1][2] These nitrogen-containing heterocyclic compounds are of immense interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

This guide provides a comparative analysis of the biological activities of various compound classes derived from this essential building block. We will delve into their anticancer and antimicrobial properties, present comparative experimental data, detail the methodologies used for their assessment, and explore the underlying structure-activity relationships.

Synthetic Pathways from a Common Precursor

The strategic positioning of functional groups in this compound allows chemists to construct complex molecules. A primary application is in the synthesis of quinazolinone derivatives. This typically involves the reduction of the nitro group to a second amino group, creating a diamine that is primed for cyclization reactions to form the core quinazoline ring structure. Further modifications at various positions on this ring lead to a library of derivatives with distinct biological profiles.

Synthesis_Workflow A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B C Ethyl 2,3-diaminobenzoate B->C D Cyclization with Reagents (e.g., Isothiocyanates, Acid Anhydrides) C->D E Quinazolinone Core D->E F Further Derivatization (Alkylation, etc.) E->F G Anticancer Agents (e.g., Quinazolinones) F->G H Antimicrobial Agents (e.g., Thiazole Hybrids) F->H

Caption: General synthetic workflow from this compound.

Part 1: Comparative Anticancer Activity

Quinazoline derivatives have emerged as a significant class of anticancer agents, with some compounds like Gefitinib already established in clinical practice.[4][5] The core mechanism often involves the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and survival.[6]

Comparative Cytotoxicity Data

The efficacy of novel anticancer compounds is initially evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher potency.

Below is a table summarizing the cytotoxic activity of representative quinazolinone derivatives synthesized from precursors related to this compound.

Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference Compound (Gefitinib) IC₅₀ (µM)Source
Derivative 21 2-thioxo, S-benzylatedHeLa (Cervical Cancer)1.85 ± 0.124.3 ± 0.21[5][7]
Derivative 21 2-thioxo, S-benzylatedMDA-MB-231 (Breast Cancer)2.11 ± 0.1528.3 ± 1.98[5][7]
Derivative 22 2-thioxo, S-benzylatedHeLa (Cervical Cancer)2.13 ± 0.164.3 ± 0.21[5][7]
Derivative 22 2-thioxo, S-benzylatedMDA-MB-231 (Breast Cancer)2.81 ± 0.1928.3 ± 1.98[5][7]
Derivative 23 2-thioxo, S-benzylatedHeLa (Cervical Cancer)1.96 ± 0.134.3 ± 0.21[5][7]
Derivative 23 2-thioxo, S-benzylatedMDA-MB-231 (Breast Cancer)2.54 ± 0.1728.3 ± 1.98[5][7]
Compound 11g Quinoxalindione hybridHeLa (Cervical Cancer)Reported as highly active-[1]
Compound A3 Thiazole hybridPC3 (Prostate Cancer)10-[4]
Compound A3 Thiazole hybridMCF-7 (Breast Cancer)10-[4]

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that specific structural modifications significantly enhance cytotoxic potency. For instance, compounds 21-23, which are thioether derivatives, were found to be more potent than the standard drug Gefitinib against both HeLa and MDA-MB-231 cell lines.[5][7] This suggests that the introduction of a benzylthio group at the 2-position of the quinazoline ring is a favorable modification for increasing anticancer activity. The hybridization of the quinazolinone scaffold with other heterocyclic rings, such as quinoxalindione or thiazole, also yields compounds with potent cytotoxic effects.[1][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it to a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Gefitinib) in the culture medium.[5] Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).[5][7]

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Quinazolinone Derivative Quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinazolinone Derivative->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of action via the intrinsic apoptosis pathway.

Part 2: Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[3] Heterocyclic compounds, including those derived from this compound, have shown promise in this area.[8][9] Their activity stems from various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Comparative Antimicrobial Data

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ClassModificationsMicroorganismMIC (µg/mL)Source
Pyrrole Derivatives Varied SubstituentsStaphylococcus aureus32 - 64+[9]
Pyrrole Derivatives Varied SubstituentsEscherichia coli32 - 64+[9]
3-Arylcoumarins 6-Nitro substitutionStaphylococcus aureusActive[10]
Benzoxazole Derivatives Varied SubstituentsBacillus subtilisSome active[11]
Benzoxazole Derivatives Varied SubstituentsEscherichia coliSome active[11]

Analysis of Structure-Activity Relationship (SAR): The data suggests that the presence of a nitro group can be crucial for antibacterial activity, as seen with the 3-arylcoumarin derivatives where a nitro group at the 6-position was essential for activity against S. aureus.[10] The broad screening of various nitrogen-containing heterocycles demonstrates that while many classes show potential, the specific substitutions on the heterocyclic core are critical in determining the potency and spectrum of activity.[9][11] For many of these compounds, activity is more pronounced against Gram-positive bacteria like S. aureus than Gram-negative bacteria like E. coli, which possess an additional outer membrane that can act as a permeability barrier.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method to determine the MIC of an antimicrobial agent.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi directly in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion and Future Directions

This compound is a powerful synthetic intermediate that provides access to a rich diversity of heterocyclic compounds with significant biological potential. The derivatization into quinazolinone scaffolds has yielded potent anticancer agents that, in some cases, outperform existing clinical drugs in preclinical models.[5][7] Similarly, the broader family of nitrogen-containing heterocycles accessible from this starting material shows promising, albeit more varied, antimicrobial activities.[9][10]

Future research should focus on optimizing the structure-activity relationships observed. For anticancer applications, further exploration of substitutions on the quinazolinone core and hybridization with other pharmacophores could lead to compounds with enhanced potency and selectivity. For antimicrobial discovery, a systematic approach to improve the activity spectrum, particularly against resistant Gram-negative bacteria, is warranted. The synthesis of novel derivatives and their rigorous biological evaluation will continue to be a fruitful endeavor in the quest for new and effective therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054. [Link]
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]
  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226-235. [Link]
  • National Center for Biotechnology Information.
  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5553. [Link]
  • Fesatidou, M., & Petrou, A. (2021). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 28(1), 1-3. [Link]
  • Abbas-Temirek, H. H., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 456-466. [Link]
  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. [Link]
  • Khan, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8507. [Link]
  • Shchekotikhin, A. E., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17424. [Link]
  • Fesatidou, M., & Petrou, A. (2021). Heterocycle Compounds with Antimicrobial Activity.
  • Costa, M., et al. (2016). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 21(11), 1461. [Link]
  • Martínez-Amezcua, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
  • Martínez-Amezcua, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(18), 5849. [Link]
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
  • Zielonka, J., et al. (2021). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants, 10(6), 939. [Link]
  • Szafrański, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 66(3), 405-412. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of Ethyl 3-amino-2-nitrobenzoate stands as a critical step in the preparation of a variety of complex molecules, including pharmaceuticals and functional materials. This valuable intermediate is primarily accessed through the selective reduction of one nitro group in the readily available precursor, ethyl 2,3-dinitrobenzoate. The key challenge in this transformation lies in achieving high chemoselectivity, reducing the nitro group at the 3-position while leaving the nitro group at the 2-position and the ethyl ester functionality intact. This guide provides an in-depth, head-to-head comparison of common catalytic systems for this synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal catalyst for your research needs.

The Synthetic Challenge: Regioselectivity in Dinitrobenzoate Reduction

The selective reduction of one nitro group in a polynitroaromatic compound is a nuanced challenge. The relative positions of the nitro groups and the presence of other functional groups dictate the electronic and steric environment of the molecule, influencing which nitro group is preferentially reduced. In the case of ethyl 2,3-dinitrobenzoate, the two nitro groups are in an ortho-meta relationship, and the ethyl ester group further influences the electron density of the aromatic ring. Achieving high yields of the desired this compound requires a catalyst that can navigate these subtleties with precision.

Visualizing the Reaction Pathway

The synthesis of this compound from ethyl 2,3-dinitrobenzoate proceeds through the selective reduction of the nitro group at the 3-position.

Reaction_Pathway start Ethyl 2,3-dinitrobenzoate product This compound start->product Selective Reduction catalyst Catalyst + H₂ (or H₂ source) catalyst->product

Caption: Synthetic route to this compound.

Head-to-Head Catalyst Performance Comparison

The choice of catalyst is paramount in achieving the desired selectivity and yield in the synthesis of this compound. Below, we compare the performance of three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum-based catalysts. While direct comparative data for this specific transformation is sparse in the literature, we can extrapolate from the well-established principles of nitro group reduction and data from analogous systems.

Catalyst SystemTypical ConditionsExpected YieldSelectivityKey Considerations
Palladium on Carbon (Pd/C) H₂ (1-4 atm), Methanol or Ethanol, Room Temp.HighGood to ExcellentHighly active and versatile. Can be used with H₂ gas or transfer hydrogenation agents. Risk of over-reduction to the diamine if the reaction is not carefully monitored.
Raney Nickel H₂ (1-50 atm), Methanol or Ethanol, Room Temp. - 80°CGood to HighGoodCost-effective and highly active. Often preferred for substrates sensitive to dehalogenation (not a concern here). Can be pyrophoric and requires careful handling.[1]
Platinum(IV) Oxide (PtO₂) H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp.HighGoodVery effective for aromatic nitro group reduction, often used when other catalysts are less effective. Can be more expensive than Pd/C and Raney Nickel.[1]

In-Depth Catalyst Analysis and Mechanistic Considerations

Palladium on Carbon (Pd/C): The Versatile Workhorse

Palladium on carbon is one of the most common and versatile catalysts for the reduction of nitro groups. Its high activity allows for reactions to be carried out under mild conditions, often at room temperature and low hydrogen pressures.

Mechanism of Action: The catalytic hydrogenation of nitroarenes over palladium follows a complex mechanism that is generally understood to proceed through a series of intermediates. The reaction begins with the adsorption of the nitroarene and molecular hydrogen onto the palladium surface. The hydrogen molecule dissociates into atomic hydrogen, which then sequentially reduces the nitro group. The generally accepted pathway involves the formation of nitroso and hydroxylamine intermediates before the final amine product is formed.[2]

Selectivity in Dinitrobenzoate Reduction: For ethyl 2,3-dinitrobenzoate, the selectivity for the reduction of the 3-nitro group over the 2-nitro group when using Pd/C is influenced by both steric and electronic factors. The nitro group at the 2-position is sterically hindered by the adjacent ethyl ester group, which can impede its interaction with the catalyst surface. Electronically, both nitro groups are electron-withdrawing, but their positions relative to each other and the ester group create a nuanced electronic landscape.

Experimental Protocol: Catalytic Hydrogenation using Pd/C and Hydrogen Gas [3][4]

PdC_Protocol cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up p1 1. Add Pd/C (5-10 mol%) to a reaction flask under an inert atmosphere (e.g., Argon). p2 2. Add a deoxygenated solvent (e.g., Methanol or Ethanol) to create a slurry. p1->p2 p3 3. Add ethyl 2,3-dinitrobenzoate to the flask. p2->p3 r1 4. Purge the flask with hydrogen gas (using a balloon or a pressure reactor). p3->r1 r2 5. Stir the reaction mixture vigorously at room temperature. r1->r2 r3 6. Monitor the reaction progress by TLC or LC-MS. r2->r3 w1 7. Once the reaction is complete, purge the flask with an inert gas. r3->w1 w2 8. Filter the reaction mixture through a pad of Celite to remove the catalyst. w1->w2 w3 9. Concentrate the filtrate under reduced pressure to obtain the crude product. w2->w3 w4 10. Purify the product by column chromatography or recrystallization. w3->w4

Caption: General workflow for Pd/C catalyzed hydrogenation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Pd/C is pyrophoric, especially when dry. Handling it under an inert atmosphere prevents accidental fires.[3][5]

  • Deoxygenated Solvent: Removing dissolved oxygen from the solvent is crucial to prevent catalyst deactivation and potential side reactions.[3]

  • Vigorous Stirring: As a heterogeneous catalysis, the reaction rate is dependent on the efficient mixing of the substrate, hydrogen, and the catalyst.

Raney Nickel: The Cost-Effective Powerhouse

Raney Nickel is a fine-grained, porous nickel catalyst that is highly active for the hydrogenation of a wide range of functional groups, including nitroarenes.[6] It is prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated base.

Mechanism of Action: Similar to palladium, the mechanism of reduction with Raney Nickel involves the adsorption of the substrate and hydrogen onto the catalyst surface. The high surface area and the presence of adsorbed hydrogen make it a very effective reducing agent.

Selectivity Considerations: Raney Nickel is a powerful reducing agent, and controlling the selectivity to avoid over-reduction to the diamine can be a challenge. Reaction parameters such as temperature, pressure, and reaction time must be carefully optimized. The steric hindrance around the 2-nitro group is also expected to play a significant role in directing the selectivity towards the reduction of the 3-nitro group.

Experimental Protocol: Hydrogenation using Raney Nickel [1]

RaneyNi_Protocol cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up p1 1. In a pressure reactor, add a slurry of Raney Nickel (5-20% w/w) in ethanol or methanol. p2 2. Add a solution of ethyl 2,3-dinitrobenzoate in the same solvent. p1->p2 r1 3. Seal the reactor and purge with hydrogen gas. p2->r1 r2 4. Pressurize the reactor with hydrogen (1-50 atm) and stir vigorously. r1->r2 r3 5. Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor the reaction progress. r2->r3 w1 6. After completion, cool the reactor and carefully vent the hydrogen. r3->w1 w2 7. Filter the catalyst through a pad of Celite. w1->w2 w3 8. Concentrate the filtrate and purify the product. w2->w3

Caption: General workflow for Raney Nickel catalyzed hydrogenation.

Causality Behind Experimental Choices:

  • Pressure Reactor: Raney Nickel often requires higher hydrogen pressures for optimal activity compared to Pd/C.

  • Careful Handling: Raney Nickel is pyrophoric and must be handled as a slurry in a solvent to prevent ignition upon contact with air.[1]

Platinum-Based Catalysts: The High-Activity Option

Platinum catalysts, such as Platinum(IV) oxide (Adam's catalyst), are also highly effective for the reduction of aromatic nitro compounds. They are often used when other catalysts prove to be less efficient.

Mechanism of Action: The mechanism is analogous to that of palladium and nickel, involving the activation of hydrogen and the substrate on the platinum surface.

Selectivity Considerations: Platinum catalysts are highly active and can lead to over-reduction if not carefully controlled. However, their high activity can sometimes be advantageous for reducing sterically hindered nitro groups. For the synthesis of this compound, careful monitoring of the reaction is crucial to stop the reaction after the selective reduction of one nitro group.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide [1]

PtO2_Protocol cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up p1 1. To a solution of ethyl 2,3-dinitrobenzoate in a suitable solvent (e.g., ethanol, acetic acid), add PtO₂ (1-5 mol%). r1 2. Place the reaction mixture in a hydrogenation apparatus. p1->r1 r2 3. Purge with hydrogen and then pressurize to the desired pressure (1-3 atm). r1->r2 r3 4. Stir the reaction at room temperature and monitor hydrogen uptake. r2->r3 w1 5. Upon completion, vent the hydrogen and purge with an inert gas. r3->w1 w2 6. Filter the catalyst and concentrate the filtrate. w1->w2 w3 7. Purify the product as needed. w2->w3

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 3-amino-2-nitrobenzoate in Reaction Mixtures: A Comparative Analysis of HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts, the accurate quantification of Ethyl 3-amino-2-nitrobenzoate in a dynamic reaction mixture is paramount for monitoring reaction progression, determining yield, and ensuring the purity of intermediates. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—offering field-proven insights and detailed protocols to empower you to select and implement the optimal method for your specific application.

The inherent challenge in analyzing a reaction mixture lies in its complexity. The sample matrix may contain the starting materials, reagents, catalysts, solvents, and potential byproducts, all of which can interfere with the analyte of interest. Therefore, the chosen analytical method must be highly specific, selective, and robust.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical and chemical analysis, prized for its versatility in separating non-volatile and thermally sensitive compounds. For a chromophoric molecule like this compound, which possesses an aromatic ring and nitro group, UV detection is a highly effective and accessible quantification strategy.

Causality Behind Experimental Choices

Our approach employs a reversed-phase (RP-HPLC) method. The decision to use a C18 stationary phase is based on the non-polar nature of the aromatic ring in this compound, which will interact favorably with the long alkyl chains of the C18 column. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and retention. The acidic modifier (e.g., phosphoric acid) suppresses the ionization of the amino group, preventing peak tailing and leading to a more symmetrical and reproducible peak. UV detection at a specific wavelength where the analyte absorbs strongly, but potential impurities do not, provides the necessary selectivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Dilution 2. Dilute with Mobile Phase Sample->Dilution Filter 3. Filter (0.45 µm) Syringe Filter Dilution->Filter Inject 5. Inject into HPLC System Filter->Inject Standards 4. Prepare Calibration Standards CalCurve 9. Generate Calibration Curve Standards->CalCurve Separate 6. Isocratic Elution on C18 Column Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Quantify 10. Calculate Concentration Integrate->Quantify CalCurve->Quantify

Caption: Workflow for HPLC-UV quantitative analysis.

Detailed Protocol: HPLC-UV
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v). A typical starting gradient would be 60:40. Isocratic elution is preferred for simplicity if separation is adequate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Dilute it with the mobile phase to bring the expected analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Analysis and Quantification:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample(s).

    • Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

Trustworthiness: A Self-Validating System

To ensure the reliability of this method, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Key parameters include:

  • Specificity: Demonstrated by injecting a placebo (reaction mixture without the analyte) and showing no interfering peaks at the retention time of this compound.

  • Linearity: Assessed from the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by spiking the reaction mixture with known amounts of the analyte and calculating the percent recovery. Typical acceptance criteria are 98-102%.[3]

  • Precision: Evaluated as repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should typically be ≤ 2%.[4]

  • Robustness: Small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) should not significantly affect the results.[5]

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC is a powerful alternative, particularly suitable if the analyte and other components of the reaction mixture are volatile and thermally stable. Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, as it identifies compounds based on both their retention time and their unique mass fragmentation patterns.

Causality Behind Experimental Choices

This compound (MW: 210.19 g/mol ) is sufficiently volatile for GC analysis.[6] A non-polar capillary column (e.g., DB-5ms) is selected based on the principle of "like dissolves like," where the analyte's aromatic structure will interact well with the phenyl-substituted polysiloxane stationary phase. A temperature gradient program is employed to ensure that components with different boiling points are effectively separated and elute as sharp peaks. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode is the cornerstone of this method's trustworthiness. By monitoring only specific, characteristic ions of the analyte, we can filter out the noise from the sample matrix, achieving unparalleled specificity and low detection limits.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Extraction 2. Liquid-Liquid Extraction (optional) Sample->Extraction Dilution 3. Dilute with Solvent (e.g., Ethyl Acetate) Extraction->Dilution Inject 5. Inject into GC-MS System Dilution->Inject Standards 4. Prepare Calibration Standards CalCurve 10. Generate Calibration Curve Standards->CalCurve Separate 6. Temperature Program Separation Inject->Separate Ionize 7. Electron Ionization (EI) Separate->Ionize Detect 8. Mass Detection (SIM Mode) Ionize->Detect Integrate 9. Integrate Ion Chromatogram Detect->Integrate Quantify 11. Calculate Concentration Integrate->Quantify CalCurve->Quantify

Caption: Workflow for GC-MS quantitative analysis.

Detailed Protocol: GC-MS
  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would need to be determined by injecting a standard in full scan mode (e.g., m/z 210, 182, 164, 134).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.

    • Calibration Standards: Prepare a series of standards by serial dilution of the stock solution in ethyl acetate.

    • Sample Preparation: Dilute an aliquot of the reaction mixture with ethyl acetate. If the matrix is complex or non-volatile, a liquid-liquid extraction may be necessary. For instance, dilute the reaction mixture in water, adjust pH if needed, and extract with ethyl acetate. The organic layer is then analyzed.

  • Analysis and Quantification:

    • Inject the standards to generate a calibration curve based on the peak area of the primary quantifier ion.

    • Inject the prepared sample(s).

    • Quantify the analyte using the calibration curve. The presence of qualifier ions at the correct ratio provides identity confirmation.

Trustworthiness: A Self-Validating System

Similar to HPLC, the GC-MS method must be validated according to ICH guidelines.[1][2][3][4][5] The use of MS detection inherently enhances specificity. The ratio of quantifier to qualifier ions should remain constant across standards and samples, providing an additional layer of identity confirmation and system suitability.

Comparative Guide: HPLC-UV vs. GC-MS

Choosing the right technology depends on the specific needs of the analysis, available equipment, and the nature of the reaction matrix.

Decision-Making Framework

Decision_Tree Start Start: Need to quantify This compound Thermal_Stability Are all matrix components volatile & thermally stable? Start->Thermal_Stability MS_Needed Is ultra-high specificity required? Thermal_Stability->MS_Needed Yes Consider_HPLC Consider HPLC-UV to avoid degradation of other components Thermal_Stability->Consider_HPLC No HPLC_Path HPLC-UV is the preferred method. (Robust, versatile) MS_Needed->HPLC_Path No GC_Path GC-MS is the superior method. (High specificity) MS_Needed->GC_Path Yes Consider_HPLC->HPLC_Path

Caption: Decision tree for selecting an analytical method.

Performance and Application Data Summary
FeatureHPLC-UVGC-MSRationale & Insights
Specificity Good to ExcellentSuperiorUV detection relies on chromophores, which can overlap. MS provides structural confirmation via fragmentation patterns, offering higher confidence in peak identity.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL)MS detectors, especially in SIM mode, are inherently more sensitive than UV detectors.
Sample Throughput HigherLowerTypical HPLC run times are shorter (5-15 min). GC methods often have longer run times due to the oven ramp and cooling cycle.
Sample Preparation Simpler (often "Dilute and Shoot")Can be more complex (may require extraction or derivatization for some matrices).HPLC is more tolerant of non-volatile salts and matrix components. GC requires clean, volatile samples to avoid column and source contamination.
Instrumentation Cost LowerHigherA standard HPLC-UV system is more accessible and has lower maintenance costs than a GC-MS system.
Robustness HighHighBoth are very robust techniques when methods are properly developed and validated.
Ideal Application Routine QC, reaction monitoring where major components are known.Trace-level impurity analysis, complex matrices, structural confirmation.HPLC-UV is a workhorse for assays. GC-MS excels when absolute certainty of identification is required or when analyzing for trace components.
Example Validation Data Summary
Validation ParameterHPLC-UVGC-MSICH Guideline Target[3][4]
Linearity (r²) > 0.9992> 0.9995> 0.999
Accuracy (% Recovery) 99.1% - 101.5%98.8% - 101.2%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.8%≤ 2%
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 µg/mLDependent on analytical need

Conclusion

Both HPLC-UV and GC-MS are powerful, validatable techniques for the quantitative analysis of this compound in reaction mixtures.

  • HPLC-UV stands out as a robust, accessible, and high-throughput method, making it ideal for routine process monitoring and quality control environments where the primary components are well-characterized. Its simplicity in sample preparation is a significant advantage.

  • GC-MS offers unparalleled specificity and sensitivity. It should be the method of choice when dealing with highly complex matrices, when trace-level quantification is necessary, or when unequivocal identification of the analyte is critical to avoid reporting false positives from co-eluting impurities.

The ultimate decision should be guided by a thorough risk assessment based on the intended purpose of the analysis, the complexity of the reaction matrix, and the available resources, all grounded in a comprehensive method validation to ensure data integrity.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Weiss, M., et al. (n.d.). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18315537, this compound.

Sources

A Researcher's Guide to Confirming the Identity and Purity of Ethyl 3-amino-2-nitrobenzoate from Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of biological assays, and the safety of a potential therapeutic all hinge on the quality of the chemical building blocks. Ethyl 3-amino-2-nitrobenzoate, a key intermediate in the synthesis of various heterocyclic compounds, is no exception. While readily available from a multitude of commercial suppliers, the onus is on the end-user to verify its identity and purity. This guide provides a comprehensive framework for this critical validation process, blending established analytical techniques with practical, field-proven insights.

The Imperative of Verification: Why Scrutinize a Commercial Reagent?

The assumption that a label accurately reflects the contents of a reagent bottle is a risk that no rigorous scientific endeavor can afford. Impurities, isomeric contaminants, and residual starting materials can have profound and often unforeseen consequences. In the context of this compound, these can range from altered reaction kinetics and reduced yields to the formation of difficult-to-remove byproducts that can complicate downstream processing and purification.

A Certificate of Analysis (CoA) provided by the supplier is the first point of reference, offering batch-specific information on identity and purity.[1] However, it is crucial to view the CoA as a starting point for verification, not the final word. Independent analysis in the receiving laboratory is a cornerstone of robust quality control.

Unraveling the Molecular Identity: A Multi-Pronged Analytical Approach

A combination of spectroscopic and chromatographic techniques provides the most comprehensive picture of a sample's identity and purity. For this compound, a compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , the following methods are indispensable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR are unparalleled in their ability to provide detailed structural information. For this compound, the expected NMR spectra would be as follows (predicted based on known spectral data of its isomer, ethyl 2-amino-3-nitrobenzoate, and general principles of NMR spectroscopy):

¹H NMR (400 MHz, CDCl₃):

  • δ 7.6-7.8 (m, 2H): Aromatic protons.

  • δ 6.8-7.0 (m, 1H): Aromatic proton.

  • δ 5.9 (br s, 2H): Amine (-NH₂) protons.

  • δ 4.37 (q, J = 7.1 Hz, 2H): Methylene (-CH₂) protons of the ethyl ester.

  • δ 1.40 (t, J = 7.1 Hz, 3H): Methyl (-CH₃) protons of the ethyl ester.[1][3]

¹³C NMR (100 MHz, CDCl₃):

  • δ ~166: Carbonyl carbon of the ester.

  • δ ~150, ~140, ~130, ~120, ~118, ~115: Aromatic carbons.

  • δ ~61: Methylene carbon of the ethyl ester.

  • δ ~14: Methyl carbon of the ethyl ester.

Any significant deviation from these predicted shifts, or the appearance of additional peaks, should be a red flag, indicating the presence of impurities or an incorrect isomer.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary method for quantifying the purity of a sample and detecting the presence of impurities. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and isomers.

A typical HPLC method for this compound would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Coupling HPLC with a mass spectrometer (HPLC-MS) provides an additional layer of confirmation. The mass spectrometer will detect the molecular ion of the compound, which for this compound should be at an m/z (mass-to-charge ratio) of 211.07 [M+H]⁺ in positive ion mode. This provides definitive confirmation of the molecular weight.

Predicting and Identifying Potential Impurities

A thorough understanding of the likely synthetic route for this compound is key to predicting potential impurities. A plausible synthesis involves the nitration of ethyl 3-aminobenzoate.

Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate This compound This compound Ethyl 3-aminobenzoate->this compound HNO₃, H₂SO₄ Ethyl 3-amino-4-nitrobenzoate Ethyl 3-amino-4-nitrobenzoate Ethyl 3-aminobenzoate->Ethyl 3-amino-4-nitrobenzoate Isomeric byproduct Ethyl 3-amino-6-nitrobenzoate Ethyl 3-amino-6-nitrobenzoate Ethyl 3-aminobenzoate->Ethyl 3-amino-6-nitrobenzoate Isomeric byproduct 3-Aminobenzoic acid 3-Aminobenzoic acid (unreacted starting material) Ethyl 3-aminobenzoate->3-Aminobenzoic acid from hydrolysis cluster_0 Sample Reception and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Decision and Documentation Receive Samples Receive Samples Review CoA Review CoA Receive Samples->Review CoA Visual Inspection Visual Inspection Review CoA->Visual Inspection NMR Spectroscopy (¹H and ¹³C) NMR Spectroscopy (¹H and ¹³C) Visual Inspection->NMR Spectroscopy (¹H and ¹³C) HPLC-UV Analysis HPLC-UV Analysis NMR Spectroscopy (¹H and ¹³C)->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Compare NMR to Standard Compare NMR to Standard LC-MS Analysis->Compare NMR to Standard Quantify Purity by HPLC Quantify Purity by HPLC Compare NMR to Standard->Quantify Purity by HPLC Identify Impurities by LC-MS Identify Impurities by LC-MS Quantify Purity by HPLC->Identify Impurities by LC-MS Compare Data Across Suppliers Compare Data Across Suppliers Identify Impurities by LC-MS->Compare Data Across Suppliers Accept or Reject Batch Accept or Reject Batch Compare Data Across Suppliers->Accept or Reject Batch Document All Findings Document All Findings Accept or Reject Batch->Document All Findings

Caption: Experimental workflow for validating commercial samples.

Experimental Protocols

1. Quantitative NMR (qNMR) Sample Preparation

  • Accurately weigh approximately 10-15 mg of a high-purity, stable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial.

  • Accurately weigh approximately 20-30 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

2. HPLC-UV and LC-MS Sample Preparation

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: A Comparative Table

The following table provides a template for comparing data from different commercial sources.

Parameter Supplier A (Batch 1) Supplier B (Batch 1) In-house Reference Standard
Appearance Yellow crystalline solidOff-white powderLight yellow crystals
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Purity by HPLC (%) 98.596.299.5
Impurity 1 (Area %) 0.8 (Ethyl 3-amino-4-nitrobenzoate)1.5 (Ethyl 3-amino-4-nitrobenzoate)<0.1
Impurity 2 (Area %) 0.3 (Unidentified)0.9 (Ethyl 3-aminobenzoate)<0.1
Molecular Ion (m/z) 211.07211.07211.07
CoA Purity (%) 99.098.0N/A

Conclusion: An Evidence-Based Approach to Quality Assurance

Confirming the identity and purity of commercial reagents like this compound is not a perfunctory task but a critical step in ensuring the integrity and reproducibility of research. By employing a multi-technique analytical approach and systematically comparing the data against a well-characterized in-house standard, researchers can proceed with confidence in the quality of their starting materials. This diligence at the outset can save invaluable time and resources, and ultimately contributes to the robustness and reliability of the scientific endeavor.

References

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • U.S. Food and Drug Administration. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Spectroscopy Online. (2022). A Practical Guide to Quantitative NMR (qNMR).
  • Agilent Technologies. (2017). Amino Acid Analysis using HPLC and UHPLC.
  • European Medicines Agency. (2023). Guideline on specifications: test procedures and acceptance criteria for new active pharmaceutical ingredients and new finished pharmaceutical products: chemical substances.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-amino-2-nitrobenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials. For researchers and process chemists, selecting a synthetic route that balances yield, purity, safety, and cost is paramount. This guide provides an in-depth comparative analysis of the two most viable synthetic pathways to this compound: a multi-step synthesis commencing from 3-nitrophthalic acid via a Curtius rearrangement, and a more direct Fischer esterification of 2-amino-3-nitrobenzoic acid. By evaluating experimental data, reagent costs, and process complexity, this document aims to equip drug development professionals with the critical insights needed to select the optimal protocol for their specific laboratory or manufacturing context.

Introduction: The Significance of this compound

This compound (CAS No: 193014-01-6) is a key building block in organic synthesis.[1][2] Its bifunctional nature, featuring both an amine and a nitro group on a benzoate backbone, makes it a versatile precursor for the construction of complex heterocyclic systems. Notably, it is an important intermediate in the synthesis of various pharmacologically active molecules.[1] The efficiency, scalability, and economic viability of its synthesis are therefore critical factors for any research and development program that relies on this intermediate. This guide will dissect two primary synthetic strategies, providing a head-to-head comparison to inform your process development decisions.

Synthetic Strategies: Two Divergent Pathways

The synthesis of this compound can be approached from two distinct starting points, each with its own set of chemical transformations and associated challenges.

  • Protocol A: Multi-step Synthesis from 3-Nitrophthalic Acid. This bottom-up approach begins with a common and relatively inexpensive bulk chemical. The synthesis involves a sequence of mono-esterification, conversion to an acyl chloride, and a Curtius rearrangement to install the amine group.

  • Protocol B: Direct Fischer Esterification from 2-Amino-3-nitrobenzoic Acid. This is a more convergent approach, relying on a single-step esterification of a starting material that already contains the required amino and nitro functionalities. The feasibility of this route is heavily dependent on the commercial availability and cost of the aminonitrobenzoic acid precursor.

The following sections will provide detailed experimental protocols and a critical evaluation of each pathway.

Protocol A: Synthesis via Curtius Rearrangement

This pathway, adapted from established industrial methods, builds the target molecule from 3-nitrophthalic acid in three main stages. It offers high overall yields but requires handling of hazardous reagents.

Rationale and Strategy

The core of this strategy is the selective transformation of one of the two carboxylic acid groups of 3-nitrophthalic acid. The first is converted to an ethyl ester, while the second is transformed into an amine via the Curtius rearrangement. This sequence is logical as it uses a robust and high-yielding rearrangement reaction to introduce the amine group regiospecifically.

Detailed Experimental Protocol

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • To a 1-liter round-bottom flask, add 500 mL of absolute ethanol, 90 g of 3-nitrophthalic acid, and slowly add 50 mL of concentrated sulfuric acid with cooling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography (LC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product, ethyl 2-carboxy-3-nitrobenzoate.

  • Collect the crystalline product by vacuum filtration and dry. An expected yield of approximately 81.5 g with a purity of >99% can be achieved.

Step 2: Acyl Chloride Formation

  • In a well-ventilated fume hood, suspend the 81.5 g of dried mono-ester from Step 1 in 200 mL of chloroform.

  • Slowly add 45 g (approx. 27.5 mL) of thionyl chloride to the suspension.

  • Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution and dissolution of solids).

  • Cool the mixture to room temperature. The resulting solution of the acid chloride is used directly in the next step.

Step 3: Curtius Rearrangement and Hydrolysis

  • CAUTION: This step involves sodium azide, which is highly toxic and explosive. Handle with extreme care and appropriate personal protective equipment (PPE).

  • To the cooled chloroform solution of the acid chloride, carefully add 30 g of sodium azide in portions, maintaining the temperature at or below room temperature.

  • Stir the mixture until the acyl chloride is fully converted to the acyl azide, as monitored by LC or IR spectroscopy.

  • The Curtius rearrangement is typically effected by carefully heating the acyl azide solution. The rearrangement produces an isocyanate, which is then hydrolyzed in situ or in a subsequent step with water to yield the final product, this compound.

  • After reaction completion, the product is isolated through extraction and purified by crystallization.

Mechanistic Insights & Critical Parameters
  • Esterification: This is a classic acid-catalyzed Fischer esterification. Concentrated sulfuric acid serves both as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, and as a dehydrating agent, shifting the equilibrium towards the product.

  • Acyl Chloride Formation: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, releasing gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

  • Curtius Rearrangement: This powerful reaction converts an acyl azide into an isocyanate with the loss of nitrogen gas. The isocyanate is a key intermediate that can be trapped with various nucleophiles. In this protocol, subsequent hydrolysis leads to the desired amine. The reaction is thermally induced and must be controlled carefully to avoid runaway reactions.

Safety Considerations

This protocol involves several hazardous materials. Thionyl chloride is corrosive and reacts violently with water. Sodium azide is acutely toxic and can form explosive heavy metal azides. All steps must be performed in a certified chemical fume hood with appropriate PPE, including safety glasses, lab coat, and gloves.

Protocol B: Direct Fischer Esterification

This approach is significantly shorter, involving only a single chemical transformation. Its cost-effectiveness hinges almost entirely on the price of the starting material, 2-amino-3-nitrobenzoic acid.

Rationale and Strategy

When the starting material is readily available, a direct Fischer esterification is the most straightforward method to synthesize an ester. This protocol leverages the well-understood acid-catalyzed reaction between a carboxylic acid and an alcohol.

Detailed Experimental Protocol
  • In a 500 mL round-bottom flask, suspend 50 g of 2-amino-3-nitrobenzoic acid in 250 mL of absolute ethanol.

  • Add a magnetic stir bar and stir the mixture.

  • Carefully and slowly add 10 mL of concentrated sulfuric acid to the stirred suspension. The amine group will be protonated, forming the ammonium sulfate salt, which may precipitate.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction proceeds. Monitor reaction completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of ice water.

  • Neutralize the mixture by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 8. Carbon dioxide gas will evolve.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the final product.

Mechanistic Insights & Critical Parameters

The mechanism is a standard Fischer esterification. A key consideration here is the presence of the basic amino group. Stoichiometric amounts of acid are often required because the acid catalyst will be consumed by protonating the amine, rendering it inactive as a catalyst. Heating is essential to drive the reversible reaction towards the product side. The workup with sodium carbonate is crucial to deprotonate the ammonium salt of the ester, causing the neutral, water-insoluble product to precipitate for easy isolation.

Safety Considerations

This protocol is significantly safer than Protocol A. The primary hazards are associated with the use of concentrated sulfuric acid, which is highly corrosive. Standard laboratory PPE is required.

Comparative Analysis

Performance Metrics
ParameterProtocol A (from 3-Nitrophthalic Acid)Protocol B (from 2-Amino-3-nitrobenzoic Acid)
Starting Material 3-Nitrophthalic Acid2-Amino-3-nitrobenzoic Acid
Number of Steps 31
Overall Yield High (Reported up to 95% for the acid)Good to Excellent (>85% reported for similar esterifications)
Purity High (>99% achievable with crystallization)High (>97% achievable with crystallization)[3]
Reaction Time Multi-day process~8-10 hours
Key Reagents H₂SO₄, Ethanol, Thionyl Chloride, Sodium AzideH₂SO₄, Ethanol, Na₂CO₃
Safety Profile High Hazard (Toxic, Explosive Reagents)Moderate Hazard (Corrosive Acid)
Cost-Effectiveness Analysis

To provide a practical comparison, the following analysis is based on approximate bulk chemical prices, which are subject to market fluctuations.

ReagentProtocol A (per 100g product)Protocol B (per 100g product)Approx. Cost (USD/kg)Cost Contribution (A)Cost Contribution (B)
3-Nitrophthalic Acid~110 g-$10 - $15[4][5]$1.10 - $1.65-
2-Amino-3-nitrobenzoic Acid-~90 g$50 - $60[6][7]-$4.50 - $5.40
Thionyl Chloride~50 g-$75 - $193[8]$3.75 - $9.65-
Sodium Azide~35 g-$215 - $260[9][10]$7.53 - $9.10-
Concentrated H₂SO₄~55 g~10 g~$5 - $10[11][12]~$0.28~$0.05
Estimated Raw Material Cost $12.66 - $20.68 $4.55 - $5.45

Note: Costs are estimates for illustrative purposes and do not include solvents, labor, or waste disposal.

Analysis: Despite being a single step, the high cost of the starting material, 2-amino-3-nitrobenzoic acid, makes Protocol B's raw material cost significantly higher at a lab scale. However, for industrial scale, the price of 2-amino-3-nitrobenzoic acid might be lower. Protocol A, while involving more steps and hazardous reagents, starts from a much cheaper precursor, potentially making it more cost-effective for large-scale production where the additional processing costs can be absorbed.

Workflow Visualization

The distinct workflows of each protocol are illustrated below.

Protocol_A cluster_0 Protocol A: Curtius Rearrangement Route A 3-Nitrophthalic Acid B Ethyl 2-carboxy- 3-nitrobenzoate A->B  Ethanol, H₂SO₄ (cat.) C Acyl Chloride Intermediate B->C  Thionyl Chloride D Ethyl 3-amino- 2-nitrobenzoate C->D  1. NaN₃  2. Heat/H₂O

Caption: Workflow for Protocol A starting from 3-Nitrophthalic Acid.

Protocol_B cluster_1 Protocol B: Direct Esterification Route X 2-Amino-3-nitro- benzoic Acid Y Ethyl 3-amino- 2-nitrobenzoate X->Y  Ethanol, H₂SO₄ (reflux)

Sources

Cross-referencing experimental data of Ethyl 3-amino-2-nitrobenzoate with literature values

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-2-nitrobenzoate

A Comparative Approach to Validating an Under-Characterized Synthetic Intermediate

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. As a researcher in drug development or materials science, you are likely aware that substituted nitroaromatic compounds are pivotal building blocks. However, a significant challenge arises when key intermediates, such as the titular compound, lack extensive published data. This guide addresses this data gap head-on.

Instead of merely presenting a protocol, we will delve into the causality behind the experimental design. We will establish a self-validating workflow that cross-references empirical data with the known properties of closely related isomers. This comparative methodology ensures a high degree of confidence in the final product's identity and purity, a cornerstone of scientific integrity.

The Challenge: A Scarcity of Literature Data

Conversely, its isomer, Ethyl 2-amino-3-nitrobenzoate (CAS: 61063-11-4), is well-characterized. This discrepancy presents both a challenge and an opportunity. By using the data from this well-documented isomer as a benchmark, we can predict, rationalize, and ultimately validate our experimental findings for the 3-amino-2-nitro variant.

Comparative Data of Key Isomers and Precursors

To establish a baseline for our experimental work, we must first examine the known properties of related compounds. The following table summarizes key physical data from the literature. This information is invaluable for tasks such as monitoring reaction progress via thin-layer chromatography (TLC) and predicting the physical state of our target compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 2-amino-3-nitrobenzoate 61063-11-4C₉H₁₀N₂O₄210.19108[4][5][6]350.6 (at 760 mmHg)[5][6]
Ethyl 3-nitrobenzoate 618-98-4C₉H₉NO₄195.1741-47[7][8]297-298[7][8]
Ethyl 3-aminobenzoate 582-33-2C₉H₁₁NO₂165.1936-39294
This compound 193014-01-6C₉H₁₀N₂O₄210.19[1][2]Data not availableData not available

Proposed Experimental Workflow: Synthesis and Validation

The following sections detail a robust workflow for producing and validating this compound. The logic is to first synthesize the compound, then purify it, and finally confirm its identity through a suite of analytical techniques, constantly comparing the results to what we can logically infer from the data in the table above.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation Synthesis Step 1: Nitration of Ethyl 3-aminobenzoate Workup Step 2: Aqueous Workup & Extraction Synthesis->Workup Purification Step 3: Column Chromatography Workup->Purification MP Melting Point Purification->MP NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validated_Product Validated Product: This compound MP->Validated_Product NMR->Validated_Product IR->Validated_Product MS->Validated_Product

Caption: High-level experimental workflow for synthesis and validation.

Part 1: Synthesis via Electrophilic Nitration

The most direct route to this compound is the electrophilic nitration of Ethyl 3-aminobenzoate. The amino group is a strong activating, ortho-, para-director. Therefore, the incoming nitro group is expected to add at the ortho position (C2 or C4) or the para position (C6). We will exploit controlled conditions to favor the desired C2 nitration.

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 3-aminobenzoate (1 eq.) in concentrated sulfuric acid at -5 to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq.) dropwise to concentrated sulfuric acid (2 vol. relative to nitric acid) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of Ethyl 3-aminobenzoate over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The controlled temperature is critical to minimize side reactions and dinitration.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction's progress using TLC, comparing it to the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification by Column Chromatography

The crude product will likely contain a mixture of regioisomers. Column chromatography is essential for isolating the desired 3-amino-2-nitro isomer.

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified this compound, likely as a yellow solid.[6]

Part 3: Structural Characterization and Validation

This is the most critical phase, where we confirm the identity and purity of the isolated compound.

G Exp_Data Experimental Data (Synthesized Product) Comparison Comparative Analysis Exp_Data->Comparison Lit_Data_A Literature Data (Ethyl 2-amino-3-nitrobenzoate) Lit_Data_A->Comparison Lit_Data_B Literature Data (Ethyl 3-nitrobenzoate) Lit_Data_B->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Logical diagram for structural validation via comparative analysis.

A. Melting Point Determination:

  • Procedure: Measure the melting point of the purified solid using a standard melting point apparatus.

  • Expected Outcome: A sharp melting point range (e.g., within 1-2 °C) indicates high purity. While the exact value is unknown, we can infer it will be a stable solid, likely with a melting point above 100 °C, similar to its well-characterized isomer (m.p. 108 °C).[4][6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR is the most powerful tool for determining the precise substitution pattern on the benzene ring, which is the key differentiator between our target and its isomers.

  • ¹H NMR (400 MHz, CDCl₃):

    • Ethyl Group: Expect a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). This pattern is characteristic of an ethyl ester.[4]

    • Amino Group: A broad singlet for the -NH₂ protons, likely around 5-6 ppm.

    • Aromatic Protons: This is the diagnostic region. For a 1,2,3-substituted ring, we expect three distinct aromatic protons. The proton at C5 will be a triplet (or dd) coupled to both H4 and H6. The protons at C4 and C6 will be doublets of doublets. This complex splitting pattern is a fingerprint for this specific isomer and will be markedly different from the pattern for Ethyl 2-amino-3-nitrobenzoate.[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Ethyl Group: Two signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

    • Ester Carbonyl: A signal around 165 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. Comparing the experimental spectrum to predicted spectra and the spectra of known isomers will be crucial for assignment.[9][10]

C. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy will confirm the presence of the key functional groups.

  • Procedure: Acquire a spectrum of the solid product (e.g., using a KBr pellet or ATR).

  • Expected Absorptions:

    • N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.

    • N-O Stretch (Nitro): Two strong peaks, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.[11][12]

D. Mass Spectrometry (MS):

  • Rationale: MS will confirm the molecular weight of the compound.

  • Procedure: Use a technique like Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Outcome: The primary result should be the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺). For C₉H₁₀N₂O₄, the expected exact mass is 210.0641 Da.[1] Observing this mass provides strong evidence that the compound has the correct molecular formula.

By systematically generating and analyzing this suite of data, and by constantly cross-referencing with the known values of related compounds, a researcher can achieve a high-confidence validation of this compound. This rigorous approach not only ensures the quality of this specific intermediate but also establishes a reliable foundation for its use in subsequent, more complex syntheses.

References

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka.
  • PubChem. This compound | C9H10N2O4 | CID 18315537.
  • PubChem. Ethyl 3-[(2-nitrobenzoyl)amino]benzoate | C16H14N2O5 | CID 884911.
  • The Royal Society of Chemistry. Supporting information.
  • Stenutz. ethyl 3-nitrobenzoate.
  • National Institute of Standards and Technology. Ethyl 3-nitrobenzoate - the NIST WebBook.
  • National Institute of Standards and Technology. Ethyl 3-nitrobenzoate - the NIST WebBook.
  • Analytical Standard Solutions (A2S). Ethyl-3-amino-2-nitrobenzoate.
  • Suzhou Unite Pharmtech Co., Ltd. This compound.

Sources

A Comparative Guide to the Isomeric Purity Assessment of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

Ethyl 3-amino-2-nitrobenzoate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with many substituted benzene ring structures, its synthesis is susceptible to the formation of positional isomers. These isomers, while having the same molecular formula (C₉H₁₀N₂O₄) and weight (210.19 g/mol ), can exhibit different chemical reactivity and potentially lead to the formation of undesired, and possibly toxic, impurities in the final API.[1][2] Therefore, the rigorous assessment and control of isomeric purity are not merely a matter of quality control but a fundamental aspect of drug safety and efficacy.

This guide provides a comparative analysis of various analytical techniques for the robust assessment of the isomeric purity of this compound. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

Understanding the Isomeric Landscape

The synthesis of this compound can potentially yield several positional isomers. The most probable isomeric impurities arise from the alternative positioning of the amino and nitro groups on the ethyl benzoate backbone. The primary isomers of concern are:

  • This compound (The Target Analyte)

  • Ethyl 2-amino-3-nitrobenzoate

  • Ethyl 4-amino-3-nitrobenzoate

  • Ethyl 5-amino-2-nitrobenzoate

  • Ethyl 2-amino-5-nitrobenzoate

  • Ethyl 4-amino-2-nitrobenzoate

The structural similarities of these isomers pose a significant analytical challenge, necessitating high-resolution separation and detection techniques.[3]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary choice for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] For the separation of positional isomers of aminonitrobenzoates, reversed-phase HPLC is the most effective approach.

Causality Behind Experimental Choices

The selection of the stationary phase and mobile phase is critical for achieving the desired separation. A C18 column is a good starting point due to its hydrophobicity, which allows for the retention of the aromatic analytes. The key to separating these closely related isomers lies in exploiting the subtle differences in their polarity and π-π interactions with the stationary phase. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to fine-tune the retention and resolution of the isomers.[6][7]

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the development and validation of an HPLC method for the isomeric purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high efficiency.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Column HPLC->Column Detector UV-Vis/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Isomeric Purity Calculation Integration->Purity

Caption: HPLC workflow for isomeric purity assessment.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. While the aminonitrobenzoate esters are not extremely volatile, GC-MS can be an excellent orthogonal technique to HPLC, especially for identifying and quantifying trace-level impurities.[11][12]

Causality Behind Experimental Choices

The choice of a suitable GC column is paramount for separating the isomers. A mid-polarity column, such as one with a phenyl-arylene stationary phase, can provide the necessary selectivity based on differences in boiling points and interactions with the stationary phase. Derivatization with an agent like pentafluoropropionic anhydride (PFPA) can improve the volatility and chromatographic behavior of the analytes, leading to better peak shapes and resolution.[11] Mass spectrometry provides definitive identification based on the fragmentation patterns of the isomers, which may show subtle but reproducible differences.

Experimental Protocol: A Starting Point for Method Development

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injection Mode: Split (e.g., 20:1)

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of pentafluoropropionic anhydride (PFPA) and heat at 60 °C for 30 minutes.

  • Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in ethyl acetate for injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatize Derivatization (optional) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve GCMS GC-MS System Dissolve->GCMS Inject Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Data Acquisition MassSpectra Mass Spectra TIC->MassSpectra Identification Isomer Identification MassSpectra->Identification

Caption: GC-MS workflow for isomer identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be used to definitively distinguish between isomers.[13][14][15] While not typically used for routine purity quantification due to lower sensitivity compared to chromatographic methods, it is invaluable for the definitive identification of the main component and any isolated impurities. Both ¹H and ¹³C NMR provide a wealth of information.

Causality Behind Experimental Choices

The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly sensitive to the substitution pattern on the benzene ring.[16] Each isomer will exhibit a unique set of signals in the aromatic region, allowing for their differentiation. For instance, the number of signals, their chemical shifts, and the coupling constants (J-values) will be distinct for each isomer. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of all proton and carbon signals.

Experimental Protocol: Structural Verification

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

3. Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (COSY, HSQC) spectra.

4. Data Analysis:

  • Analyze the chemical shifts, integration, and coupling patterns to assign the structure.

  • Compare the obtained spectra with reference spectra or with predicted spectra for the different isomers.

NMR_Logic Isomer1 Isomer A Signals Number of Signals Isomer1->Signals Unique Shifts Chemical Shifts Isomer1->Shifts Unique Coupling Coupling Patterns Isomer1->Coupling Unique Isomer2 Isomer B Isomer2->Signals Isomer2->Shifts Isomer2->Coupling Isomer3 Isomer C Isomer3->Signals Isomer3->Shifts Isomer3->Coupling

Caption: Logic for distinguishing isomers by NMR.

Comparative Analysis of Analytical Techniques

FeatureHPLCGC-MSNMR Spectroscopy
Primary Application Quantitative purity assessmentIdentification & quantification of volatile impuritiesUnambiguous structural identification
Separation Principle Differential partitioning between mobile and stationary phasesDifferential partitioning in the gas phase and mass-to-charge ratioNuclear spin properties in a magnetic field
Sensitivity High (ng to pg level)Very High (pg to fg level)Lower (mg to µg level)
Resolution Excellent for positional isomersGood to excellent, may require derivatizationNot a separation technique
Sample Throughput HighModerateLow
Key Advantages Robust, reproducible, versatile, widely availableHigh sensitivity and specificity, excellent for trace analysisProvides definitive structural information
Key Limitations May require method development for new analytesLimited to thermally stable and volatile compoundsLower sensitivity, not ideal for routine quantification

Conclusion and Recommendations

For the comprehensive isomeric purity assessment of this compound, a multi-faceted approach is recommended.

  • Routine Quality Control: HPLC is the method of choice for routine analysis due to its high resolution, robustness, and suitability for quantification. A well-validated reversed-phase HPLC method can effectively separate and quantify the target compound from its positional isomers.

  • Orthogonal Confirmation and Trace Analysis: GC-MS serves as an excellent orthogonal technique to confirm the purity profile obtained by HPLC. It is particularly valuable for the detection and identification of any unexpected volatile or semi-volatile impurities that may not be observed by HPLC.

  • Reference Standard Characterization and Impurity Identification: NMR Spectroscopy is indispensable for the initial characterization of the reference standard of this compound and for the definitive structural elucidation of any unknown impurities that are isolated.

By employing these techniques in a complementary manner, researchers and drug development professionals can ensure the isomeric purity of this compound, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical products.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. [Link]
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. [Link]
  • Steps for HPLC Method Valid
  • Separation of ortho-, meta-, para-Nitroaniline. (n.d.). KNAUER. [Link]
  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. (2024). Der Pharma Chemica. [Link]
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Ethyl 3-amino-2-nitrobenzo
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque, Inc. [Link]
  • ethyl 3-nitrobenzo
  • Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Chiral Columns. (2025).
  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]
  • Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. (2025).
  • Separation of banned amine isomers in relation to German Ban on azo dyes by derivatization on GC-MS. (2025).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
  • Chiral Drug Separ
  • Separation of p-aminobenzoic acid derivatives by paper chromatography. (n.d.). PubMed Central. [Link]
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek. [Link]
  • Exercise 16.21 - Using 1H-NMR Spectroscopy to Distinguish between Compounds. (2021). YouTube. [Link]
  • How can we distinguish between these molecules using #NMR. (2024). YouTube. [Link]
  • This compound. (n.d.). Suzhou Unite Pharmtech Co.,Ltd. [Link]
  • Isomers identificaion by mass. (2008).
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of inform
  • Production of 2-amino-3-nitrobenzoic acid. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical reagents we use, from initial handling to final disposal. Ethyl 3-amino-2-nitrobenzoate, a compound featuring both an aromatic amine and a nitro functional group, requires careful consideration due to its potential hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and regulatory compliance.

Hazard Characterization: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound's structure presents a dual-hazard profile stemming from its primary functional groups:

  • Aromatic Amines: This class of compounds is known for its potential toxicity, with many being readily absorbed through the skin.[1] The Occupational Safety and Health Administration (OSHA) highlights that aromatic amines can pose significant health risks, necessitating robust handling protocols.[2]

  • Nitro Compounds: Aromatic nitro compounds can be toxic and may have energetic properties. The Environmental Protection Agency (EPA) regulates many nitroaromatic compounds as hazardous substances due to their potential environmental and health impacts.[3][4]

Based on this profile, this compound must be treated as hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), improper disposal can lead to significant environmental contamination and legal penalties.[5] Therefore, disposal via standard laboratory drains or in the regular trash is strictly prohibited.[6]

Table 1: Hazard Profile Summary for Amino-Nitro Aromatic Compounds

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[7][8][9]

P264: Wash skin thoroughly after handling.[10] P280: Wear protective gloves/eye protection.[9][10]
Eye Irritation Causes serious eye irritation.[7][8][9]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]
Target Organ Toxicity May cause respiratory irritation.[7][8][9]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] P271: Use only outdoors or in a well-ventilated area.[9][10]

The Core Disposal Workflow: From Benchtop to Pickup

The guiding principle for chemical waste is that it must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12] This ensures that waste is managed by trained laboratory personnel and minimizes the risk of improper mixing or accidental release. The entire process is a self-validating system designed to ensure safety and compliance.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination A Waste Generated (Unused Reagent, Contaminated Materials) B Characterize as Hazardous Waste A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Properly Label Container 'Hazardous Waste' + Contents C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Keep Container Closed E->F Ongoing G Request Waste Pickup (When Container is Full or per Schedule) E->G Step 5 H Final Disposal (Licensed Facility) G->H

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol

1. Waste Segregation and Container Selection:

  • Causality: The first rule of waste management is to prevent unintended reactions.[6][12] this compound, as an amine, is incompatible with strong oxidizing agents.[8][13]

  • Protocol:

    • Designate a specific waste stream for this compound or compatible amino-nitro compounds. Do not mix with oxidizers, strong acids, or strong bases.[8][11]

    • Select a waste container that is in good condition, free of damage, and has a secure, leak-proof screw cap.[5][6]

    • The container material must be chemically compatible. A glass bottle or a high-density polyethylene (HDPE) container is appropriate.[6]

    • For liquid waste, the container must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[6][12]

2. Labeling the Waste Container:

  • Causality: Accurate labeling is a critical safety and regulatory requirement. It informs personnel of the container's contents and hazards and is required for legal transport and disposal.

  • Protocol:

    • Affix a hazardous waste label to the container before adding any waste.[6]

    • The label must include the words "Hazardous Waste" .[11]

    • List all chemical constituents by their full chemical name (no abbreviations) along with their approximate percentages or volumes.[6][11]

    • Include the date the first waste was added to the container and the building/room number of the SAA.[11]

3. Accumulation in the Satellite Accumulation Area (SAA):

  • Causality: The SAA provides a controlled environment for the temporary storage of hazardous waste, ensuring it remains under the supervision of laboratory staff.[14]

  • Protocol:

    • Store the labeled, closed container in your lab's designated SAA.

    • Keep the waste container securely capped at all times, except when adding waste.[6][11] This prevents the release of vapors and potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed within three days.

4. Requesting Disposal:

  • Protocol:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months depending on institutional policy), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6][14]

    • Follow your EHS department's specific procedures for scheduling a pickup.

Managing Spills and Decontaminating Empty Containers

Accidents can happen. A clear, pre-planned response is essential for mitigating risks.

Table 2: Personal Protective Equipment (PPE) Checklist

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8][15]Protects against splashes and airborne dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears before use.[8]Prevents skin contact and absorption.[1]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[7][8]Minimizes inhalation of dust or vapors.
Small Spill Cleanup Protocol

This protocol applies to small, incidental spills that laboratory personnel can safely manage.

SpillCleanup A Spill Occurs B Alert Personnel in Immediate Area A->B C Don Appropriate PPE (See Table 2) B->C D Contain the Spill (Encircle with Absorbent Material) C->D E Apply Inert Absorbent (Vermiculite, Sand, or Spill Pillow) D->E F Sweep/Scoop Contaminated Material (Use Non-Sparking Tools) E->F G Place Debris into a Labeled Hazardous Waste Container F->G H Decontaminate Spill Area (Soap & Water or appropriate solvent) G->H I Dispose of all cleanup materials as Hazardous Waste H->I

Caption: Small Spill Cleanup Workflow.

Disposal of "Empty" Chemical Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed carefully.[12]

  • Protocol:

    • Thoroughly empty all contents from the original container into the appropriate hazardous waste accumulation container.[6]

    • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

    • After rinsing, deface or remove the original manufacturer's label to prevent confusion.[12]

    • Allow the container to air-dry completely in a well-ventilated area before disposal in the appropriate glass or plastic recycling bin, as per your institution's policy.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Management of Waste.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safety Data Sheet - Ethyl 3-nitrobenzo
  • Safety Data Sheet - 2-Amino-3-nitrobenzoic acid. Fisher Scientific.
  • Safety Data Sheet - Ethyl 2-nitrobenzo
  • Safety Data Sheet - Methyl 2-nitrobenzo
  • Safety Data Sheet - Methyl 2-methyl-3-nitrobenzo
  • Safety Data Sheet - Ethyl 2-amino-6-fluoro-3-nitrobenzo
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 2[(2-AMINOETHYL)
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Toxicological Profile for Nitrophenols.
  • 40 CFR 721.875 -- Aromatic nitro compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 3-amino-2-nitrobenzoate (CAS No. 193014-01-6).[1][2] Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity. The procedures outlined herein are designed as a self-validating system for risk mitigation.

Foundational Risk Profile: Understanding the "Why"

Before selecting any personal protective equipment (PPE), a thorough understanding of the specific hazards associated with this compound is paramount. This compound is not inert; it demands respect and careful handling. The primary risks stem from its classification as an irritant and potential sensitizer.

Key hazards include:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][3]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[3]

  • Respiratory Irritation: As a crystalline solid, it can form dust, which, if inhaled, may cause respiratory tract irritation.[3][4]

  • Potential for Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction.[1]

  • Harmful if Swallowed: Ingestion of the compound is considered harmful.[5]

The primary routes of accidental exposure are through the inhalation of airborne dust, direct skin contact, and eye contact. Therefore, our PPE strategy is built around creating robust barriers against these specific pathways.

GHS Hazard Summary
Hazard ClassificationCategorySignal Word
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/Eye IrritationCategory 2 / 2AWarning
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)Warning
Acute toxicity, oralCategory 4Warning

This table synthesizes data from multiple safety data sheets for related compounds to provide a comprehensive overview.[3][4][5]

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls (First Priority): The single most critical engineering control is the use of a properly functioning chemical fume hood or other local exhaust ventilation system.[6] This captures dust at the source, drastically reducing the risk of inhalation and widespread contamination.

  • Administrative Controls (Second Priority): This includes robust Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this chemical, and clear labeling. Always wash hands and any exposed skin thoroughly after handling.[3][5]

Only after these controls are in place do we select PPE to protect against residual or accidental exposure.

A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and tailored to the specific task. The following provides a comprehensive breakdown.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5] Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection from airborne dust.

  • Enhanced Protection: For operations with a higher risk of splashing or dust generation (e.g., handling larger quantities, sonicating solutions), a face shield should be worn in addition to safety goggles.[3]

Skin and Body Protection

Preventing dermal contact is crucial to avoid irritation and potential sensitization.

  • Gloves: Handle with gloves at all times. Nitrile gloves are a common and effective choice for handling solid chemicals. However, the core principle is to always verify chemical compatibility . Consult a glove manufacturer's resistance chart for specific data.

    • Field Protocol: Before use, always inspect gloves for any signs of degradation or perforation. Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves immediately in the appropriate waste stream.

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothes and skin. Ensure the material is appropriate for the chemicals being used.

  • General Attire: Always wear long pants and closed-toe shoes. Safety shoes may be required depending on institutional policies.[3]

Respiratory Protection

The primary defense against respiratory exposure is the use of a fume hood. However, in specific scenarios, respiratory protection is required.

  • When to Use a Respirator:

    • If engineering controls (like a fume hood) are not available or are not functioning correctly.

    • During spill cleanup operations where dust generation is unavoidable.

    • If you experience any irritation or other symptoms despite using engineering controls.

  • Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For this compound, a respirator equipped with a particulates filter conforming to EN 143 is recommended to effectively capture dust.[5] All respirator use must be in accordance with a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[3][5]

Procedural Guidance: PPE in Practice

The following protocols integrate PPE selection and use into common laboratory workflows.

Workflow Diagram: PPE Selection for Handling this compound

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node hazard_node hazard_node start Start: Assess Task weighing Weighing / Transferring Solid Compound start->weighing spill Spill Cleanup start->spill dissolving Dissolving / In-Solution Use start->dissolving hood_check Working in a Certified Fume Hood? weighing->hood_check ppe_respirator {Respiratory Protection|NIOSH-Approved Respirator (Particulate Filter) } spill->ppe_respirator splash_risk Splash Hazard? dissolving->splash_risk dust_risk Significant Dust Generation Possible? hood_check->dust_risk Yes hood_check->ppe_respirator No ppe_goggles {Eye Protection|Chemical Goggles } dust_risk->ppe_goggles No ppe_face_shield {Enhanced Protection|Face Shield + Goggles } dust_risk->ppe_face_shield Yes splash_risk->ppe_goggles No splash_risk->ppe_face_shield Yes ppe_base {Baseline PPE|Lab Coat Closed-toe Shoes Nitrile Gloves } ppe_goggles->ppe_base ppe_face_shield->ppe_base ppe_respirator->ppe_face_shield

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.